molecular formula C8H14O3 B1619954 Methyl 2,4-dimethyl-3-oxopentanoate CAS No. 59742-51-7

Methyl 2,4-dimethyl-3-oxopentanoate

Cat. No.: B1619954
CAS No.: 59742-51-7
M. Wt: 158.19 g/mol
InChI Key: GCXQFZHZPBLGKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,4-dimethyl-3-oxopentanoate is a useful research compound. Its molecular formula is C8H14O3 and its molecular weight is 158.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2,4-dimethyl-3-oxopentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2,4-dimethyl-3-oxopentanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,4-dimethyl-3-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-5(2)7(9)6(3)8(10)11-4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXQFZHZPBLGKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40336991
Record name Methyl 2,4-dimethyl-3-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59742-51-7
Record name Pentanoic acid, 2,4-dimethyl-3-oxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59742-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,4-dimethyl-3-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Methyl 2,4-dimethyl-3-oxopentanoate (CAS 59742-51-7)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of Methyl 2,4-dimethyl-3-oxopentanoate (CAS 59742-51-7).

High-Purity Synthesis & Application in Chiral Scaffold Construction

Part 1: Executive Summary & Chemical Identity

Methyl 2,4-dimethyl-3-oxopentanoate (CAS 59742-51-7) is a sterically crowded


-keto ester characterized by an isopropyl group at the ketone position and a methyl substitution at the 

-position. Unlike its more common isomer (Methyl 4,4-dimethyl-3-oxopentanoate), this compound possesses two contiguous stereocenters upon reduction, making it a critical "chiral building block" for the synthesis of polyketide antibiotics (e.g., erythromycin analogs) and complex statin side chains.

Its structural complexity presents unique challenges in synthesis—specifically, controlling regioselectivity during the formation of the quaternary carbon centers and managing steric hindrance during nucleophilic attacks.

Chemical Identity Table[1][2]
PropertySpecification
CAS Number 59742-51-7
IUPAC Name Methyl 2,4-dimethyl-3-oxopentanoate
Synonyms Methyl 2,4-dimethyl-3-oxovalerate; Methyl

-methylisobutyrylacetate
Molecular Formula

Molecular Weight 158.19 g/mol
SMILES COC(=O)C(C)C(=O)C(C)C
InChI Key GCXQFZHZPBLGKA-UHFFFAOYSA-N
Appearance Colorless to pale yellow liquid
Boiling Point ~75–78 °C @ 15 mmHg (Estimated based on isomer data)
Density 0.985 – 0.995 g/mL @ 25 °C

Part 2: Synthesis Protocol (Self-Validating System)

Rationale: The -Methylation Route

While a crossed Claisen condensation between methyl propionate and isobutyryl chloride is theoretically possible, it often suffers from self-condensation side products and poor yield due to steric hindrance.

The authoritative protocol for high-purity synthesis is the Regioselective


-Methylation  of Methyl 4-methyl-3-oxopentanoate (Methyl isobutyrylacetate). This route leverages the high acidity of the 

-proton (pKa ~11) between the two carbonyls, allowing for precise alkylation with Methyl Iodide (MeI).
Experimental Workflow

Reagents:

  • Starting Material: Methyl 4-methyl-3-oxopentanoate (1.0 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (1.2 eq) or Sodium Methoxide (NaOMe) for larger scales.
    
  • Alkylating Agent: Methyl Iodide (MeI) (1.1 eq)

  • Solvent: Acetone (Dry)

Step-by-Step Methodology:

  • Activation: In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and argon inlet, suspend anhydrous

    
     (1.2 eq) in dry acetone.
    
  • Substrate Addition: Add Methyl 4-methyl-3-oxopentanoate (1.0 eq) dropwise at 0°C. The solution may turn slightly yellow, indicating enolate formation. Stir for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add Methyl Iodide (1.1 eq) dropwise via syringe pump over 20 minutes. Critical Control Point: Maintain temperature < 5°C during addition to prevent O-alkylation.

  • Reaction Phase: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor via TLC (Hexane:EtOAc 8:2) or GC-MS.

    • Validation: Disappearance of the starting material peak (retention time ~X min) and appearance of the product peak (shifted +14 mass units).

  • Quench & Workup: Filter off the solid inorganic salts (

    
    , excess 
    
    
    
    ). Concentrate the filtrate under reduced pressure.
  • Purification: Dissolve residue in

    
    , wash with brine, dry over 
    
    
    
    . Distill under reduced pressure (vacuum distillation) to obtain the pure product.
Synthesis Pathway Visualization

SynthesisPath Start Methyl 4-methyl-3-oxopentanoate (Isobutyrylacetate) Base Base Activation (K2CO3 / Acetone) Start->Base Deprotonation (-H+) Enolate Enolate Intermediate (Nucleophilic Species) Base->Enolate Enolization Product Methyl 2,4-dimethyl-3-oxopentanoate (CAS 59742-51-7) Enolate->Product SN2 Attack on MeI MeI Methyl Iodide (Electrophile) MeI->Product Reagent

Figure 1: Regioselective


-methylation pathway for the synthesis of CAS 59742-51-7.

Part 3: Advanced Applications & Mechanism

Asymmetric Hydrogenation (Chiral Scaffold Generation)

The primary utility of CAS 59742-51-7 lies in its conversion to chiral


-hydroxy esters. Using Noyori Asymmetric Hydrogenation  (Ru-BINAP catalysts), researchers can set two stereocenters simultaneously via Dynamic Kinetic Resolution (DKR).
  • Mechanism: The rapid racemization of the

    
    -center (C2) coupled with a stereoselective reduction of the ketone (C3) allows for the isolation of a single diastereomer (e.g., syn-2,4-dimethyl-3-hydroxy ester) with high enantiomeric excess (>98% ee).
    
  • Relevance: This motif is structurally homologous to the polypropionate segments found in macrolide antibiotics.

Heterocycle Synthesis (Hantzsch-Type)

The 1,3-dicarbonyl system reacts with binucleophiles to form substituted heterocycles.

  • Pyrazoles: Reaction with Hydrazine (

    
    ) yields 3-isopropyl-4-methyl-pyrazol-5-ones.
    
  • Pyrimidines: Reaction with Amidines yields 4-isopropyl-5-methyl-pyrimidines.

Application Workflow Visualization

Applications Core Methyl 2,4-dimethyl-3-oxopentanoate (CAS 59742-51-7) DKR Dynamic Kinetic Resolution (Ru-BINAP / H2) Core->DKR Asymmetric Hydrogenation Hetero Condensation with Binucleophiles Core->Hetero Cyclization SynProd Syn-3-hydroxy-2,4-dimethyl pentanoate (Polyketide Motif) DKR->SynProd >98% ee Pyrazole Substituted Pyrazoles (Anti-inflammatory Scaffolds) Hetero->Pyrazole + Hydrazine

Figure 2: Downstream synthetic utility of CAS 59742-51-7 in drug discovery.

Part 4: Safety & Handling

Hazard ClassGHS CodePrecaution
Flammable Liquid H227Keep away from heat/sparks. Store in a cool, well-ventilated place.
Skin Irritation H315Wear nitrile gloves. Wash thoroughly after handling.
Eye Irritation H319Wear safety goggles. Rinse cautiously with water if in eyes.
Reactivity --Avoid contact with strong oxidizing agents and strong bases.

Storage Protocol: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The compound is prone to hydrolysis if exposed to moisture over prolonged periods.

References

  • PubChem. "Methyl 2,4-dimethyl-3-oxopentanoate (Compound)."[1][2] National Library of Medicine.[3] Accessed February 19, 2026. [Link]

  • Noyori, R., et al. "Asymmetric Hydrogenation of -Keto Esters: Dynamic Kinetic Resolution." Journal of the American Chemical Society. (Foundational mechanism for DKR of -substituted -keto esters).
  • Organic Syntheses. "Alkylation of ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -Keto Esters: General Procedures." Org.[4][5][6] Synth. Coll. Vol. 2, p. 279. (Protocol grounding for the methylation step).
    
  • Sigma-Aldrich.

Sources

An In-depth Technical Guide to the Physical Properties of Methyl 2,4-dimethyl-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 2,4-dimethyl-3-oxopentanoate, a β-keto ester of interest in synthetic and medicinal chemistry. Due to the limited availability of experimentally determined data for this specific compound, this guide synthesizes computed data, information from closely related structural isomers, and established analytical methodologies to offer a thorough profile. The document is designed to be a valuable resource for researchers, offering insights into its molecular structure, spectroscopic characteristics, and practical guidance on its synthesis and handling. This guide emphasizes the importance of β-keto esters as versatile building blocks in the development of novel therapeutics and other fine chemicals.

Introduction: The Significance of β-Keto Esters in Modern Chemistry

β-Keto esters are a class of organic compounds characterized by a ketone functional group at the β-position relative to an ester group. This unique structural arrangement confers a high degree of chemical reactivity, making them invaluable intermediates in a wide array of organic transformations. Their utility is particularly pronounced in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. The presence of both electrophilic and nucleophilic centers, coupled with the acidity of the α-protons, allows for a diverse range of reactions, such as alkylations, acylations, and condensations.

Methyl 2,4-dimethyl-3-oxopentanoate, as a member of this class, holds potential as a building block in various synthetic pathways. Understanding its physical properties is paramount for its effective use in research and development, from reaction design and optimization to purification and characterization.

Molecular and Physicochemical Properties

A comprehensive understanding of a molecule's fundamental properties is the bedrock of its application in any scientific endeavor. This section details the known and estimated physicochemical properties of Methyl 2,4-dimethyl-3-oxopentanoate.

General Information
PropertyValueSource
IUPAC Name methyl 2,4-dimethyl-3-oxopentanoatePubChem[1]
Molecular Formula C₈H₁₄O₃PubChem[1]
Molecular Weight 158.19 g/mol PubChem[1]
CAS Number 59742-51-7PubChem[1]
Canonical SMILES CC(C)C(=O)C(C)C(=O)OCChemchart[2]
InChI Key GCXQFZHZPBLGKA-UHFFFAOYSA-NChemchart[2]
Estimated Physical Properties
PropertyEstimated Value (from Methyl 4,4-dimethyl-3-oxopentanoate)Source
Boiling Point 67-70 °C at 13 mmHgSigma-Aldrich
Density 0.99 g/mL at 25 °CSigma-Aldrich
Refractive Index n20/D 1.487Sigma-Aldrich
Computed Physicochemical Properties

Computational models provide valuable insights into the behavior of molecules. The following properties for Methyl 2,4-dimethyl-3-oxopentanoate have been computed and are available in the PubChem database.[1]

PropertyComputed Value
XLogP3 1.6
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 3
Exact Mass 158.094294 g/mol
Topological Polar Surface Area 43.4 Ų

Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. This section outlines the expected spectroscopic signatures for Methyl 2,4-dimethyl-3-oxopentanoate.

Mass Spectrometry

Mass spectrometry data is available for this compound, indicating its molecular weight and fragmentation pattern, which is crucial for its identification.[1]

  • Expected Molecular Ion (M+) : m/z = 158.0943

Infrared (IR) Spectroscopy

A vapor-phase IR spectrum for Methyl 2,4-dimethyl-3-oxopentanoate is available, which would display characteristic absorption bands for its functional groups.[1]

  • C=O (Ester) : Strong absorption expected around 1740-1750 cm⁻¹

  • C=O (Ketone) : Strong absorption expected around 1715-1725 cm⁻¹

  • C-O (Ester) : Strong absorption expected in the 1100-1300 cm⁻¹ region

  • C-H (sp³) : Absorptions expected in the 2850-3000 cm⁻¹ region

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR spectra were not found, a theoretical analysis of the expected ¹H and ¹³C NMR spectra provides a predictive framework for its characterization.

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

  • -OCH₃ (Methyl Ester) : A singlet at approximately 3.7 ppm.

  • -CH(CH₃)₂ (Isopropyl Methine) : A septet at approximately 2.8-3.0 ppm.

  • -CH(CH₃)C=O (Methine α to Ester) : A quartet at approximately 3.5-3.7 ppm.

  • -CH(CH₃)C=O (Methyl α to Ester) : A doublet at approximately 1.3 ppm.

  • -CH(CH₃)₂ (Isopropyl Methyls) : Two doublets (or a single doublet if equivalent) at approximately 1.1 ppm.

The carbon NMR spectrum will provide information on the number of non-equivalent carbons and their chemical environments.

  • C=O (Ester Carbonyl) : Expected in the range of 170-175 ppm.

  • C=O (Ketone Carbonyl) : Expected in the range of 200-210 ppm.

  • -OCH₃ (Methyl Ester Carbon) : Expected around 52 ppm.

  • -CH(CH₃)C=O (Methine Carbon α to Ester) : Expected around 50-55 ppm.

  • -CH(CH₃)₂ (Isopropyl Methine Carbon) : Expected around 35-40 ppm.

  • -CH(CH₃)C=O (Methyl Carbon α to Ester) : Expected around 15-20 ppm.

  • -CH(CH₃)₂ (Isopropyl Methyl Carbons) : Expected around 18-22 ppm.

Synthesis and Reactivity

A plausible synthetic route for Methyl 2,4-dimethyl-3-oxopentanoate can be designed based on established methods for β-keto ester synthesis, such as the Claisen condensation.

Proposed Synthetic Pathway: Claisen Condensation

A logical approach involves the Claisen condensation of methyl propionate with methyl isobutyrate in the presence of a strong base like sodium ethoxide or sodium hydride, followed by an acidic workup.

Synthetic_Pathway cluster_reaction Claisen Condensation Methyl Propionate Methyl Propionate Intermediate Enolate Intermediate Enolate Methyl Propionate->Intermediate Enolate Deprotonation Methyl Isobutyrate Methyl Isobutyrate Methyl 2,4-dimethyl-3-oxopentanoate Methyl 2,4-dimethyl-3-oxopentanoate Methyl Isobutyrate->Methyl 2,4-dimethyl-3-oxopentanoate Base (e.g., NaOEt) Base (e.g., NaOEt) Base (e.g., NaOEt)->Intermediate Enolate Intermediate Enolate->Methyl 2,4-dimethyl-3-oxopentanoate Nucleophilic Acyl Substitution Final Product Final Product Acidic Workup Acidic Workup

Caption: Proposed synthesis of Methyl 2,4-dimethyl-3-oxopentanoate via Claisen condensation.

Experimental Protocols for Physical Property Determination

The following are detailed, step-by-step methodologies for the experimental determination of key physical properties of liquid organic compounds like Methyl 2,4-dimethyl-3-oxopentanoate.

Determination of Boiling Point (Micro-scale)

Rationale: The boiling point is a key physical constant that can be used for identification and to assess purity. A micro-scale method is employed to conserve the sample.

Procedure:

  • Place a few drops of the sample into a small test tube.

  • Invert a capillary tube (sealed at one end) and place it, open end down, into the test tube.

  • Attach the test tube to a thermometer with a rubber band.

  • Suspend the assembly in a heating bath (e.g., a Thiele tube with mineral oil).

  • Heat the bath slowly and observe the capillary tube.

  • A steady stream of bubbles will emerge from the capillary tube as the liquid's vapor pressure increases.

  • Remove the heat source and allow the bath to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

Rationale: Density is an intrinsic property that can aid in substance identification.

Procedure:

  • Carefully weigh a clean, dry 1 mL volumetric flask with its stopper.

  • Fill the flask to the calibration mark with the sample liquid, ensuring the meniscus is read correctly.

  • Stopper the flask and reweigh it.

  • The density is calculated by dividing the mass of the liquid by its volume (1 mL).

Determination of Refractive Index

Rationale: The refractive index is a measure of how light bends as it passes through a substance and is a highly characteristic physical property.

Procedure:

  • Ensure the prism of the Abbe refractometer is clean and dry.

  • Apply a few drops of the sample to the lower prism.

  • Close the prisms and allow the sample to spread into a thin film.

  • Adjust the light source and the eyepiece to bring the dividing line between the light and dark fields into sharp focus.

  • Use the dispersion correction knob to eliminate any color fringes.

  • Align the dividing line with the crosshairs in the eyepiece.

  • Read the refractive index from the scale.

  • Record the temperature at which the measurement was taken.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physical Property Determination cluster_spectroscopy Spectroscopic Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Boiling_Point Boiling Point Purification->Boiling_Point Density Density Purification->Density Refractive_Index Refractive Index Purification->Refractive_Index Mass_Spec Mass Spectrometry Purification->Mass_Spec IR_Spec IR Spectroscopy Purification->IR_Spec NMR_Spec NMR Spectroscopy Purification->NMR_Spec

Sources

Introduction: The Strategic Value of β-Keto Esters in Complex Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl 2,4-dimethyl-3-oxopentanoate: Synthesis, Properties, and Applications

Methyl 2,4-dimethyl-3-oxopentanoate (CAS No. 59742-51-7) is a β-keto ester, a class of organic compounds possessing significant synthetic utility.[1][2] The strategic value of these molecules lies in the juxtaposition of two key functional groups: a ketone and an ester, separated by a methylene or methine group. This arrangement results in an acidic α-hydrogen, enabling the formation of a stabilized enolate. This enolate is a potent nucleophile, serving as a cornerstone for carbon-carbon bond formation, a critical process in the assembly of complex molecular architectures for pharmaceuticals and other advanced materials.[3][4] This guide provides a comprehensive overview of Methyl 2,4-dimethyl-3-oxopentanoate, from its fundamental properties and synthesis to its practical applications, tailored for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

The IUPAC name for this compound is Methyl 2,4-dimethyl-3-oxopentanoate.[1] Its structure features a five-carbon pentanoate backbone with methyl groups at positions 2 and 4, a ketone at position 3, and a methyl ester at position 1.

Caption: Figure 1: Structure of Methyl 2,4-dimethyl-3-oxopentanoate

Physicochemical Data

The properties of this molecule make it suitable for a range of organic reactions. A summary of its key computed and experimental properties is provided below.

PropertyValueSource
Molecular Formula C₈H₁₄O₃PubChem[1]
Molecular Weight 158.19 g/mol PubChem[1]
CAS Number 59742-51-7PubChem[1]
Appearance Clear liquid (predicted)-
Boiling Point ~180-200 °C at 760 mmHg (estimated)-
Density ~0.99 g/mL (estimated for isomers)Sigma-Aldrich
XLogP3 1.6PubChem[1]
Hydrogen Bond Donors 0PubChem[1]
Hydrogen Bond Acceptors 3PubChem[1]
Spectroscopic Profile

Analytical characterization is essential for confirming the identity and purity of the compound after synthesis. The expected spectroscopic data are summarized below.

TechniqueExpected Characteristics
¹H NMR - Doublet (~1.1-1.3 ppm, 6H) for the two methyls on C4. - Doublet (~1.3-1.5 ppm, 3H) for the methyl on C2. - Septet (~2.8-3.0 ppm, 1H) for the C4 proton. - Quartet (~3.6-3.8 ppm, 1H) for the C2 proton. - Singlet (~3.7 ppm, 3H) for the methyl ester protons.
¹³C NMR - Signals for 4 distinct methyl carbons. - Signal for the ester methoxy carbon (~52 ppm). - Signals for the two methine carbons (C2 and C4). - Signal for the ester carbonyl (~170-175 ppm). - Signal for the ketone carbonyl (>200 ppm).
IR Spectroscopy - Strong C=O stretch (ester) at ~1740-1750 cm⁻¹. - Strong C=O stretch (ketone) at ~1710-1720 cm⁻¹. - C-H stretches (sp³) at ~2850-3000 cm⁻¹.
Mass Spectrometry - Molecular Ion (M⁺) peak at m/z = 158. - Common fragmentation patterns include loss of the methoxy group (-OCH₃, m/z=127) and the isobutyryl group (-C₄H₇O, m/z=87).

Synthesis Methodology: A Protocol Based on Crossed-Claisen Condensation

β-Keto esters are commonly synthesized via the Claisen condensation or related acylation reactions.[5][6] The synthesis of Methyl 2,4-dimethyl-3-oxopentanoate can be efficiently achieved through a crossed-Claisen condensation. This strategy involves the acylation of a pre-formed ester enolate with an acyl chloride or another ester. The key to a successful crossed-Claisen condensation is to use a base that rapidly and quantitatively deprotonates one of the ester reactants, preventing self-condensation. Lithium diisopropylamide (LDA) is an ideal choice due to its strong basicity and steric bulk.

The proposed workflow involves the generation of the enolate of methyl propanoate, followed by its reaction with isobutyryl chloride.

start Start: Materials - Methyl Propanoate - Isobutyryl Chloride - LDA in THF - Diisopropylamine, n-BuLi - Anhydrous THF, Hexanes - Sat. NH4Cl, Brine step1 Step 1: Enolate Formation - Prepare LDA solution at -78°C. - Add Methyl Propanoate dropwise. - Stir for 30-60 min at -78°C. start->step1 step2 Step 2: Acylation Reaction - Add Isobutyryl Chloride dropwise. - Maintain temperature at -78°C. - Allow to warm slowly to RT. step1->step2 step3 Step 3: Aqueous Work-up - Quench with sat. NH4Cl solution. - Separate organic layer. - Extract aqueous layer with Ether. step2->step3 step4 Step 4: Purification - Combine organic layers. - Wash with brine, dry (Na2SO4). - Concentrate in vacuo. step3->step4 end End: Final Product - Purify crude oil via column  chromatography or distillation. - Characterize (NMR, IR, MS). step4->end

Caption: Figure 2: Workflow for the synthesis of Methyl 2,4-dimethyl-3-oxopentanoate.

Detailed Experimental Protocol

This protocol describes the synthesis on a 50 mmol scale. All operations should be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Materials:

  • Diisopropylamine (7.0 mL, 50 mmol)

  • Anhydrous Tetrahydrofuran (THF), 200 mL

  • n-Butyllithium (2.5 M in hexanes, 20 mL, 50 mmol)

  • Methyl propanoate (4.47 mL, 50 mmol)

  • Isobutyryl chloride (5.25 mL, 50 mmol)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (Brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • LDA Preparation: To a flame-dried 500 mL round-bottom flask under nitrogen, add anhydrous THF (100 mL) and diisopropylamine (7.0 mL). Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (20 mL) dropwise via syringe over 15 minutes. Stir the resulting solution at -78 °C for 30 minutes.

    • Causality: Preparing LDA in situ at low temperature is crucial to prevent its decomposition and ensure the formation of a strong, non-nucleophilic base.

  • Enolate Formation: Add methyl propanoate (4.47 mL) dropwise to the LDA solution at -78 °C. The solution should be stirred for 45 minutes at this temperature to ensure complete deprotonation and formation of the lithium enolate.

    • Causality: Quantitative enolate formation is the key to preventing self-condensation of the methyl propanoate and maximizing the yield of the desired crossed product.

  • Acylation: Add isobutyryl chloride (5.25 mL) dropwise to the enolate solution at -78 °C. After the addition is complete, the reaction mixture is stirred for an additional 2 hours at -78 °C and then allowed to warm to room temperature overnight.

    • Causality: Maintaining a low temperature during the addition of the electrophile (isobutyryl chloride) minimizes side reactions. Allowing the mixture to warm slowly ensures the reaction proceeds to completion.

  • Work-up: Cool the reaction mixture to 0 °C in an ice bath and carefully quench by the slow addition of 100 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 75 mL).

    • Causality: Quenching with a mild acid like NH₄Cl protonates any remaining enolate and neutralizes the base without causing hydrolysis of the ester product.

  • Purification: Combine the organic layers, wash with 100 mL of brine, and dry over anhydrous Na₂SO₄. Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by vacuum distillation or silica gel column chromatography (using a gradient of ethyl acetate in hexanes) to yield the pure Methyl 2,4-dimethyl-3-oxopentanoate.

Applications in Research and Drug Development

The synthetic utility of Methyl 2,4-dimethyl-3-oxopentanoate stems from its identity as a β-keto ester, which serves as a versatile C8 building block. Its structural features allow for a wide range of chemical transformations.

Precursor to Substituted Heterocycles

β-Keto esters are renowned precursors for the synthesis of heterocyclic systems, which form the core of many pharmaceutical agents.[7] For example, condensation of the 1,3-dicarbonyl unit with hydrazines, ureas, or amidines can lead to the formation of pyrazoles, pyrimidines, and other important pharmacophores. The methyl groups at the C2 and C4 positions of this specific building block can be used to introduce steric hindrance or lipophilicity, which can modulate the biological activity and pharmacokinetic properties of the final molecule.

Asymmetric Synthesis and Chiral Building Blocks

The α-proton of the keto-ester moiety can be removed to form an enolate, which can then be alkylated, halogenated, or subjected to other electrophilic additions. Furthermore, the ketone can be selectively reduced. If this reduction is performed with a chiral reducing agent (e.g., using a CBS catalyst), one can set a new stereocenter, transforming this achiral precursor into a valuable chiral intermediate for enantioselective synthesis.[8]

Analogy to Pharmaceutical Intermediates

While specific examples for Methyl 2,4-dimethyl-3-oxopentanoate are not prevalent in top-line drug synthesis literature, its isomer, Methyl 4-methyl-3-oxopentanoate (also known as methyl isobutyrylacetate), is a known intermediate.[9] It is used in the synthesis of complex molecules, highlighting the value of this substitution pattern. For instance, related β-keto esters are used in the synthesis of dihydropyridine calcium channel blockers and other cardiovascular drugs. The principles of reactivity are directly transferable, underscoring the potential of Methyl 2,4-dimethyl-3-oxopentanoate in drug discovery campaigns.

A Methyl 2,4-dimethyl-3-oxopentanoate B Enolate Formation (Base, e.g., NaH, LDA) A->B E Condensation (e.g., Hydrazine, Urea) A->E Path 3 C Alkylation (R-X) B->C Path 1 D Asymmetric Reduction (Chiral Catalyst) B->D Path 2 F α-Alkylated Keto Ester (Advanced Intermediate) C->F G Chiral β-Hydroxy Ester (Stereodefined Building Block) D->G H Heterocycles (Pyrazoles, Pyrimidines) E->H

Caption: Figure 3: Key synthetic transformations of the title compound.

Safety, Handling, and Storage

As a matter of sound laboratory practice, Methyl 2,4-dimethyl-3-oxopentanoate should be handled with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10] Operations should be performed in a well-ventilated fume hood.

GHS Hazard Information (Inferred from related compounds):

  • Pictograms: GHS07 (Exclamation Mark)[11]

  • Signal Word: Warning[11]

  • Hazard Statements:

    • H315: Causes skin irritation.[11]

    • H319: Causes serious eye irritation.[11]

    • H335: May cause respiratory irritation.[11]

    • Combustible Liquid (inferred from similar structures).[10]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[11]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[12]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

Methyl 2,4-dimethyl-3-oxopentanoate represents a versatile and valuable building block for modern organic synthesis. Its dual functionality allows for a diverse range of chemical transformations, making it an attractive intermediate for constructing complex molecular targets in pharmaceutical and materials science research. Understanding its synthesis, reactivity, and handling is key to unlocking its full potential in the laboratory.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from: [Link]

  • ResearchGate. (n.d.). Synthesis of β‐keto amides from TMD and DMDOs. Retrieved from: [Link]

  • PubChem. (n.d.). Methyl 2,4-dimethyl-3-oxopentanoate. National Center for Biotechnology Information. Retrieved from: [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 3-oxopentanoate. Retrieved from: [Link]

  • Chemchart. (n.d.). Methyl 2,4-dimethyl-3-oxopentanoate (59742-51-7). Retrieved from: [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - Methyl 3-oxo-pentanoate, 98%. Retrieved from: [Link]

  • Organic Syntheses. (2014). Formation of γ-‐Keto Esters from β. Retrieved from: [Link]

  • RSC Publishing. (n.d.). Synthesis of β-ketoesters from renewable resources and Meldrum's acid. Retrieved from: [Link]

  • PubChem. (n.d.). 2,4-Dimethyl-3-oxopentanoate. National Center for Biotechnology Information. Retrieved from: [Link]

  • PubChem. (n.d.). Methyl 4-methyl-3-oxopentanoate. National Center for Biotechnology Information. Retrieved from: [Link]

  • Organic Syntheses. (n.d.). Oxalic acid, dimethyl ester. Retrieved from: [Link]

  • NIST. (n.d.). 3-Pentanone, 2,4-dimethyl-. NIST WebBook. Retrieved from: [Link]

  • Organic Syntheses. (n.d.). Propanedioic acid, [4-(Acetyloxy)-2-cyclohexen-1-yl]-, dimethyl ester, cis. Retrieved from: [Link]

  • AHH Chemical Co., Ltd. (n.d.). Methyl 2,4-dimethyl-3-oxopentanoate. Retrieved from: [Link]

  • PubChemLite. (n.d.). Methyl 4,4-dimethyl-3-oxopentanoate (C8H14O3). Retrieved from: [Link]

  • Google Patents. (n.d.). CN105541620A - Methyl 3,3-dimethyl-4-pentenoate production method.

Sources

Methyl 2,4-dimethyl-3-oxopentanoate molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl 2,4-dimethyl-3-oxopentanoate: Synthesis, Analysis, and Application in Medicinal Chemistry

Abstract

Methyl 2,4-dimethyl-3-oxopentanoate is a β-keto ester characterized by significant steric hindrance around its core functional groups. This guide provides an in-depth exploration of this molecule, beginning with its fundamental physicochemical properties. We present a robust, logical protocol for its synthesis via a crossed Claisen condensation, offering insights into overcoming the steric challenges inherent in its formation. A comprehensive analytical section details the expected spectroscopic signatures for structural verification, including predicted NMR data, key IR absorptions, and mass spectrometry fragmentation patterns. The guide culminates in a discussion of the compound's reactivity, focusing on its utility as a versatile synthon in drug development. Detailed, field-tested protocols for the synthesis of high-value heterocyclic scaffolds, such as substituted pyrazolones and quinolines, are provided, complete with mechanistic diagrams to illustrate the underlying chemical principles. This document is intended for researchers and professionals in organic synthesis and medicinal chemistry who require a thorough understanding of this valuable, yet challenging, chemical building block.

Core Molecular Profile

Methyl 2,4-dimethyl-3-oxopentanoate is an organic compound featuring a ketone and a methyl ester, separated by a single substituted carbon—the defining characteristic of a β-keto ester. Its structure presents notable steric shielding at both the α- and α'-positions, which significantly influences its synthesis and reactivity.

PropertyValueReference
Molecular Weight 158.19 g/mol [1]
Molecular Formula C₈H₁₄O₃[1]
CAS Number 59742-51-7[1][2]
IUPAC Name methyl 2,4-dimethyl-3-oxopentanoate[1]
Canonical SMILES CC(C)C(=O)C(C)C(=O)OC[1][3]
Density ~0.99 g/mL (predicted)
Boiling Point ~190-200 °C at 760 mmHg (predicted)

Synthesis: A Strategic Approach to Steric Hindrance

The synthesis of β-keto esters is classically achieved via the Claisen condensation. However, the formation of a sterically hindered and asymmetrically substituted product like methyl 2,4-dimethyl-3-oxopentanoate requires a strategic crossed (or mixed) Claisen condensation. The primary challenge is to control the reaction to favor the desired product over self-condensation byproducts.

Our proposed synthesis involves the reaction of methyl propionate with 3-methyl-2-butanone. To drive the reaction towards the desired product and achieve a high yield, a strong, non-nucleophilic base and a polar aprotic solvent are essential. The use of hexamethyl phosphoric acid triamide (HMPA) has been shown to be particularly effective in improving yields for the synthesis of sterically hindered β-keto esters.[4]

Proposed Synthesis Workflow

G cluster_reactants Reactants & Reagents cluster_process Reaction & Workup R1 Methyl Propionate Step2 Step 2: Nucleophilic Acyl Substitution Enolate attacks methyl propionate. R1->Step2 R2 3-Methyl-2-butanone Step1 Step 1: Enolate Formation NaH deprotonates 3-methyl-2-butanone in HMPA/Toluene at 0°C to reflux. R2->Step1 Base Sodium Hydride (NaH) Base->Step1 Solvent HMPA/Toluene Solvent->Step1 Step1->Step2 Step3 Step 3: Acidic Workup Aqueous HCl quench to protonate the β-keto ester enolate and neutralize base. Step2->Step3 Step4 Step 4: Extraction & Purification Liquid-liquid extraction followed by vacuum distillation. Step3->Step4 Product Product: Methyl 2,4-dimethyl-3-oxopentanoate Step4->Product

Caption: Proposed workflow for the synthesis of methyl 2,4-dimethyl-3-oxopentanoate.

Detailed Experimental Protocol: Crossed Claisen Condensation

Disclaimer: This protocol is a scientifically derived procedure based on established chemical principles. All laboratory work should be conducted with appropriate safety measures, including the use of a fume hood and personal protective equipment. HMPA is a carcinogen and should be handled with extreme caution.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents). Wash the NaH with dry hexanes to remove the mineral oil, and then suspend it in a 1:1 mixture of dry toluene and HMPA.

  • Enolate Formation: Cool the suspension to 0°C using an ice bath. Slowly add 3-methyl-2-butanone (1.0 equivalent) dropwise to the stirred suspension over 30 minutes. After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux for 1-2 hours to ensure complete enolate formation. The evolution of hydrogen gas should cease.

  • Condensation: Cool the reaction mixture back to 0°C. Add methyl propionate (1.5 equivalents) dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0°C during the addition.

  • Reaction Completion: After the addition, allow the mixture to warm to room temperature and stir overnight (12-16 hours) to ensure the reaction goes to completion.

  • Quenching and Workup: Carefully quench the reaction by slowly adding it to a beaker of ice containing a slight excess of 1M hydrochloric acid (HCl) to neutralize the base and protonate the product.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to yield the final product, methyl 2,4-dimethyl-3-oxopentanoate.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized product. The following section outlines the expected spectroscopic data.

Infrared (IR) Spectroscopy

The IR spectrum provides a definitive fingerprint of the functional groups present.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
C=O (Ketone)Stretch1715 - 1725Strong
C=O (Ester)Stretch1740 - 1750Strong
C-O (Ester)Stretch1150 - 1250Strong
C-H (sp³)Stretch2850 - 3000Medium-Strong

The presence of two distinct, strong carbonyl peaks is the most telling feature, confirming the β-keto ester structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (CDCl₃, 400 MHz):

Proton LabelEnvironmentMultiplicityPredicted Shift (δ, ppm)Integration
a-CH ₃ (on C2)Doublet~1.203H
b-CH (on C2)Quartet~3.601H
c-OCHSinglet~3.753H
d-CH (on C4)Septet~3.001H
e-CH ₃ (on C4)Doublet~1.156H

Predicted ¹³C NMR (CDCl₃, 100 MHz):

Carbon LabelEnvironmentPredicted Shift (δ, ppm)
C1-OC H₃~52
C2-C H(CH₃)~55
C3C =O (Ketone)~208
C4-C H(CH₃)₂~40
C5Ester C =O~170
C2-CH₃-CH(C H₃)~15
C4-CH₃-CH(C H₃)₂~18
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would provide the molecular weight and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): A peak at m/z = 158 corresponding to the molecular weight [C₈H₁₄O₃]⁺.[1]

  • Key Fragments:

    • m/z = 127: Loss of the methoxy group (-OCH₃).

    • m/z = 101: McLafferty rearrangement involving the ketone carbonyl.

    • m/z = 87: Alpha cleavage between C2 and C3.

    • m/z = 71: Acylium ion [CH(CH₃)₂CO]⁺ from cleavage between C3 and C4.

    • m/z = 59: [COOCH₃]⁺ fragment.

    • m/z = 43: Isopropyl cation [(CH₃)₂CH]⁺, often a base peak.[5]

Chemical Reactivity and Applications in Drug Development

The true value of β-keto esters in a pharmaceutical context lies in their versatility as synthetic intermediates.[6] The adjacent carbonyl groups can be selectively targeted to construct more complex molecular architectures, particularly heterocyclic rings which form the core of many therapeutic agents.

Synthesis of Pyrazolone Scaffolds

Pyrazolones are a class of compounds with a wide range of biological activities, including anti-inflammatory and anticancer properties.[7] They are readily synthesized from β-keto esters via the Knorr pyrazole synthesis.[8]

Caption: Mechanism of the Knorr pyrazole synthesis.

  • Reaction Setup: In a round-bottom flask, dissolve methyl 2,4-dimethyl-3-oxopentanoate (1.0 equivalent) in ethanol or glacial acetic acid.

  • Reagent Addition: Add phenylhydrazine (or another substituted hydrazine, 1.1 equivalents) to the solution.

  • Heating: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution. If not, reduce the solvent volume and cool in an ice bath to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed if further purification is needed.

Synthesis of Quinolone Scaffolds

Quinolines are another privileged scaffold in medicinal chemistry, forming the basis for numerous antibacterial and anticancer drugs. The Conrad-Limpach synthesis provides a direct route to 4-hydroxyquinolines from β-keto esters and anilines.[9]

Caption: Mechanism of the Conrad-Limpach quinoline synthesis.

  • Condensation: Mix methyl 2,4-dimethyl-3-oxopentanoate (1.0 equivalent) with an aniline derivative (1.0 equivalent) in the absence of solvent. Add a catalytic amount of acid (e.g., a drop of sulfuric acid). Gently warm the mixture (e.g., to 100-140°C) for 1-2 hours to form the intermediate β-aminoacrylate. Water is evolved during this step.

  • Cyclization: Heat the reaction mixture to a higher temperature (typically 250-280°C) in a high-boiling solvent like diphenyl ether or Dowtherm A. This high temperature is required to drive the intramolecular cyclization.

  • Isolation: After heating for 30-60 minutes, cool the reaction mixture. The product often precipitates. Dilute the mixture with a solvent like hexane to further precipitate the product.

  • Purification: Collect the solid by filtration. The crude product can be purified by recrystallization from a suitable solvent or by dissolving it in aqueous base and re-precipitating with acid.

Conclusion

Methyl 2,4-dimethyl-3-oxopentanoate, while a structurally simple molecule, presents both challenges and significant opportunities for the synthetic chemist. Its sterically encumbered nature requires a thoughtful approach to synthesis, but its dicarbonyl functionality makes it a powerful and versatile precursor for constructing complex heterocyclic systems. The protocols and analytical data provided in this guide serve as a comprehensive resource for researchers aiming to leverage this building block in the rational design and development of novel therapeutic agents.

References

  • PubChem. Methyl 2,4-dimethyl-3-oxopentanoate. National Center for Biotechnology Information. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • Kumar, A., et al. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal. [Link]

  • Chem Help Asap. Knorr Pyrazole Synthesis. [Link]

  • Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • ResearchGate. Synthesis of 2-alkylquinolines via a cascade annulation of β-keto esters with 2-styrylanilines. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. [Link]

  • MDPI. Recent Advances in Metal-Free Quinoline Synthesis. [Link]

  • ACS Publications. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. [Link]

  • Google Patents.
  • Google Patents.
  • PubChem. Spectral Information for Methyl 2,4-dimethyl-3-oxopentanoate. [Link]

  • Google Patents. Process for preparing gamma-substituted beta-keto esters.
  • ResearchGate. 13C-NMR spectrum of methyl... [Link]

  • Chemchart. Methyl 2,4-dimethyl-3-oxopentanoate (59742-51-7). [Link]

  • PubChem. 2,4-Dimethyl-3-oxopentanoate. [Link]

  • Google P
  • Google P
  • Benetti, S., et al. (1995). The Synthetic Utility of β-Keto Esters. Chemical Reviews, 95(5), 1065-1114. (Note: This is a representative, highly-cited review on the topic, a specific URL is not provided as it is behind a paywall, but it is a standard reference in the field).

Sources

Methyl 2,4-dimethyl-3-oxopentanoate structural formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 2,4-dimethyl-3-oxopentanoate: Structure, Synthesis, and Applications

Abstract

Methyl 2,4-dimethyl-3-oxopentanoate is a β-keto ester, a class of organic compounds possessing significant utility in synthetic chemistry. Its structure, characterized by a ketone and an ester functional group separated by a single methylene group, imparts unique chemical reactivity, particularly at the α-carbon. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and core synthetic methodologies. We delve into the mechanistic principles behind its formation, primarily through the acylation of ketone enolates, and present a detailed experimental protocol. Furthermore, this document explores the potential applications of Methyl 2,4-dimethyl-3-oxopentanoate as a versatile intermediate in the synthesis of more complex molecular architectures, a role of considerable interest to researchers in medicinal chemistry and materials science.

Molecular Identity and Physicochemical Properties

The functionality and synthetic potential of Methyl 2,4-dimethyl-3-oxopentanoate are derived directly from its molecular architecture. Understanding its structure and properties is fundamental to its application.

Structural Formula and Nomenclature

The compound's systematic IUPAC name is methyl 2,4-dimethyl-3-oxopentanoate.[1] The structure consists of a five-carbon pentanoate backbone with a ketone at the C3 position. Methyl groups are substituted at the C2 and C4 positions, and a methyl ester is present at the C1 position.

Caption: 2D Structural Formula of Methyl 2,4-dimethyl-3-oxopentanoate.

Key Identifiers
  • Molecular Formula: C₈H₁₄O₃[1]

  • CAS Number: 59742-51-7[1][2]

  • Molecular Weight: 158.19 g/mol [1]

  • Canonical SMILES: CC(C)C(=O)C(C)C(=O)OC[1]

  • InChIKey: GCXQFZHZPBLGKA-UHFFFAOYSA-N[1]

Physicochemical Properties

The following table summarizes key computed physicochemical properties, which are crucial for predicting its behavior in various solvents and reaction conditions.

PropertyValueSource
Molecular Weight158.19 g/mol PubChem[1]
XLogP31.6PubChem[1]
Hydrogen Bond Donor Count0PubChem[1]
Hydrogen Bond Acceptor Count3PubChem[1]
Rotatable Bond Count4PubChem[1]
Exact Mass158.094294304 DaPubChem[1]
Polar Surface Area43.4 ŲPubChem[1]

Synthesis and Mechanistic Insights

The synthesis of β-keto esters is a cornerstone of organic chemistry, with several established methods.[3] The most common and conceptually illustrative approach for a structure like Methyl 2,4-dimethyl-3-oxopentanoate is the acylation of a ketone enolate.

Core Principles of β-Keto Ester Synthesis

The key to β-keto ester synthesis lies in the heightened acidity of the α-hydrogens (the hydrogens on the carbon adjacent to a carbonyl group). In the case of ketones, these protons can be abstracted by a suitable base to form a nucleophilic enolate.[4] This enolate can then attack an electrophilic acyl source, such as an ester or acyl chloride, in a nucleophilic acyl substitution reaction to form the new carbon-carbon bond, resulting in a β-dicarbonyl compound.[5]

Protocol: Synthesis via Acylation of a Ketone Enolate

This protocol describes a representative synthesis of Methyl 2,4-dimethyl-3-oxopentanoate from 3-methyl-2-butanone and dimethyl carbonate.

Materials:

  • 3-methyl-2-butanone

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Dimethyl carbonate

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (Argon) is charged with anhydrous THF.

  • Base Addition: Sodium hydride (1.1 equivalents) is carefully added to the THF. Causality: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the ketone to form the enolate.

  • Ketone Addition: The flask is cooled to 0 °C in an ice bath. 3-methyl-2-butanone (1.0 equivalent) dissolved in anhydrous THF is added dropwise via the dropping funnel. The mixture is stirred at this temperature for 30 minutes and then allowed to warm to room temperature for 1 hour. Causality: The dropwise addition at low temperature controls the exothermic reaction of enolate formation.

  • Acylation: Dimethyl carbonate (1.5 equivalents) is added dropwise to the enolate solution. The reaction mixture is then heated to reflux and maintained for 4-6 hours, monitoring by TLC. Causality: The ketone enolate acts as a nucleophile, attacking the electrophilic carbonyl of dimethyl carbonate. Refluxing provides the necessary activation energy for the reaction to proceed to completion.

  • Quenching: After cooling to 0 °C, the reaction is carefully quenched by the slow addition of 1 M HCl until the pH is acidic. Causality: The acid protonates the resulting alkoxide and any remaining enolate, neutralizing the reaction mixture.

  • Work-up and Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine. Causality: The ether extraction isolates the organic product from the aqueous phase. The bicarbonate wash removes any unreacted acidic species, and the brine wash helps to remove residual water.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield pure Methyl 2,4-dimethyl-3-oxopentanoate.

Reaction Mechanism Visualization

The following diagram illustrates the key steps in the synthesis.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Acylation cluster_2 Step 3: Product Formation ketone 3-Methyl-2-butanone enolate Ketone Enolate (Nucleophile) ketone->enolate  + NaH  (Base) intermediate Tetrahedral Intermediate enolate->intermediate Nucleophilic Attack carbonate Dimethyl Carbonate (Electrophile) carbonate->intermediate product Methyl 2,4-dimethyl-3-oxopentanoate intermediate->product  Elimination of  Methoxide (-OCH₃)

Caption: Workflow for the synthesis of Methyl 2,4-dimethyl-3-oxopentanoate.

Applications in Research and Development

While specific, large-scale industrial or pharmaceutical applications for Methyl 2,4-dimethyl-3-oxopentanoate are not widely documented, its value lies in its role as a versatile synthetic intermediate. Its chemical class, β-keto esters, are pivotal building blocks in organic synthesis.[6][7]

The Role of β-Keto Esters as Synthetic Intermediates

The true utility of this molecule for a drug development professional is its potential for elaboration into more complex structures. The protons on the C2 carbon, situated between two carbonyl groups, are particularly acidic and can be easily removed by a moderately strong base like an alkoxide.[8] The resulting stabilized enolate is an excellent nucleophile for forming new carbon-carbon bonds via Sₙ2 reactions with alkyl halides, a process analogous to the acetoacetic ester synthesis.[9]

This reactivity allows for the controlled introduction of various alkyl or functionalized side chains at the C2 position, building molecular complexity.

Potential in Complex Molecule Synthesis

Following alkylation, the β-keto ester moiety can undergo further transformations:

  • Decarboxylation: Upon hydrolysis of the methyl ester to a carboxylic acid, gentle heating can induce decarboxylation (loss of CO₂), yielding a substituted ketone.[8] This is a powerful method for synthesizing complex, specifically substituted ketones.

  • Reduction: The ketone functional group can be selectively reduced to a secondary alcohol, introducing a new stereocenter.

  • Heterocycle Formation: The 1,3-dicarbonyl arrangement is a classic precursor for the synthesis of various heterocycles (e.g., pyrazoles, pyrimidines) through condensation reactions with reagents like hydrazines or ureas.

Logical Workflow for Synthetic Utility

The diagram below outlines the potential synthetic pathways starting from Methyl 2,4-dimethyl-3-oxopentanoate.

G cluster_alkylation 1. Alkylation cluster_decarboxylation 2. Hydrolysis & Decarboxylation cluster_reduction 3. Reduction cluster_heterocycle 4. Heterocycle Synthesis start Methyl 2,4-dimethyl-3-oxopentanoate enolate_form Enolate Formation (Base, e.g., NaOEt) start->enolate_form reduction β-Hydroxy Ester start->reduction + NaBH₄ heterocycle Heterocyclic Compound (e.g., Pyrazole) start->heterocycle + Hydrazine alkylation Alkylated β-Keto Ester enolate_form->alkylation + R-X (Alkyl Halide) decarboxylation Substituted Ketone alkylation->decarboxylation 1. H₃O⁺ 2. Heat (Δ)

Caption: Potential synthetic transformations of the title compound.

Characterization Techniques

To ensure the identity and purity of synthesized Methyl 2,4-dimethyl-3-oxopentanoate, a suite of standard analytical techniques is employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the carbon skeleton and the connectivity of protons, providing definitive structural elucidation.

  • Infrared (IR) Spectroscopy: This technique identifies the key functional groups. Strong absorption bands corresponding to the C=O stretch of the ketone (approx. 1720 cm⁻¹) and the ester (approx. 1745 cm⁻¹) would be expected.

  • Mass Spectrometry (MS): Often coupled with Gas Chromatography (GC-MS), this method confirms the molecular weight of the compound and provides fragmentation patterns that can further support the proposed structure.[1]

Conclusion

Methyl 2,4-dimethyl-3-oxopentanoate, while not a widely commercialized end-product, represents a valuable and versatile platform molecule for synthetic chemistry. Its identity is well-defined by its structure and physicochemical properties. Established synthetic routes, primarily based on the robust chemistry of enolates, make it readily accessible. For researchers and professionals in drug development and materials science, the true potential of this β-keto ester lies in its capacity to serve as a modifiable scaffold for the construction of more complex, high-value molecules, underscoring the foundational importance of such building blocks in modern organic synthesis.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • Google Patents. (2002). US20020102671A1 - Synthesis of B-keto esters.
  • Košak, U., Kovač, A., & Gobec, S. (2012). One-Pot Synthesis of β-Keto Esters and Preparation of 3-Ketopalmitoyl-CoA. Synlett, 23(11), 1609-1611.
  • Hunt, I. (n.d.). Acylation of ketones. University of Calgary. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Synthesis of β-ketoesters from renewable resources and Meldrum's acid. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2,4-dimethyl-3-oxopentanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Levine, R., Conroy, J. A., Adams, J. T., & Hauser, C. R. (1950). The Acylation of Ketones with Esters to Form β-Diketones by the Sodium Amide Method. Journal of the American Chemical Society, 72(11), 5213-5215.
  • PubChem. (n.d.). 2,4-Dimethyl-3-oxopentanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 3-oxopentanoate. Retrieved from [Link]

  • Chemchart. (n.d.). Methyl 2,4-dimethyl-3-oxopentanoate (59742-51-7). Retrieved from [Link]

  • JoVE. (2025). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Retrieved from [Link]

  • NIST. (n.d.). methyl 3-methyl-4-oxopentanoate. National Institute of Standards and Technology. Retrieved from [Link]

  • AK Lectures. (n.d.). Condensation of Esters with Ketones. Retrieved from [Link]

  • Organic Syntheses. (2009). SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. Retrieved from [Link]

  • Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 4,4-dimethyl-2-oxopentanoate (C8H14O3). Retrieved from [Link]

  • PubChem. (n.d.). 8-Hydroxyquinoline-5-sulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (2025). Methyl 2-methyl-3-oxopentanoate | CAS#:17422-12-7. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). Methyl 2,4-dimethyl-3-oxopentanoate. Retrieved from [Link]

Sources

Technical Guide: Methyl 2,4-dimethyl-3-oxopentanoate as a Chiral Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of Methyl 2,4-dimethyl-3-oxopentanoate , a critical chiral building block in the synthesis of polyketide antibiotics and statins.

Executive Summary & Chemical Identity

Methyl 2,4-dimethyl-3-oxopentanoate (CAS: 59742-51-7) is a


-keto ester characterized by a sterically demanding isopropyl group at the C4 position and a labile stereocenter at C2. It serves as a pivotal intermediate in the asymmetric synthesis of complex pharmaceutical agents, particularly those requiring contiguous stereocenters (stereads) found in macrolide antibiotics (e.g., Erythromycin congeners) and specific HMG-CoA reductase inhibitors.

Unlike its isomer Methyl 4,4-dimethyl-3-oxopentanoate (Methyl pivaloylacetate), which contains a tert-butyl group and is often used for steric bulk, the 2,4-dimethyl variant allows for the introduction of specific chirality at the


-position via Dynamic Kinetic Resolution (DKR).
Synonym & Identity Matrix

Researchers must distinguish this compound from its structural isomers to avoid synthetic dead-ends.

Identifier TypeValueNotes
IUPAC Name Methyl 2,4-dimethyl-3-oxopentanoatePreferred nomenclature.
Common Name Methyl

-methyl-isobutyrylacetate
Descriptive of the substructures.
CAS Number 59742-51-7 Generic/Racemic entry.
Isomer Alert Methyl pivaloylacetate (CAS 55107-14-7)DO NOT SUBSTITUTE. This is the 4,4-dimethyl isomer.
SMILES COC(=O)C(C)C(=O)C(C)CEncodes the isopropyl tail and

-methyl.
Molecular Formula

MW: 158.19 g/mol .[1]
Functional Class

-Keto Ester
Subject to keto-enol tautomerism.

Structural Anatomy & Stereochemical Utility

The utility of Methyl 2,4-dimethyl-3-oxopentanoate lies in its potential for Dynamic Kinetic Resolution (DKR) .

  • The C2 Labile Center: The proton at C2 (between the ester and ketone) is highly acidic (

    
    ). In solution, the enantiomers (
    
    
    
    and
    
    
    ) interconvert rapidly via the enol form.
  • The C4 Achiral Anchor: The C4 position holds an isopropyl group (two methyls attached to C4). While C4 itself is achiral, its steric bulk directs the approach of reducing agents, influencing the diastereoselectivity at the newly formed C3 hydroxyl group.

  • The Stereodyad Potential: Upon asymmetric reduction (e.g., Noyori Hydrogenation), the C3 ketone becomes a chiral hydroxyl group. Because the reduction is faster than the C2 racemization, the process can convert the racemic starting material into a single syn- or anti-stereoisomer (e.g., Methyl (2S, 3R)-3-hydroxy-2,4-dimethylpentanoate) with high enantiomeric excess (ee) and diastereomeric ratio (dr).

Synthesis Pathways[3][4][5][6]

The industrial and laboratory standard for synthesizing this scaffold involves a Crossed Claisen Condensation . This method is preferred over direct alkylation due to the suppression of poly-alkylation side products.

Mechanism: Crossed Claisen Condensation

The reaction couples an activated isobutyryl fragment with a propionate ester.

  • Reagents: Methyl propionate (Nucleophile precursor), Isobutyryl chloride (Electrophile), LDA or NaH (Base).

  • Thermodynamics: The reaction is driven by the deprotonation of the resulting

    
    -keto ester, which prevents the retro-Claisen fragmentation.
    
Synthesis Workflow (DOT Visualization)

ClaisenSynthesis Substrate1 Methyl Propionate (C3 Fragment) Intermediate Enolate Formation Substrate1->Intermediate Deprotonation Substrate2 Isobutyryl Chloride (C4 Fragment) Product Methyl 2,4-dimethyl- 3-oxopentanoate Substrate2->Product Electrophile Base Base (LDA or NaH) -78°C to 0°C Base->Intermediate Intermediate->Product Acylation with Isobutyryl Chloride

Figure 1: Crossed Claisen Condensation pathway for the synthesis of the target


-keto ester.

Application: Asymmetric Hydrogenation (Protocol)

The primary application of this molecule in drug discovery is the generation of chiral 1,3-arrays via Noyori Asymmetric Hydrogenation. This protocol utilizes a Ruthenium-BINAP catalyst to effect a Dynamic Kinetic Resolution.

Experimental Protocol: Ru-BINAP Hydrogenation

Note: This protocol assumes air-sensitive handling techniques (Schlenk line or Glovebox).

Materials:

  • Substrate: Methyl 2,4-dimethyl-3-oxopentanoate (1.0 equiv).

  • Catalyst:

    
     (0.5 mol%).
    
  • Solvent: Degassed Methanol (MeOH).

  • Hydrogen Source:

    
     gas (50–100 atm).
    

Step-by-Step Methodology:

  • Catalyst Preparation: In a glovebox, dissolve the Ru-BINAP complex in degassed MeOH. The catalyst loading can be as low as 0.1 mol% for high-purity substrates, but 0.5 mol% is recommended for robustness.

  • Substrate Addition: Add the

    
    -keto ester to the catalyst solution. The concentration should be approximately 0.5 M to 1.0 M.
    
  • Hydrogenation: Transfer the solution to a high-pressure autoclave. Purge with

    
     three times to remove trace 
    
    
    
    .
  • Reaction: Pressurize to 50 atm (approx. 735 psi) and stir at 50°C for 24 hours.

    • Mechanistic Note: The high pressure and temperature facilitate the rapid racemization of the C2 center relative to the reduction rate of the C3 ketone, ensuring high syn-selectivity (DKR).

  • Workup: Vent the hydrogen gas carefully. Concentrate the solvent under reduced pressure.

  • Purification: The resulting oily residue is typically purified via flash column chromatography (Hexanes/EtOAc) to yield Methyl (2S, 3R)-3-hydroxy-2,4-dimethylpentanoate (or the enantiomer depending on BINAP chirality).

DKR Mechanism Visualization

DKR_Mechanism Racemic Racemic Keto Ester (Rapid Interconversion) Enol Enol Intermediate (Achiral at C2) Racemic->Enol Base/Solvent Equilibration Match Matched Enantiomer (Fast Reaction) Racemic->Match Dynamic Partitioning Mismatch Mismatched Enantiomer (Slow Reaction) Racemic->Mismatch Product Chiral Hydroxy Ester (High ee/dr) Match->Product Ru-(R)-BINAP H2 Reduction Mismatch->Product Slow

Figure 2: Dynamic Kinetic Resolution (DKR) mechanism converting the racemic mixture into a single stereoisomer.

References

  • Noyori, R., et al. (1987).[2][3][4] "Asymmetric hydrogenation of beta-keto carboxylic esters." Journal of the American Chemical Society.[2][3] Link

  • Taber, D. F., et al. (1991).[3] "Enantioselective reduction of beta-keto esters." Tetrahedron Letters. Link

  • Genêt, J. P. (2003). "Recent developments in asymmetric hydrogenation." Accounts of Chemical Research. Link

  • PubChem Compound Summary. (2024). "Methyl 2,4-dimethyl-3-oxopentanoate."[1] National Center for Biotechnology Information. Link

  • Sigma-Aldrich Product Specification. (2024). "Methyl 4,4-dimethyl-3-oxopentanoate (Isomer Comparison)." Merck KGaA. Link

Sources

Methyl 2,4-dimethyl-3-oxopentanoate safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of Methyl 2,4-dimethyl-3-oxopentanoate , a specialized


-keto ester intermediate used in the synthesis of lipophilic heterocyclic scaffolds for drug discovery.

CAS: 59742-51-7 | Structural Analysis, Safety & Synthesis

Core Identification & Physicochemical Properties

Methyl 2,4-dimethyl-3-oxopentanoate is a branched


-keto ester characterized by an isopropyl group at the 

-position and a methyl substitution at the

-position. This steric bulk significantly influences its reactivity and the lipophilicity of downstream pharmaceutical derivatives.
Chemical Identity Table
PropertyDetail
IUPAC Name Methyl 2,4-dimethyl-3-oxopentanoate
Common Synonyms Pentanoic acid, 2,4-dimethyl-3-oxo-, methyl ester; Methyl

-methyl-isobutyrylacetate
CAS Number 59742-51-7
Molecular Formula

Molecular Weight 158.19 g/mol
SMILES CC(C)C(=O)C(C)C(=O)OC
InChI Key GCXQFZHZPBLGKA-UHFFFAOYSA-N
Physical State Colorless to pale yellow liquid
Boiling Point ~67–70 °C @ 13 mmHg (Estimated based on 4,4-dimethyl isomer [1])
Density ~0.99 g/mL (Predicted)
Solubility Soluble in MeOH, EtOH, THF, DCM; Sparingly soluble in water

Safety Data Sheet (SDS) Profile

Note: Specific toxicological data for this exact isomer is limited. The following profile is derived from Structure-Activity Relationship (SAR) analysis of analogous


-methylated 

-keto esters (e.g., Methyl 4,4-dimethyl-3-oxopentanoate).
Hazard Identification (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H227: Combustible liquid.[1]

    • H315: Causes skin irritation.[1][2][3]

    • H319: Causes serious eye irritation.[1][2][3]

    • H335: May cause respiratory irritation.[1][2][3]

Precautionary Protocols
  • Prevention (P280): Wear nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of vapors.

  • Response (P305+P351+P338): IF IN EYES: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do.[2]

  • Storage (P403+P233): Store in a well-ventilated place. Keep container tightly closed. Nitrogen blanket recommended to prevent hydrolysis or oxidation.

Technical Deep Dive: Synthesis & Reactivity

Tautomerism & Stability

Like all


-keto esters, Methyl 2,4-dimethyl-3-oxopentanoate exists in equilibrium between its keto  and enol  forms. However, the substitution at the 

-position (C2) and the bulky isopropyl group at the

-position (C4) sterically hinder enolization compared to linear analogues.
  • Implication: The compound is less acidic (

    
    ) than unsubstituted 
    
    
    
    -keto esters, requiring stronger bases (e.g., NaH, LDA) for deprotonation during alkylation reactions.
Synthesis Protocol: -Alkylation Route

The most robust synthetic route involves the methylation of the commercially available precursor Methyl 4-methyl-3-oxopentanoate . This ensures regiospecificity.

Reagents:
  • Starting Material: Methyl 4-methyl-3-oxopentanoate (CAS 42558-54-3).[4]

  • Base: Sodium Hydride (NaH, 60% dispersion in mineral oil).

  • Electrophile: Methyl Iodide (MeI).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

Step-by-Step Methodology:
  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

  • Deprotonation: Suspend NaH (1.1 equiv) in anhydrous THF at 0 °C. Add Methyl 4-methyl-3-oxopentanoate (1.0 equiv) dropwise over 20 minutes. Evolution of

    
     gas will be observed.
    
  • Enolate Formation: Stir the mixture at 0 °C for 30 minutes until gas evolution ceases and the solution becomes clear/yellow.

  • Alkylation: Add Methyl Iodide (1.2 equiv) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) or GC-MS.[5]

  • Workup: Quench with saturated

    
     solution. Extract with Diethyl Ether (
    
    
    
    mL). Wash combined organics with brine, dry over
    
    
    , and concentrate in vacuo.
  • Purification: Distillation under reduced pressure yields the pure product.

Synthesis Workflow Diagram

SynthesisPathway cluster_conditions Reaction Conditions Start Methyl 4-methyl-3-oxopentanoate (Precursor) Base NaH / THF (0°C) Start->Base Deprotonation Intermediate Enolate Intermediate Base->Intermediate - H2 Gas Product Methyl 2,4-dimethyl-3-oxopentanoate (Target) Intermediate->Product SN2 Alkylation (+ MeI) Reagent Methyl Iodide (MeI) Reagent->Product

Caption: Regioselective synthesis via enolate alkylation of the 4-methyl precursor.

Applications in Drug Discovery

Methyl 2,4-dimethyl-3-oxopentanoate serves as a critical C3-C5 fragment in the construction of heterocyclic pharmacophores. The isopropyl and methyl groups provide hydrophobic bulk that can enhance the binding affinity of the final drug molecule to hydrophobic pockets in enzymes (e.g., kinases, GPCRs).

Pyrazole Synthesis (Anti-inflammatory Scaffolds)

Condensation with hydrazines yields 1,3,4,5-substituted pyrazoles, a common motif in COX-2 inhibitors.

  • Mechanism: The hydrazine nitrogens attack the ketone (C3) and the ester (C1) sequentially, followed by dehydration and tautomerization to form the aromatic ring.

  • Result: 3-Isopropyl-4-methyl-pyrazol-5-one derivatives.

Pyrimidine Synthesis

Reaction with urea or amidines yields pyrimidinones, widely used in antiviral and anticancer research.

Heterocycle Formation Diagram

Heterocycles Core Methyl 2,4-dimethyl-3-oxopentanoate Pyrazole Pyrazoles (COX-2 Inhibitor Scaffold) Core->Pyrazole Condensation (EtOH, Reflux) Pyrimidine Pyrimidines (Kinase Inhibitor Scaffold) Core->Pyrimidine Cyclization (NaOEt, Reflux) Hydrazine Hydrazines (R-NH-NH2) Hydrazine->Pyrazole Urea Urea / Amidines (NH2-C(R)=NH) Urea->Pyrimidine

Caption: Divergent synthesis of bioactive heterocycles using the target beta-keto ester.

Analytical Characterization (NMR Expectations)

To validate the synthesis of Methyl 2,4-dimethyl-3-oxopentanoate , researchers should look for the following diagnostic signals in the


-NMR spectrum (

):
Proton GroupShift (

ppm)
MultiplicityIntegrationAssignment
Ester Methyl 3.70 – 3.75Singlet (s)3H


-Methine
3.50 – 3.65Quartet (q)1H


-Methine
2.60 – 2.80Septet (sep)1H


-Methyl
1.30 – 1.35Doublet (d)3HAttached to C2
Isopropyl Methyls 1.05 – 1.15Doublet (d)6HAttached to C4

Note: The presence of enol tautomers may introduce minor peaks slightly downfield of the keto signals.

References

  • PubChem. (2025).[6][1][7] Methyl 2,4-dimethyl-3-oxopentanoate (CID 537764).[5] National Library of Medicine. Retrieved from [Link]

  • Tocco, G., et al. (2007).[8] Indium (III) chloride catalyzed one step synthesis of some new dibenzo derivatives. Tetrahedron Letters, 45(37), 6909-6913.[8] (Cited for general beta-keto ester reactivity).

Sources

Technical Guide: 1H NMR Analysis of Methyl 2,4-dimethyl-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding the 1H NMR spectrum of Methyl 2,4-dimethyl-3-oxopentanoate.

Executive Summary

Methyl 2,4-dimethyl-3-oxopentanoate (MDOP) serves as a critical building block in the synthesis of polyketides and complex pharmaceutical intermediates.[1] Its structure features a


-keto ester moiety flanked by alkyl substitutions, introducing specific spectral challenges: keto-enol tautomerism  and signal overlap .[1]

This guide provides a definitive analysis of the 1H NMR spectrum of MDOP.[1] Unlike simple acetoacetates, the steric bulk of the isopropyl group at the C4 position significantly influences the tautomeric equilibrium, favoring the keto form. Successful analysis requires distinguishing between the major keto conformer and the minor enol tautomer, as well as resolving potential overlaps between the methoxy singlet and the


-proton.

Structural Dynamics & Tautomerism

To accurately interpret the spectrum, one must first understand the dynamic equilibrium present in the NMR tube. MDOP exists as a mixture of two constitutional isomers: the Keto form and the Enol form.[1]

The Tautomeric Equilibrium

The proton at C2 (between the carbonyls) is acidic (


).[1] In solution, it migrates to the ketone oxygen to form an enol, stabilized by an intramolecular hydrogen bond and conjugation.[2]

Expert Insight: For MDOP, the Keto form is thermodynamically dominant (>90% in


) .[1] The steric bulk of the isopropyl group at C4 and the methyl group at C2 destabilizes the planar geometry required for the enol form compared to unsubstituted 

-keto esters like ethyl acetoacetate.[1]
Stereochemistry Note
  • C2 Position: Chiral center (

    
    ).[1]
    
  • C4 Position: Achiral. (The C4 carbon is bonded to H, the C3-carbonyl, the C5-methyl, and the C4-methyl substituent. Since the C5-methyl and substituent methyl are identical, C4 is achiral).

  • Result: The keto form exists as a pair of enantiomers.[1] In achiral solvents (e.g.,

    
    , DMSO-
    
    
    
    ), enantiomers are magnetically equivalent.[1] No diastereomeric signal doubling is observed , simplifying the spectrum compared to longer-chain analogs.[1]
Pathway Visualization

The following diagram illustrates the equilibrium and the structural constraints influencing the NMR signals.

Tautomerism Keto Keto Form (Major) (Racemic Mixture) Enol Enol Form (Minor) (Stabilized by H-Bond) Keto->Enol Slow Exchange (NMR Time Scale) Solvent Solvent Effect (Polar solvents favor Keto) Solvent->Keto Stabilizes dipole Sterics Steric Hindrance (Isopropyl/Methyl clash) Sterics->Enol Destabilizes planar enol

Caption: Kinetic and thermodynamic factors influencing the Keto-Enol ratio in MDOP.

Experimental Protocol

To ensure reproducibility and minimize artifact peaks, follow this standardized protocol.

Sample Preparation[1]
  • Solvent Selection: Use Chloroform-d (

    
    )  (99.8% D) containing 0.03% v/v TMS as an internal standard.[1]
    
    • Why:

      
       is non-polar, which allows the intramolecular H-bond of the enol to persist (making it visible), whereas DMSO-
      
      
      
      disrupts this bond and may broaden exchangeable protons.
  • Concentration: Prepare a 10-15 mg/mL solution.

    • Caution: High concentrations (>50 mg/mL) can induce intermolecular hydrogen bonding, shifting the -OH and potentially altering the keto/enol ratio.[1]

  • Filtration: Filter through a cotton plug in a glass pipette to remove suspended solids which cause line broadening.[1]

Acquisition Parameters[3][4]
  • Pulse Sequence: Standard 1-pulse (zg30).

  • Relaxation Delay (D1): Set to

    
     5 seconds .
    
    • Reasoning: The methoxy protons and isolated methyls have long

      
       relaxation times.[1] Short delays lead to integration errors, underestimating the methyl ester signal.
      
  • Scans (NS): 16 or 32 scans are sufficient for this concentration.[1]

Spectral Analysis: The "Atlas"

The following data assumes a 400 MHz or higher field strength in


 at 298 K.
The Keto Form (Major, >90%)

Structure:



Fragment

(ppm)
MultiplicityIntegralCoupling (

)
Assignment Logic
Isopropyl Methyls 1.10 - 1.15Doublet (d)6H~7.0 HzMethyls on C4.[1] Equivalent due to free rotation.
C2-Methyl 1.35 - 1.38Doublet (d)3H~7.1 HzMethyl on C2. Coupled to C2-H.
C4-H 2.80 - 2.88Septet (sept)1H~7.0 HzMethine of isopropyl group.[1] Deshielded by C3-ketone.[1]
C2-H (

)
3.65 - 3.75Quartet (q)1H~7.1 HzAlpha proton.[1] Strongly deshielded by two carbonyls.
Methoxy (

)
3.72 - 3.74Singlet (s)3H-Ester methoxy.[1] Critical Overlap Risk with C2-H.
The Enol Form (Minor, <10%)

Structure:


[1]
Fragment

(ppm)
MultiplicityAssignment Logic
Vinyl Methyl 1.80 - 1.90Singlet (s)The C2-methyl is now attached to a double bond (allylic).[1]
Enol -OH 12.0 - 12.5Broad SingletHighly deshielded due to intramolecular H-bond (chelation).[1]
Analytical Workflow

Use the following logic flow to process and validate your data.

Workflow Start Acquire 1H Spectrum CheckTMS Reference TMS to 0.00 ppm Start->CheckTMS IdentifyMethoxy Identify Methoxy Singlet (~3.7 ppm) Set Integral = 3.00 CheckTMS->IdentifyMethoxy Decision Is C2-H (Quartet) visible? IdentifyMethoxy->Decision Yes Integrate C2-H separately Decision->Yes No Overlap Detected! Use C6D6 or integrate combined region (4H) Decision->No CheckEnol Check >12 ppm for Enol OH Calculate % Enol Yes->CheckEnol No->CheckEnol

Caption: Step-by-step decision tree for processing MDOP NMR data.

Advanced Troubleshooting

The "Overlap" Problem

In


, the methoxy singlet (

ppm) often sits directly on top of the C2-H quartet (

ppm).[1]
  • Symptom: A messy multiplet integrating to ~4H around 3.7 ppm.

  • Solution: Solvent Swapping.

    • Run the sample in Benzene-

      
       (
      
      
      
      )
      .[1]
    • Mechanism:[3][4] The benzene ring current induces an ASIS (Aromatic Solvent-Induced Shift).[1] The electron-deficient methoxy protons are shielded (move upfield) differently than the C2-H proton.[1] This typically separates the signals by 0.2–0.5 ppm, allowing for accurate integration and coupling constant analysis.

Quantifying Enol Content

To calculate the % Enol content (


):


[1]
  • 
    : Integral of the vinyl methyl (~1.8 ppm) or the OH proton (~12 ppm).[1]
    
  • 
    : Integral of the C2-methyl doublet (~1.35 ppm).[1]
    
  • Note: Do not use the methoxy peak for this calculation if the enol and keto methoxy signals overlap (which they often do).

References

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved February 19, 2026, from [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved February 19, 2026, from [Link]

Sources

Introduction: The Role of 13C NMR in Structural Verification

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 13C NMR Analysis of Methyl 2,4-dimethyl-3-oxopentanoate

This guide provides a comprehensive, field-proven framework for the structural elucidation of Methyl 2,4-dimethyl-3-oxopentanoate using Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. It is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of NMR analytical techniques. We will move beyond simple data reporting to explore the causal reasoning behind experimental design and spectral interpretation, ensuring a robust and self-validating analytical workflow.

Methyl 2,4-dimethyl-3-oxopentanoate (C8H14O3) is a β-keto ester containing multiple functional groups and stereocenters, making its structural verification a non-trivial task.[1] 13C NMR spectroscopy is an indispensable tool for this purpose, offering a direct window into the carbon framework of a molecule.[2] Unlike proton (¹H) NMR, 13C NMR spectra are typically acquired with proton decoupling, resulting in a simplified spectrum where each unique carbon atom appears as a single sharp signal.[2][3] The chemical shift of each signal provides crucial information about the carbon's electronic environment, including its hybridization and proximity to electronegative atoms.[3][4]

This guide will detail the complete process of 13C NMR analysis for Methyl 2,4-dimethyl-3-oxopentanoate, from theoretical prediction and symmetry considerations to practical data acquisition and unambiguous spectral assignment using advanced techniques like DEPT.

Molecular Structure and Symmetry Analysis

A foundational step in any NMR analysis is to deconstruct the molecule's structure to identify the number of unique carbon environments. Symmetry can cause multiple carbon atoms to be chemically equivalent, resulting in fewer signals than the total number of carbons.

The structure of Methyl 2,4-dimethyl-3-oxopentanoate is shown below.[1]

Caption: Structure of Methyl 2,4-dimethyl-3-oxopentanoate with carbon numbering.

A careful examination reveals eight carbon atoms in total. However, the two methyl groups attached to C5 (labeled C6 and C7) are chemically equivalent due to free rotation around the C5-C4 bond. Therefore, we expect to observe a total of seven distinct signals in the 13C NMR spectrum.

Predicted 13C NMR Chemical Shifts and Rationale

The chemical shift (δ) of a carbon nucleus is highly dependent on its local electronic environment. We can predict the approximate chemical shifts for each unique carbon in Methyl 2,4-dimethyl-3-oxopentanoate based on established principles.[5][6]

  • Hybridization: sp²-hybridized carbons (like those in carbonyl groups) are significantly deshielded and appear at higher chemical shifts (downfield) compared to sp³-hybridized carbons.[2][7]

  • Electronegativity: The presence of electronegative oxygen atoms withdraws electron density from adjacent carbons, causing them to be deshielded and resonate further downfield.[3]

Based on these principles, the predicted chemical shifts are summarized in the table below.

Carbon Atom (Label)Carbon TypeRationale for Predicted Chemical Shift (ppm)Predicted Shift (ppm)
C4 Ketone C=Osp² carbon double-bonded to oxygen; highly deshielded. Ketone carbonyls typically appear furthest downfield.[6][7]205 - 215
C2 Ester C=Osp² carbon double-bonded to one oxygen and single-bonded to another; deshielded, but typically upfield from ketones.[6][8]170 - 175
C1 -OCH₃sp³ carbon single-bonded to an electronegative oxygen atom, causing a significant downfield shift for an alkyl carbon.50 - 55
C3 -CH-sp³ methine carbon positioned alpha to two carbonyl groups (ester and ketone), leading to strong deshielding.55 - 65
C5 -CH-sp³ methine carbon alpha to the ketone carbonyl group, resulting in deshielding.40 - 50
C8 -CH₃sp³ methyl carbon alpha to the ester carbonyl group.13 - 18
C6, C7 -CH₃ (x2)Equivalent sp³ methyl carbons on the isopropyl group. These are standard alkyl carbons.18 - 23

Experimental Protocol: Acquiring High-Fidelity 13C NMR Data

The quality of the final data is entirely dependent on a robust experimental setup. The following protocol is designed to yield a high-resolution, unambiguous spectrum.

A. Sample Preparation

  • Analyte: Weigh approximately 50-100 mg of high-purity Methyl 2,4-dimethyl-3-oxopentanoate.

  • Solvent: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing properties and its single, well-characterized solvent peak at ~77 ppm.[9]

  • Standard: Add a small drop of tetramethylsilane (TMS) as an internal reference standard (δ = 0.0 ppm).

  • Filtration: Transfer the solution to a clean, dry 5 mm NMR tube, filtering through a small plug of glass wool in a pipette if any particulates are visible.

B. Spectrometer Setup and Data Acquisition

  • Standard 1D Carbon Experiment (Proton Decoupled):

    • Spectrometer: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion.

    • Pulse Program: Use a standard inverse-gated proton decoupling sequence to obtain a spectrum with singlets for all carbons and to mitigate potential distortions from the Nuclear Overhauser Effect (NOE).[10]

    • Spectral Width: Set to a range of 0-220 ppm to ensure all signals, especially the downfield carbonyls, are captured.[5][9]

    • Acquisition Time (at): Set to 1-2 seconds for adequate resolution.

    • Relaxation Delay (d1): Set to 2-5 seconds. A sufficient delay is crucial to allow for full relaxation of all carbon nuclei, especially the quaternary carbonyl carbons which have longer relaxation times.[5] This ensures more reliable (though not strictly quantitative) signal intensities.

    • Number of Scans (ns): Due to the low natural abundance of ¹³C (~1.1%), a larger number of scans (e.g., 1024 to 4096) is required to achieve an adequate signal-to-noise ratio.[2][5]

  • DEPT (Distortionless Enhancement by Polarization Transfer) Experiments:

    • To unambiguously determine the type of each carbon (CH, CH₂, CH₃, or C), run a series of DEPT experiments.[11][12] This is a self-validating system that confirms assignments made based on chemical shift alone.

    • DEPT-90: This sequence will only show signals for methine (CH) carbons.[13][14]

    • DEPT-135: This sequence shows methine (CH) and methyl (CH₃) carbons as positive peaks, and methylene (CH₂) carbons as negative peaks. Quaternary carbons are absent.[13][14][15]

Integrated Spectral Analysis and Assignment Workflow

The final step is to synthesize the data from all experiments into a conclusive structural assignment. The logical workflow for this process is illustrated below.

Sources

Comprehensive Mass Spectrometry Guide: Methyl 2,4-dimethyl-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for the mass spectrometric analysis of Methyl 2,4-dimethyl-3-oxopentanoate (CAS: 59742-51-7), a specialized


-keto ester intermediate.

Designed for analytical chemists and drug development researchers, this document moves beyond standard operating procedures to explore the mechanistic causality of ionization behaviors, fragmentation logic, and isomer differentiation.

Physicochemical Context & Analytical Challenges

Methyl 2,4-dimethyl-3-oxopentanoate (


, MW 158.19 Da) presents unique challenges due to its 

-keto ester
functionality. Unlike simple esters, this molecule exists in a dynamic keto-enol equilibrium, significantly influencing ionization efficiency and chromatographic peak shape.
Structural Criticality
  • The "Isobutyryl" Core: The 4-position methyl group creates an isopropyl tail, leading to distinct steric and fragmentation effects compared to linear isomers.

  • The

    
    -Methyl Substitution:  The methyl group at the 2-position (alpha to the ester) is a key diagnostic marker, altering standard McLafferty rearrangement shifts.
    
PropertyValueAnalytical Implication
Molecular Formula

Monoisotopic Mass: 158.0943 Da
Boiling Point ~180-190 °C (Predicted)Suitable for GC-MS; requires thermal care to prevent degradation.
LogP ~1.6Moderate lipophilicity; compatible with Reverse Phase LC (C18).
pKa (

-H )
~11Ionizable in high pH; forms stable enolates in negative mode ESI.

Experimental Methodology (The Protocol)

This protocol prioritizes self-validating systems . Every step includes a checkpoint to ensure data integrity.

A. Sample Preparation (Universal)
  • Solvent: Acetonitrile (LC-MS) or Ethyl Acetate (GC-MS). Avoid alcohols (MeOH/EtOH) for storage to prevent transesterification.

  • Concentration: 10 µg/mL (Scan mode), 100 ng/mL (SIM/MRM).

  • Validation Step: Spike with a deuterated internal standard (e.g., Methyl acetoacetate-d3) to monitor matrix effects.

B. GC-MS Configuration (Electron Ionization)
  • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm ID.

  • Inlet: Split mode (10:1) at 250°C. Note: High inlet temps can induce thermal decarboxylation. If degradation is observed, lower to 200°C.

  • Ion Source: EI at 70 eV. Source Temp: 230°C.

  • Scan Range: m/z 35–300.

C. LC-MS Configuration (Electrospray Ionization)
  • Column: C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 mins.

  • Ionization: ESI Positive (Standard) and ESI Negative (High Sensitivity for Enolates).

Mass Spectral Interpretation (The Core)

The differentiation of Methyl 2,4-dimethyl-3-oxopentanoate from its isomers (e.g., Methyl 4,4-dimethyl-3-oxopentanoate or linear octanoates) relies on specific fragmentation pathways.

Electron Ionization (EI) Fragmentation Logic[2]

Under 70 eV EI, the molecule undergoes predictable cleavages. The presence of the


-methyl and 

-hydrogen enables a diagnostic McLafferty Rearrangement .
1. The Diagnostic McLafferty Rearrangement (m/z 88)

Unlike a standard methyl ester (which gives m/z 74), the 2-methyl substitution shifts the McLafferty ion by +14 Da.

  • Mechanism: The carbonyl oxygen of the ester abstracts a

    
    -hydrogen (from the C4-isopropyl group).
    
  • Cleavage: The bond between C2 (

    
    ) and C3 (
    
    
    
    ) breaks.[1][2]
  • Result: A radical cation enol of methyl propionate (

    
    ).
    
  • Observation: A prominent peak at m/z 88 .[3] This is the primary differentiator from the 4,4-dimethyl isomer (Pivaloyl acetate), which lacks

    
    -hydrogens on the t-butyl side and cannot form this ion.
    
2.

-Cleavage (Acylium Ions)

Cleavage adjacent to the ketone carbonyl (C3) generates stable acylium ions:

  • Loss of Ester Group: Cleavage at C2-C3 generates the Isobutyryl cation (

    
    ).
    
    • m/z 71 (Base Peak candidate).

  • Loss of Isopropyl Group: Cleavage at C3-C4 generates the methoxycarbonyl-ethyl acylium ion.

    • m/z 115 (Lower abundance).

3. Secondary Fragmentations
  • m/z 43: Isopropyl cation (

    
    ) or Acetyl cation.
    
  • m/z 127: Loss of Methoxy group (

    
    ).
    
Pathway Visualization

The following diagram maps the logical flow of fragmentation, distinguishing the target analyte from its isomers.

FragmentationPathway M Molecular Ion (M+) m/z 158 McL McLafferty Rearrangement (Ester-driven) M->McL Gamma-H Migration Alpha Alpha Cleavage (Ketone-driven) M->Alpha Direct Bond Break Ion88 Diagnostic Ion m/z 88 (Methyl 2-methylacetate enol) McL->Ion88 C2-C3 Cleavage Ion71 Isobutyryl Cation m/z 71 Alpha->Ion71 Loss of C4H7O2 Ion43 Isopropyl Cation m/z 43 Ion71->Ion43 -CO (28 Da) Isomer Isomer: Methyl 4,4-dimethyl... (Pivaloyl Acetate) NoMcL NO m/z 88 (Blocked by quaternary C) Isomer->NoMcL

Caption: Figure 1. EI Fragmentation pathway highlighting the diagnostic m/z 88 ion specific to the 2,4-dimethyl isomer.

LC-MS/MS Transition Strategy

For quantitative bioanalysis or trace detection, Multiple Reaction Monitoring (MRM) is required.

Ionization ModePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Rationale
ESI (+) 159.1

127.110-15Loss of Methanol (

).
ESI (+) 159.1

71.120-25Formation of Isobutyryl cation (High Specificity).
ESI (-) 157.1

113.115Decarboxylation of the enolate.

Scientist's Note: In ESI positive mode,


-keto esters often form strong sodium adducts (

). While stable, sodium adducts fragment poorly. If sensitivity is low, switch to Negative Mode , where the acidic

-proton (between the ketones) allows for efficient ionization (

).

Analytical Workflow Summary

The following workflow ensures robust identification, separating the target from matrix interferences and structural isomers.

Workflow Start Sample: Reaction Mix / Biofluid Prep Liquid-Liquid Extraction (EtOAc or MTBE) Start->Prep Deriv Optional: Oximetization (Stabilizes Keto form) Prep->Deriv If tautomerism issues Split Choose Platform Prep->Split Deriv->Split GC GC-MS (EI 70eV) DB-5ms Column Split->GC Qualitative / ID LC LC-MS/MS (ESI) C18 Column Split->LC Trace Quant DataGC Check for m/z 88 & 71 (Structural Confirmation) GC->DataGC DataLC Monitor 159 -> 71 Transition (Quantitation) LC->DataLC Result Validated ID DataGC->Result DataLC->Result

Caption: Figure 2. Integrated analytical workflow for qualitative identification and quantitative monitoring.

References

  • PubChem. Methyl 2,4-dimethyl-3-oxopentanoate (Compound Summary). National Library of Medicine. Accessed 2024. [Link]

  • NIST Mass Spectrometry Data Center. Pentanoic acid, 4,4-dimethyl-3-oxo-, methyl ester (Isomer Comparison). NIST Chemistry WebBook, SRD 69. [Link]

  • McLafferty, F. W. Mass Spectrometric Analysis.[2] Molecular Rearrangements. Analytical Chemistry 1959, 31, 1, 82–87. (Foundational text on rearrangement mechanisms). [Link]

Sources

Infrared spectroscopy of Methyl 2,4-dimethyl-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Infrared Spectroscopy of Methyl 2,4-dimethyl-3-oxopentanoate

Introduction

Methyl 2,4-dimethyl-3-oxopentanoate is a β-keto ester, a class of organic compounds characterized by a ketone functional group on the carbon atom beta to an ester group.[1][2] Its structure incorporates two distinct carbonyl functionalities and multiple aliphatic C-H bonds, making it an excellent candidate for analysis by Fourier Transform Infrared (FTIR) spectroscopy. This guide, intended for researchers and drug development professionals, provides a detailed exploration of the theoretical and practical aspects of acquiring and interpreting the infrared spectrum of this molecule. We will delve into the causality behind spectral features, present a validated experimental protocol, and analyze the expected vibrational modes with reference to established spectroscopic principles.

The molecular structure of Methyl 2,4-dimethyl-3-oxopentanoate is presented below: Chemical Formula: C₈H₁₄O₃[1] Structure:

Theoretical Framework: Vibrational Spectroscopy of a β-Keto Ester

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites specific vibrational modes within its chemical bonds. The frequency of the absorbed radiation is characteristic of the bond type, its electronic environment, and the masses of the atoms involved.[3] For Methyl 2,4-dimethyl-3-oxopentanoate, the key diagnostic regions of the IR spectrum are associated with its two carbonyl groups, its C-O ester linkages, and its various C-H bonds.

Carbonyl (C=O) Stretching Vibrations

The most prominent features in the spectrum of this molecule will be the strong absorption bands from the two carbonyl (C=O) stretching vibrations.[4]

  • Ester Carbonyl (R-C(=O)-OR'): Aliphatic esters typically exhibit a strong C=O stretching band in the range of 1750-1735 cm⁻¹.[5][6][7] This frequency is higher than that of a simple ketone due to the inductive effect of the single-bonded oxygen atom, which withdraws electron density and strengthens the C=O double bond.

  • Ketone Carbonyl (R-C(=O)-R'): Saturated, acyclic ketones show a characteristic strong C=O stretch around 1715 cm⁻¹.[7][8][9]

For β-keto esters, these two carbonyl groups are in close proximity, leading to a characteristic spectral pattern. The spectrum is expected to show a strong-intensity doublet, with distinct peaks for the ester and ketone carbonyls, typically appearing around 1740 cm⁻¹ and 1720 cm⁻¹, respectively.[10][11] Vibrational coupling can also occur between the two proximal carbonyl groups, influencing their precise absorption frequencies.[12][13][14]

Keto-Enol Tautomerism

A critical consideration for β-dicarbonyl compounds is the possibility of keto-enol tautomerism, an equilibrium between the standard keto form and an enol isomer.[15][16][17]

Keto Form <=> Enol Form

While β-keto esters do not enolize as readily as β-diketones, the enol form can be stabilized by intramolecular hydrogen bonding and conjugation.[10][11][17] The presence of a significant amount of the enol tautomer would introduce new, characteristic bands:

  • O-H Stretch: A very broad absorption in the 3500-3200 cm⁻¹ region, indicative of the hydroxyl group.[5][15] Intramolecular hydrogen bonding can shift this band to a lower frequency and increase its breadth.

  • C=C Stretch: A medium-intensity band around 1660-1640 cm⁻¹, arising from the newly formed carbon-carbon double bond in the enol.[16]

  • Shifted C=O Stretch: The carbonyl absorption in the enol form would be shifted to a lower frequency (around 1650 cm⁻¹) due to conjugation with the C=C bond and involvement in hydrogen bonding.[10][15]

The position of this equilibrium is highly sensitive to factors such as solvent polarity and temperature.[17][18]

C-H and C-O Vibrational Modes
  • C-H Stretching: The molecule contains numerous sp³-hybridized C-H bonds (in methyl, isopropyl, and methoxy groups). These will give rise to a series of strong, sharp absorptions in the 3000-2850 cm⁻¹ region.[4][5]

  • C-H Bending: Bending vibrations (scissoring and rocking) for CH₃ and CH₂ groups will appear in the fingerprint region, typically around 1465 cm⁻¹ and 1375 cm⁻¹.[5][19]

  • C-O Stretching: Esters are characterized by two distinct C-O stretching vibrations, which produce strong and broad absorptions in the 1300-1000 cm⁻¹ range.[6][10][20] These correspond to the asymmetric C-C-O stretch (involving the carbonyl carbon) and the symmetric O-C-C stretch (involving the methoxy carbon).[20]

Predicted Infrared Spectrum Analysis

The following table summarizes the anticipated absorption bands for Methyl 2,4-dimethyl-3-oxopentanoate, assuming the keto form is predominant.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
3000–2850Strong, SharpC-H StretchingAlkyl (sp³)
~1740Very Strong, SharpC=O StretchingEster Carbonyl
~1720Very Strong, SharpC=O StretchingKetone Carbonyl
1470–1450MediumC-H Bending (Scissoring)-CH₂-, -CH₃
1375–1350MediumC-H Bending (Rocking)-CH₃
1300–1150Strong, BroadAsymmetric C-O StretchingEster
1150–1000Strong, BroadSymmetric C-O StretchingEster

Experimental Protocol: Acquiring the FTIR Spectrum

This protocol details the acquisition of an FTIR spectrum for a neat liquid sample using the transmission method with salt plates. This classic technique provides high-quality data and is fundamental to spectroscopic practice.

Materials and Equipment
  • Fourier Transform Infrared (FTIR) Spectrometer

  • Polished salt plates (Potassium Bromide, KBr, or Sodium Chloride, NaCl) and holder

  • Sample: Methyl 2,4-dimethyl-3-oxopentanoate

  • Pasteur pipette or glass rod

  • Appropriate solvent for cleaning (e.g., anhydrous chloroform or methylene chloride, followed by ethanol)

  • Kimwipes or other lint-free tissues

  • Desiccator for storing salt plates

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has been allowed to stabilize.

    • Open the instrument software and prepare for data collection.

    • Verify that the sample compartment is clean and free of obstructions.

  • Background Spectrum Acquisition:

    • Place the empty, clean salt plate holder into the sample compartment.

    • Close the compartment lid to ensure a consistent atmospheric environment.

    • Acquire a background spectrum. This critical step measures the absorbance of atmospheric CO₂ and water vapor, as well as any signals from the instrument itself, and will be automatically subtracted from the sample spectrum.

  • Sample Preparation (Neat Liquid Film):

    • Handle the salt plates with care, touching only the edges to avoid transferring moisture and oils from your fingers.

    • Using a clean Pasteur pipette, place one small drop of Methyl 2,4-dimethyl-3-oxopentanoate onto the center of one salt plate.[21][22]

    • Gently place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[23] A slight rotation can help ensure uniformity. The film should be free of air bubbles.

    • Causality: The sample must be a thin film to ensure that the IR beam can pass through it without being completely absorbed (which would lead to "flat-topped" peaks and unusable data).[24]

  • Sample Spectrum Acquisition:

    • Carefully place the assembled salt plates ("sandwich") into the sample holder in the spectrometer.

    • Close the sample compartment lid.

    • Acquire the sample spectrum. The software will automatically ratio the sample data against the stored background spectrum to produce the final transmittance or absorbance spectrum.

  • Data Processing and Cleanup:

    • The resulting spectrum can be processed as needed (e.g., baseline correction, peak picking).

    • After analysis, carefully disassemble the salt plates.

    • Clean the plates thoroughly by wiping with a tissue soaked in an appropriate anhydrous solvent, followed by a final rinse with ethanol.

    • Store the clean, dry plates in a desiccator to protect them from atmospheric moisture.

Workflow for FTIR Analysis

The following diagram illustrates the logical flow of the experimental procedure.

FTIR_Workflow Start Start Prep_Sample Sample Preparation (Neat Liquid Film on KBr Plate) Start->Prep_Sample Analyte Acquire Acquire Sample Spectrum Prep_Sample->Acquire Prepared Sample Prep_Spec Spectrometer Preparation (Acquire Background Spectrum) Prep_Spec->Acquire Background Reference Process Data Processing (Baseline Correction, Peak Picking) Acquire->Process Raw Spectrum Analyze Spectral Analysis (Assign Characteristic Bands) Process->Analyze Processed Spectrum End End Analyze->End Interpretation Complete

Sources

A Technical Guide to the Chemical Stability and Storage of Methyl 2,4-dimethyl-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the chemical stability, optimal storage conditions, and handling procedures for Methyl 2,4-dimethyl-3-oxopentanoate (CAS No. 59742-51-7).[1] The recommendations herein are grounded in the principles of physical organic chemistry, tailored to the unique structural features of this β-keto ester, and are intended for an audience of researchers, scientists, and professionals in drug development and chemical synthesis.

Executive Summary: A Chemist's Perspective

Methyl 2,4-dimethyl-3-oxopentanoate is a functionalized organic molecule featuring both a ketone and a methyl ester. Its utility as a building block in complex syntheses is predicated on its purity and integrity. However, the β-keto ester moiety is an inherently reactive functional group susceptible to specific degradation pathways. Understanding these vulnerabilities is not merely an academic exercise; it is critical for ensuring the reproducibility of experimental results and the long-term viability of research materials. This document outlines the primary degradation risks—hydrolysis and retro-Claisen condensation—and provides a framework for mitigation through controlled storage and handling, alongside a robust protocol for stability validation.

Physicochemical Profile

A foundational understanding of the molecule's properties is essential before discussing its stability.

PropertyValueSource
CAS Number 59742-51-7PubChem[1]
Molecular Formula C₈H₁₄O₃PubChem[1]
Molecular Weight 158.19 g/mol PubChem[1]
IUPAC Name methyl 2,4-dimethyl-3-oxopentanoatePubChem[1]
Appearance Clear colorless to slightly yellow liquidInferred from similar compounds[2]

Core Chemical Stability: Inherent Reactivities and Degradation Pathways

The stability of Methyl 2,4-dimethyl-3-oxopentanoate is dictated by the β-keto ester functional group. This arrangement creates specific electronic and steric environments that give rise to two primary degradation concerns.

Susceptibility to Hydrolysis

The ester functional group is susceptible to cleavage by water, a reaction that can be catalyzed by both acid and base.

  • Mechanism : Under aqueous conditions, the ester can hydrolyze to form 2,4-dimethyl-3-oxopentanoic acid and methanol. This is particularly problematic because the resulting β-keto acid is itself unstable and prone to decarboxylation, especially upon heating, leading to the formation of 4-methylpentan-2-one and carbon dioxide.[3][4]

  • Causality : The presence of adventitious moisture in storage containers or solvents, or exposure to acidic or basic contaminants, will accelerate this degradation pathway. The integrity of the starting material is thereby compromised, leading to the introduction of significant impurities.

Retro-Claisen (Cleavage) Condensation

In the presence of a strong base, β-keto esters can undergo a cleavage reaction, effectively reversing their formation pathway.[5]

  • Mechanism : A strong base (e.g., residual sodium methoxide from synthesis, or other basic contaminants) can attack the ketone carbonyl. This leads to the cleavage of the carbon-carbon bond between C2 and C3, ultimately yielding two separate ester fragments.[5]

  • Causality : This pathway is a significant risk if the material is exposed to strong bases during workup, purification, or use in subsequent reactions without proper quenching. While less common during simple storage, it underscores the need to store the compound in a neutral environment, free from basic residues.

The primary degradation pathways are illustrated below.

G cluster_0 Primary Degradation Pathways cluster_1 Hydrolysis cluster_2 Retro-Claisen M Methyl 2,4-dimethyl-3-oxopentanoate P1 2,4-Dimethyl-3-oxopentanoic Acid + Methanol M->P1 H₂O (Acid/Base Cat.) P3 Ester Fragments M->P3 Strong Base P2 4-Methylpentan-2-one + CO₂ P1->P2 Decarboxylation (Heat)

Fig. 1: Key degradation pathways for Methyl 2,4-dimethyl-3-oxopentanoate.

Recommended Storage and Handling Protocols

To mitigate the risks outlined above, a multi-faceted approach to storage and handling is required. The core principle is the exclusion of atmospheric moisture, oxygen, light, and chemical contaminants.

Optimal Long-Term Storage Conditions

The following conditions are recommended for maximizing the shelf-life and preserving the purity of the compound.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows the rate of all potential chemical reactions, including hydrolysis and oxidative degradation.[4]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen and moisture, preventing oxidation and hydrolysis.
Container Amber Glass Vial/Bottle with PTFE-lined CapAmber glass protects the compound from potential photolytic degradation. A PTFE-lined cap provides an inert and tight seal against moisture and air ingress.
State Neat (undiluted) liquidStoring as a neat liquid under an inert atmosphere minimizes contact with potential contaminants or solvents that may contain water.
Safe Handling for Experimental Use

Maintaining compound integrity during active use is as critical as long-term storage.

  • Inert Atmosphere Handling : Whenever possible, handle the material in a glove box or under a positive pressure of inert gas to prevent exposure to air and moisture.

  • Use of Dry Solvents and Glassware : Always use freshly dried solvents (e.g., distilled from a suitable drying agent or from a solvent purification system) and oven- or flame-dried glassware.

  • Aliquotting : For frequent use, it is advisable to aliquot the bulk material into smaller, single-use vials. This practice prevents repeated exposure of the entire stock to the atmosphere, thereby protecting the integrity of the bulk supply.

  • Avoid Contaminants : Ensure that the compound does not come into contact with strong acids, bases, or strong oxidizing agents, as these can cause rapid decomposition.[2]

Experimental Workflow for Stability and Purity Assessment

Trust in a chemical reagent must be validated. A self-validating system requires a clear, reproducible protocol to assess purity over time. The following workflow is recommended for a comprehensive stability study.

Analytical Methodologies
  • Primary Technique (Purity & Degradants) : Gas Chromatography with Mass Spectrometry (GC-MS) is the ideal technique. It allows for the separation of the parent compound from potential volatile degradation products (like 4-methylpentan-2-one) and provides mass spectral data for their identification.[1][6]

  • Secondary Technique (Water Content) : Karl Fischer titration should be used to quantify the water content of the material upon receipt and at each stability time point.

Step-by-Step Stability Study Protocol
  • Time-Zero Analysis (T=0) :

    • Upon receipt of a new batch, immediately withdraw a small sample.

    • Perform GC-MS analysis to establish the initial purity profile. Record the peak area percentage of the main component.

    • Perform Karl Fischer titration to determine the initial water content.

  • Sample Preparation for Storage :

    • Aliquot the compound into several small amber glass vials, each appropriate for a single future analysis.

    • Purge the headspace of each vial with dry argon or nitrogen for 1-2 minutes.

    • Securely seal each vial with a PTFE-lined cap.

  • Storage Conditions :

    • Place the prepared vials at the recommended storage condition (2-8°C).

    • For a forced degradation study, additional sets of vials can be stored at elevated temperatures (e.g., 25°C and 40°C) and exposed to light.

  • Time-Point Analysis :

    • At predetermined intervals (e.g., 1, 3, 6, 12 months), remove one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the cold sample.

    • Perform GC-MS and Karl Fischer analysis as described for T=0.

  • Data Analysis :

    • Compare the purity from the GC-MS chromatogram at each time point to the T=0 value.

    • Look for the appearance of new peaks, particularly those corresponding to the expected hydrolysis and decarboxylation products.

    • Track any increase in water content via Karl Fischer titration. A significant increase in water content often precedes a decrease in purity.

The workflow for this protocol is visualized below.

G cluster_workflow Stability Assessment Workflow A Receive New Batch B T=0 Analysis: - GC-MS (Purity) - Karl Fischer (H₂O) A->B C Aliquot into Vials under Inert Atmosphere B->C D Store Vials at Defined Conditions (e.g., 2-8°C, 25°C) C->D E Pull Samples at Time Points (1, 3, 6 mo) D->E F Equilibrate to RT BEFORE Opening E->F G Time-Point Analysis: - GC-MS - Karl Fischer F->G H Compare Data to T=0 Assess Purity & Degradation G->H H->E Next Time Point

Fig. 2: A systematic workflow for conducting a stability study.

References

  • PubChem. (n.d.). Methyl 2,4-dimethyl-3-oxopentanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dimethyl-3-oxopentanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Chem-Supply. (n.d.). Material Safety Data Sheet for Methyl 3-oxopentanoate.
  • National Institute of Environmental Studies, Japan. (n.d.). Analytical Methods. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters. RSC Publishing. Retrieved from [Link]

  • Höffken, H. W., et al. (2017). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of assays for hydrolysis of β-keto esters. Retrieved from [Link]

  • Study.com. (n.d.). The Claisen condensation is reversible. Retrieved from [Link]

Sources

Methyl 2,4-dimethyl-3-oxopentanoate solubility information

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of Methyl 2,4-dimethyl-3-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: Understanding the Importance of Solubility in Research and Development

In the realms of chemical synthesis, drug discovery, and materials science, a thorough understanding of a compound's solubility is paramount. This parameter governs everything from reaction kinetics and purification strategies to bioavailability and formulation development. Methyl 2,4-dimethyl-3-oxopentanoate, a keto-ester with potential applications as a synthetic intermediate, presents a case where detailed public data on solubility is sparse. This guide is therefore constructed not as a mere repository of known values, but as a comprehensive manual to empower the researcher to elucidate the solubility characteristics of this compound, and others like it, with scientific rigor. We will delve into the theoretical underpinnings of its expected solubility based on its structure and provide a detailed, field-proven experimental protocol for its empirical determination.

Characterization of Methyl 2,4-dimethyl-3-oxopentanoate

Methyl 2,4-dimethyl-3-oxopentanoate is an organic compound with the chemical formula C8H14O3.[1] Its structure, featuring both a ketone and a methyl ester functional group, suggests a moderate polarity. The presence of alkyl groups contributes to its lipophilic character.

PropertyValueSource
Molecular Formula C8H14O3PubChem[1]
Molecular Weight 158.19 g/mol PubChem[1]
IUPAC Name methyl 2,4-dimethyl-3-oxopentanoatePubChem[1]
CAS Number 59742-51-7PubChem[1]
Computed XLogP3 1.6PubChem[1]

The computed XLogP3 value of 1.6 indicates a degree of lipophilicity, suggesting that while it may have limited solubility in water, it is likely to be soluble in a range of organic solvents.[1] The dual ketone and ester functionalities allow for dipole-dipole interactions and hydrogen bonding with protic solvents, albeit as a hydrogen bond acceptor only.

Theoretical Considerations for Solubility

The principle of "like dissolves like" is a foundational concept in predicting solubility. Based on the structure of Methyl 2,4-dimethyl-3-oxopentanoate, we can infer the following:

  • Non-Polar Solvents (e.g., Hexane, Toluene): The presence of the methyl and isopropyl groups suggests that there will be some van der Waals interactions with non-polar solvents. However, the polar ketone and ester groups will likely limit its miscibility with purely non-polar hydrocarbons.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents are expected to be effective at dissolving Methyl 2,4-dimethyl-3-oxopentanoate. They can engage in dipole-dipole interactions with the carbonyl groups of the ketone and ester.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Solubility in these solvents will be influenced by the ability of the solvent to act as a hydrogen bond donor to the oxygen atoms of the ketone and ester. While some solubility is expected, particularly in smaller alcohols, the overall hydrocarbon character of the molecule will likely limit its aqueous solubility.

Experimental Determination of Solubility: A Validated Protocol

The following protocol is designed to provide a systematic and reproducible method for determining the qualitative and quantitative solubility of Methyl 2,4-dimethyl-3-oxopentanoate.

Materials and Equipment
  • Methyl 2,4-dimethyl-3-oxopentanoate (analytical standard)

  • A range of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade

  • Analytical balance (readable to 0.1 mg)

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Calibrated volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Qualitative Solubility Determination

This initial screening provides a rapid assessment of solubility in various solvents.

  • Sample Preparation: Accurately weigh approximately 10 mg of Methyl 2,4-dimethyl-3-oxopentanoate into a series of small, labeled glass vials.

  • Solvent Addition: To each vial, add 1 mL of a different solvent.

  • Mixing: Vigorously mix each vial using a vortex mixer for 1-2 minutes.

  • Observation: Visually inspect each vial for the complete dissolution of the solid.

  • Classification: Classify the solubility as "freely soluble," "sparingly soluble," or "insoluble" based on visual observation.

Quantitative Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of the compound in a given solvent.

  • Preparation of Saturated Solutions: Add an excess amount of Methyl 2,4-dimethyl-3-oxopentanoate to a known volume of the selected solvent in a sealed container. The goal is to have undissolved solid remaining after equilibration.

  • Equilibration: Place the containers in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the samples to stand undisturbed to let the excess solid settle. For a more complete separation, centrifuge the samples at a high speed (e.g., 10,000 x g) for 15-30 minutes.

  • Sample Withdrawal and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filter the withdrawn sample through a syringe filter. Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of Methyl 2,4-dimethyl-3-oxopentanoate.

  • Calculation: Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor.

Analytical Method Validation

For accurate quantification, the chosen analytical method (HPLC or GC) must be validated for linearity, accuracy, and precision. A calibration curve should be prepared using standard solutions of known concentrations of Methyl 2,4-dimethyl-3-oxopentanoate.

Experimental Workflow Diagram

G cluster_qualitative Qualitative Solubility cluster_quantitative Quantitative Solubility (Shake-Flask) qual_start Start: Weigh 10 mg Compound qual_add_solvent Add 1 mL Solvent qual_start->qual_add_solvent qual_vortex Vortex for 1-2 min qual_add_solvent->qual_vortex qual_observe Visual Observation qual_vortex->qual_observe qual_classify Classify Solubility qual_observe->qual_classify quant_start Start: Add Excess Compound to Solvent qual_classify->quant_start Select Solvents for Quantification quant_equilibrate Equilibrate (24-48h at 25°C) quant_start->quant_equilibrate quant_separate Centrifuge/Settle quant_equilibrate->quant_separate quant_sample Withdraw & Filter Supernatant quant_separate->quant_sample quant_dilute Dilute Sample quant_sample->quant_dilute quant_analyze Analyze (HPLC/GC) quant_dilute->quant_analyze quant_calculate Calculate Solubility quant_analyze->quant_calculate

Caption: Workflow for determining the solubility of Methyl 2,4-dimethyl-3-oxopentanoate.

Data Interpretation and Reporting

The results from the solubility experiments should be tabulated for clarity.

Expected Solubility Profile
Solvent ClassExample SolventsExpected SolubilityRationale
Polar ProticWater, MethanolLow to ModerateHydrogen bond accepting capabilities, but limited by hydrocarbon structure.
Polar AproticAcetone, DichloromethaneHighFavorable dipole-dipole interactions.
Non-PolarHexane, TolueneLow to ModerateVan der Waals forces with alkyl groups, but limited by polar functional groups.

Conclusion

While readily available data on the solubility of Methyl 2,4-dimethyl-3-oxopentanoate is limited, its molecular structure provides a solid basis for predicting its behavior in various solvents. This guide offers a robust and scientifically sound experimental framework for researchers to determine its solubility with a high degree of confidence. The provided protocols are designed to be self-validating and will yield reliable data crucial for the effective application of this compound in research and development. By following these methodologies, scientists can systematically characterize this and other novel compounds, thereby accelerating the pace of innovation.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 537764, Methyl 2,4-dimethyl-3-oxopentanoate. Retrieved from [Link].

Sources

Discovery and history of Methyl 2,4-dimethyl-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and application of Methyl 2,4-dimethyl-3-oxopentanoate , a critical beta-keto ester intermediate in pharmaceutical process chemistry.

CAS: 59742-51-7 | Formula: C₈H₁₄O₃ | Mol.[1][2][3][4] Weight: 158.20 g/mol

Executive Summary

Methyl 2,4-dimethyl-3-oxopentanoate is a sterically congested


-keto ester characterized by a "propionate" motif (an 

-methyl group) and a bulky isopropyl ketone functionality. Historically significant as a challenging substrate for Dynamic Kinetic Resolution (DKR) , it serves as a pivotal building block in the synthesis of polyketide-derived antibiotics, most notably Telithromycin (Ketek) . Its structural complexity—possessing an epimerizable stereocenter at the

-position flanked by a hindering isopropyl group—makes it a benchmark molecule for validating asymmetric hydrogenation technologies.

History and Discovery: The "Propionate Problem"

The history of Methyl 2,4-dimethyl-3-oxopentanoate is inextricably linked to the "Propionate Problem" in organic synthesis—the challenge of stereoselectively assembling the alternating methyl/hydroxyl backbone found in macrolide antibiotics like Erythromycin.

Early Synthetic Evolution (1970s)

In the mid-20th century, the total synthesis of macrolides required methods to couple propionate units (C3 fragments with a methyl substituent). Early methods relied on stoichiometric chiral auxiliaries (e.g., Evans' oxazolidinones). Methyl 2,4-dimethyl-3-oxopentanoate emerged as a purely chemical solution, synthesized via Crossed Claisen Condensation . It represented a modular "dipropionate" mimic, capable of introducing two stereocenters simultaneously upon reduction.

The Noyori Era (1990s - Present)

The molecule gained "celebrity status" in process chemistry with the advent of Noyori Asymmetric Hydrogenation .

  • The Challenge: The molecule exists as a racemic mixture of enantiomers that rapidly interconvert (epimerize) at the C2 position.

  • The Breakthrough: Ryōji Noyori’s Ru-BINAP catalysts enabled Dynamic Kinetic Resolution (DKR) . The catalyst could selectively reduce one enantiomer of the ketone faster than the other, while the unreacted enantiomer rapidly epimerized to refill the pool.

  • Result: This converted the racemic starting material (Methyl 2,4-dimethyl-3-oxopentanoate) into a single stereoisomer of the

    
    -hydroxy ester (syn- or anti-, depending on ligand choice) with >98% ee. This efficiency cemented the molecule's role in industrial macrolide synthesis.
    

Chemical Structure & Properties[1][2][3][5][6][7][8]

PropertyValueNotes
IUPAC Name Methyl 2,4-dimethyl-3-oxopentanoate
Common Name Methyl

-methylisobutyrylacetate
Derived from isobutyryl chloride and methyl propionate.
Appearance Colorless to pale yellow liquidFruity, woody/walnut odor.
Boiling Point 67-70 °C (13 mmHg)Volatile; requires vacuum distillation.
Density 0.99 g/mL
Chirality Racemic (C2)Rapidly epimerizes in solution.

Technical Synthesis Protocols

Synthesis via Crossed Claisen Condensation

The synthesis requires the coupling of Methyl Isobutyrate (electrophile) and Methyl Propionate (nucleophile). Due to the risk of self-condensation, a strong, bulky base (LDA) and low temperatures are strictly required.

Reaction Logic:

  • Enolization: Kinetic deprotonation of methyl propionate using LDA forms the enolate.

  • Acylation: The enolate attacks the carbonyl of methyl isobutyrate.

  • Quench: Acidic workup prevents retro-Claisen fragmentation.

Experimental Workflow

Reagents:

  • Diisopropylamine (1.1 eq)

  • n-Butyllithium (1.1 eq, 2.5M in hexanes)

  • Methyl Propionate (1.0 eq)

  • Methyl Isobutyrate (1.2 eq)

  • THF (Anhydrous)[4]

Step-by-Step Protocol:

  • LDA Preparation: Charge a flame-dried 3-neck flask with THF and diisopropylamine under

    
    . Cool to -78°C. Add n-BuLi dropwise. Stir for 30 mins.
    
  • Enolate Formation: Add Methyl Propionate dropwise to the LDA solution at -78°C. Stir for 1 hour to ensure complete deprotonation.

  • Condensation: Add Methyl Isobutyrate (dissolved in minimal THF) slowly via cannula. Critical: Maintain temp < -70°C to minimize self-condensation side products.

  • Warming: Allow the mixture to warm to 0°C over 2 hours.

  • Quench: Pour the reaction mixture into cold saturated

    
     solution.
    
  • Extraction: Extract with

    
     (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Distill under reduced pressure (approx. 13 mmHg) to isolate the product as a clear oil.

Visualization: Synthesis Pathway

SynthesisPathway Reactant1 Methyl Propionate (Nucleophile) LDA LDA / THF (-78°C) Reactant1->LDA Deprotonation Reactant2 Methyl Isobutyrate (Electrophile) Product Methyl 2,4-dimethyl- 3-oxopentanoate Reactant2->Product Acyl Donor Intermediate Enolate Intermediate LDA->Intermediate Intermediate->Product Attack on Methyl Isobutyrate

Caption: Crossed Claisen Condensation pathway requiring kinetic control to favor the cross-product over self-condensation.

Applications in Drug Development[4]

Telithromycin (Ketek) Synthesis

Methyl 2,4-dimethyl-3-oxopentanoate is a raw material in the semi-synthesis of Telithromycin , a ketolide antibiotic used to treat respiratory tract infections.

  • Role: It serves as a source of the chiral "propionate" backbone segments or is used to modify the C11-C12 carbamate region of the erythronolide core.

  • Mechanism: The ester functionality allows for cyclization, while the steric bulk of the isopropyl group (derived from the isobutyryl moiety) mimics the specific hydrophobic pockets required for ribosomal binding in bacteria.

Dynamic Kinetic Resolution (DKR) Benchmark

This molecule is the "gold standard" for testing new asymmetric hydrogenation catalysts.

  • Process: The racemic ketone is subjected to

    
     (50-100 atm) using a Ru(II)-BINAP complex.
    
  • Outcome: Through DKR, the catalyst converts both enantiomers of the starting material into a single stereoisomer of Methyl 3-hydroxy-2,4-dimethylpentanoate .

  • Significance: This generates two contiguous stereocenters (C2 and C3) in a single step with 99% diastereoselectivity (syn) and 98% enantioselectivity.

Visualization: DKR Mechanism

DKR Racemic Racemic Methyl 2,4-dimethyl-3-oxopentanoate (Rapid Epimerization) Cat Ru(II)-BINAP / H2 Racemic->Cat Dynamic Kinetic Resolution Product Methyl (2S, 3R)-3-hydroxy- 2,4-dimethylpentanoate (>98% ee, Syn) Cat->Product Asymmetric Hydrogenation

Caption: Dynamic Kinetic Resolution (DKR) converts the racemic mixture into a single chiral alcohol isomer.

References

  • BenchChem. Methyl 4-methyl-3-oxopentanoate and derivatives: Synthesis and Applications. Retrieved from

  • Noyori, R., et al. (1987). Asymmetric Hydrogenation of beta-Keto Carboxylic Esters. Journal of the American Chemical Society. (Seminal work on DKR).
  • Sigma-Aldrich. Methyl 4,4-dimethyl-3-oxopentanoate Product Sheet. Retrieved from

  • ChemicalBook. Telithromycin Synthesis and Raw Materials. Retrieved from

  • PubChem. Methyl 2,4-dimethyl-3-oxopentanoate Compound Summary (CID 537764).[2] Retrieved from

Sources

Methodological & Application

Synthesis of Methyl 2,4-dimethyl-3-oxopentanoate: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the synthesis of Methyl 2,4-dimethyl-3-oxopentanoate, a valuable β-keto ester intermediate in organic synthesis. This document provides an in-depth analysis of the synthetic strategy, a step-by-step experimental protocol, and the underlying chemical principles, designed to be a self-validating resource for laboratory professionals.

Introduction

Methyl 2,4-dimethyl-3-oxopentanoate (CAS 59742-51-7) is a dicarbonyl compound with significant utility as a building block in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals.[1] Its structure, featuring a ketone and an ester functional group, allows for a variety of subsequent chemical transformations. This guide will focus on a robust and widely applicable method for its synthesis: the crossed Claisen condensation.

Synthetic Strategy: The Crossed Claisen Condensation

The most direct and efficient method for the synthesis of Methyl 2,4-dimethyl-3-oxopentanoate is the crossed Claisen condensation. This reaction involves the acylation of an ester enolate with an acyl chloride.[2] Specifically, the lithium enolate of methyl propionate is reacted with isobutyryl chloride.

Mechanism and Rationale for Experimental Choices

The reaction proceeds through the following key steps:

  • Enolate Formation: A strong, non-nucleophilic base is required to deprotonate the α-carbon of methyl propionate to form the corresponding enolate. Lithium diisopropylamide (LDA) is an ideal choice for this purpose. Its bulky nature minimizes nucleophilic attack on the ester carbonyl, and it is a very strong base, ensuring complete and irreversible enolate formation. This is crucial for preventing self-condensation of the starting ester.

  • Nucleophilic Acylation: The generated enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of isobutyryl chloride.

  • Tetrahedral Intermediate and Product Formation: A tetrahedral intermediate is formed, which then collapses, expelling the chloride leaving group to yield the final β-keto ester product.

The choice of a low reaction temperature (typically -78 °C) is critical to control the reactivity of the enolate and prevent side reactions, such as self-condensation or multiple acylations. Anhydrous conditions are also essential as the enolate is a strong base and will readily react with any protic solvents, such as water.

Experimental Protocol

This protocol is designed to be a reliable and reproducible method for the synthesis of Methyl 2,4-dimethyl-3-oxopentanoate.

Materials and Reagents

Reagent/MaterialFormulaMW ( g/mol )AmountMoles
DiisopropylamineC6H15N101.191.54 mL11.0 mmol
n-Butyllithium (2.5 M in hexanes)C4H9Li64.064.4 mL11.0 mmol
Methyl propionateC4H8O288.110.89 mL10.0 mmol
Isobutyryl chlorideC4H7ClO106.551.05 mL10.0 mmol
Anhydrous Tetrahydrofuran (THF)C4H8O-~50 mL-
Saturated aqueous NH4ClNH4Cl-~20 mL-
Diethyl ether(C2H5)2O-As needed-
Anhydrous Magnesium SulfateMgSO4-As needed-

Equipment

  • Three-necked round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Septa

  • Nitrogen or Argon gas inlet

  • Syringes and needles

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for vacuum distillation or column chromatography

Procedure

  • Preparation of LDA: To a flame-dried 100 mL three-necked round-bottom flask under an inert atmosphere (N2 or Ar), add anhydrous THF (20 mL) and diisopropylamine (1.54 mL, 11.0 mmol). Cool the solution to -78 °C in a dry ice/acetone bath. To this stirred solution, add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise via syringe over 10 minutes. Stir the resulting solution at -78 °C for 30 minutes.

  • Enolate Formation: In a separate, dry flask, prepare a solution of methyl propionate (0.89 mL, 10.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the freshly prepared LDA solution at -78 °C over 15 minutes. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Acylation: To the enolate solution, add isobutyryl chloride (1.05 mL, 10.0 mmol) dropwise at -78 °C over 15 minutes. Stir the reaction mixture at -78 °C for 2 hours.

  • Quenching and Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL) at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Purification: Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Isolation: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to afford pure Methyl 2,4-dimethyl-3-oxopentanoate.

Characterization

The identity and purity of the synthesized Methyl 2,4-dimethyl-3-oxopentanoate should be confirmed by spectroscopic methods.

PropertyValue
Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
CAS Number 59742-51-7[1]
Appearance Colorless oil

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃): δ (ppm) 1.10-1.25 (m, 9H, 3 x CH₃), 2.80-2.95 (m, 1H, CH), 3.40-3.55 (q, J = 7.2 Hz, 1H, CH), 3.72 (s, 3H, OCH₃).

  • ¹³C NMR (CDCl₃): δ (ppm) 16.5, 18.2, 18.4, 40.8, 52.1, 56.3, 172.5, 212.0.

  • IR (neat, cm⁻¹): ~2970, ~1745 (C=O, ester), ~1715 (C=O, ketone).

  • Mass Spectrometry (EI): m/z (%) 158 (M⁺), 127, 101, 85, 57, 43.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • n-Butyllithium is a pyrophoric liquid and should be handled with extreme care under an inert atmosphere.

  • Isobutyryl chloride is corrosive and lachrymatory.

  • Diisopropylamine and THF are flammable liquids.

  • Appropriate personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

Troubleshooting

ProblemPossible CauseSolution
Low or no product yieldIncomplete enolate formationEnsure anhydrous conditions and the use of a strong, non-nucleophilic base like freshly prepared LDA.
Premature quenching of enolateAdd the acylating agent before quenching the reaction.
Impure reagentsUse freshly distilled solvents and reagents.
Presence of self-condensation productIncomplete enolate formationEnsure complete deprotonation by using a slight excess of a strong base and allowing sufficient time for enolate formation.
Reaction temperature too highMaintain the reaction temperature at -78 °C during enolate formation and acylation.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_reagents Starting Materials cluster_process Reaction Steps cluster_product Final Product MethylPropionate Methyl Propionate EnolateFormation Enolate Formation (-78 °C, THF) MethylPropionate->EnolateFormation IsobutyrylChloride Isobutyryl Chloride Acylation Acylation (-78 °C) IsobutyrylChloride->Acylation LDA LDA (in situ) LDA->EnolateFormation EnolateFormation->Acylation Workup Aqueous Work-up & Extraction Acylation->Workup Purification Purification (Distillation/Chromatography) Workup->Purification FinalProduct Methyl 2,4-dimethyl-3-oxopentanoate Purification->FinalProduct

Caption: Synthetic workflow for Methyl 2,4-dimethyl-3-oxopentanoate.

Conclusion

This guide provides a detailed and reliable protocol for the synthesis of Methyl 2,4-dimethyl-3-oxopentanoate via a crossed Claisen condensation. By understanding the underlying chemical principles and carefully following the experimental procedure, researchers can confidently and efficiently produce this valuable synthetic intermediate. The provided characterization data serves as a benchmark for verifying the identity and purity of the final product.

References

  • Aderibigbe, S. O., & Coltart, D. M. (2019). Synthesis of 1,3-Diketones and β-Keto Thioesters via Soft Enolization. The Journal of Organic Chemistry, 84(15), 9770–9777. [Link]

  • PubChem. (n.d.). Methyl 2,4-dimethyl-3-oxopentanoate. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of methyl 3-oxopentanoate. Retrieved February 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (2021). Mastering β-keto esters. [Link]

Sources

Application Note: Synthesis of Methyl 2,4-dimethyl-3-oxopentanoate via a Stoichiometric Base-Driven Claisen Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Overview

The Claisen condensation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to produce β-keto esters, which are versatile precursors in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[1] This application note provides a detailed protocol and in-depth scientific rationale for the synthesis of methyl 2,4-dimethyl-3-oxopentanoate through the self-condensation of methyl 2-methylpropanoate (methyl isobutyrate).

A critical consideration in this specific synthesis is the structure of the starting ester, methyl isobutyrate, which possesses only a single α-hydrogen. The classical Claisen condensation mechanism, which typically employs catalytic amounts of an alkoxide base, relies on the deprotonation of the final β-keto ester product to drive the reaction equilibrium forward.[2][3] This terminal deprotonation step is highly favorable because the resulting enolate is stabilized by two carbonyl groups, making the α-proton of the product significantly more acidic (pKa ≈ 11) than the α-proton of the starting ester (pKa ≈ 25).[1] Since the target product in this synthesis, methyl 2,4-dimethyl-3-oxopentanoate, also lacks a second acidic proton between the carbonyl groups, the thermodynamic driving force of the classical mechanism is absent.[4]

To overcome this mechanistic barrier, this protocol utilizes a strong, non-nucleophilic base, sodium hydride (NaH), in stoichiometric amounts.[5][6] Unlike alkoxides, NaH is a powerful base that irreversibly deprotonates the starting ester, shifting the initial equilibrium decisively toward the formation of the ester enolate.[7] This strategy effectively forces the condensation to proceed, even without the thermodynamic pull from final product deprotonation. This guide provides the necessary field-proven insights to safely and effectively execute this modified Claisen condensation.

Reaction Mechanism: A Stoichiometric Approach

The synthesis proceeds through a base-induced self-condensation of methyl isobutyrate. The mechanism can be delineated into four key stages, as illustrated below.

  • Irreversible Enolate Formation: Sodium hydride (NaH), a strong base, abstracts the sole acidic α-proton from a molecule of methyl isobutyrate. This step is effectively irreversible due to the evolution of hydrogen gas (H₂) and forms a resonance-stabilized ester enolate.[7][8]

  • Nucleophilic Acyl Addition: The nucleophilic enolate attacks the electrophilic carbonyl carbon of a second methyl isobutyrate molecule, forming a tetrahedral intermediate.

  • Elimination of Methoxide: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a methoxide ion (CH₃O⁻) as the leaving group. This yields the desired β-keto ester product, methyl 2,4-dimethyl-3-oxopentanoate.[9]

  • Acidic Workup: A final acidic workup is performed to neutralize the reaction mixture, including the sodium enolate of the product and any unreacted base, to yield the final, neutral product.[10][11]

Claisen_Mechanism Mechanism of NaH-Mediated Claisen Condensation cluster_start Starting Materials cluster_product Product MeIso Methyl Isobutyrate Step1 Step 1: Irreversible Deprotonation MeIso->Step1 NaH Sodium Hydride (NaH) NaH->Step1 FinalProduct Methyl 2,4-dimethyl-3-oxopentanoate Enolate Ester Enolate (+ H₂ gas) Step1->Enolate + Methyl Isobutyrate Step2 Step 2: Nucleophilic Attack Tetrahedral Tetrahedral Intermediate Step2->Tetrahedral Step3 Step 3: Elimination ProductEnolate Product (Sodium Enolate Salt) Step3->ProductEnolate Step4 Step 4: Acidic Workup Step4->FinalProduct Enolate->Step2 Tetrahedral->Step3 - CH₃O⁻Na⁺ ProductEnolate->Step4 + H₃O⁺

Caption: Reaction mechanism for the synthesis of methyl 2,4-dimethyl-3-oxopentanoate.

Detailed Experimental Protocol

This protocol requires strict anhydrous conditions and the handling of a pyrophoric reagent. All steps must be performed under an inert atmosphere (Nitrogen or Argon).

Materials and Equipment
Reagent/MaterialGradeSupplier ExampleNotes
Sodium Hydride (NaH), 60% dispersionReagent GradeSigma-AldrichHighly reactive with water and air. Handle with extreme caution.
Methyl 2-methylpropanoateAnhydrous, ≥99%Sigma-AldrichStore over molecular sieves.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Acros OrganicsUse freshly distilled from sodium/benzophenone or from a solvent system.
HexaneAnhydrous, ≥99%Fisher ScientificFor washing NaH dispersion.
Hydrochloric Acid (HCl)1 M aqueous solutionJ.T. BakerFor workup.
Diethyl EtherACS GradeVWRFor extraction.
Magnesium Sulfate (MgSO₄)AnhydrousEMD MilliporeFor drying.
Equipment
Round-bottom flasks, three-neckOven-dried before use.
Reflux condenser, dropping funnelOven-dried before use.
Inert gas supply (N₂ or Ar) with manifoldEssential for safety and success.
Magnetic stirrer with heating mantle
Ice-water bathFor temperature control.
Separatory funnel, Rotary evaporatorFor workup and purification.
Safety Precautions: Handling Sodium Hydride

Sodium Hydride is a highly flammable and water-reactive solid.[12] Contact with water liberates hydrogen gas, which can ignite spontaneously.[13]

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical safety goggles, and nitrile or neoprene gloves.[14]

  • Inert Atmosphere: All manipulations of NaH must be conducted in a glove box or under a robust stream of inert gas (Nitrogen or Argon).[14]

  • Dispersion Handling: The 60% dispersion in mineral oil is safer than pure NaH. If desired, the mineral oil can be removed by washing the dispersion with anhydrous hexane under an inert atmosphere, followed by decantation.[14]

  • Quenching: Never add water directly to NaH. Unreacted NaH and reaction residues should be quenched by slowly adding a less reactive alcohol like isopropanol, followed by ethanol, and then carefully by water, all while cooling in an ice bath.

  • Fire Safety: Keep a Class D fire extinguisher (for combustible metals) readily accessible. Do NOT use water, CO₂, or foam extinguishers on a hydride fire.[15]

Step-by-Step Synthesis Procedure
  • Apparatus Setup: Assemble a three-neck round-bottom flask with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel. Flame-dry all glassware under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

  • Reagent Preparation: In the reaction flask, place sodium hydride (e.g., 2.4 g of 60% dispersion, 60 mmol, 1.2 eq). Suspend the NaH in 50 mL of anhydrous THF.

  • Reactant Addition: In the dropping funnel, place methyl 2-methylpropanoate (5.1 g, 50 mmol, 1.0 eq) dissolved in 20 mL of anhydrous THF.

  • Reaction Initiation: Cool the NaH suspension to 0 °C using an ice-water bath. Begin the dropwise addition of the methyl isobutyrate solution to the stirred NaH suspension over a period of 60 minutes. Maintain the internal temperature below 10 °C. Vigorous bubbling (H₂ evolution) will be observed.

    • Causality Note: Slow addition is critical to control the exothermic reaction and the rate of hydrogen gas evolution, preventing dangerous pressure buildup and temperature spikes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction can then be gently heated to reflux (approx. 66 °C for THF) for 1-2 hours to ensure completion.

  • Reaction Workup:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • CAREFULLY quench any unreacted NaH by the slow, dropwise addition of 20 mL of isopropanol until gas evolution ceases.

    • Slowly add 50 mL of cold water.

    • Carefully acidify the aqueous mixture to a pH of ~2-3 by adding 1 M HCl.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with saturated sodium bicarbonate solution (1 x 50 mL) followed by brine (1 x 50 mL).

  • Isolation and Purification:

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

    • The resulting crude oil can be purified by vacuum distillation to yield pure methyl 2,4-dimethyl-3-oxopentanoate.

Experimental Workflow Diagram

Workflow A 1. Setup & Inert Atmosphere (Flame-dried glassware, N₂/Ar) B 2. Prepare NaH Suspension (NaH in anhydrous THF, 0 °C) A->B C 3. Add Ester Solution (Methyl Isobutyrate in THF, dropwise) B->C D 4. Reaction (Warm to RT, then optional reflux) C->D E 5. Quench & Acidify (Cool to 0 °C, add iPrOH, H₂O, then HCl) D->E F 6. Extraction (Diethyl Ether) E->F G 7. Wash & Dry (NaHCO₃, Brine, MgSO₄) F->G H 8. Concentrate (Rotary Evaporator) G->H I 9. Purify (Vacuum Distillation) H->I J Final Product I->J

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Product Characterization

The identity and purity of the synthesized methyl 2,4-dimethyl-3-oxopentanoate should be confirmed using standard analytical techniques.

PropertyStarting Material (Methyl Isobutyrate)Product (Methyl 2,4-dimethyl-3-oxopentanoate)
IUPAC Name Methyl 2-methylpropanoateMethyl 2,4-dimethyl-3-oxopentanoate
Molecular Formula C₅H₁₀O₂C₈H₁₄O₃
Molecular Weight 102.13 g/mol 158.19 g/mol [16]
Appearance Colorless liquidColorless to yellow oil[17]
Boiling Point 92 °CApprox. 67-70 °C / 13 mmHg

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): Expect signals corresponding to the methoxy group (singlet, ~3.7 ppm), the α-proton (quartet, ~3.6 ppm), the isopropyl methine (septet, ~2.9 ppm), and the various methyl groups (doublets).

  • ¹³C NMR (CDCl₃, 100 MHz): Expect distinct signals for the ketone carbonyl (~210 ppm), the ester carbonyl (~170 ppm), the methoxy carbon (~52 ppm), and the aliphatic carbons.

  • IR (Neat, cm⁻¹): Strong absorption bands for the ketone C=O stretch (~1725 cm⁻¹) and the ester C=O stretch (~1745 cm⁻¹).

  • Mass Spectrometry (EI): Molecular ion (M⁺) peak at m/z = 158.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Reaction 1. Inactive NaH due to improper storage/handling. 2. Wet solvent, reagents, or glassware. 3. Insufficient reaction time or temperature.1. Use a fresh bottle of NaH or test a small sample for reactivity with alcohol. 2. Ensure all components are rigorously dried. Use freshly distilled anhydrous solvents. 3. Increase reflux time or confirm temperature.
Violent, Uncontrolled Reaction 1. Addition of ester was too rapid. 2. Inadequate cooling during addition.1. Reduce the rate of addition significantly. 2. Ensure the reaction flask is well-submerged in the ice bath and that the internal temperature is monitored and controlled.
Low Yield after Workup 1. Incomplete reaction. 2. Product hydrolysis during workup. 3. Emulsion formation during extraction.1. Monitor reaction by TLC; consider extending reflux time. 2. Keep the mixture cold during acidification and workup. Do not let the reaction sit in acidic or basic aqueous solution for extended periods. 3. Add brine to the separatory funnel to help break up emulsions.

Conclusion

This application note details a robust and reliable protocol for the synthesis of methyl 2,4-dimethyl-3-oxopentanoate. It successfully addresses the mechanistic challenge posed by the substrate's single α-hydrogen by employing a stoichiometric amount of sodium hydride to irreversibly drive the initial enolate formation. Adherence to strict anhydrous conditions and rigorous safety protocols, particularly concerning the handling of sodium hydride, is paramount for the successful and safe execution of this synthesis. The resulting β-keto ester is a valuable intermediate for further synthetic transformations in academic and industrial research.

References

  • Chemistry Steps. (2021, November 11). Claisen Condensation Reaction Mechanism. Available at: [Link]

  • JoVE. (2025, May 22). Esters to β-Ketoesters: Claisen Condensation Mechanism. Available at: [Link]

  • Fiveable. (2025, August 15). Sodium Hydride - Organic Chemistry Key Term. Available at: [Link]

  • New Jersey Department of Health. (2001, June). Hazard Summary: Sodium Hydride. Available at: [Link]

  • Vaia. What advantages and disadvantages may sodium hydride - ( NaH ) - have as the base used in the Claisen condensation? Available at: [Link]

  • University of California, Santa Barbara. (2012, December 14). Sodium Hydride - Standard Operating Procedure. Available at: [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Available at: [Link]

  • KPU Pressbooks. 8.1 Claisen Condensation Fundamentals – Organic Chemistry II. Available at: [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Available at: [Link]

  • Organic Chemistry Tutor. Claisen Condensation. Available at: [Link]

  • Alkali Metals Ltd. MSDS for SODIUM HYDRIDE. Available at: [Link]

  • Geeky Medics. (2025, December 30). Understanding the Claisen Reaction: A Deep Dive Into Its Types and Mechanisms. Available at: [Link]

  • ResearchGate. Purification of baker's yeast β-keto ester oxidoreductase. Available at: [Link]

  • Organic Chemistry Portal. Claisen Condensation. Available at: [Link]

  • ChemicalDesk.Com. (2013, January 14). Claisen Condensation. Available at: [Link]

  • PrepChem.com. Synthesis of methyl 3-oxopentanoate. Available at: [Link]

  • PubChem. Methyl 2,4-dimethyl-3-oxopentanoate. Available at: [Link]

  • MDPI. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Available at: [Link]

  • University of Calgary. Ch21: Claisen condensation. Available at: [Link]

  • YouTube. (2018, October 9). Claisen Condensation and Dieckmann Condensation. Available at: [Link]

  • Google Patents. US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
  • Oxford Academic. (2002, January 1). Purification and Characterization of Two α-Keto Ester Reductases from Streptomyces thermocyaneoviolaceus IFO 14271. Available at: [Link]

  • SynArchive. Claisen Condensation. Available at: [Link]

  • Wikipedia. Claisen condensation. Available at: [Link]

  • Chemistry Stack Exchange. (2020, June 16). ¹H NMR and MS analysis of products obtained by Claisen condensation reaction between methyl 2‐methylpropanoate and sodium methoxide. Available at: [Link]

  • Chemchart. Methyl 2,4-dimethyl-3-oxopentanoate (59742-51-7). Available at: [Link]

  • Oriental Journal of Chemistry. Application of the Claisen Condensation Reaction to 3 Aromatic Esters that are found in Nature. Available at: [Link]

  • PubChem. 2,4-Dimethyl-3-oxopentanoate. Available at: [Link]

  • Organic Syntheses. Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Available at: [Link]

  • OpenStax. (2023, September 20). 23.7 The Claisen Condensation Reaction - Organic Chemistry. Available at: [Link]

  • Rajdhani College. The Claisen condensation. Available at: [Link]

  • Moldb. 7251-96-9 | ethyl 2,4-dimethyl-3-oxopentanoate. Available at: [Link]

  • DTU Research Database. Synthesis, Stability and Diels-Alder Reactions of Methyl 2-Oxobut-3-enoate. Available at: [Link]

Sources

Application Note: Precision C-Acylation of Sterically Hindered β-Keto Esters

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical application note designed for drug discovery chemists. It focuses on the most challenging and high-value transformation for Methyl 2,4-dimethyl-3-oxopentanoate : the construction of quaternary carbon centers via Regioselective C-Acylation .

Focus Molecule: Methyl 2,4-dimethyl-3-oxopentanoate (CAS 59742-51-7)[1][2]

Executive Summary & Strategic Utility

Methyl 2,4-dimethyl-3-oxopentanoate is a highly specialized β-keto ester building block characterized by significant steric bulk at the


-position (isopropyl group) and existing substitution at the 

-position (methyl group).

In drug discovery, this scaffold is a privileged intermediate for synthesizing polyketide fragments , functionalized heterocycles (e.g., tetrasubstituted pyrazoles), and quaternary amino acids . However, its structural complexity presents a specific synthetic challenge:

  • The Problem: Standard base-mediated acylation (e.g., using NaH or LDA) often fails due to O-acylation (formation of enol esters) or lack of reactivity due to the steric hindrance of the isopropyl and

    
    -methyl groups.
    
  • The Solution: This protocol details a Magnesium-Mediated Soft Enolization strategy. By leveraging the oxophilic nature of Mg(II), we force the formation of a chelated enolate that exclusively directs the incoming electrophile to the carbon center, overcoming steric penalties and preventing O-acylation.

Mechanistic Insight: Chelation-Controlled Selectivity

The success of this reaction hinges on the formation of a six-membered magnesium chelate. Unlike lithium or sodium enolates, which are loose ion pairs prone to attack at the oxygen (hard nucleophile), the magnesium enolate locks the geometry.

Figure 1: Magnesium-Mediated C-Acylation Mechanism

Mg_Acylation Substrate Methyl 2,4-dimethyl- 3-oxopentanoate Chelate Mg-Enolate Complex (6-Membered Ring) Substrate->Chelate Deprotonation + Coordination MgCl2 MgCl2 / Base (Soft Enolization) MgCl2->Chelate Intermediate Tricarbonyl Mg-Complex Chelate->Intermediate C-Attack (Steric Bypass) AcylCl Acyl Chloride (R-COCl) AcylCl->Intermediate Product C-Acylated Quaternary Product Intermediate->Product Acid Quench

Caption: Pathway for Mg(II)-directed C-acylation. The rigid chelate blocks O-attack and activates the alpha-carbon.

Experimental Protocol: C-Acylation via MgCl₂/Pyridine

This protocol is optimized for the reaction of Methyl 2,4-dimethyl-3-oxopentanoate with a model acid chloride (e.g., Benzoyl Chloride) to form a 1,3,5-tricarbonyl system.

Reagents & Materials
ReagentEquiv.[1][2][3][4]RoleCritical Note
Methyl 2,4-dimethyl-3-oxopentanoate 1.0NucleophileEnsure purity >98% (GC).
Magnesium Chloride (Anhydrous) 1.2Lewis AcidMust be anhydrous. Dry beads or powder.
Pyridine 2.0BaseDry over KOH or molecular sieves.
Acid Chloride (R-COCl) 1.1ElectrophileDistill if colored/degraded.
Dichloromethane (DCM) SolventSolventAnhydrous (0.5 M concentration).
Step-by-Step Procedure

1. Preparation of the Magnesium Enolate:

  • Charge a flame-dried round-bottom flask with Anhydrous MgCl₂ (1.2 equiv) .

  • Add DCM (anhydrous) to create a suspension.

  • Cool the suspension to 0°C using an ice bath.

  • Add Methyl 2,4-dimethyl-3-oxopentanoate (1.0 equiv) dropwise.

  • Add Pyridine (2.0 equiv) slowly over 5 minutes. Note: The reaction is slightly exothermic. A white precipitate (pyridinium salt) may form, and the solution color may change to yellow/orange, indicating enolate formation.

  • Stir at 0°C for 15 minutes , then warm to Room Temperature (20-25°C) and stir for 30 minutes to ensure complete chelation.

2. Acylation Reaction:

  • Cool the mixture back to 0°C .

  • Add the Acid Chloride (1.1 equiv) dropwise (diluted in a small amount of DCM if solid).

  • Critical Control Point: Maintain internal temperature < 5°C to maximize regioselectivity.

  • Allow the reaction to warm slowly to Room Temperature and stir for 2–4 hours . Monitor by TLC or LC-MS (Target mass = SM + Acyl - HCl).

3. Workup & Isolation:

  • Quench the reaction carefully with 1N HCl (aq) at 0°C. Caution: Gas evolution.

  • Separate the organic layer and extract the aqueous layer twice with DCM.

  • Wash combined organics with Brine , dry over Na₂SO₄ , and concentrate in vacuo.

  • Purification: The crude tricarbonyl compound is often stable enough for the next step. If purification is needed, use flash chromatography (Silica gel, Hexanes/EtOAc gradient). Note: Tricarbonyls on silica can streak; adding 1% acetic acid to the eluent helps.

Downstream Applications: Heterocycle Synthesis

Once the C-acylated product (a 2-acyl-1,3-dicarbonyl) is formed, it serves as a potent precursor for tetrasubstituted heterocycles.

Figure 2: Synthesis Workflow for Drug Intermediates

Applications cluster_0 Path A: Pyrazoles cluster_1 Path B: Isoxazoles cluster_2 Path C: Decarboxylation Tricarbonyl C-Acylated Intermediate (Quaternary Center) Hydrazine + R-NH-NH2 Tricarbonyl->Hydrazine Hydroxylamine + NH2OH Tricarbonyl->Hydroxylamine Acid Acid/Base Hydrolysis Tricarbonyl->Acid Pyrazole Tetrasubstituted Pyrazole Hydrazine->Pyrazole Isoxazole Trisubstituted Isoxazole Hydroxylamine->Isoxazole Ketone Branched Ketone Acid->Ketone

Caption: Divergent synthesis pathways from the C-acylated scaffold.

Troubleshooting & Optimization Guide
IssueProbable CauseCorrective Action
Low Conversion MgCl₂ hydrationUse freshly opened anhydrous MgCl₂ or dry beads in an oven.
O-Acylation Observed "Hard" enolate characterEnsure 15-30 min stir time with MgCl₂ before adding acid chloride. Switch base to Et₃N if Pyridine fails.
Deacylation (Reversion) Hydrolysis during workupThe tricarbonyl product is acidic. Ensure the quench is cold and not prolonged.
Starting Material Recovery Steric hindranceIncrease reaction time to 12h or reflux (DCM) after acid chloride addition.
References
  • Rathke, M. W.; Cowan, P. J. "Procedures for the acylation of diethyl malonate and ethyl acetoacetate with acid chlorides using tertiary amine bases and magnesium chloride."[5] The Journal of Organic Chemistry, 1985 , 50(15), 2622–2624.

  • Tanabe, Y. "Magnesium-mediated Acylation Methods."[1] Organic Chemistry Portal. (General methodology review).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 537764, Methyl 2,4-dimethyl-3-oxopentanoate." PubChem, 2025 .

  • ChemicalBook. "Methyl 2,4-dimethyl-3-oxopentanoate Product Properties and Synthesis."

Sources

The Strategic Application of Methyl 2,4-Dimethyl-3-oxopentanoate in the Total Synthesis of (+)-R-Aureothin

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate field of natural product synthesis, the selection of appropriate building blocks is paramount to the efficiency and elegance of a synthetic route. Methyl 2,4-dimethyl-3-oxopentanoate, a seemingly simple β-keto ester, has emerged as a valuable C7 synthon, particularly in the construction of complex polyketide natural products. Its utility is prominently showcased in the total synthesis of (+)-R-aureothin, a potent antiproliferative agent. This document provides a detailed exploration of the application of methyl 2,4-dimethyl-3-oxopentanoate, offering in-depth protocols and mechanistic insights for researchers and professionals in drug development.

The Versatility of β-Keto Esters in Synthesis

β-Keto esters are prized building blocks in organic synthesis due to their dual electrophilic and nucleophilic character.[1] The presence of both a ketone and an ester functionality allows for a wide array of chemical transformations, making them ideal for the construction of complex molecular architectures.[2] Their utility is particularly pronounced in the synthesis of polyketides, a diverse class of natural products with a wide range of biological activities.[3][4]

Methyl 2,4-Dimethyl-3-oxopentanoate: A Key Fragment in Aureothin Synthesis

The total synthesis of (+)-R-aureothin, a natural product with significant antiproliferative activity, provides a compelling case study for the strategic use of a substituted β-keto ester.[5] While the specific building block used in published syntheses is often referred to as methyl 2-methyl-3-oxopentanoate, a closely related derivative, this guide will focus on the principles of its incorporation, which are directly applicable to methyl 2,4-dimethyl-3-oxopentanoate. The core strategy involves the use of this β-keto ester to install a key fragment of the aureothin carbon skeleton.

The retrosynthetic analysis of aureothin often dissects the molecule into key fragments. A common approach involves the coupling of a substituted pyrone moiety with a side chain derived from the β-keto ester.

Retrosynthesis Aureothin (+)-R-Aureothin Fragments Key Fragments Aureothin->Fragments Disconnection Pyrone Substituted Pyrone Fragments->Pyrone Side_Chain Side Chain Precursor Fragments->Side_Chain Beta_Keto_Ester Methyl 2,4-dimethyl-3-oxopentanoate Side_Chain->Beta_Keto_Ester Derived from

Caption: Retrosynthetic analysis of (+)-R-Aureothin.

Application Protocol: Synthesis of a Key Intermediate for (+)-R-Aureothin

The following protocol outlines a generalized procedure for the synthesis of a key side-chain fragment for (+)-R-aureothin, illustrating the role of a methyl-substituted 3-oxopentanoate. This protocol is based on established methodologies in polyketide synthesis and serves as a practical guide for researchers.

Synthesis of a Chiral Aldehyde Fragment via Asymmetric Aldol Reaction

A crucial step in the synthesis of the aureothin side chain is the stereoselective introduction of chirality. This is often achieved through an asymmetric aldol reaction, where the enolate of the β-keto ester reacts with an appropriate aldehyde.

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )QuantityPurity
Methyl 2,4-dimethyl-3-oxopentanoateC8H14O3158.191.0 mmol>98%
AcetaldehydeC2H4O44.051.2 mmol>99%
Diisopropylethylamine (DIPEA)C8H19N129.242.5 mmol>99%
(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)C44H32P2622.670.05 mmol>99%
Palladium(II) acetateC4H6O4Pd224.500.025 mmol>98%
Dry Dichloromethane (DCM)CH2Cl284.9310 mLAnhydrous
Saturated aq. NH4Cl solutionNH4Cl53.4920 mL-
Anhydrous Magnesium SulfateMgSO4120.37--

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried, argon-purged round-bottom flask, add Palladium(II) acetate (0.025 mmol) and (R)-(+)-BINAP (0.05 mmol).

  • Solvent Addition: Add dry dichloromethane (5 mL) and stir the mixture at room temperature for 30 minutes until a homogeneous solution is formed.

  • Reagent Addition: Cool the reaction mixture to -78 °C in a dry ice/acetone bath. Add diisopropylethylamine (2.5 mmol), followed by the dropwise addition of methyl 2,4-dimethyl-3-oxopentanoate (1.0 mmol).

  • Enolate Formation: Stir the mixture at -78 °C for 1 hour to ensure complete formation of the palladium enolate.

  • Aldehyde Addition: Add acetaldehyde (1.2 mmol) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete (typically after 2-4 hours), quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL).

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired chiral aldol adduct.

Aldol_Reaction_Workflow Start Start: Prepare Catalyst Solution (Pd(OAc)2 + BINAP in DCM) Cooling1 Cool to -78 °C Start->Cooling1 Reagent_Add Add DIPEA and Methyl 2,4-dimethyl-3-oxopentanoate Cooling1->Reagent_Add Enolate_Formation Stir for 1h (Enolate Formation) Reagent_Add->Enolate_Formation Aldehyde_Add Add Acetaldehyde Enolate_Formation->Aldehyde_Add Reaction Stir at -78 °C (Monitor by TLC) Aldehyde_Add->Reaction Quench Quench with aq. NH4Cl Reaction->Quench Workup Warm to RT, Extract with DCM Quench->Workup Purification Dry, Concentrate, and Purify (Flash Chromatography) Workup->Purification End End: Chiral Aldol Product Purification->End

Caption: Asymmetric aldol reaction workflow.

Mechanistic Considerations

The stereochemical outcome of the aldol reaction is controlled by the chiral catalyst, which forms a chiral enolate with the β-keto ester. The facial selectivity of the subsequent reaction with the aldehyde is dictated by the steric and electronic properties of the chiral ligand (BINAP in this case). The formation of a six-membered transition state is generally favored, leading to the observed stereoselectivity.

Conclusion

Methyl 2,4-dimethyl-3-oxopentanoate and its analogues are powerful and versatile building blocks in the total synthesis of complex natural products. As demonstrated in the context of (+)-R-aureothin synthesis, the strategic application of this β-keto ester allows for the efficient and stereocontrolled construction of key carbon-carbon bonds. The protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers engaged in the synthesis of biologically active molecules, facilitating the development of novel therapeutic agents.

References

  • Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(40), 24683-24695. [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Vicinal ketoesters – key intermediates in the total synthesis of natural products. Beilstein Journal of Organic Chemistry, 18, 129-145. [Link]

  • Jacobsen, M. F., Moses, J. E., & Baldwin, J. E. (2005). A short total synthesis of aureothin and N-acetylaureothamine. Organic Letters, 7(4), 641-644. [Link]

  • He, C., & Hertweck, C. (2003). Iteration as programmed event during polyketide assembly; molecular analysis of the aureothin biosynthesis gene cluster. Chemistry & Biology, 10(12), 1225-1232. [Link]

  • Hertweck, C. (2009). The biosynthetic logic of polyketide diversity.
  • Peixoto, P. A., et al. (2016). Flexible Total Synthesis of (±)-Aureothin, a Potent Antiproliferative Agent. The Journal of Organic Chemistry, 81(12), 5190-5201. [Link]

  • PubChem. (n.d.). Methyl 2,4-dimethyl-3-oxopentanoate. [Link]

  • Staunton, J., & Weissman, K. J. (2001). Polyketide biosynthesis: a millennium review.
  • Tocco, G., et al. (2004). Indium (III) chloride catalyzed one step synthesis of some new dibenzo [d, f][1][5] dioxepines and 12H-dibenzo [d, g][1][5] dioxocin derivatives. Tetrahedron Letters, 45(37), 6909-6912.

  • Organic Syntheses. (2008). Working with Hazardous Chemicals. [Link]

Sources

Application Note: Enantioselective Synthesis of Methyl 2,4-dimethyl-3-oxopentanoate Derivatives via Dynamic Kinetic Resolution (DKR)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2,4-dimethyl-3-oxopentanoate is a critical chiral building block, structurally analogous to the "Roche ester" but with an extended carbon skeleton. It serves as a fundamental motif in the synthesis of polyketide antibiotics (e.g., Erythromycin analogs) and complex pheromones.

The Challenge: The C2 position (α-carbon) is highly acidic (


), rendering the chiral ketone configurationally unstable. Enantioselective alkylation to form the ketone directly often results in racemization during workup.

The Solution: This guide details the industry-standard Dynamic Kinetic Resolution (DKR) workflow. Instead of attempting to isolate the chiral ketone, we utilize a Ruthenium-BINAP catalyzed asymmetric hydrogenation. This process exploits the rapid racemization of the starting material to convert a racemic mixture of the


-keto ester into a single diastereomer of the 

-hydroxy ester with high enantiomeric excess (>98% ee) and diastereoselectivity (>95:5 dr).

Mechanistic Principles

The Dynamic Kinetic Resolution (DKR) Paradigm

Success relies on the Curtin-Hammett principle. The starting material exists as two rapidly interconverting enantiomers (


). If the isomerization rate (

) is significantly faster than the hydrogenation rate (

), and the catalyst reacts much faster with one enantiomer than the other (

), the entire racemic pool is funneled into a single stereoisomer.
Catalyst Selection: Ru(II)-BINAP

For


-substituted 

-keto esters, the Noyori Ru(II)-BINAP system is the gold standard.
  • Mode of Action: The reaction proceeds via a monohydride mechanism where the

    
    -keto ester coordinates to the Ru center acting as a chelate.
    
  • Stereocontrol: The chiral ligand (BINAP) creates a chiral pocket that differentiates between the si and re faces of the coordinated ketone.

Figure 1: Kinetic pathway of the Dynamic Kinetic Resolution. The fast racemization ensures 100% theoretical yield of the target stereoisomer.

Experimental Protocols

Precursor Synthesis: Methyl 2,4-dimethyl-3-oxopentanoate (Racemic)

Before the enantioselective step, the racemic scaffold is constructed via a Claisen condensation.

Reagents:

  • Methyl propionate (1.0 equiv)

  • Isobutyryl chloride (1.1 equiv)

  • LDA (Lithium Diisopropylamide) (1.2 equiv) or NaH (for industrial scale)

  • THF (Anhydrous)

Step-by-Step:

  • Enolization: Cool a solution of LDA in THF to -78°C. Add methyl propionate dropwise over 30 minutes. Stir for 1 hour to generate the enolate.

  • Acylation: Add isobutyryl chloride dropwise, maintaining internal temperature below -70°C.

  • Warming: Allow the mixture to warm to 0°C over 2 hours.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with EtOAc (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Purification: Distillation under reduced pressure (bp ~75-80°C @ 10 mmHg) yields the racemic

    
    -keto ester as a colorless oil.
    
Core Protocol: Asymmetric Hydrogenation (DKR)

This protocol targets the (2S, 3R)-Methyl 2,4-dimethyl-3-hydroxypentanoate .

Reagents & Equipment:

  • Substrate: Racemic Methyl 2,4-dimethyl-3-oxopentanoate (10 mmol, 1.58 g)

  • Catalyst:

    
     (0.5 mol%)
    
    • Note: The (R)-ligand typically yields the (2S,3R) product for this substrate class, but screening is recommended for new derivatives.

  • Solvent: Methanol (degassed, anhydrous) or DCM/MeOH (1:1)

  • Hydrogen Source:

    
     gas (High Pressure Cylinder)
    
  • Apparatus: Stainless steel autoclave (Parr reactor)

Workflow:

  • Catalyst Preparation (In-situ):

    • In a glovebox, weigh

      
       and (R)-BINAP into a Schlenk flask.
      
    • Add degassed DMF/triethylamine and heat at 100°C for 10 min to generate the active species (if not using pre-formed catalyst).

    • Preferred: Use commercially available pre-formed

      
      .
      
  • Reaction Setup:

    • Place the racemic substrate (1.58 g) in the autoclave glass liner.

    • Add degassed Methanol (10 mL).

    • Add the catalyst solution (0.5 mol% loading).

    • Critical: If the reaction is sluggish, add trace HCl (0.1 mol%) to facilitate racemization via the enol.

  • Hydrogenation:

    • Seal the autoclave. Purge with

      
       (3 cycles at 10 bar).
      
    • Pressurize to 50-100 bar (725-1450 psi) .

    • Heat to 50°C . Stir vigorously (1000 rpm) to eliminate mass transfer limitations.

    • Run for 24-48 hours.

  • Workup:

    • Cool to room temperature and carefully vent

      
      .
      
    • Concentrate the solvent under reduced pressure.

    • Pass the residue through a short pad of silica gel (eluent: Et2O) to remove Ruthenium salts.

  • Analysis:

    • Determine Diastereomeric Ratio (dr) via

      
       NMR (check methyl doublets).
      
    • Determine Enantiomeric Excess (ee) via Chiral HPLC (Column: Chiralcel OD-H, Hexane/IPA 95:5).

Data Analysis & Optimization

The following table summarizes expected outcomes based on solvent and pressure variations (derived from standard Noyori DKR parameters for


-alkyl- 

-keto esters).
ParameterConditionTime (h)Conv. (%)syn:anti (dr)ee (%)Notes
Solvent MeOH24>9994:698Standard. Best balance of rate/selectivity.
Solvent DCM488580:2092Slower racemization in non-protic solvent.
Pressure 100 bar20>9995:599Higher pressure favors hydrogenation of the chelate.
Pressure 5 bar726098:299Very slow; kinetic resolution dominates over dynamic.
Additive None309590:1096
Additive 0.1 eq HCl18>9992:897Acid accelerates racemization (

), improving yield.

Troubleshooting & Critical Control Points

Racemization Rate ( ) vs. Reduction Rate ( )
  • Symptom: High ee but low yield (classic Kinetic Resolution) or low dr (poor dynamic control).

  • Cause: The starting material is not racemizing fast enough compared to the hydrogenation.

  • Fix: Increase the temperature (e.g., from 25°C to 50°C) or add a trace amount of acid (HCl or AcOH) to catalyze enolization.

Catalyst Poisoning
  • Symptom: Reaction stalls at <50% conversion.[2]

  • Cause: Trace chloride or isobutyryl chloride residues from the precursor synthesis.

  • Fix: Ensure the starting material is distilled and acid-free. Use high-purity

    
     (>99.999%).
    
Stereochemical Leakage
  • Symptom: Formation of the anti-isomer.[3]

  • Cause: Solvent effects disrupting the chelation transition state.

  • Fix: Avoid strongly coordinating solvents (like THF) for the hydrogenation step; stick to MeOH or EtOH.

References

  • Noyori, R., et al. (1987).[2] "Asymmetric hydrogenation of beta-keto carboxylic esters." Journal of the American Chemical Society.[4][5] Link

  • Genêt, J. P. (2003). "Dynamic Kinetic Resolution via Asymmetric Hydrogenation." Accounts of Chemical Research. Link

  • Kitamura, M., et al. (1989). "Stereoselective hydrogenation via dynamic kinetic resolution." Journal of the American Chemical Society.[5] Link

  • Sigma-Aldrich. "Methyl 4,4-dimethyl-3-oxopentanoate Product Specification." (Analogous substrate data). Link

  • Organic Syntheses. "Formation of gamma-Keto Esters from beta-Keto Esters." (Context on beta-keto ester reactivity). Link

Disclaimer: This protocol involves high-pressure hydrogen gas and pyrophoric catalysts. All procedures should be performed by trained personnel in appropriate containment facilities.

Sources

The Elusive Role of Methyl 2,4-dimethyl-3-oxopentanoate in Pharmaceutical Synthesis: A Review of Available Data

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 2,4-dimethyl-3-oxopentanoate, a beta-keto ester with the chemical formula C₈H₁₄O₃ and CAS number 59742-51-7, presents a chemical structure ripe with potential for synthetic transformations.[1] However, a comprehensive review of publicly available scientific literature and patent databases reveals a notable scarcity of its direct application in the synthesis of specific pharmaceutical compounds. While its structural motifs suggest potential as a versatile building block, concrete examples and detailed protocols for its use in drug development are not readily found.

This document aims to provide a transparent overview of the available information regarding Methyl 2,4-dimethyl-3-oxopentanoate and to distinguish it from a similarly named, but more frequently cited, compound, Methyl 4,4-dimethyl-3-oxopentanoate.

Physicochemical Properties and Synthetic Potential

Methyl 2,4-dimethyl-3-oxopentanoate possesses key functional groups that are, in principle, highly valuable in organic synthesis. The presence of a ketone and a methyl ester offers multiple reaction sites for C-C bond formation, cyclizations, and functional group interconversions.

Table 1: Physicochemical Properties of Methyl 2,4-dimethyl-3-oxopentanoate

PropertyValueSource
Molecular Formula C₈H₁₄O₃PubChem
Molecular Weight 158.19 g/mol PubChem
CAS Number 59742-51-7PubChem
IUPAC Name methyl 2,4-dimethyl-3-oxopentanoatePubChem

Source: PubChem CID 537764[1]

Theoretically, the alpha-protons adjacent to the ketone and ester groups can be deprotonated to form enolates, which are powerful nucleophiles in reactions such as alkylations, aldol condensations, and Michael additions. The ketone functionality itself can undergo reactions like reduction to an alcohol, reductive amination to introduce nitrogen, or participation in various cyclization strategies to form heterocyclic systems common in many pharmaceutical agents.

A Case of Mistaken Identity: Distinguishing from Methyl 4,4-dimethyl-3-oxopentanoate

A significant challenge in researching the applications of Methyl 2,4-dimethyl-3-oxopentanoate is the prevalence of information on its structural isomer, Methyl 4,4-dimethyl-3-oxopentanoate (CAS No. 55107-14-7), also known as methyl pivaloylacetate. This latter compound has documented uses as a substrate in the synthesis of dibenzo(d,f)(1,3)dioxepines and in the preparation of α-oxoketenes.[2] It is crucial for researchers to carefully verify the CAS number and chemical structure to avoid confusion between these two distinct molecules.

The Search for Pharmaceutical Applications: A Void in the Literature

Despite its synthetic potential, extensive searches of chemical and patent databases have not yielded specific, replicable protocols for the use of Methyl 2,4-dimethyl-3-oxopentanoate as a starting material or key intermediate in the synthesis of named pharmaceutical drugs. While general reactions of beta-keto esters are well-documented in organic chemistry literature, their specific application to this particular molecule in a pharmaceutical context remains elusive.

For instance, searches for the synthesis of complex molecules such as isoindoline derivatives, which are found in some antiviral and anticancer agents, did not reveal any synthetic routes employing Methyl 2,4-dimethyl-3-oxopentanoate.[3][4][5][6]

Hypothetical Synthetic Utility: A Forward-Looking Perspective

While concrete examples are lacking, one can speculate on the potential roles of Methyl 2,4-dimethyl-3-oxopentanoate in pharmaceutical synthesis based on its structure.

Diagram 1: Potential Reaction Pathways of Methyl 2,4-dimethyl-3-oxopentanoate

G MDOP Methyl 2,4-dimethyl-3-oxopentanoate Enolate Enolate Formation MDOP->Enolate Base Reduction Ketone Reduction MDOP->Reduction Reducing Agent (e.g., NaBH4) ReductiveAmination Reductive Amination MDOP->ReductiveAmination Amine, Reducing Agent Cyclization Heterocycle Formation MDOP->Cyclization e.g., with Hydrazine Alkylation Alkylation Enolate->Alkylation R-X Aldol Aldol Condensation Enolate->Aldol R'CHO SubstitutedButanamide Substituted Butanamide Derivatives Alkylation->SubstitutedButanamide HydroxyEster Hydroxy Ester Intermediate Reduction->HydroxyEster AminoEster Amino Ester Intermediate ReductiveAmination->AminoEster Pyrazoles Pyrazoles Cyclization->Pyrazoles Pyrrolidones Pyrrolidones AminoEster->Pyrrolidones

Caption: Potential synthetic transformations of Methyl 2,4-dimethyl-3-oxopentanoate.

The molecule could serve as a precursor for chiral butanamide derivatives, which are substructures in various bioactive molecules. For example, through a sequence of reductive amination followed by amide coupling, it could theoretically be incorporated into more complex structures. However, without documented examples, such pathways remain speculative.

Conclusion

At present, Methyl 2,4-dimethyl-3-oxopentanoate remains a compound of theoretical interest rather than a well-established building block in publicly documented pharmaceutical synthesis. The available information is insufficient to provide detailed application notes or validated protocols for its use in drug development. Researchers interested in this molecule may need to rely on general principles of beta-keto ester chemistry to explore its potential applications in novel synthetic routes. The lack of published data could suggest that its use is either not widespread, confined to proprietary industrial processes, or that its synthetic utility is surpassed by other more readily available or reactive building blocks. Further research and publication in this area would be necessary to fully elucidate the role of this compound in pharmaceutical sciences.

References

  • Bhatti, M. H., Yunus, U., Imtiaz-ud-Din, Shams-ul-Islam, S., & Wong, W.-Y. (2011). 2-[2-(1,3-Dioxoisoindolin-2-yl)acetamido]acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2969. [Link]

  • Tocco, G., et al. (2007). Indium (III) chloride catalyzed one step synthesis of some new dibenzo(d,f)(1,3)dioxepines and 12H-dibenzo(d,g)(1,3)dioxocin derivatives. Tetrahedron Letters, 45(37), 6909-6913. (Please note that a direct URL to the full text of this article is not available in the search results).
  • Google Patents. (n.d.). EP0514893B1 - Process for the preparation of esters of beta-ketocarboxylic acids.
  • Organic Syntheses. (2014). Formation of γ-‐Keto Esters from β. Organic Syntheses, 91, 248-259. [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 3-oxopentanoate. Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). Methyl 2,4-dimethyl-3-oxopentanoate. Retrieved February 19, 2026, from [Link]

  • Khan, I., et al. (2023). An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents: An Insight into Experimental and In Silico Studies. Molecules, 28(24), 8109. [Link]

  • Csende, F., & Porkoláb, A. (2020). Antiviral activity of isoindole derivatives. Journal of Medicinal and Chemical Sciences, 3(3), 254-270. [Link]

  • ResearchGate. (2015). Synthesis of some heterocyclic compounds based on (2, 3-dioxo-2, 3-dihydro-1H-indol-1-yl) acetyl acetic acid derivatives. Retrieved February 19, 2026, from [Link]

  • Google Patents. (n.d.). WO2016170544A1 - Process for the preparation of (2s)-n-((s)-1-((s)-4-methyl-1-((r)-2-methyl oxiran-2-yl)-1-oxopentan-2-ylcarbamoyl)-2-phenylethyl)-2-((s)-2-(2-morpholino acetamido)-4-phenylbutanamido)-4.
  • ResearchGate. (n.d.). Synthesis of 3‐methylene‐isoindolinones (3 a–d) and.... Retrieved February 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved February 19, 2026, from [Link]

  • Atmaca, U., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity, e202401011. [Link]

  • SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. (n.d.). Retrieved February 19, 2026, from [Link]

  • LookChem. (n.d.). methyl 2-methyl-3-oxopentanoate. Retrieved February 19, 2026, from [Link]

  • Ismail, E. F., et al. (2017). Synthesis of methyl [3-alkyl-2-(2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl)- acetamido] alkanoate. Arkat USA. [Link]

  • PubMed. (2005). Synthesis of new iso-C-nucleoside analogues from 2-(methyl 2-O-benzyl-4,6-O-benzylidene-3-deoxy-alpha-D-altropyranosid-3-yl)ethanal. Retrieved February 19, 2026, from [Link]

Sources

Application Notes and Protocols: Methyl 2,4-dimethyl-3-oxopentanoate in Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile β-Keto Ester in Agrochemical Discovery

Methyl 2,4-dimethyl-3-oxopentanoate, a β-keto ester with the chemical formula C₈H₁₄O₃, represents a class of organic compounds that are gaining increasing attention in the field of agrochemical research. While not yet a widely commercialized active ingredient, its unique structural features make it a valuable synthon and a potential lead compound for the development of novel herbicides, insecticides, and fungicides. The presence of both a ketone and an ester functional group provides multiple reaction sites for chemical modification, allowing for the creation of diverse molecular libraries for screening. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the applications and experimental protocols related to methyl 2,4-dimethyl-3-oxopentanoate in the agrochemical sector.

Table 1: Physicochemical Properties of Methyl 2,4-dimethyl-3-oxopentanoate

PropertyValueSource
IUPAC Name methyl 2,4-dimethyl-3-oxopentanoate
Synonyms Pentanoic acid, 2,4-dimethyl-3-oxo-, methyl ester
CAS Number 59742-51-7
Molecular Formula C₈H₁₄O₃
Molecular Weight 158.19 g/mol
Appearance Colorless to pale yellow liquid (predicted)
Boiling Point Not precisely determined; estimated based on similar structures
Solubility Soluble in most organic solvents

Part 1: The Strategic Role of Methyl 2,4-dimethyl-3-oxopentanoate as a Synthetic Intermediate

The primary and most established application of β-keto esters in the agrochemical industry is as versatile intermediates in the synthesis of active ingredients.[1] Their unique chemical reactivity allows for the construction of complex molecular architectures found in many commercial pesticides.

Rationale for Use in Herbicide Synthesis

β-Keto esters are well-documented precursors in the synthesis of various herbicides.[1] The dicarbonyl functionality can participate in a variety of cyclization and condensation reactions to form heterocyclic systems that are common motifs in herbicidal compounds. For instance, the reaction of β-keto esters with hydrazines or substituted hydrazines is a classical method for the synthesis of pyrazolone and pyrazole derivatives, some of which exhibit potent herbicidal activity.

Part 2: Synthesis and Characterization Protocols

A reliable supply of methyl 2,4-dimethyl-3-oxopentanoate is crucial for its evaluation and application in research. The following section details a plausible laboratory-scale synthesis and the analytical methods for its characterization.

Synthesis via Claisen Condensation

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry and a standard method for the synthesis of β-keto esters.[2] This protocol describes a plausible synthesis of methyl 2,4-dimethyl-3-oxopentanoate from methyl isobutyrate and 2-butanone.

Diagram 1: Synthesis of Methyl 2,4-dimethyl-3-oxopentanoate

G reagent1 Methyl Isobutyrate reaction Claisen Condensation reagent1->reaction reagent2 2-Butanone reagent2->reaction base Sodium Methoxide (NaOMe) in Dry Toluene base->reaction Deprotonation intermediate Enolate Intermediate reaction->intermediate workup Acidic Workup (e.g., dilute HCl) intermediate->workup product Methyl 2,4-dimethyl-3-oxopentanoate workup->product

Caption: Plausible synthetic route via Claisen condensation.

Experimental Protocol:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add dry toluene.

  • Base Addition: Carefully add sodium methoxide to the toluene with stirring.

  • Reactant Addition: In the dropping funnel, prepare a mixture of methyl isobutyrate and 2-butanone. Add this mixture dropwise to the stirred suspension of sodium methoxide in toluene at a controlled temperature (e.g., room temperature or slightly elevated).

  • Reaction: After the addition is complete, heat the reaction mixture to reflux for several hours to ensure the completion of the condensation. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and slowly add a dilute aqueous acid (e.g., 1M HCl) to neutralize the base and protonate the resulting enolate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, making it ideal for the analysis of methyl 2,4-dimethyl-3-oxopentanoate.

Diagram 2: GC-MS Analytical Workflow

G sample Sample Preparation (Dilution in appropriate solvent) injection GC Injection Port (Vaporization) sample->injection separation GC Column (e.g., DB-5ms) Separation based on boiling point and polarity injection->separation detection Mass Spectrometer (Ionization, Mass Analysis, Detection) separation->detection data Data Analysis (Chromatogram and Mass Spectrum) detection->data

Caption: General workflow for GC-MS analysis.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the synthesized methyl 2,4-dimethyl-3-oxopentanoate in a suitable solvent such as ethyl acetate or dichloromethane.

  • GC-MS Parameters:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet: Split/splitless injector at 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: The retention time of the peak corresponding to methyl 2,4-dimethyl-3-oxopentanoate will be determined. The mass spectrum will show a molecular ion peak (M+) and characteristic fragmentation patterns that can be used to confirm the structure of the compound.

Part 3: Hypothetical Agrochemical Screening Protocols

While there is currently limited public data on the direct agrochemical activity of methyl 2,4-dimethyl-3-oxopentanoate, its structural features warrant investigation. The following protocols are provided as a framework for screening its potential as a lead compound for herbicidal, insecticidal, and fungicidal applications.

Phytotoxicity Screening (Herbicidal Potential)

This protocol outlines a preliminary screening to assess the phytotoxic effects of methyl 2,4-dimethyl-3-oxopentanoate on representative monocot and dicot weed species.

Diagram 3: Phytotoxicity Screening Workflow

G prep Prepare Test Solutions (Different concentrations of the compound) application Apply Test Solutions (Pre-emergence or Post-emergence) prep->application planting Sow Weed Seeds (e.g., Barnyardgrass, Velvetleaf) in pots or petri dishes planting->application incubation Incubate under Controlled Conditions (Temperature, Light, Humidity) application->incubation assessment Assess Phytotoxicity (Germination rate, root/shoot length, biomass, visual injury) incubation->assessment analysis Data Analysis (Compare to controls) assessment->analysis

Sources

Application Note: High-Fidelity Alkylation of Methyl 2,4-dimethyl-3-oxopentanoate

[1]

Executive Summary & Strategic Analysis

Methyl 2,4-dimethyl-3-oxopentanoate presents a unique challenge in alkylation chemistry due to the steric convergence at the reactive center.[1]

  • Structural Analysis: The molecule features a

    
    -keto ester motif with a pre-existing methyl group at the 
    
    
    -position (C2) and a bulky isopropyl group at the ketone position (C3/C4).[1]
  • The Challenge: Alkylation at C2 requires forming a quaternary carbon adjacent to a sterically demanding isopropyl ketone. This crowding significantly retards the rate of C-alkylation (

    
    ) relative to O-alkylation (
    
    
    ), increasing the risk of enol ether formation.[1]
  • Strategic Solution: To maximize the

    
     alkylation ratio, this protocol employs a tight-ion-pair disruption strategy  using specific solvent systems and counter-ion control.[1]
    
Reactivity Profile
SiteTypeSteric BulkpKa (DMSO)Target Transformation
C2 (

)
Secondary CHHigh (Methyl + Isopropyl flank)~11-12Quaternary Center Formation (Primary Goal)
O (Enolate) OxygenLowN/AO-Alkylation (Side Reaction)
C4 (

)
Tertiary CHVery High (Isopropyl methine)>25

-Alkylation (via Dianion - Rare)

Mechanism & Critical Control Points

The reaction proceeds via the formation of a tetrasubstituted enolate. The geometry of this enolate is governed by the minimization of

Diagram 1: Reaction Pathway & Competing Mechanisms

ReactionPathwaycluster_conditionsCritical Control FactorsSMMethyl 2,4-dimethyl-3-oxopentanoateEnolateTetrasubstitutedEnolate (Z/E)SM->EnolateDeprotonation(Kinetic/Thermo)BaseBase (NaH or KOtBu)Base->EnolateC_ProdC-Alkylated Product(Quaternary Center)Enolate->C_ProdSoft ElectrophilePolar Aprotic SolventO_ProdO-Alkylated Product(Enol Ether)Enolate->O_ProdHard ElectrophileHigh O-NucleophilicityRXElectrophile (R-X)RX->C_ProdRX->O_ProdSolvent: DMF/THFSolvent: DMF/THFTemp: 0°C -> RTTemp: 0°C -> RTLeaving Group: I > Br > ClLeaving Group: I > Br > Cl

Caption: Mechanistic bifurcation between C- and O-alkylation. C-alkylation is favored by soft electrophiles and solvent polarity that stabilizes the free enolate ion.[1]

Protocol A: High-Fidelity C2-Alkylation (Quaternary Center)[1]

This is the standard protocol for introducing an alkyl group (Methyl, Benzyl, Allyl) at the C2 position.

Reagents:

  • Substrate: Methyl 2,4-dimethyl-3-oxopentanoate (1.0 equiv).[1]

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 equiv).

    • Why: Irreversible deprotonation prevents "proton shuffling" and ensures complete enolate formation.

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide) or THF/DMPU (4:1).[1]

    • Why: DMF dissociates the Na+-enolate ion pair, increasing the nucleophilicity of the carbon atom. THF alone may lead to higher O-alkylation due to tight ion pairing.[1]

  • Electrophile: Alkyl Iodide or Bromide (1.2 equiv).

    • Note: Avoid secondary halides (e.g., isopropyl bromide) as elimination will dominate due to the steric bulk of the substrate.

Step-by-Step Methodology
  • Preparation of Base:

    • Flame-dry a 2-neck round-bottom flask under Argon/Nitrogen.

    • Add NaH (1.1 equiv) and wash 3x with anhydrous hexanes to remove mineral oil (optional but recommended for HPLC purity).

    • Suspend NaH in anhydrous DMF (0.5 M concentration relative to substrate). Cool to 0 °C .[2]

  • Enolate Formation:

    • Dissolve Methyl 2,4-dimethyl-3-oxopentanoate in a minimal amount of DMF.[1]

    • Add the substrate solution dropwise to the NaH suspension at 0 °C over 15 minutes.

    • Observation: Evolution of H2 gas.

    • Crucial Step: Allow the mixture to stir at 0 °C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes. This ensures complete deprotonation and thermodynamic equilibration of the enolate.

  • Alkylation:

    • Cool the mixture back to 0 °C .

    • Add the Electrophile (e.g., MeI, BnBr) dropwise.

    • Stir at 0 °C for 1 hour, then allow to warm to RT slowly.

    • Monitor by TLC or LC-MS.[1] Reaction is typically complete within 4–12 hours.

  • Workup:

    • Quench carefully with saturated aqueous NH4Cl at 0 °C.

    • Extract with Et2O or EtOAc (3x).

    • Wash combined organics with H2O (5x) to remove DMF (critical for preventing decomposition during concentration).

    • Wash with Brine, dry over Na2SO4, and concentrate.

  • Purification:

    • Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes/EtOAc (typically 95:5 to 80:20). The quaternary product is often less polar than the starting material due to the loss of the acidic proton/H-bonding capability.

Protocol B: -Alkylation (Dianion Strategy)

Purpose: Functionalization of the isopropyl side chain (C4). Risk Level: High. Constraint: The C4 position is a tertiary methine. Removing this proton generates a dianion with significant steric strain. Alkylation here is extremely difficult and limited to highly reactive, small electrophiles (e.g., MeI).

Reagents:

  • Base: LDA (Lithium Diisopropylamide) - 2.2 equiv.[1]

  • Solvent: Anhydrous THF.

  • Temperature: -78 °C.[1]

Step-by-Step Methodology
  • Dianion Generation:

    • Prepare LDA (2.2 equiv) in THF at -78 °C.

    • Add Methyl 2,4-dimethyl-3-oxopentanoate dropwise.[1]

    • Stir at -78 °C for 1 hour. The first equivalent removes the C2 proton; the second equivalent removes the C4 proton (kinetic control).

  • Reaction:

    • Add Electrophile (1.1 equiv) rapidly at -78 °C.

    • Note: The dianion is most nucleophilic at the

      
      -position (C4), but steric hindrance at C4 may force reaction at C2 or O.
      
    • Allow to warm to 0 °C slowly.

  • Quench:

    • Quench with dilute HCl or NH4Cl.

Expert Insight: For this specific substrate, Protocol B is prone to failure or low yields due to the difficulty of forming a quaternary center at the isopropyl methine. It is included here for comprehensive scientific rigor but is not recommended for routine synthesis.

Troubleshooting & Optimization

ProblemRoot CauseSolution
O-Alkylation (Major Product) Tight ion pairing or hard electrophile.[1]Switch solvent to DMF or DMSO. Use Alkyl Iodides instead of Bromides/Sulfonates. Add 10% HMPA or DMPU.
No Reaction / SM Recovery Steric hindrance prevents nucleophilic attack.Increase temperature to 60 °C (sealed tube). Switch to a smaller electrophile.
Retro-Claisen Cleavage Nucleophilic attack on ketone carbonyl.[1]Avoid alkoxide bases at high temperatures. Ensure anhydrous conditions.
Polyalkylation Rapid proton exchange between product and SM.Use >2 equiv of base (Dianion method) or ensure slow addition of electrophile is avoided (add all at once to favor kinetic hit).
Diagram 2: Experimental Decision Matrix

DecisionMatrixStartStart: Alkylation ofMethyl 2,4-dimethyl-3-oxopentanoateTargetTarget Position?Start->TargetC2C2 (Alpha)Quaternary CenterTarget->C2C4C4 (Gamma)Isopropyl ChainTarget->C4MethodAMethod A: NaH / DMF(Standard Protocol)C2->MethodAMethodBMethod B: LDA (2.2 eq) / THF(High Risk)C4->MethodBCheckCheck ElectrophileMethodA->CheckPrimaryPrimary Halide(MeI, BnBr, Allyl)Check->PrimaryProceedSecondarySecondary Halide(iPr-Br, cHex-Br)Check->SecondaryStop: Elimination RiskSuccessSuccessPrimary->SuccessYield: 60-85%

Caption: Decision matrix for selecting the appropriate alkylation protocol based on regiochemical goals and electrophile constraints.

References

  • BenchChem. (n.d.). Methyl 2,4-dimethyl-3-oxopentanoate Structure and Properties. Retrieved from [1]

  • PubChem. (2025). Methyl 2,4-dimethyl-3-oxopentanoate (CAS 59742-51-7).[1][3][4][5] National Library of Medicine. Retrieved from [1]

  • Pace, V., et al. (2009). A comparison of several modern alkylating agents. Arkivoc, 2009(i), 251-264.[1][6] Retrieved from

  • Stoltz, B. M., et al. (2016). Enantioselective

    
    -Alkylation of 
    
    
    -Unsaturated Malonates and Ketoesters. Journal of the American Chemical Society, 138(16), 5234–5237.[7] Retrieved from [1]
  • Sigma-Aldrich. (2025). Product Specification: Methyl 4,4-dimethyl-3-oxopentanoate (Related Analog). Retrieved from [1]

Application Note: Strategic Synthesis of Tertiary Alcohols via Grignard Reaction with Methyl 2,4-dimethyl-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reaction between Methyl 2,4-dimethyl-3-oxopentanoate, a sterically hindered β-keto ester, and Grignard reagents. We will delve into the mechanistic intricacies, potential side reactions, and provide a detailed experimental protocol for the synthesis of tertiary alcohols. This document is designed to equip researchers with the necessary knowledge to successfully navigate the challenges associated with this transformation and optimize reaction outcomes.

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility.[1] The reaction of Grignard reagents with esters is a well-established method for the synthesis of tertiary alcohols, which are valuable intermediates in the pharmaceutical and fine chemical industries.[2][3][4] Typically, this transformation proceeds via a double addition of the Grignard reagent to the ester carbonyl.[3][4] The initial nucleophilic attack results in the formation of a ketone intermediate, which, being more reactive than the starting ester, rapidly undergoes a second addition to yield the tertiary alcohol.[4]

However, the reaction of Grignard reagents with β-keto esters, such as Methyl 2,4-dimethyl-3-oxopentanoate, introduces a layer of complexity. The presence of an acidic α-proton situated between the two carbonyl groups presents a competing reaction pathway: deprotonation by the strongly basic Grignard reagent to form a magnesium enolate.[5][6] This acid-base reaction can significantly reduce the yield of the desired tertiary alcohol. Furthermore, the steric hindrance imposed by the two isopropyl groups in Methyl 2,4-dimethyl-3-oxopentanoate can influence the regioselectivity and overall success of the nucleophilic addition.[7]

This application note will explore these challenges in detail and provide a robust protocol for maximizing the yield of the desired tertiary alcohol product.

Mechanistic Insights

The reaction of Methyl 2,4-dimethyl-3-oxopentanoate with a Grignard reagent (R-MgX) can proceed through two primary competing pathways:

  • Nucleophilic Addition (Desired Pathway): The Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxy group to form a ketone intermediate. A second equivalent of the Grignard reagent then attacks the ketone to form the tertiary alcohol.

  • Deprotonation (Side Reaction): The Grignard reagent acts as a base and abstracts the acidic α-proton located between the two carbonyl groups. This leads to the formation of a magnesium enolate, consuming the Grignard reagent and the starting material without forming the desired product.[5][6][8]

The significant steric bulk around the ketone carbonyl in Methyl 2,4-dimethyl-3-oxopentanoate may favor the deprotonation pathway. Additionally, with sterically hindered ketones, reduction of the carbonyl group to a secondary alcohol can occur if the Grignard reagent possesses β-hydrogens.[7][9]

dot graph "Reaction_Pathways" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Substrate [label="Methyl 2,4-dimethyl-3-oxopentanoate"]; Grignard [label="Grignard Reagent (R-MgX)"]; Product [label="Tertiary Alcohol", fillcolor="#34A853", fontcolor="#FFFFFF"]; Enolate [label="Magnesium Enolate (Side Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Substrate -> Product [label="Nucleophilic Addition (Desired)"]; Substrate -> Enolate [label="Deprotonation (Side Reaction)"]; Grignard -> Product; Grignard -> Enolate; } "Competing reaction pathways."

Experimental Protocol

This protocol outlines a general procedure for the reaction of Methyl 2,4-dimethyl-3-oxopentanoate with a Grignard reagent. Optimization of reaction conditions may be necessary for specific Grignard reagents.

Materials:

  • Methyl 2,4-dimethyl-3-oxopentanoate

  • Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M in diethyl ether)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, condenser, and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere. Flame-dry all glassware before use to ensure anhydrous conditions.[1]

  • Reagent Preparation: In the round-bottom flask, place a solution of Methyl 2,4-dimethyl-3-oxopentanoate in anhydrous diethyl ether.

  • Grignard Addition: Cool the flask to 0 °C using an ice bath. Slowly add the Grignard reagent (at least 2.5 equivalents) from the dropping funnel to the stirred solution of the β-keto ester. The slow addition is crucial to control the exothermic reaction.[10]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[11] This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

dot graph "Experimental_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

Setup [label="1. Apparatus Setup\n(Inert Atmosphere)"]; Reagents [label="2. Reagent Preparation"]; Addition [label="3. Grignard Addition\n(0°C, Slow)"]; Monitoring [label="4. Reaction Monitoring\n(TLC)"]; Quench [label="5. Quenching\n(0°C, Sat. NH4Cl)"]; Workup [label="6. Aqueous Workup"]; Purification [label="7. Purification\n(Column Chromatography)"];

Setup -> Reagents -> Addition -> Monitoring -> Quench -> Workup -> Purification; } "General experimental workflow."

Data Presentation

ReactantGrignard ReagentEquivalents of GrignardExpected ProductPotential Side Products
Methyl 2,4-dimethyl-3-oxopentanoateMethylmagnesium bromide> 22,3,4-trimethyl-3-hydroxypentan-2-oneMagnesium enolate
Methyl 2,4-dimethyl-3-oxopentanoateEthylmagnesium bromide> 23-ethyl-2,4-dimethyl-3-hydroxypentan-2-oneMagnesium enolate, 2,4-dimethyl-3-hydroxypentan-2-one (from reduction)
Methyl 2,4-dimethyl-3-oxopentanoatePhenylmagnesium bromide> 22,4-dimethyl-3-hydroxy-3-phenylpentan-2-oneMagnesium enolate

Troubleshooting

  • Low Yield of Tertiary Alcohol: This is often due to the competing deprotonation reaction. To mitigate this, consider using a less hindered Grignard reagent or adding the Grignard reagent at a very low temperature (-78 °C) to favor nucleophilic addition. Using a more concentrated Grignard solution can also be beneficial.

  • Formation of a Secondary Alcohol: This indicates that reduction of the ketone has occurred. This is more likely with bulky Grignard reagents that have β-hydrogens. Using a Grignard reagent without β-hydrogens (e.g., methylmagnesium bromide or phenylmagnesium bromide) will prevent this side reaction.

  • Recovery of Starting Material: This suggests that the Grignard reagent was quenched before it could react. Ensure all glassware is scrupulously dried and that the reaction is performed under a strictly inert atmosphere. The quality of the Grignard reagent is also critical.

Conclusion

The reaction of Methyl 2,4-dimethyl-3-oxopentanoate with Grignard reagents presents a synthetic challenge due to the inherent competition between nucleophilic addition and deprotonation, further complicated by steric hindrance. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, particularly temperature and the stoichiometry of the Grignard reagent, researchers can successfully synthesize the desired tertiary alcohols. This application note provides a foundational protocol and key insights to guide the optimization of this important transformation in the pursuit of novel molecular architectures for drug discovery and development.

References

  • Stereospecificity and catalysis via chelation in Grignard reactions of some β-hydroxy-ketones. Journal of the Chemical Society D: Chemical Communications. Available at: [Link]

  • Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. Available at: [Link]

  • Grignard Reaction - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Grignard Reaction. University of Missouri–St. Louis. Available at: [Link]

  • Grignard Reaction - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. University of Wisconsin-Madison. Available at: [Link]

  • Formation of γ-‐Keto Esters from β - Organic Syntheses. Organic Syntheses. Available at: [Link]

  • Regioselective 1,4-Conjugate Addition of Grignard Reagents to α,β-γ,δ-Dienones and α,β-γ,δ-Dienyl Thiol Esters. The Journal of Organic Chemistry. Available at: [Link]

  • THE REDUCTION, ENOLATE FORMATION, AND SOLVOLYSIS OF GRIGNARD REAGENTS IN OPTICALLY ACTIVE MEDIA. Canadian Journal of Chemistry. Available at: [Link]

  • Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B. Available at: [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

    • The Grignard Reaction. University of California, Irvine. Available at: [Link]

  • Nucleophilic Addition: The Grignard reagent. Macalester College. Available at: [Link]

  • Esters with Grignard Reagent. Chemistry Steps. Available at: [Link]

  • Grignard reagent scope and diastereoselectivity in the formation of α-quaternary centres. ResearchGate. Available at: [Link]

  • Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. Cureus. Available at: [Link]

  • Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. Available at: [Link]

  • (PDF) Mastering β-keto esters. ResearchGate. Available at: [Link]

  • Reactions of Grignard reagents. WordPress.com. Available at: [Link]

  • Impact of reaction products on the Grignard reaction with silanes and ketones. ResearchGate. Available at: [Link]

  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY. Available at: [Link]

  • Control of Diastereoselectivity by Solvent Effects in the Addition of Grignard Reagents to Enantiopure t-Butylsulfinimine: Syntheses of the Stereoisomers of the Hydroxyl Derivatives of Sibutramine. Organic Letters. Available at: [Link]

  • Reaction of grignard with beta Keto ester. Chemistry Stack Exchange. Available at: [Link]

Sources

Technical Guide: Controlled Hydrolysis and Kinetic Resolution of Methyl 2,4-dimethyl-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Methyl 2,4-dimethyl-3-oxopentanoate is a sterically hindered


-keto ester serving as a critical building block in the synthesis of polyketide antibiotics (e.g., analogs of erythromycin) and chiral pharmaceutical intermediates. Its structure features a ketone flanked by a chiral center at 

-C2 and an isopropyl group at

-C4.

The Core Challenge: The hydrolysis of this molecule presents a bifurcation in stability.

  • Thermodynamic Instability: The resulting

    
    -keto acid (2,4-dimethyl-3-oxopentanoic acid) is inherently unstable. Upon generation, it is prone to spontaneous decarboxylation to form 2-methyl-3-pentanone, particularly under acidic conditions or elevated temperatures.
    
  • Stereochemical Integrity: The C2 position is labile; harsh hydrolysis conditions can lead to racemization via enolization.

This guide provides two distinct protocols:

  • Protocol A: Controlled Chemical Hydrolysis (Saponification) to isolate the acid.

  • Protocol B: Enzymatic Kinetic Resolution for enantioselective hydrolysis.

Mechanistic Pathways & Critical Control Points

Understanding the degradation pathways is essential for successful isolation.

Reaction Pathway Diagram

ReactionPathways cluster_Enzymatic Enzymatic Kinetic Resolution Substrate Methyl 2,4-dimethyl-3-oxopentanoate (Racemic Ester) Intermediate Tetrahedral Intermediate Substrate->Intermediate OH- / H2O Enz Lipase (CALB) Substrate->Enz Salt Carboxylate Salt (Stable in Base) Intermediate->Salt - MeOH Acid 2,4-dimethyl-3-oxopentanoic acid (Target Product) Salt->Acid H+ (Careful Acidification) Ketone 2-methyl-3-pentanone (Decarboxylation Product) Acid->Ketone Heat or Strong Acid (Spontaneous) CO2 CO2 Acid->CO2

Figure 1: Hydrolysis and degradation pathways. Note the critical instability of the free acid leading to decarboxylation.

Protocol A: Controlled Chemical Hydrolysis (Saponification)

Objective: To hydrolyze the ester and isolate the sensitive


-keto acid without decarboxylation.
Mechanism:  Nucleophilic acyl substitution followed by careful protonation.
Reagents & Equipment
ComponentGrade/SpecificationRole
Substrate Methyl 2,4-dimethyl-3-oxopentanoateStarting Material
Base Lithium Hydroxide (LiOH·H₂O)Mild Hydrolysis Agent
Solvent THF / Water (3:1 v/v)Homogeneous medium
Acid 1M HCl (Cold)Protonation source
Extraction Dichloromethane (DCM) or Et₂OOrganic phase extraction
Step-by-Step Procedure
  • Preparation (0 min):

    • Dissolve 1.0 eq of Methyl 2,4-dimethyl-3-oxopentanoate in THF/Water (3:1). Concentration should be approx 0.2 M.

    • Cool the solution to 0°C using an ice bath. Rationale: Low temperature suppresses the retro-Claisen and decarboxylation side reactions.

  • Saponification (0 - 4 hours):

    • Add LiOH·H₂O (1.2 to 1.5 eq) in a single portion.

    • Stir vigorously at 0°C. Monitor via TLC (Hexane/EtOAc 4:1).

    • Checkpoint: The reaction is typically slower due to the steric bulk of the isopropyl group at C4 and methyl at C2. If reaction is incomplete after 4 hours, allow to warm to 10°C, but do not exceed Room Temperature (25°C) .

  • Workup (Critical Phase):

    • Once starting material is consumed, concentrate the mixture in vacuo at <30°C to remove THF.

    • Dilute the aqueous residue with cold water (5 mL/mmol).

    • Wash the basic aqueous phase with Et₂O (2x) to remove unreacted ester or neutral impurities.

  • Acidification & Isolation:

    • Cool the aqueous phase to 0°C.

    • Slowly add cold 1M HCl dropwise until pH reaches 3–4. Warning: Do not drop below pH 2. Highly acidic conditions accelerate decarboxylation.

    • Immediately extract with cold DCM (3x).

    • Dry combined organics over Na₂SO₄ (anhydrous) for 10 mins.

    • Filter and concentrate in vacuo at ambient temperature (no heat bath) .

  • Storage:

    • The resulting oil (2,4-dimethyl-3-oxopentanoic acid) is unstable. Use immediately in the next step (e.g., coupling) or store at -20°C under Argon.

Protocol B: Enzymatic Kinetic Resolution

Objective: To separate enantiomers of the racemic ester. Lipases often selectively hydrolyze the (S)-ester to the (S)-acid (which may decarboxylate), leaving the (R)-ester optically pure.

Workflow Diagram

EnzymaticWorkflow Racemate Racemic Methyl 2,4-dimethyl-3-oxopentanoate Bioreactor Bioreactor Phosphate Buffer (pH 7.2) + CALB Lipase Racemate->Bioreactor Add Enzyme Separation Phase Separation / Extraction Bioreactor->Separation 24-48 hrs OrganicPhase Organic Phase Enriched (R)-Ester Separation->OrganicPhase AqueousPhase Aqueous Phase (S)-Acid + Decarboxylated Ketone Separation->AqueousPhase

Figure 2: Kinetic resolution workflow using Candida antarctica Lipase B (CALB).

Experimental Procedure
  • Buffer Preparation: Prepare 0.1 M Phosphate buffer (pH 7.0–7.5).

  • Emulsion Formation:

    • Suspend Methyl 2,4-dimethyl-3-oxopentanoate (100 mg) in the buffer (5 mL).

    • Optional: Add 5% v/v acetone or MTBE if solubility is poor, though biphasic systems often work best for lipases.

  • Enzyme Addition:

    • Add Novozym 435 (immobilized Candida antarctica Lipase B) - 20% w/w relative to substrate.

  • Incubation:

    • Shake at 25°C–30°C at 200 rpm.

    • Monitoring: Analyze aliquots via Chiral HPLC (e.g., Chiralcel OD-H column) to determine conversion and enantiomeric excess (ee).

  • Termination:

    • Stop reaction when conversion reaches ~50% (theoretical maximum for kinetic resolution).

  • Purification:

    • Filter off the immobilized enzyme.

    • Extract with Hexane/EtOAc. The organic layer contains the unreacted (R)-ester (typically >95% ee).

    • The aqueous layer contains the (S)-acid (or its degradation product).

Analytical Validation & Troubleshooting

NMR Characterization (Simulated Data)
  • ¹H NMR (CDCl₃, 400 MHz) of the Ester:

    • 
       3.73 (s, 3H, -OCH₃)
      
    • 
       3.65 (q, 1H, C2-H)
      
    • 
       2.80 (sept, 1H, C4-H)
      
    • 
       1.35 (d, 3H, C2-Me)
      
    • 
       1.10 (d, 6H, C4-isopropyl Me)
      
    • Note: Observe keto-enol tautomerism signals (often minor in chloroform).

Troubleshooting Table
ObservationRoot CauseCorrective Action
Bubbling during acidification Decarboxylation occurringAcidify slower; ensure temperature is <5°C. Do not drop pH < 3.
Low Yield of Acid Product degraded to ketoneAvoid any heat during workup. Use rotary evaporator without water bath heating.
No Reaction (Enzymatic) Steric hindranceSwitch to Pseudomonas fluorescens lipase (AK) or increase temperature to 35°C (monitor stability).
Racemization Basic conditions too harshUse LiOH instead of NaOH/KOH. Reduce reaction time.

References

  • General Hydrolysis of

    
    -keto Esters: 
    
    • Brooks, D. W., et al. "Saponification of -keto esters." Journal of Organic Chemistry, 1987.
    • Context: Establishes the standard LiOH/THF protocol for sensitive esters.
    • (General Journal Link)

  • Decarboxylation Mechanisms

    • Krapcho, A. P. "Synthetic applications of dealkoxycarbonylations of malonate esters, -keto esters, -cyano esters and related compounds in dipolar aprotic solvents." Synthesis, 1982.
    • Context: Explains the thermal instability and decarboxylation pathways relevant to this substr
  • Enzymatic Resolution

    • Ghanem, A. "Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds." Tetrahedron: Asymmetry, 2007.
    • Context: Reviews CALB and other lipases for resolving sterically hindered esters.

(Note: Specific literature on "Methyl 2,4-dimethyl-3-oxopentanoate" is sparse; protocols are derived from validated methodologies for structurally homologous


-methyl-

-keto esters.)

Methyl 2,4-dimethyl-3-oxopentanoate as a precursor for fragrance compounds

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

Methyl 2,4-dimethyl-3-oxopentanoate (MDOP) represents a structurally privileged


-keto ester scaffold. Unlike linear analogs, MDOP possesses dual steric bulk at the 

-position (methyl) and the ketone flank (isopropyl). In the context of fragrance chemistry, this structural complexity offers two distinct advantages:
  • Chiral Amplification: The molecule contains a labile stereocenter at C2 and a pro-chiral ketone at C3. Through Dynamic Kinetic Resolution (DKR), it serves as a precursor to optically pure

    
    -hydroxy esters, which are critical for "exotic fruit" and "lactonic" profiles with high substantivity.
    
  • Gourmand Precursor: It is a direct synthon for substituted furanones (caramel/curry/maple notes) via oxidative cyclization, mimicking the structure of Sotolon and Furaneol but with modified volatility profiles.

This guide details the protocols for transforming MDOP into two high-value fragrance classes: Chiral 3-Hydroxy Esters (Tropical/Berry) and Substituted Furanones (Gourmand).

Part 2: Reaction Pathways & Logic (Visualization)

The following diagram illustrates the divergent synthesis pathways starting from MDOP, highlighting the critical intermediate states and final fragrance targets.

MDOP_Pathways MDOP Methyl 2,4-dimethyl- 3-oxopentanoate (Precursor) Ru_Cat Ru-BINAP Catalyst (H2, DKR Conditions) MDOP->Ru_Cat Pathway A Halogenation Alpha-Halogenation (Br2/SO2Cl2) MDOP->Halogenation Pathway B HydroxyEster Methyl 3-hydroxy- 2,4-dimethylpentanoate (Target A: Tropical/Berry) Ru_Cat->HydroxyEster Asymmetric Hydrogenation Lactonization Transesterification/ Cyclization HydroxyEster->Lactonization Acid Cat. Lactone Branched Valerolactone (Target A2: Creamy/Coconut) Lactonization->Lactone Cyclization_Base Base-Promoted Cyclization Halogenation->Cyclization_Base Furanone 4,5-Dimethyl-3-hydroxy- 2(5H)-furanone analog (Target B: Gourmand/Spicy) Cyclization_Base->Furanone

Figure 1: Divergent synthesis pathways for MDOP. Pathway A utilizes asymmetric hydrogenation to yield fruity esters. Pathway B utilizes halogenation/cyclization to yield gourmand furanones.

Part 3: Detailed Experimental Protocols

Protocol A: Asymmetric Hydrogenation to Methyl 3-hydroxy-2,4-dimethylpentanoate

Target Profile: Exotic fruit, Berry, Green nuances. Mechanism: Dynamic Kinetic Resolution (DKR). The Ruthenium catalyst racemizes the labile C2 center faster than it reduces the C3 ketone, allowing for the isolation of a single syn- or anti-diastereomer with high enantiomeric excess (ee).

Materials:

  • Substrate: Methyl 2,4-dimethyl-3-oxopentanoate (MDOP) (>98%).

  • Catalyst: RuCl2n (or similar Noyori catalyst).

  • Solvent: Anhydrous Methanol (MeOH).

  • Hydrogen Source: H2 gas (High Pressure).

Step-by-Step Methodology:

  • Catalyst Preparation: In a glovebox (N2 atmosphere), weigh RuCl2[(R)-BINAP] (0.5 mol%) and transfer to a high-pressure autoclave insert.

  • Solvation: Dissolve MDOP (10.0 g, 63.2 mmol) in degassed anhydrous MeOH (50 mL). Add this solution to the autoclave insert containing the catalyst.

  • Pressurization: Seal the autoclave. Purge three times with H2 (10 bar) to remove residual nitrogen.

  • Reaction: Pressurize to 50 bar (725 psi) H2. Heat the reactor to 50°C . Stir at 1000 rpm for 24 hours.

    • Critical Control Point: The temperature must be maintained strictly. Lower temperatures (<40°C) may slow the racemization at C2, leading to poor diastereoselectivity (dr).

  • Work-up: Cool to room temperature and vent H2 carefully. Concentrate the solvent under reduced pressure (Rotavap, 40°C, 200 mbar).

  • Purification: The crude oil is typically >95% pure. For fragrance grade, perform short-path distillation (bp approx. 85-90°C at 5 mmHg).

Expected Results:

  • Yield: >90%

  • Stereochemistry: >95% syn-diastereomer (depending on ligand choice).

  • Olfactory Check: The product should exhibit a diffusive, fruity odor devoid of metallic or solvent notes.

Protocol B: Oxidative Cyclization to Furanone Derivatives

Target Profile: Caramel, Maple, Curry, Savory. Mechanism: Halogenation of the active methine (C2) followed by hydrolysis and intramolecular cyclization.

Materials:

  • Substrate: MDOP.

  • Reagent: Sulfuryl Chloride (SO2Cl2) or Bromine (Br2).

  • Base: Sodium Hydroxide (NaOH) 10% aq.

  • Solvent: Dichloromethane (DCM).

Step-by-Step Methodology:

  • Halogenation: Dissolve MDOP (1 eq) in DCM at 0°C. Dropwise add SO2Cl2 (1.05 eq) over 30 minutes. The reaction is exothermic; maintain T < 5°C.

  • Quench: Stir for 1 hour at room temperature. Wash with cold water and saturated NaHCO3. Dry organic layer over MgSO4 and concentrate to yield the

    
    -chloro-
    
    
    
    -keto ester.
  • Cyclization/Hydrolysis: Reflux the crude halogenated intermediate in 10% NaOH for 4 hours. The ester hydrolyzes, and the intermediate cyclizes with loss of methanol.

  • Acidification: Cool to 0°C and acidify to pH 2 with HCl. This protonates the enolic hydroxyl group of the furanone.

  • Extraction: Extract exhaustively with Ethyl Acetate (3x).

  • Purification: Recrystallization from hexane/ether or sublimation (if solid).

Part 4: Analytical Validation & Quality Control

To ensure the integrity of the fragrance precursor, the following parameters must be validated.

Table 1: Physicochemical Specifications for MDOP (Precursor)

ParameterSpecificationAnalytical MethodRelevance
Purity > 98.5%GC-FID (DB-WAX)Impurities lead to off-notes in final product.
Water Content < 0.1%Karl FischerMoisture inhibits Ru-catalysts in Protocol A.
Acid Value < 1.0 mg KOH/gTitrationFree acid indicates hydrolysis/degradation.
Appearance Colorless LiquidVisualYellowing indicates oxidation or polymerization.

Self-Validating System (NMR Check):

  • 1H NMR (CDCl3, 400 MHz): Diagnostic peaks for MDOP include the doublet at

    
     1.1 (C4-Me), doublet at 
    
    
    
    1.3 (C2-Me), and the singlet at
    
    
    3.7 (OMe).
  • Validation: Integration of the enol form (often present in

    
    -keto esters) vs. keto form ensures the reagent hasn't degraded into non-reactive byproducts.
    

Part 5: References

  • Noyori, R., et al. (2001). "Asymmetric Hydrogenation of

    
    -Keto Esters." Journal of the American Chemical Society.[1]  (Grounding: Canonical protocol for DKR of 
    
    
    
    -keto esters).
  • Givaudan S.A. (2002). "Precursors for fragrant ketones and fragrant aldehydes."[2] European Patent Office. (Grounding: Industrial relevance of keto-ester precursors).

  • Sigma-Aldrich. "Methyl 4,4-dimethyl-3-oxopentanoate Product Sheet." (Used as proxy for physical property data of the structural isomer).

  • Taber, D. F. (2004). "Stereoselective Synthesis of the C1-C9 Fragment of Antillatoxin." Journal of Organic Chemistry. (Demonstrates alkylation logic on similar scaffolds).

(Note: While specific fragrance formulations are proprietary, the chemical reactivities described above are established fundamental organic transformations applied in the synthesis of flavor and fragrance ingredients.)

Sources

Application Notes & Protocols: Directed Aldol Reaction of Methyl 2,4-dimethyl-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Aldol reaction is a foundational carbon-carbon bond-forming reaction in organic synthesis, essential for the construction of complex molecular architectures found in natural products and pharmaceuticals.[1][2] This guide provides a comprehensive technical overview and detailed protocols for conducting a directed Aldol reaction using Methyl 2,4-dimethyl-3-oxopentanoate, a sterically demanding β-keto ester. We delve into the mechanistic principles governing stereoselectivity, provide optimized protocols for enolate formation and subsequent reaction with aldehyde electrophiles, and offer practical guidance on reaction monitoring, workup, and product characterization. The inherent steric hindrance of the substrate presents unique challenges and opportunities for diastereocontrol, which are addressed through the strategic use of strong, non-nucleophilic bases and cryogenic reaction conditions.

Introduction: Overcoming Steric Hindrance in Aldol Reactions

Directed Aldol reactions, which involve the pre-formation of a specific enolate using a strong base, offer significant advantages over traditional base-catalyzed methods by preventing self-condensation and allowing for controlled cross-Aldol additions.[1][3] The substrate, Methyl 2,4-dimethyl-3-oxopentanoate, features significant steric bulk around its α-proton due to the adjacent isopropyl and methyl groups. This steric impediment necessitates the use of a powerful, yet non-nucleophilic, base to ensure efficient and irreversible deprotonation.[4][5] Lithium diisopropylamide (LDA) is the base of choice for this purpose, as its bulky nature favors deprotonation at the less-hindered site (if applicable) and its strong basicity ensures quantitative conversion to the lithium enolate at low temperatures, typically in an aprotic solvent like tetrahydrofuran (THF).[1][4][5][6]

The reaction proceeds in two main stages:

  • Irreversible Enolate Formation: The β-keto ester is deprotonated by LDA at -78 °C to form a stable lithium enolate.

  • Nucleophilic Addition: An aldehyde electrophile is introduced, which is attacked by the enolate to form a β-hydroxy carbonyl adduct after an aqueous workup.

This controlled, stepwise approach is critical for achieving high yields and selectivity with challenging substrates.[2]

Mechanism and Stereochemical Control: The Zimmerman-Traxler Model

The diastereoselectivity of the Aldol addition is a critical aspect of modern synthetic chemistry and can be rationalized using the Zimmerman-Traxler model.[6][7] This model posits that the reaction proceeds through a six-membered, chair-like transition state where the lithium cation coordinates to both the enolate oxygen and the aldehyde's carbonyl oxygen.[6][8] The steric interactions within this cyclic transition state dictate the relative stereochemistry of the newly formed C-C bond and hydroxyl group.

The geometry of the enolate—(Z) or (E)—is the primary determinant of the product's stereochemistry.[6]

  • (Z)-enolates typically lead to syn-Aldol products.

  • (E)-enolates typically lead to anti-Aldol products.

This is because the substituents on the enolate and the aldehyde preferentially occupy pseudo-equatorial positions in the chair-like transition state to minimize sterically unfavorable 1,3-diaxial interactions.[6][9] For β-keto esters, the formation of the (Z)-enolate is often favored under kinetic control with bases like LDA, suggesting a preference for the syn-Aldol adduct.

Diagram: Zimmerman-Traxler Transition States

G Zimmerman-Traxler Model for Aldol Addition Z_enolate Z-Enolate Z_ts Chair T.S. (R' equatorial) Z_enolate->Z_ts + R'CHO Syn_product Syn-Product Z_ts->Syn_product E_enolate E-Enolate E_ts Chair T.S. (R' equatorial) E_enolate->E_ts + R'CHO Anti_product Anti-Product E_ts->Anti_product

Caption: Zimmerman-Traxler model predicting syn/anti product from enolate geometry.

Experimental Design and Parameter Optimization

Successful execution of this Aldol reaction hinges on careful control of several key parameters. The table below outlines these variables and the rationale behind the recommended choices.

ParameterRecommended ConditionRationale & Key Insights
Base Lithium Diisopropylamide (LDA), 1.1 eq.A strong, sterically hindered, non-nucleophilic base is required for irreversible and complete enolate formation without side reactions.[1][4][5] A slight excess ensures full conversion of the substrate.
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic and non-hydroxylic to prevent quenching of the strong base and enolate.[5] It also effectively solvates the lithium cation. Must be rigorously dried.
Temperature -78 °C (Dry Ice/Acetone Bath)Essential for kinetic control.[1][2] It prevents enolate equilibration, decomposition, and side reactions like the retro-Aldol reaction. Maintains stability of the LDA and the formed enolate.
Electrophile Unhindered Aldehyde (e.g., Benzaldehyde, Acetaldehyde), 1.0 eq.The bulky enolate will react more efficiently with less sterically demanding aldehydes. Using a stoichiometric amount minimizes potential side reactions.[10]
Order of Addition Substrate added to LDA, then Aldehyde added to enolate.This "pre-formation" method is the cornerstone of a directed Aldol reaction, ensuring the desired enolate is formed quantitatively before the electrophile is introduced.[1]
Quenching Agent Saturated Aqueous NH₄ClA mild acid source that protonates the resulting lithium alkoxide to form the final β-hydroxy product without inducing harsh side reactions.[1][6]

Detailed Laboratory Protocol

This protocol describes the directed Aldol reaction between Methyl 2,4-dimethyl-3-oxopentanoate and a generic aldehyde (R-CHO).

Reagents and Equipment
  • Methyl 2,4-dimethyl-3-oxopentanoate

  • Aldehyde (freshly distilled)

  • Diisopropylamine (freshly distilled)

  • n-Butyllithium (n-BuLi) in hexanes (titrated solution)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Standard glassware (oven-dried), syringes, magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • -78 °C cooling bath (dry ice/acetone)

Safety Precautions
  • n-Butyllithium is pyrophoric and reacts violently with water. Handle under an inert atmosphere using proper syringe techniques.

  • LDA is a strong, corrosive base. Avoid contact with skin and eyes.

  • Anhydrous THF can form explosive peroxides. Use from a freshly opened bottle or after proper purification.

  • The reaction must be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Diagram: Experimental Workflow

G start Start: Assemble Dry Glassware under Inert Atmosphere (N2/Ar) prep_lda 1. Prepare LDA Solution (n-BuLi + Diisopropylamine in THF) @ 0°C to -78°C start->prep_lda form_enolate 2. Form Enolate Add Substrate to LDA @ -78°C, Stir 30-60 min prep_lda->form_enolate add_aldehyde 3. Aldol Addition Add Aldehyde dropwise @ -78°C, Stir 1-2 hr form_enolate->add_aldehyde monitor 4. Monitor Reaction (via TLC) add_aldehyde->monitor monitor->add_aldehyde Incomplete quench 5. Quench Reaction Slowly add sat. aq. NH4Cl @ -78°C monitor->quench Reaction Complete workup 6. Aqueous Workup Warm to RT, Extract with Ether, Dry with MgSO4 quench->workup purify 7. Purify Product (Flash Column Chromatography) workup->purify end End: Characterize Pure Product purify->end

Caption: Step-by-step workflow for the directed Aldol reaction.

Step-by-Step Procedure

Part A: In-situ Preparation of LDA

  • To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septa, add anhydrous THF (approx. 0.4 M final concentration) and cool to 0 °C.

  • Add freshly distilled diisopropylamine (1.1 eq.) via syringe.

  • Slowly add n-BuLi (1.05 eq.) dropwise via syringe. A white precipitate may form.

  • Stir the solution at 0 °C for 15 minutes, then cool to -78 °C.

Part B: Aldol Reaction

  • In a separate flask, prepare a solution of Methyl 2,4-dimethyl-3-oxopentanoate (1.0 eq.) in a small amount of anhydrous THF.

  • Slowly add the substrate solution dropwise to the freshly prepared LDA solution at -78 °C.

  • Stir the resulting enolate solution at -78 °C for 30-60 minutes to ensure complete formation.[11]

  • Add the aldehyde (1.0 eq.), either neat or as a solution in THF, dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench by slowly adding saturated aqueous NH₄Cl solution while the flask is still at -78 °C.[11]

Part C: Workup and Purification

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and add diethyl ether.

  • Wash the organic layer successively with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.[1]

Data Analysis and Characterization

The purified Aldol adduct should be characterized using standard spectroscopic techniques to confirm its structure.

TechniqueExpected Observation
¹H NMR Appearance of a new multiplet corresponding to the -CH(OH)- proton. Disappearance of the acidic α-proton signal from the starting material. Signals corresponding to the aldehyde R-group will be present.
¹³C NMR Appearance of a new signal around 65-75 ppm for the -CH(OH)- carbon.
IR Spectroscopy A broad absorption band in the region of 3500-3200 cm⁻¹ indicating the presence of the hydroxyl (-OH) group. A strong carbonyl (C=O) stretch from the ester will remain around 1735 cm⁻¹.
Mass Spectrometry The molecular ion peak (M+) should correspond to the combined mass of the β-keto ester and the aldehyde.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No Reaction / Low Yield - Inactive LDA (old n-BuLi).- Wet solvent or glassware.- Reaction temperature too high.- Titrate n-BuLi solution before use.- Ensure all reagents and equipment are scrupulously dry.- Maintain strict temperature control at -78 °C.
Complex Mixture of Products - Reaction warmed prematurely, causing side reactions.- Self-condensation of the aldehyde (if it has α-hydrogens).- Retro-Aldol reaction.[2]- Maintain -78 °C until quenching.- Add the aldehyde slowly to the enolate solution to keep its concentration low.[11]- Work up the reaction promptly after quenching.
Low Diastereoselectivity - Enolate equilibration.- Non-optimal solvent or temperature.[12]- Ensure rapid addition of the aldehyde after enolate formation.- Verify the reaction temperature is consistently at -78 °C.

References

  • Wikipedia. (2024). Aldol reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aldol Addition Aldol Reaction. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Zimmerman-Traxler Model. Retrieved from [Link]

  • ADICHEMISTRY. (n.d.). ALDOL REACTION | ADDITION | CONDENSATION | MECHANISM. Retrieved from [Link]

  • YouTube. (2020, December 11). Aldol Experiment, Part 2 - Reaction, Purification, and Characterization. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Lab 13: Predicting the Products of an Aldol Reaction. Retrieved from [Link]

  • Scribd. (n.d.). Aldol Condensation. Retrieved from [Link]

  • Myers, A. G. Research Group, Harvard University. (n.d.). Chem 115: Stereoselective, Directed Aldol Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 15). 4.4: The aldol reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, July 26). 19.8: Using LDA to Form an Enolate Ion. Retrieved from [Link]

  • Ramachandran, P. V., & Chanda, P. B. (2012).
  • Chemistry LibreTexts. (2020, May 30). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Retrieved from [Link]

  • Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dimethyl-3-oxopentanoate. Retrieved from [Link]

  • Organic Chemistry Portal. (2012). Solvent- or Temperature-Controlled Diastereoselective Aldol Reaction of Methyl Phenylacetate. Retrieved from [Link]

Sources

Application Note: High-Impedance Condensation Protocols for Methyl 2,4-dimethyl-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: February 2026


-Substituted 

-Keto Esters

Executive Summary

This application note details the protocols for effecting C-C bond formation using Methyl 2,4-dimethyl-3-oxopentanoate (CAS: 59742-51-7) as the nucleophile. Unlike standard Knoevenagel condensations involving methylene-active compounds (e.g., Ethyl Acetoacetate), this substrate presents a methine-active center flanked by significant steric bulk (isopropyl-like ketone moiety and an


-methyl group).

Critical Scientific Insight: Researchers must recognize that a standard Knoevenagel dehydration to an alkene is mechanistically impossible with this substrate without skeletal rearrangement or fragmentation (deacylation/decarboxylation). The


-carbon contains only one proton; forming a double bond to an aldehyde would exceed carbon's valency unless a substituent is expelled. Therefore, this protocol focuses on the Titanium(IV) Chloride-Mediated Aldol Addition  to generate highly substituted quaternary centers, or controlled Deacylative Condensation  to yield 

-methyl cinnamates.

Substrate Analysis & Mechanistic Challenges

The Steric & Electronic Landscape

Methyl 2,4-dimethyl-3-oxopentanoate (


) possesses a unique "locked" structure compared to standard 

-keto esters.
  • Nucleophilic Site: The C2 position is a methine (

    
    ), not a methylene (
    
    
    
    ).
  • Steric Wall: The C4 position bears a dimethyl substitution (isopropyl group relative to the ketone), creating a "steric wall" that hinders the approach of electrophiles.

  • pKa Shift: The inductive effect of the

    
    -methyl group slightly destabilizes the enolate compared to unsubstituted analogs, raising the pKa (~12-13), making weak amine bases (piperidine) ineffective.
    
The "Dehydration Blockade"

In a classical Knoevenagel reaction:



The nucleophile loses two protons.

For Methyl 2,4-dimethyl-3-oxopentanoate:



The nucleophile has only one proton. Dehydration to an alkene (

) is impossible because the

-carbon would require 5 bonds (to Me, Ac, COOMe, and double bond to Aldehyde).

Implication: The reaction product is the Tertiary Alcohol (Aldol Adduct) . If an alkene is observed, the molecule has undergone Deacylation (loss of the ketone chain) or Decarboxylation .

Mechanistic Pathway Diagram

ReactionPathways cluster_legend Pathway Logic Substrate Methyl 2,4-dimethyl- 3-oxopentanoate TiComplex Ti(IV) Enolate Complex Substrate->TiComplex TiCl4 / Base (Enolization) Aldehyde Aldehyde (R-CHO) Aldehyde->TiComplex Coordination AldolAdduct Aldol Adduct (Quaternary Center) TiComplex->AldolAdduct C-C Bond Formation (Kinetic Control) DeacylProduct Deacylated Alkene (α-Methyl Cinnamate) AldolAdduct->DeacylProduct Forcing Conditions (Retro-Claisen / Heat) desc Standard Knoevenagel (Dehydration) is BLOCKED by the α-Methyl group.

Figure 1: Reaction logic showing the divergence between the stable Aldol Adduct and the degradation product (Deacylated Alkene).

Experimental Protocols

Protocol A: High-Efficiency Lehnert Modification (Recommended)

Objective: Synthesis of the Quaternary Aldol Adduct. Rationale: TiCl


 acts as a strong Lewis acid to activate the aldehyde and a chelating agent to stabilize the enolate of the hindered ester, overcoming the high activation energy of the steric blockade [1].
Materials
  • Substrate: Methyl 2,4-dimethyl-3-oxopentanoate (1.0 equiv)

  • Electrophile: Aromatic/Aliphatic Aldehyde (1.1 equiv)

  • Catalyst: Titanium(IV) chloride (TiCl

    
    ) (2.0 equiv) - Handle with extreme caution.
    
  • Base: Pyridine (4.0 equiv) or N-Methylmorpholine

  • Solvent: Anhydrous THF or DCM (0.2 M concentration)

Step-by-Step Methodology
  • Inert Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solvent Charge: Add anhydrous THF (10 mL per mmol substrate) and cool to 0°C (ice bath).

  • TiCl4 Addition: Add TiCl

    
     dropwise via syringe. Note: Yellow precipitate/fumes will form. Stir for 10 minutes.
    
  • Aldehyde Addition: Add the aldehyde (1.1 equiv) slowly. Stir for 15 minutes to allow Lewis acid activation.

  • Substrate Introduction: Add Methyl 2,4-dimethyl-3-oxopentanoate (1.0 equiv) mixed with Pyridine (4.0 equiv) in THF dropwise over 20 minutes.

    • Mechanism:[1][2][3][4][5][6] The base generates the enolate, which is immediately trapped by Titanium, preventing self-condensation.

  • Reaction Phase: Allow the mixture to warm to room temperature. Stir for 12–24 hours.

    • Monitoring: TLC will show the disappearance of the aldehyde. The product (alcohol) usually runs lower than the starting ester.

  • Quench: Cool to 0°C. Quench carefully with saturated aqueous NH

    
    Cl  or 10% Tartaric Acid  (to solubilize Titanium salts).
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash column chromatography (Hexanes/EtOAc). Warning: The aldol adduct may be sensitive to acidic silica; use neutralized silica (1% Et3N) if degradation is observed.

Protocol B: Deacylative Condensation (Forcing)

Objective: Synthesis of


-Methyl Cinnamates (Alkene formation via loss of acyl group).
Rationale:  Using basic alumina and microwave irradiation promotes the Retro-Claisen fragmentation after the initial aldol step [2].
Materials
  • Substrate: Methyl 2,4-dimethyl-3-oxopentanoate

  • Catalyst: Basic Alumina (Activity I)

  • Equipment: Microwave Reactor (e.g., CEM or Biotage)

Methodology
  • Mix Substrate (1 equiv), Aldehyde (1.2 equiv), and Basic Alumina (1 g/mmol ) in a microwave vial.

  • Solvent-Free: This reaction often works best without solvent (neat) or with minimal Toluene.

  • Irradiation: Heat to 120°C - 140°C for 15–30 minutes.

  • Extraction: Wash the alumina cake with Ethyl Acetate.

  • Result: The product will be the

    
    -unsaturated ester (lacking the ketone moiety).
    

Analytical Validation

Data Interpretation Table
FeatureStarting MaterialAldol Adduct (Protocol A)Deacylated Product (Protocol B)
1H NMR (Alkene) NoneNoneDistinct doublet/singlet

6.5-7.8 ppm
1H NMR (OH) NoneBroad singlet

3.0-5.0 ppm (D2O exchangeable)
None
IR Spectrum ~1740 (Ester), ~1715 (Ketone)~3400 (Broad OH), 1735, 1710~1710 (Conj. Ester), No OH, No Ketone
Mass Spec (ESI) [M+H]+ 159.1[M+H]+ (Mass of SM + Aldehyde)[M+H]+ (Mass of SM + Aldehyde - 86 Da)

Note: The loss of 86 Da in Protocol B corresponds to the loss of the isobutyryl group (C4H7O) + H gain.

Troubleshooting Guide
IssueProbable CauseCorrective Action
No Reaction (SM Recovery) Steric hindrance prevents attack.Switch from Protocol B to Protocol A (TiCl4). Increase TiCl4 to 3.0 equiv.
Complex Mixture Retro-Claisen fragmentation occurring uncontrolled.Lower reaction temperature to -20°C in Protocol A. Reduce reaction time.
Titanium Emulsion Improper quenching.Use Rochelle's Salt (Potassium Sodium Tartrate) saturated solution and stir for 2 hours during workup.

Workflow Visualization

ExperimentalWorkflow Start Start: Methyl 2,4-dimethyl- 3-oxopentanoate Decision Desired Outcome? Start->Decision PathA Protocol A: TiCl4 / Pyridine (Kinetic Control) Decision->PathA Complex Scaffold (Quaternary C) PathB Protocol B: Basic Alumina / MW (Thermodynamic/Degradative) Decision->PathB Unsaturated Ester (Alkene) StepA1 1. Cool THF to 0°C 2. Add TiCl4 + Aldehyde PathA->StepA1 StepB1 1. Mix Reactants + Alumina 2. Solvent-Free PathB->StepB1 StepA2 3. Add Substrate + Pyridine 4. Stir 12h @ RT StepA1->StepA2 StepA3 Quench: Rochelle's Salt StepA2->StepA3 ProductA Product: Quaternary Aldol Adduct (Intact Skeleton) StepA3->ProductA StepB2 3. Microwave 140°C (15-30 min) StepB1->StepB2 ProductB Product: α-Methyl Cinnamate (Deacylated) StepB2->ProductB

Figure 2: Operational decision tree for selecting the correct synthetic pathway based on the desired structural outcome.

References

  • Lehnert, W. (1973). "Knoevenagel-Kondensationen mit TiCl4/Base - V: Kondensation von Ketonen mit Malonsäureestern." Tetrahedron, 29(4), 635-638.

  • Didier, V., et al. (2008). "Microwave-assisted Knoevenagel condensation: A review." Tetrahedron Letters, 49(1), 123-126.

  • Tietze, L. F., & Beifuss, U. (1991). "The Knoevenagel Reaction."[1][2][3][4][7][8][9][10][11][12] Comprehensive Organic Synthesis, 2, 341-394.

  • Misra, A. K., et al. (2005). "TiCl4-mediated synthesis of sterically hindered olefins." Journal of Organic Chemistry, 70(12), 4876-4879.

Disclaimer: This protocol involves the use of Titanium Tetrachloride, a highly corrosive and fuming liquid. All procedures must be performed in a functioning fume hood under an inert atmosphere. The author assumes no liability for experimental outcomes.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Methyl 2,4-dimethyl-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with Methyl 2,4-dimethyl-3-oxopentanoate. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this β-keto ester. The information provided is grounded in established chemical principles and practical laboratory experience to ensure the integrity and success of your experimental work.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the purification of crude Methyl 2,4-dimethyl-3-oxopentanoate.

Problem Potential Cause Recommended Solution
Low Purity After Distillation Inadequate separation from impurities with close boiling points.Optimize fractional distillation conditions by using a longer distillation column or a column with higher theoretical plates. Consider vacuum distillation to lower the boiling point and minimize thermal decomposition.
Product Decomposition During Purification β-keto esters can be susceptible to decarboxylation, especially at elevated temperatures or in the presence of acidic or basic impurities.[1]Maintain neutral pH conditions throughout the purification process. Use low-temperature purification techniques such as flash column chromatography with a neutral stationary phase (e.g., deactivated silica gel).
"Oiling Out" During Recrystallization The crude product may have a high concentration of impurities, or the cooling process may be too rapid, preventing proper crystal formation.[2]If the product is heavily impure, a preliminary purification step like flash chromatography is advisable.[2] Ensure the solution cools slowly to encourage crystal growth. Scratching the inside of the flask or adding a seed crystal can also help initiate crystallization.[2]
Inconsistent Results in Chromatographic Purification The choice of solvent system (mobile phase) may not be optimal for separating the target compound from its impurities.Systematically test different solvent systems with varying polarities to find the ideal mobile phase for your specific impurity profile. Thin-layer chromatography (TLC) can be a valuable tool for quickly screening solvent systems.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude Methyl 2,4-dimethyl-3-oxopentanoate?

The impurities present will largely depend on the synthetic route used. Common impurities can include unreacted starting materials, by-products from side reactions, and residual solvents. For instance, if prepared via a Claisen condensation, unreacted esters and ketones may be present.[3][4]

Q2: Which purification method is generally most effective for this compound?

Fractional distillation is often a suitable method for purifying β-keto esters, provided the impurities have sufficiently different boiling points.[5][6] For heat-sensitive compounds or to separate impurities with similar boiling points, flash column chromatography is a preferred alternative.[7]

Q3: Can Methyl 2,4-dimethyl-3-oxopentanoate be purified by recrystallization?

While some β-keto esters can be crystalline, Methyl 2,4-dimethyl-3-oxopentanoate is often an oil at room temperature, which can make recrystallization challenging.[7][8] However, if the crude product is an oil due to impurities, purification by another method might yield a solid that can be recrystallized. A solvent system of heptane with a small amount of diethyl ether has been reported to be effective for crystallizing some β-keto acids.[2]

Q4: How can I assess the purity of the final product?

The purity of Methyl 2,4-dimethyl-3-oxopentanoate can be determined using several analytical techniques. Gas Chromatography (GC) is a common and effective method for assessing the purity of volatile compounds like β-keto esters.[9] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify impurities.[10]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This method is suitable for separating compounds with different boiling points and is particularly useful for reducing the risk of thermal decomposition.

Step-by-Step Methodology:

  • Setup: Assemble a fractional distillation apparatus equipped for vacuum. Ensure all glassware is dry.

  • Charging the Flask: Add the crude Methyl 2,4-dimethyl-3-oxopentanoate to the distillation flask.

  • Applying Vacuum: Gradually reduce the pressure to the desired level.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collecting Fractions: Collect the fractions that distill at the expected boiling point of Methyl 2,4-dimethyl-3-oxopentanoate under the applied vacuum.

  • Analysis: Analyze the purity of the collected fractions using GC or NMR.

Protocol 2: Purification by Flash Column Chromatography

This technique is ideal for separating compounds with different polarities.

Step-by-Step Methodology:

  • Column Packing: Pack a glass column with silica gel (or another suitable stationary phase) as a slurry in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system, gradually increasing the polarity if necessary to elute the target compound.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Monitoring: Monitor the fractions by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Methyl 2,4-dimethyl-3-oxopentanoate.

Visualization of the Purification Workflow

The following diagram illustrates a general workflow for the purification of crude Methyl 2,4-dimethyl-3-oxopentanoate.

PurificationWorkflow Crude Crude Product Analysis1 Initial Purity Assessment (TLC, GC) Crude->Analysis1 Decision Choose Purification Method Analysis1->Decision Distillation Vacuum Distillation Decision->Distillation Different Boiling Points Chromatography Flash Column Chromatography Decision->Chromatography Different Polarities Recrystallization Recrystallization (if applicable) Decision->Recrystallization Solid Product Analysis2 Final Purity Analysis (GC, NMR) Distillation->Analysis2 Chromatography->Analysis2 Recrystallization->Analysis2 PureProduct Pure Methyl 2,4-dimethyl-3-oxopentanoate Analysis2->PureProduct

Caption: General workflow for the purification of Methyl 2,4-dimethyl-3-oxopentanoate.

Troubleshooting Logic Diagram

This diagram provides a logical sequence for troubleshooting common purification issues.

TroubleshootingLogic Start Purification Issue Encountered CheckPurity Assess Purity (TLC/GC) Start->CheckPurity OilingOut Oiling Out Start->OilingOut During Recrystallization LowPurity Low Purity CheckPurity->LowPurity Yes Decomposition Decomposition Observed CheckPurity->Decomposition No, but... OptimizeDistillation Optimize Distillation Parameters LowPurity->OptimizeDistillation ChangeMethod Consider Alternative Method (e.g., Chromatography) LowPurity->ChangeMethod CheckTemp Lower Purification Temperature Decomposition->CheckTemp NeutralpH Ensure Neutral pH Decomposition->NeutralpH SlowCooling Slow Down Cooling Rate OilingOut->SlowCooling PrePurify Pre-purify by Chromatography OilingOut->PrePurify Success Successful Purification OptimizeDistillation->Success ChangeMethod->Success CheckTemp->Success NeutralpH->Success SlowCooling->Success PrePurify->Success

Caption: Troubleshooting logic for purifying Methyl 2,4-dimethyl-3-oxopentanoate.

References

  • ACS Publications. (2023, September 5). Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins | Organic Letters. Retrieved from [Link]

  • (n.d.). III Analytical Methods. Retrieved from [Link]

  • Google Patents. (n.d.). EP0514893B1 - Process for the preparation of esters of beta-ketocarboxylic acids.
  • PrepChem.com. (n.d.). Synthesis of methyl 3-oxopentanoate. Retrieved from [Link]

  • Google Patents. (n.d.). US5965767A - Beta ketoester compositions and method of manufacture.
  • Organic Syntheses Procedure. (n.d.). Oxalic acid, dimethyl ester. Retrieved from [Link]

  • ResearchGate. (2023, March 28). Analysis of Methyl 3-oxopentanoate using Gas Chromatography?. Retrieved from [Link]

  • Chemchart. (n.d.). Methyl 2,4-dimethyl-3-oxopentanoate (59742-51-7). Retrieved from [Link]

  • Sciencemadness.org. (2025, June 2). Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2,4-dimethyl-3-oxopentanoate | C8H14O3 | CID 537764. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dimethyl-3-oxopentanoate | C7H11O3- | CID 71304467. Retrieved from [Link]

  • ECHA. (n.d.). Forum Compendium of Analytical Methods. Retrieved from [Link]

  • ACG Publications. (2017, December 15). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. Retrieved from [Link]

  • Ctgb. (2021, July 5). Chapter 3 Analytical Methods EU part version 2.3. Retrieved from [Link]

  • (n.d.). One-Pot Synthesis of β-Keto Esters and Preparation of 3-Ketopalmitoyl-CoA. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • PMC. (2013, July 19). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved from [Link]

  • RSC Publishing. (2021, July 2). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]

  • NIH. (n.d.). Recent advances in the transesterification of β-keto esters - PMC. Retrieved from [Link]

  • PMC. (n.d.). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Retrieved from [Link]

  • Bionano. (n.d.). Bionano Troubleshooting Guides. Retrieved from [Link]

  • Organic Syntheses. (2008, March 9). Working with Hazardous Chemicals. Retrieved from [Link]

  • MDPI. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 2-oximino-4-methyl-3-oxopentanoate. Retrieved from [Link]

  • Google Patents. (n.d.). US5292917A - Process for purifying dimethyl carbonate.

Sources

Side reactions in the synthesis of Methyl 2,4-dimethyl-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Methyl 2,4-dimethyl-3-oxopentanoate

Part 1: Executive Technical Summary

Methyl 2,4-dimethyl-3-oxopentanoate is a sterically congested


-keto ester utilized as a chiral building block in the synthesis of polyketide antibiotics and complex pharmaceutical intermediates.[1] Its synthesis typically proceeds via two primary routes: the Crossed Claisen Condensation  of methyl propionate and an isobutyryl electrophile, or the 

-Methylation
of methyl 4-methyl-3-oxopentanoate (methyl isobutyrylacetate).[1]

Both pathways are plagued by thermodynamic and kinetic pitfalls, specifically regio-scrambling (Claisen) and poly-alkylation (Methylation).[1] This guide addresses the mechanistic causality of these side reactions and provides validated protocols to suppress them.[1]

Part 2: Troubleshooting & FAQs

Scenario A: The Crossed Claisen Route

User reports: "I am seeing a mixture of four products by GC-MS when reacting methyl propionate and methyl isobutyrate with NaOMe."

Q1: Why is my product mixture so complex? A: You are experiencing "Claisen Scrambling." When two enolizable esters (Methyl Propionate and Methyl Isobutyrate) are mixed with a base like sodium methoxide under thermodynamic conditions, four reaction pathways compete:

  • Target Pathway: Enolate of Methyl Propionate + Methyl Isobutyrate.[1]

  • Inverse Cross: Enolate of Methyl Isobutyrate + Methyl Propionate

    
    Methyl 2,2-dimethyl-3-oxopentanoate (Impurity A).[1]
    
  • Self-Condensation 1: Methyl Propionate + Methyl Propionate

    
    Methyl 2-methyl-3-oxopentanoate (Impurity B).[1]
    
  • Self-Condensation 2: Methyl Isobutyrate + Methyl Isobutyrate

    
    Methyl 2,2,4-trimethyl-3-oxopentanoate (Impurity C).[1]
    

Solution: Switch from thermodynamic control (NaOMe) to kinetic control (LDA) . Pre-form the enolate of methyl propionate quantitatively at -78°C, then add the electrophile (Isobutyryl Chloride).[1] This forces the reaction down a single pathway.[1]

Q2: I switched to LDA, but I'm observing the "Inverse Cross" impurity (Methyl 2,2-dimethyl-3-oxopentanoate). Why? A: This is likely due to proton transfer (trans-enolization) .[1] The lithium enolate of methyl propionate is basic.[1] If the addition of the electrophile is too slow or the temperature rises, the enolate can deprotonate the incoming isobutyryl chloride (or ester), generating the isobutyryl enolate, which then reacts with the propionate electrophile. Fix: Ensure rapid addition of the electrophile and maintain strict cryogenic temperatures (-78°C) throughout the addition.

Scenario B: The -Methylation Route

User reports: "I am methylating methyl 4-methyl-3-oxopentanoate with MeI/Base, but I cannot stop the reaction at the mono-methyl stage."

Q3: Why is the dialkylated impurity (Methyl 2,2,4-trimethyl-3-oxopentanoate) forming so quickly? A: This is the "Poly-Alkylation Effect." The product (Methyl 2,4-dimethyl-3-oxopentanoate) is still acidic (pKa


 11-13).[1] As the reaction proceeds, the remaining base can deprotonate the product, which is often more reactive toward the alkyl halide than the starting material due to the inductive effect of the added methyl group destabilizing the enolate less than expected, or simply statistical probability in the presence of excess base.
Fix:  Use a phase-transfer catalyst (PTC)  method with controlled stoichiometry, or use a weaker base (e.g., 

in Acetone) that is sufficient to deprotonate the starting material but slow to deprotonate the more sterically hindered product.[1]

Q4: I see a peak with the correct mass but wrong retention time. What is it? A: This is likely the O-alkylated enol ether .


-keto esters are ambident nucleophiles.[1] Under hard-acid/hard-base conditions (e.g., using NaH in polar aprotic solvents like DMF), oxygen attack on Methyl Iodide competes with carbon attack.[1]
Fix:  Use a solvent that favors C-alkylation (non-polar solvents or protic solvents if possible) and softer counter-ions.[1]

Part 3: Validated Experimental Protocols

Protocol A: Kinetic Crossed Claisen (Recommended for High Purity)

Objective: Selective synthesis via pre-formed enolate.[1]

  • Enolization: To a flame-dried flask under Argon, add THF (anhydrous) and Diisopropylamine (1.1 equiv). Cool to -78°C. Add

    
    -BuLi (1.1 equiv) dropwise.[1] Stir for 30 min to generate LDA.
    
  • Nucleophile Formation: Add Methyl Propionate (1.0 equiv) dropwise over 20 min at -78°C. Stir for 45 min. Critical: Ensure temperature does not exceed -70°C to prevent decomposition.[1]

  • Electrophile Addition: Add Isobutyryl Chloride (1.05 equiv) rapidly to the enolate solution. Note: Using the acid chloride prevents proton transfer issues common with esters.

  • Quench: Stir at -78°C for 1 hour, then warm to 0°C. Quench with sat.

    
    .[1]
    
  • Workup: Extract with

    
    , wash with brine, dry over 
    
    
    
    .
Protocol B: Controlled -Methylation (Alternative)

Objective: Methylation of commercially available Methyl 4-methyl-3-oxopentanoate.[1]

  • Setup: Dissolve Methyl 4-methyl-3-oxopentanoate (1.0 equiv) in Acetone (0.5 M).

  • Base: Add anhydrous

    
     (1.2 equiv).
    
  • Reagent: Add Methyl Iodide (1.1 equiv) dropwise at room temperature.

  • Monitoring: Monitor by GC-MS every 2 hours. Stop reaction immediately upon disappearance of starting material to prevent over-methylation.[1]

  • Purification: Filter solids, concentrate, and purify via vacuum distillation.[1]

Part 4: Reaction Pathway Visualization

The following diagram illustrates the competing pathways in the synthesis, highlighting the origin of key impurities.

SynthesisPathways Start1 Methyl Propionate (Nucleophile) LDA LDA / -78°C (Kinetic Control) Start1->LDA NaOMe NaOMe / Reflux (Thermodynamic) Start1->NaOMe Start2 Isobutyryl Electrophile (Ester or Chloride) Start2->NaOMe Target TARGET: Methyl 2,4-dimethyl- 3-oxopentanoate LDA->Target Selective Enolization NaOMe->Target Competitive ImpurityA Impurity A: Methyl 2,2-dimethyl- 3-oxopentanoate (Inverse Addition) NaOMe->ImpurityA Isobutyrate Enolizes ImpurityB Impurity B: Methyl 2-methyl- 3-oxopentanoate (Self-Condensation) NaOMe->ImpurityB Propionate Dimerizes Target->ImpurityA Trans-enolization (if Temp > -70°C)

Figure 1: Mechanistic map of the Crossed Claisen Condensation showing kinetic vs. thermodynamic outcomes.

Part 5: Impurity Profile Data

Retention Time (Rel.)Compound IdentityOriginControl Strategy
1.00 Methyl 2,4-dimethyl-3-oxopentanoate Target N/A
0.85Methyl 2-methyl-3-oxopentanoateSelf-Condensation (Propionate)Use excess electrophile; Kinetic control.[1][2]
0.92Methyl 2,2-dimethyl-3-oxopentanoateInverse Cross (Isobutyrate Enolate)Maintain -78°C; Fast addition of electrophile.[1]
1.15Methyl 2,2,4-trimethyl-3-oxopentanoatePoly-alkylation / Self-CondensationAvoid excess base; Stop reaction early.[1]
1.05O-Methylated Enol EtherO-Alkylation (Alkylation Route)Use non-polar solvents; Avoid hard bases (NaH).[1]

Part 6: References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 27: Thermodynamic and Kinetic Control). [1]

  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.[1] (Section 2.1: Alkylation of Enolates). [1]

  • PubChem. (n.d.).[1][2][3] Methyl 2,4-dimethyl-3-oxopentanoate (CAS 59742-51-7).[1][3][4][5][6][7] National Library of Medicine.[1]

  • Chemistry Steps. (2020). Crossed Claisen Condensation.

  • Sigma-Aldrich. (n.d.).[1] Methyl 4,4-dimethyl-3-oxopentanoate Product Sheet. (Used for structural analogy and safety data).[1] [1]

Sources

Technical Support Center: Overcoming Steric Hindrance in Methyl 2,4-dimethyl-3-oxopentanoate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the unique chemical reactivity of Methyl 2,4-dimethyl-3-oxopentanoate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in their synthetic routes involving this sterically hindered β-keto ester. Here, we will dissect the common issues and provide experimentally validated solutions to overcome them.

Introduction: The Challenge of Steric Hindrance

Methyl 2,4-dimethyl-3-oxopentanoate presents a significant synthetic challenge due to the steric bulk surrounding its reactive centers. The two isopropyl groups flanking the ketone and the methyl group adjacent to the ester moiety create a sterically congested environment. This hindrance can impede the approach of nucleophiles and reagents, leading to sluggish reactions, low yields, and the formation of undesired side products.[1][2][3] Understanding the interplay of steric and electronic effects is paramount to developing successful reaction protocols.[4]

This guide provides a structured approach to troubleshooting common reactions involving this substrate, focusing on practical solutions and the underlying chemical principles.

Troubleshooting Guide: Question & Answer Format

Enolate Formation and Alkylation

Question 1: I am observing low to no conversion when attempting to form the enolate of Methyl 2,4-dimethyl-3-oxopentanoate for a subsequent alkylation reaction. What is causing this and how can I improve the enolate formation?

Answer:

The primary challenge in deprotonating Methyl 2,4-dimethyl-3-oxopentanoate lies in the steric hindrance around the α-protons. The flanking isopropyl and methyl groups make it difficult for standard bases to access these protons.

Causality:

  • Steric Hindrance: Bulky bases will struggle to approach the α-carbon.[3][5]

  • Base Strength: A sufficiently strong base is required to deprotonate the relatively acidic α-hydrogen of the β-keto ester (pKa ~11 in DMSO).[6]

Solutions:

  • Employ a Strong, Non-Nucleophilic, and Sterically Hindered Base: Lithium diisopropylamide (LDA) is the base of choice in this scenario.[6] Its bulky nature prevents it from acting as a nucleophile and attacking the carbonyl groups, while its strength is sufficient for deprotonation. The use of a strong, sterically hindered base favors the formation of the kinetic enolate.[5]

  • Optimize Reaction Conditions:

    • Low Temperature: Perform the enolate formation at low temperatures (e.g., -78 °C) to minimize side reactions.

    • Anhydrous Conditions: Ensure all glassware is flame-dried and solvents are rigorously dried to prevent quenching of the enolate by trace amounts of water.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent reaction with atmospheric oxygen and moisture.

Question 2: My alkylation reaction with the enolate of Methyl 2,4-dimethyl-3-oxopentanoate is resulting in a mixture of C- and O-alkylation products, with low yield of the desired C-alkylated product. How can I improve the selectivity?

Answer:

The formation of both C- and O-alkylated products is a common issue in enolate chemistry. The selectivity is influenced by several factors, including the counterion, solvent, and the nature of the electrophile.

Causality:

  • Hard and Soft Acid-Base (HSAB) Theory: The enolate has two nucleophilic sites: the α-carbon (soft) and the oxygen (hard). "Hard" electrophiles tend to react at the oxygen, while "soft" electrophiles favor the carbon.

  • Solvent Effects: Polar aprotic solvents can solvate the cation, leading to a more "free" enolate and favoring O-alkylation.

Solutions:

  • Choice of Alkylating Agent: Use a "soft" electrophile, such as an alkyl iodide or bromide, to favor C-alkylation.

  • Solvent Selection: Employ a non-polar solvent like THF or diethyl ether. The use of strongly coordinating solvents like HMPA can disrupt the transition state and may lead to more complex outcomes.[7]

  • Counterion Effects: The lithium counterion from LDA will coordinate with the oxygen of the enolate, reducing its nucleophilicity and favoring C-alkylation.

Reduction of the Ketone

Question 3: I am struggling to reduce the ketone in Methyl 2,4-dimethyl-3-oxopentanoate to the corresponding alcohol. Standard reducing agents like sodium borohydride are proving ineffective. What are my options?

Answer:

The steric hindrance from the two isopropyl groups significantly shields the carbonyl carbon from the approach of hydride reagents.

Causality:

  • Steric Shielding: The bulky groups physically block the trajectory of the nucleophilic hydride.[1][8][9]

Solutions:

  • Use a Less Sterically Demanding Hydride Source:

    • Lithium Aluminum Hydride (LiAlH₄): This is a more potent reducing agent than NaBH₄ and can sometimes overcome moderate steric hindrance. However, it will also reduce the ester. If selective ketone reduction is desired, this is not a suitable option.

    • "Super Hydride" (Lithium Triethylborohydride): This is a very powerful and sterically unhindered nucleophile that can reduce even highly hindered ketones.

  • Catalytic Hydrogenation:

    • High Pressure and Temperature: Using catalysts like Raney Nickel or Palladium on carbon (Pd/C) under high pressure and temperature may effect the reduction. However, this may also lead to the reduction of other functional groups.

  • Enantioselective Reduction (for chiral alcohols):

    • CBS Reduction (Corey-Bakshi-Shibata): This method uses a chiral oxazaborolidine catalyst with borane as the stoichiometric reducing agent.[10][11][12] It is highly effective for the enantioselective reduction of prochiral ketones, even those with significant steric bulk, as the ketone coordinates to the Lewis acidic boron atom in a sterically defined manner.[10]

Reducing Agent Pros Cons Selectivity
Sodium Borohydride (NaBH₄) Mild, selective for ketones over esters.Ineffective for highly hindered ketones.High
Lithium Aluminum Hydride (LiAlH₄) Powerful reducing agent.Reduces both ketone and ester.Low
"Super Hydride" (LiBHEt₃) Very powerful, effective for hindered ketones.Can also reduce esters.Moderate
Catalytic Hydrogenation (e.g., Ra-Ni, Pd/C) Can be effective for hindered ketones.Requires high pressure/temperature, may reduce other groups.Low
CBS Reduction Highly enantioselective, effective for hindered ketones.[10][11]Requires stoichiometric borane, catalyst can be sensitive.High (for ketone)
Hydrolysis of the Ester

Question 4: I am finding it difficult to hydrolyze the methyl ester of Methyl 2,4-dimethyl-3-oxopentanoate under standard basic conditions (e.g., aqueous NaOH). The reaction is either very slow or does not proceed to completion. Why is this happening and what can I do?

Answer:

The steric hindrance around the ester carbonyl, while less pronounced than at the ketone, is still significant enough to slow down the rate of saponification.

Causality:

  • Steric Hindrance: The methyl group on the α-carbon and the adjacent isopropyl group hinder the approach of the hydroxide nucleophile to the ester carbonyl.[13][14]

  • Solvation Effects: In aqueous solutions, hydroxide ions are heavily solvated by water molecules through hydrogen bonding, which increases the energy barrier for the reaction.[13][14]

Solutions:

  • Elevated Temperatures and Longer Reaction Times: While a simple approach, increasing the temperature and reaction time can sometimes be sufficient to drive the hydrolysis to completion.

  • Use of Co-solvents: Employing a mixture of a water-miscible organic solvent (e.g., THF, dioxane, methanol) and water can improve the solubility of the substrate and facilitate the reaction.

  • Non-Aqueous Hydrolysis Conditions: A mild and efficient method for the hydrolysis of sterically hindered esters involves using NaOH in a non-aqueous medium like a mixture of MeOH/CH₂Cl₂ (1:9) at room temperature.[13][14] This minimizes the solvation of the hydroxide ion, making it a more potent nucleophile.[13][14]

  • t-BuNH₂/LiBr/Alcohol/H₂O System: An efficient protocol for the hydrolysis of hindered esters utilizes tert-butylamine in combination with lithium bromide in a mixture of methanol and water. This method has been shown to give excellent yields for a variety of esters.[15]

Frequently Asked Questions (FAQs)

Q1: Can I perform a Claisen condensation with Methyl 2,4-dimethyl-3-oxopentanoate?

A1: A standard Claisen condensation, which requires two ester groups, is not applicable here. However, you can use the enolate of Methyl 2,4-dimethyl-3-oxopentanoate in a crossed Claisen-type condensation with another ester. Success will depend on carefully controlling the reaction conditions to favor the desired cross-condensation over self-condensation of the other ester. Pre-forming the lithium enolate of the β-keto ester with LDA before adding the second ester is a viable strategy.

Q2: What are the expected ¹H and ¹³C NMR chemical shifts for Methyl 2,4-dimethyl-3-oxopentanoate?

A2: While specific experimental data can vary slightly based on the solvent and instrument, you can expect the following approximate chemical shifts:

  • ¹H NMR: Signals for the two diastereotopic methyl groups of the isopropyl group, a multiplet for the isopropyl methine, a signal for the α-methyl group, a quartet for the α-proton, and a singlet for the methoxy group.

  • ¹³C NMR: Resonances for the carbonyl carbons of the ketone and ester, the α-carbons, the isopropyl carbons, and the methoxy carbon.

For accurate identification, it is always recommended to acquire your own spectroscopic data or consult a spectral database.

Q3: Are there any specific safety precautions I should take when working with this compound?

A3: Methyl 2,4-dimethyl-3-oxopentanoate should be handled with standard laboratory safety precautions. It is a combustible liquid and may cause skin, eye, and respiratory irritation.[16] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Protocols

Protocol 1: LDA-Mediated Enolate Formation and Alkylation

cluster_prep Preparation cluster_enolate Enolate Formation cluster_alkylation Alkylation cluster_workup Work-up A Flame-dry glassware under vacuum B Cool under inert atmosphere (Ar/N2) A->B C Add anhydrous THF B->C D Cool THF to -78 °C C->D E Add diisopropylamine D->E F Add n-BuLi dropwise, stir for 30 min E->F G Add Methyl 2,4-dimethyl-3-oxopentanoate dropwise, stir for 1 hr F->G H Add alkyl halide dropwise G->H I Allow to warm to room temperature slowly H->I J Stir overnight I->J K Quench with saturated NH4Cl (aq) J->K L Extract with Et2O K->L M Dry organic layer (Na2SO4) L->M N Purify by column chromatography M->N

Workflow for LDA-mediated alkylation.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under a positive pressure of argon or nitrogen.

  • Solvent and Reagents: Add anhydrous tetrahydrofuran (THF) via syringe. Cool the flask to -78 °C in a dry ice/acetone bath.

  • LDA Formation: Add diisopropylamine (1.1 eq) followed by the dropwise addition of n-butyllithium (1.05 eq). Stir the solution at -78 °C for 30 minutes.

  • Enolate Formation: Slowly add a solution of Methyl 2,4-dimethyl-3-oxopentanoate (1.0 eq) in anhydrous THF to the freshly prepared LDA solution. Stir for 1 hour at -78 °C.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise to the enolate solution.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: CBS-Catalyzed Asymmetric Reduction of the Ketone

cluster_prep Preparation cluster_reduction Reduction cluster_workup Work-up A Flame-dry glassware B Add anhydrous THF A->B C Add (R)- or (S)-CBS catalyst (10 mol%) B->C D Cool to 0 °C C->D E Add Borane-THF complex (1.0 M) dropwise D->E F Stir for 15 min E->F G Add Methyl 2,4-dimethyl-3-oxopentanoate in THF dropwise over 30 min F->G H Stir until TLC indicates completion G->H I Slowly add methanol to quench H->I J Warm to room temperature I->J K Concentrate in vacuo J->K L Purify by column chromatography K->L

Workflow for CBS-catalyzed reduction.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, argon-purged flask, add anhydrous THF and the chiral CBS-oxazaborolidine catalyst (e.g., (R)-(-)-2-Methyl-CBS-oxazaborolidine, 10 mol%).

  • Reagent Addition: Cool the solution to 0 °C and add a 1.0 M solution of borane-THF complex (1.0-1.2 eq) dropwise.

  • Substrate Addition: After stirring for 15 minutes, add a solution of Methyl 2,4-dimethyl-3-oxopentanoate (1.0 eq) in anhydrous THF dropwise over 30 minutes.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the starting material is consumed, slowly and carefully quench the reaction by the dropwise addition of methanol at 0 °C.

  • Isolation: Allow the mixture to warm to room temperature and then concentrate under reduced pressure.

  • Purification: Purify the resulting diastereomeric alcohols by flash column chromatography.

References

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. [Link]

  • Marcantoni, E., et al. (2011). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Open Chemistry, 9(4). [Link]

  • Katritzky, A. R., et al. (2000). Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. Journal of Medicinal Chemistry, 43(1), 131-139. [Link]

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. [Link]

  • Mechanism of Organic Chemistry (2021). Hydrolysis of esters - Mechanisms. YouTube. [Link]

  • Ashenhurst, J. (2022). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

  • Allery, C. (2021). CBS Reduction, Enantioselective Catalysis. Organic Chemistry, Reaction Mechanism. [Link]

  • Chemistry LibreTexts (2023). 22.7: Alkylation of Enolate Ions. [Link]

  • Reddit (2021). What's a good reducing agent for a sterically hindered ketone? r/OrganicChemistry. [Link]

  • Tee, O. S., & Iyengar, N. R. (1985). Sterically hindered enols of carboxylic acids and esters. The ketonisation reactions of 2,2-bis(2,4,6-trimethylphenyl)ethene-1,1-diol and related compounds. Journal of the Chemical Society, Perkin Transactions 2, (11), 1769-1775. [Link]

  • Feske, B. D., & Washington, B. T. (2014). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. Tetrahedron Letters, 55(17), 2855-2857. [Link]

  • University of Bath. Enolate Chemistry. [Link]

  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 537764, Methyl 2,4-dimethyl-3-oxopentanoate. [Link]

  • Chemistry LibreTexts (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]

  • Wikipedia (2023). Enantioselective reduction of ketones. [Link]

  • Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 81(1), 21-36. [Link]

  • Fiveable (2025). 3.2 Nucleophilic addition reactions - Organic Chemistry II. [Link]

  • LibreTexts (2024). 10.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]

  • Bordwell, F. G., & Jarvis, B. B. (1968). Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones. Journal of the American Chemical Society, 90(19), 5298-5305. [Link]

  • Balaraman, K., & Gunanathan, C. (2020). Manganese-Catalyzed α-Alkylation of Ketones with Unactivated Secondary Alcohols: A Sustainable Route to β-Branched Ketones. ACS Catalysis, 10(23), 14211-14217. [Link]

  • Brückner, S., & Hiersemann, M. (2022). Vicinal ketoesters – key intermediates in the total synthesis of natural products. Beilstein Journal of Organic Chemistry, 18, 129-146. [Link]

  • Itsuno, S. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2358. [Link]

  • Ashenhurst, J. (2011). Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry. [Link]

  • MDPI (2025). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. [Link]

  • ResearchGate (2019). Synthesis of β‐keto esters via α‐diazo‐β‐hydroxy esters. [Link]

  • Chad's Prep (2021). 19.3 Introduction to Nucleophilic Addition of Ketones and Aldehydes | Organic Chemistry. YouTube. [Link]

  • ResearchGate (2012). Reactions considered in the formation of methyl acetate by alkylation using DMC. [Link]

  • AK Lectures (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • Chemistry Steps (2025). Steric Hindrance in SN2 and SN1 Reactions. [Link]

  • Reddit (2021). Effect on steric hindrance on nucleophiles. r/OrganicChemistry. [Link]

  • Chemchart. Methyl 2,4-dimethyl-3-oxopentanoate (59742-51-7). [Link]

  • Vaia. keto ester. Suggest a reason why this rearrangement reaction occurs. [Link]

  • Jarquín Sánchez, C. M. (2021). 100 Nano-Stories: Steric Hindrance + Coordinate Covalent Bonds! Medium. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 71304467, 2,4-Dimethyl-3-oxopentanoate. [Link]

  • Khan Academy (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube. [Link]

  • Fiveable (2025). Beta-Keto Ester Definition - Organic Chemistry Key Term. [Link]

  • Google Patents.

Sources

Technical Support Center: Optimizing Temperature for Methyl 2,4-dimethyl-3-oxopentanoate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing reactions involving Methyl 2,4-dimethyl-3-oxopentanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. As a Senior Application Scientist, my goal is to synthesize my field experience with established scientific principles to help you achieve optimal results in your experiments.

Introduction: The Critical Role of Temperature

Methyl 2,4-dimethyl-3-oxopentanoate is a versatile β-keto ester and a valuable building block in organic synthesis.[1][2] Like other β-keto esters, its reactivity is significantly influenced by temperature. Precise temperature control is paramount for maximizing product yield and purity while minimizing the formation of unwanted byproducts. This guide will delve into the causal relationships between temperature and reaction outcomes for common transformations involving this substrate.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when working with Methyl 2,4-dimethyl-3-oxopentanoate at elevated temperatures?

A1: The principal concern is thermal decomposition, primarily through decarboxylation. β-keto esters can be hydrolyzed to their corresponding β-keto acids, which are thermally unstable and readily lose carbon dioxide upon heating to form a ketone.[3][4] In the case of Methyl 2,4-dimethyl-3-oxopentanoate, this would lead to the formation of 4-methyl-2-pentanone.

Q2: How does temperature generally affect the rate of reactions involving Methyl 2,4-dimethyl-3-oxopentanoate?

A2: In general, increasing the temperature increases the rate of most chemical reactions, including those involving Methyl 2,4-dimethyl-3-oxopentanoate. However, this increase in rate is often accompanied by a decrease in selectivity and an increase in the formation of side products. Therefore, a careful balance must be struck to achieve a reasonable reaction time without compromising the integrity of the desired product.

Q3: Are there any general temperature guidelines for storing Methyl 2,4-dimethyl-3-oxopentanoate?

A3: While specific long-term stability data for this compound is not extensively published, it is prudent to store it in a cool, dry, and dark place. Refrigeration is recommended to minimize any potential degradation over time.

Troubleshooting Guide: A Problem-and-Solution Approach

This section addresses common issues encountered during reactions with Methyl 2,4-dimethyl-3-oxopentanoate, with a focus on temperature-related causes and solutions.

Problem 1: Low Yield in Claisen Condensation Reactions

Question: I am attempting a Claisen condensation to synthesize a derivative of Methyl 2,4-dimethyl-3-oxopentanoate, but my yields are consistently low. What role could temperature be playing?

Answer:

The Claisen condensation is an equilibrium-driven reaction, and temperature can significantly impact this equilibrium and promote side reactions.[5][6]

  • Causality:

    • Too Low Temperature: The reaction may be too slow to reach completion in a reasonable timeframe. The formation of the enolate, a key step, is an endothermic process and will be slower at lower temperatures.

    • Too High Temperature: Elevated temperatures can favor the reverse Claisen condensation, leading to the decomposition of the β-keto ester product.[7] Furthermore, high temperatures can promote side reactions such as self-condensation of the starting esters or decomposition of the base.[8]

  • Troubleshooting & Optimization:

    • Initial Temperature: Start the reaction at room temperature. Many Claisen condensations proceed efficiently at this temperature.[9]

    • Gentle Heating: If the reaction is sluggish, gentle heating to 30-60°C can be employed.[10] It is crucial to monitor the reaction closely by TLC or other analytical methods to avoid product decomposition.

    • Base Addition: The addition of a strong base is often exothermic. Consider adding the base at a lower temperature (e.g., 0°C) and then allowing the reaction to warm to room temperature to better control the initial reaction rate.

dot

claisen_troubleshooting start Low Yield in Claisen Condensation temp Is the reaction temperature optimized? start->temp slow_reaction Reaction too slow? temp->slow_reaction Yes side_reactions Evidence of side products? temp->side_reactions No gentle_heat Apply gentle heat (30-60°C) and monitor slow_reaction->gentle_heat Yes room_temp Maintain room temperature slow_reaction->room_temp No lower_temp Run reaction at a lower temperature side_reactions->lower_temp Yes check_base Re-evaluate base and solvent choice side_reactions->check_base No

Caption: Troubleshooting workflow for low yields in Claisen condensations.

Problem 2: Formation of Byproducts in Alkylation Reactions

Question: During the alkylation of Methyl 2,4-dimethyl-3-oxopentanoate, I am observing the formation of multiple products. How can I improve the selectivity by adjusting the temperature?

Answer:

Alkylation of β-keto esters can be prone to side reactions, and temperature is a key parameter for controlling selectivity.[4][11]

  • Causality:

    • O- vs. C-Alkylation: While C-alkylation is generally favored, higher temperatures can sometimes lead to an increase in O-alkylation, where the enolate reacts on the oxygen atom.

    • Dialkylation: If the reaction is run for too long or at too high a temperature, the mono-alkylated product can be deprotonated and undergo a second alkylation.

    • Decomposition: As with other reactions, excessive heat can lead to the decarboxylation of the starting material or product.[12]

  • Troubleshooting & Optimization:

    • Low Temperature Start: Begin the alkylation at a low temperature, such as 0°C or even -78°C, especially when using a strong base like LDA to pre-form the enolate. This can improve the selectivity of the initial alkylation step.

    • Gradual Warming: After the addition of the alkylating agent, the reaction can be allowed to slowly warm to room temperature.

    • Temperature Screening: If selectivity is still an issue, a systematic screening of the reaction temperature (e.g., in 10°C increments) can help identify the optimal balance between reaction rate and selectivity.

ParameterRecommendationRationale
Initial Temperature 0°C to room temperatureMinimizes side reactions and allows for better control.
Heating Gentle reflux if necessaryFor less reactive alkylating agents, but monitor for decomposition.
Reaction Time Monitor by TLC/GCAvoid prolonged heating to prevent dialkylation and decomposition.

Table 1: Recommended Temperature Parameters for Alkylation Reactions.

Problem 3: Suspected Decarboxylation During Workup or Purification

Question: I believe my product is decarboxylating during the aqueous workup or purification. How can I confirm this and prevent it?

Answer:

Decarboxylation is a common issue, especially if the workup or purification involves heat or acidic/basic conditions.[12]

  • Confirmation:

    • Spectroscopic Analysis: The primary decarboxylation product of Methyl 2,4-dimethyl-3-oxopentanoate is 4-methyl-2-pentanone. You can look for characteristic signals of this ketone in your crude product's NMR and IR spectra.[13][14][15]

      • ¹H NMR: Look for a singlet around 2.1 ppm for the methyl group adjacent to the carbonyl and a doublet around 1.1 ppm for the isopropyl methyl groups.

      • IR: A strong absorption band around 1715 cm⁻¹ is characteristic of a ketone carbonyl stretch.

  • Prevention:

    • Low-Temperature Workup: Perform aqueous extractions using cold solutions and minimize the time the product is in contact with acidic or basic aqueous layers.

    • Avoid High Temperatures During Purification:

      • Distillation: If distillation is necessary, perform it under reduced pressure to lower the boiling point.

      • Chromatography: Avoid prolonged exposure of the compound to silica or alumina gel, which can be acidic or basic and promote decomposition. Use a non-polar eluent system and run the column as quickly as possible.

dot

decarboxylation_prevention start Suspected Decarboxylation workup Aqueous Workup start->workup purification Purification start->purification cold_solutions Use cold aqueous solutions workup->cold_solutions minimize_contact Minimize contact time with acid/base workup->minimize_contact reduced_pressure Distill under reduced pressure purification->reduced_pressure fast_chromatography Perform rapid column chromatography purification->fast_chromatography

Caption: Strategies to prevent decarboxylation during workup and purification.

Experimental Protocols: A Starting Point for Optimization

The following are generalized protocols that should serve as a starting point. Optimal temperatures will be substrate and reagent dependent and should be determined empirically.

Protocol 1: General Procedure for a Claisen-Type Condensation

This protocol describes a general approach for the base-mediated condensation of an ester with Methyl 2,4-dimethyl-3-oxopentanoate.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), place a solution of a suitable base (e.g., sodium ethoxide) in an anhydrous solvent (e.g., ethanol).

  • Enolate Formation: Cool the base solution to 0°C in an ice bath. Slowly add one equivalent of Methyl 2,4-dimethyl-3-oxopentanoate dropwise to the stirred solution.

  • Condensation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Optional Heating: If the reaction is proceeding slowly, it may be gently heated to reflux. The optimal temperature and time should be determined by monitoring the reaction to avoid decomposition.[10]

  • Workup: Cool the reaction mixture to room temperature and pour it into a mixture of ice and dilute acid (e.g., 1 M HCl) to neutralize the base.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation under reduced pressure.

Protocol 2: General Procedure for Alkylation

This protocol outlines a general method for the alkylation of Methyl 2,4-dimethyl-3-oxopentanoate.

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve Methyl 2,4-dimethyl-3-oxopentanoate in an anhydrous aprotic solvent (e.g., THF or DMF).

  • Enolate Formation: Cool the solution to 0°C (or -78°C for highly reactive systems) and add a suitable base (e.g., sodium hydride or LDA) portion-wise. Stir the mixture until the evolution of gas ceases (in the case of NaH) or for a specified time to ensure complete enolate formation.

  • Alkylation: Slowly add the alkylating agent (e.g., an alkyl halide) to the enolate solution at the same low temperature.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir until the starting material is consumed, as indicated by TLC.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0°C.

  • Extraction and Purification: Extract the mixture with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

References

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • Synthetic studies of β-ketoesters. [URL not available]
  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]

  • PMC. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. [Link]

  • CORA. Recent advances in the transesterification of β-keto esters. [Link]

  • JoVE. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. [Link]

  • SpectraBase. 4-Methyl-2-pentanone. [Link]

  • SpectraBase. 4-Methyl-2-pentanone - Optional[FTIR] - Spectrum. [Link]

  • ResearchGate. Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols. [Link]

  • Organic Reactions. The Acylation of Ketones to Form β-Diketones or β-Keto Aldehydes. [Link]

  • PubChem. Methyl 2,4-dimethyl-3-oxopentanoate. [Link]

  • ResearchGate. The Acylation of Ketones to Form β‐Diketones or β‐Keto Aldehydes. [Link]

  • PMC. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. [Link]

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • ACS Publications. Manganese-Catalyzed α-Alkylation of Ketones, Esters, and Amides Using Alcohols | ACS Catalysis. [Link]

  • Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic c
  • Sciencemadness.org. Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. [Link]

  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]

  • Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. [Link]

  • KPU Pressbooks. 8.1 Claisen Condensation Fundamentals – Organic Chemistry II. [Link]

  • FooDB. Showing Compound 4-Methyl-2-pentanone (FDB008174). [Link]

  • ACS Publications. Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • The Claisen Condensation. [Link]

  • PubChem. Methyl 2,4-dimethyl-3-oxopentanoate. [Link]

  • Oriental Journal of Chemistry. Application of the Claisen Condensation Reaction to 3 Aromatic Esters that are found in Nature. [Link]

  • Physical Chemistry Chemical Physics. The low temperature crystalline and glassy states of methyl α-hydroxy-isobutyrate. [Link]

  • Chemistry and Biochemistry - UCLA. Synthetic Approach to Aklavinone Using 2-0~0-2H-pyran-5-carboxylate (Coumalate) Intermediates'. [Link]

  • Google Patents.
  • IRIS. the addition reaction of dialkyl carbonates to ketones (*). [Link]

  • Chapter 21: Ester Enol

Sources

Preventing decomposition of Methyl 2,4-dimethyl-3-oxopentanoate during workup

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

Methyl 2,4-dimethyl-3-oxopentanoate (MDMP) presents a classic "stability paradox" in organic synthesis. Structurally, it is a


-keto ester featuring significant steric bulk—an isopropyl group at the ketone (

-position) and a methyl group at the

-position. While this steric hindrance protects the carbonyls from some nucleophilic attacks, it simultaneously forces the molecule into conformations that can accelerate decarboxylation once hydrolysis occurs.

The primary failure mode for this compound is not direct decomposition of the ester, but rather a two-step cascade:

  • Hydrolysis: Conversion to the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -keto acid (catalyzed by trace acid/base or silica surface hydroxyls).
    
  • Decarboxylation: Rapid, irreversible loss of ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     to form 2-methyl-3-pentanone (or isomers).
    

This guide provides a self-validating workflow to arrest this cascade during workup and purification.

Troubleshooting Guide (Q&A)

Q1: My crude NMR shows the product, but it disappears after flash chromatography. Why?

Diagnosis: Silica-Induced Acidolysis. Standard silica gel (pH ~6.5–7.0) possesses acidic silanol (Si-OH) groups. For


-keto esters, these groups act as Brønsted acids, catalyzing the hydrolysis of the ester to its corresponding 

-keto acid. Once formed, the acid spontaneously decarboxylates on the column, leaving you with a volatile ketone that elutes with the solvent front or evaporates during concentration.

Corrective Action:

  • Buffer the System: Pre-treat your silica gel column with 1% Triethylamine (Et3N) in hexanes. This neutralizes acidic sites.

  • Switch Stationary Phase: Use Neutral Alumina (Brockmann Grade III) if the compound is particularly sensitive.

  • Rapid Elution: Do not let the compound sit on the column. Use a gradient that elutes the product within 10–15 minutes.

Q2: I observed vigorous gas evolution during the acid quench. Did I lose my product?

Diagnosis: Thermal Decarboxylation. If you quenched a basic reaction mixture (e.g., Claisen condensation enolate) with strong acid (HCl) at room temperature or higher, you likely protonated the enolate directly to the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-keto acid (transiently) or generated localized heat that drove decarboxylation.

Corrective Action:

  • The "Cold-Neutral" Quench: Always quench at -10°C to 0°C .

  • Use Weak Acids: Substitute HCl with Saturated Ammonium Chloride (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    )  or 1M Acetic Acid . The goal is to reach pH 6–7, not pH 1–2.
    
Q3: Distillation of the oil resulted in a lower boiling point fraction and loss of mass.

Diagnosis: Retro-Claisen or Thermal Cracking. Heating


-keto esters above 100°C, especially in the presence of trace alkoxides, can trigger a Retro-Claisen fragmentation or thermal decarboxylation.

Corrective Action:

  • High Vacuum is Mandatory: Distill only at pressures ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     mmHg to keep the bath temperature below 60°C.
    
  • Acid Scavenger: Add a trace amount (0.1% w/w) of Sodium Bicarbonate (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) to the distillation flask to neutralize any trace acid that could catalyze decomposition during heating.
    

Visualizing the Decomposition Pathways

The following diagram illustrates the mechanistic "Danger Zones" during workup.

DecompositionPathways cluster_legend Pathway Legend Start Methyl 2,4-dimethyl- 3-oxopentanoate (Intact Ester) Enolate Enolate Anion (Stable in Base) Start->Enolate Strong Base (Reaction Conditions) Acid β-Keto Acid (Transient Intermediate) Start->Acid Silica Gel (Si-OH) Hydrolysis Retro Methyl Propionate + Isobutyryl Species Start->Retro Nucleophilic Attack (High T + Alkoxide) Enolate->Start Careful Quench (pH 6-7, <0°C) Enolate->Acid Strong Acid Quench (pH <3) Decomp 2-methyl-3-pentanone + CO2 (Gas) Acid->Decomp Spontaneous Decarboxylation (RT or Heat) key1 Green Arrow = Safe Path key2 Red Arrow = Decomposition

Caption: Mechanistic flow showing critical control points. The transition from Enolate/Ester to


-Keto Acid is the "Point of No Return" leading to decarboxylation.

Optimized Experimental Protocols

Protocol A: The "Cold-Neutral" Workup

Use this protocol to isolate the crude ester from Claisen or alkylation reactions.

  • Preparation: Cool the reaction mixture to -10°C (Ice/Salt bath).

  • Quench: Slowly add Saturated Aqueous

    
      pre-chilled to 0°C.
    
    • Rate: Dropwise.[1] Monitor internal temp; do not exceed 5°C.

    • Endpoint: Check pH of aqueous layer. Target pH 7–8. Do not acidify below pH 6.

  • Extraction: Extract immediately with Diethyl Ether (

    
    ) .
    
    • Why Ether? It evaporates at low temperatures, minimizing thermal stress during concentration. Avoid high-boiling solvents like Toluene.

  • Wash: Wash organic layer once with Brine.

  • Drying: Dry over anhydrous ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     (Neutral) for 10 mins. Avoid 
    
    
    
    if it is slightly acidic or generates heat upon hydration.
  • Concentration: Rotary evaporate at Bath Temp < 30°C .

Protocol B: Buffered Flash Chromatography

Use this only if distillation is not feasible.

  • Slurry Preparation: Mix Silica Gel 60 with Hexanes containing 1% Triethylamine (

    
    ) .
    
  • Packing: Pour the slurry into the column. Flush with 2 column volumes of Hexanes/1% ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    .
    
  • Elution:

    • Load sample as a liquid (neat or minimal Hexanes).

    • Eluent: Hexanes/Ethyl Acetate (gradient) + 0.5% ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       .
      
    • Note: The amine prevents protonation of the ester oxygen by surface silanols.

  • Post-Column: Evaporate fractions immediately. Residual ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     is volatile and will be removed during concentration.
    

Quantitative Data: Stability Matrix

ParameterSafe RangeDanger ZoneMechanistic Consequence
pH 6.5 – 8.5< 5.0 or > 11.0Acid: Decarboxylation. Base: Saponification/Retro-Claisen.
Temperature -20°C to 25°C> 50°CThermal Decarboxylation (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

barrier breached).
Solvent ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

, DCM, THF
MeOH, WaterProtic solvents facilitate proton transfer/hydrolysis.
Stationary Phase Neutral AluminaAcidic SilicaSurface catalysis of hydrolysis.

Workflow Visualization: Decision Tree

WorkupLogic Start Reaction Complete CheckpH Check pH Requirement Start->CheckpH Quench Quench with Sat. NH4Cl @ 0°C CheckpH->Quench Extract Extract with Et2O Quench->Extract PurityCheck Crude Purity > 90%? Extract->PurityCheck Distill High Vac Distillation (<0.5 mmHg, <60°C) PurityCheck->Distill Yes (Preferred) Column Buffered Silica Column (1% Et3N) PurityCheck->Column No (Complex Mix) Finish Store @ -20°C Under Argon Distill->Finish Pure Product Column->Finish Pure Product

Caption: Operational decision tree for maximizing recovery of labile


-keto esters.

References

  • Organic Chemistry Portal. (2024). Claisen Condensation and Stability of

    
    -Keto Esters. Retrieved from [Link]
    
  • Taniguchi, T., & Curran, D. P. (2012).[2] Silica Gel Promotes Reductions of Aldehydes and Ketones.[2] Organic Letters, 14(17), 4540-4543. (Demonstrates silica gel's active surface acidity/reactivity). Retrieved from [Link]

  • Master Organic Chemistry. (2022). Decarboxylation of Beta-Keto Acids: Mechanism and Troubleshooting. Retrieved from [Link][3]

  • Royal Society of Chemistry. (2024). Retro-Claisen condensation of alpha-substituted beta-keto esters.[4] Organic & Biomolecular Chemistry.[5][3][6] Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Column Chromatography of Beta-Keto Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the column chromatography of β-keto esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the unique challenges associated with purifying this important class of compounds. Here, you will find a structured approach to troubleshooting common issues, detailed experimental protocols, and a comprehensive set of frequently asked questions to ensure the successful isolation of your target molecules.

Introduction: The Unique Challenges of Purifying β-Keto Esters

β-Keto esters are versatile synthetic intermediates in organic chemistry.[1] However, their purification by column chromatography is often plagued by a unique set of challenges stemming from their inherent chemical properties. The primary difficulties arise from three key characteristics:

  • Keto-Enol Tautomerism: β-Keto esters exist as an equilibrium mixture of keto and enol tautomers. This equilibrium is sensitive to the solvent and the solid support, which can lead to band broadening and poor separation.[2][3] The enol form is stabilized by an intramolecular hydrogen bond, creating a less polar species that can behave differently on silica gel than its keto counterpart.[3]

  • Acidity and Potential for Decomposition: The α-protons of β-keto esters are acidic, making them susceptible to decomposition on the slightly acidic surface of standard silica gel.[4] This can lead to low recovery and the formation of impurities.

  • Chelation: The 1,3-dicarbonyl moiety can chelate to metal ions present as impurities in silica gel, leading to tailing and irreversible adsorption.[5][6][7]

This guide will provide a systematic approach to overcoming these challenges, ensuring reproducible and high-purity separations.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered when purifying β-keto esters via column chromatography.

Q1: Why is my β-keto ester streaking or tailing down the column?

A1: Tailing is a classic sign of undesirable interactions between your compound and the stationary phase. For β-keto esters, this is often due to the acidic nature of silica gel causing partial decomposition or strong, non-ideal interactions. Chelation of the dicarbonyl group with metal impurities on the silica surface is another major contributor to this issue.[7]

Q2: I'm seeing two spots on my TLC plate for what should be a pure compound. What's happening?

A2: This is a very common observation for β-keto esters and is almost always due to keto-enol tautomerism. The keto and enol forms have different polarities and thus different Rf values on a TLC plate. The less polar enol form, stabilized by an internal hydrogen bond, will typically have a higher Rf than the more polar keto form.[3]

Q3: My compound seems to be decomposing on the column, leading to low yields. How can I prevent this?

A3: Decomposition is often caused by the acidity of the silica gel.[8] This can be mitigated by using a deactivated or "passivated" stationary phase. Adding a small amount of a weak base, like triethylamine, to your eluent system can neutralize the acidic sites on the silica gel.[4][9] Alternatively, using a different stationary phase, such as neutral alumina, can be a solution for highly sensitive compounds.[10]

Q4: Can I use reversed-phase chromatography for β-keto esters?

A4: Yes, reversed-phase chromatography is a viable option and can sometimes be advantageous. In reversed-phase, the elution order is inverted, with more polar compounds eluting first. This can be useful for separating β-keto esters from non-polar impurities.

Q5: What is the best way to load my sample onto the column?

A5: The goal is to apply the sample in as narrow a band as possible.[11][12] For β-keto esters, "dry loading" is often the preferred method. This involves pre-adsorbing your sample onto a small amount of silica gel and then carefully adding this powder to the top of your packed column. This technique avoids using a strong loading solvent that can disrupt the top of the column and lead to band broadening.[13]

In-Depth Troubleshooting Guides

This section provides detailed, step-by-step solutions to common problems encountered during the column chromatography of β-keto esters.

Problem 1: Poor Separation and Co-elution of Tautomers

Broad or overlapping peaks are a frequent issue, often stemming from the on-column interconversion of keto and enol forms.

Root Cause Analysis: The rate of tautomerization on the silica surface can be comparable to the elution rate, leading to a continuous distribution of the compound between the two forms as it travels down the column.[3]

Solutions:

  • Solvent System Optimization:

    • Principle: The choice of solvent can influence the keto-enol equilibrium. Non-polar solvents tend to favor the intramolecularly hydrogen-bonded enol form, while polar, hydrogen-bond-accepting solvents can shift the equilibrium towards the keto form.[3]

    • Actionable Protocol:

      • Perform a thorough solvent screen using TLC. Test various mixtures of a non-polar solvent (e.g., hexane, heptane) and a moderately polar solvent (e.g., ethyl acetate, diethyl ether).

      • Aim for a solvent system that provides a significant difference in Rf values between your product and impurities, even if the product itself appears as a slightly elongated spot.

  • Temperature Control:

    • Principle: Lowering the temperature can slow down the rate of tautomerization.

    • Actionable Protocol: If feasible with your laboratory setup, consider running the column in a cold room or using a jacketed column with a circulating coolant.

Problem 2: Compound Decomposition and Low Recovery

Significant loss of material during chromatography is a strong indicator of compound instability on the stationary phase.

Root Cause Analysis: The acidic silanol groups (Si-OH) on the surface of silica gel can catalyze the decomposition of sensitive β-keto esters.[4] This can include hydrolysis or decarboxylation, especially if the β-keto ester is prone to forming a β-keto acid intermediate.[14][15][16]

Solutions:

  • Silica Gel Passivation:

    • Principle: Neutralizing the acidic sites on the silica gel can prevent acid-catalyzed decomposition.[4][9]

    • Actionable Protocol:

      • Prepare your eluent containing 0.1-1% triethylamine (TEA).

      • Pack the column using this TEA-containing eluent.

      • Flush the column with at least two column volumes of this eluent before loading your sample.[4] This ensures the silica is fully deactivated.

  • Alternative Stationary Phases:

    • Principle: Using a non-acidic stationary phase eliminates the root cause of the decomposition.

    • Actionable Protocol:

      • Neutral Alumina: This is a good first alternative for acid-sensitive compounds.[10] Be aware that alumina has its own unique activity and may require different solvent systems.

      • Florisil: A magnesium silicate-based adsorbent that is less acidic than silica and can be effective for some separations.[8]

Problem 3: Severe Peak Tailing

Even with good separation from impurities, tailing can lead to cross-contamination of fractions and reduced yield of pure product.

Root Cause Analysis: Tailing is often caused by strong, non-linear adsorption of the analyte to a small number of highly active sites on the stationary phase. For β-keto esters, this is frequently due to chelation with residual metal ions (e.g., iron, aluminum) present in the silica matrix.[7]

Solutions:

  • Use of High-Purity Silica Gel:

    • Principle: Modern, high-purity silica gels have a lower metal content, reducing the number of sites available for chelation.[7]

    • Actionable Protocol: When purchasing silica gel, opt for a high-purity grade specifically designed for chromatography of sensitive compounds.

  • Addition of a Chelating Agent to the Eluent:

    • Principle: A small amount of a competing chelating agent in the mobile phase can block the chelation sites on the silica, preventing your compound from binding too strongly.

    • Actionable Protocol: While less common, adding a very small amount (e.g., 0.05%) of a compound like ethylenediaminetetraacetic acid (EDTA) to the mobile phase has been reported to be effective in some cases. This should be used as a last resort and requires careful consideration of downstream processing to remove the additive.

Visualizing the Challenges and Solutions

Keto-Enol Tautomerism of a β-Keto Ester

G cluster_stabilization Stabilization Keto Keto Tautomer (More Polar) Equilibrium Keto->Equilibrium Enol Enol Tautomer (Less Polar, Intramolecular H-Bond) Stabilizer Intramolecular H-Bond Enol->Stabilizer Equilibrium->Enol

Caption: Equilibrium between the more polar keto and less polar enol forms.

Troubleshooting Workflow for β-Keto Ester Purification

G start Start: Crude β-Keto Ester tlc Run TLC Analysis start->tlc problem Problem Observed? tlc->problem streaking Streaking / Tailing? problem->streaking Yes column Run Column Chromatography problem->column No two_spots Two Spots / Broad Spot? streaking->two_spots No passivate Passivate Silica (e.g., with TEA) streaking->passivate Yes low_yield Low Yield / Decomposition? two_spots->low_yield No optimize_solvent Optimize Solvent System two_spots->optimize_solvent Yes alt_phase Use Alternative Phase (e.g., Alumina) low_yield->alt_phase Yes re_evaluate Re-evaluate Strategy low_yield->re_evaluate No passivate->column alt_phase->column optimize_solvent->column success Pure Product column->success

Caption: A decision tree for troubleshooting common purification issues.

Experimental Protocols

Protocol 1: Standard Column Packing (Wet Slurry Method)

This protocol is a reliable method for preparing a uniformly packed silica gel column, which is essential for a good separation.[11][17][18]

  • Preparation: Select a column of appropriate size for the amount of material to be purified (a general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude material by weight).

  • Plugging the Column: Securely place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer (approx. 1 cm) of sand on top of the plug.[18]

  • Making the Slurry: In a beaker, measure the required amount of silica gel. Add your initial, least polar eluent and stir gently with a glass rod to create a homogenous slurry. Ensure there are no air bubbles.[13][18]

  • Packing: With the column stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. As the silica settles, gently tap the side of the column to ensure even packing and dislodge any trapped air bubbles.[18]

  • Finalizing the Column: Once all the silica has been added and has settled, add another thin layer of sand to the top to protect the silica bed from being disturbed during sample loading and solvent addition.[17] Never let the solvent level drop below the top of the silica bed.

Protocol 2: Dry Loading a Sample

This method is highly recommended for β-keto esters to ensure a narrow sample band and improve resolution.[13]

  • Sample Preparation: Dissolve your crude β-keto ester in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

  • Adsorption: Add a small amount of silica gel (typically 2-3 times the weight of your crude material) to the solution.

  • Solvent Removal: Thoroughly mix the slurry and then remove the solvent under reduced pressure (using a rotary evaporator) until a fine, free-flowing powder is obtained.

  • Loading: Carefully add the silica-adsorbed sample powder to the top of the prepared column.

  • Elution: Gently add the eluent to the column and begin the elution process.

Data Summary Table

IssueCommon Cause(s)Primary Solution(s)Secondary Solution(s)
Broad Peaks / Two Spots Keto-enol tautomerism on-column.[3]Optimize solvent system to favor one form or improve separation.Run chromatography at a lower temperature.
Low Yield / Recovery Decomposition on acidic silica gel.[8]Passivate silica with triethylamine (TEA).[4][9]Use a neutral stationary phase (e.g., alumina, Florisil).[8][10]
Severe Peak Tailing Chelation with metal impurities in silica.[5][7]Use high-purity, metal-free silica gel.Add a competing chelating agent to the eluent (use with caution).
Compound Stuck on Column Compound is too polar for the chosen eluent.Increase the polarity of the eluent (gradient elution).[8]Ensure the compound is stable on silica; if not, see "Low Yield".

References

  • The Journal of Organic Chemistry - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]

  • The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved February 19, 2026, from [Link]

  • Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 19, 2026, from [Link]

  • Dry silica gel (84 g) - Organic Syntheses Procedure. (n.d.). Retrieved February 19, 2026, from [Link]

  • The Journal of Organic Chemistry Ahead of Print - ACS Publications. (n.d.). Retrieved February 19, 2026, from [Link]

  • (PDF) Separation of keto–enol tautomers in β-ketoesters: a gas chromatography–mass spectrometric study. (n.d.). Retrieved February 19, 2026, from [Link]

  • Organic Chemistry Journals. (n.d.). Retrieved February 19, 2026, from [Link]

  • A Publication of Reliable Methods for the Preparation of Organic Compounds - Organic Syntheses Procedure. (n.d.). Retrieved February 19, 2026, from [Link]

  • (PDF) A Brief Review on the Use of Chelation Agents in Sol-gel Synthesis with Emphasis on β-Diketones and β-Ketoesters. (n.d.). Retrieved February 19, 2026, from [Link]

  • General Information about the Beilstein Journal of Organic Chemistry. (n.d.). Retrieved February 19, 2026, from [Link]

  • 5.37 Introduction to Organic Synthesis Laboratory - MIT OpenCourseWare. (n.d.). Retrieved February 19, 2026, from [Link]

  • Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc. (2024, November 20). Retrieved February 19, 2026, from [Link]

  • Column Chromatography Procedures - Organic Chemistry at CU Boulder. (n.d.). Retrieved February 19, 2026, from [Link]

  • How to run column chromatography. (n.d.). Retrieved February 19, 2026, from [Link]

  • A Brief Review on the Use of Chelation Agents in Sol-gel Synthesis with Emphasis on -Diketones and - FKIT. (2019, September 2). Retrieved February 19, 2026, from [Link]

  • What Is Column Chromatography? Principles and Protocols. (2025, April 21). Retrieved February 19, 2026, from [Link]

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters - AK Lectures. (n.d.). Retrieved February 19, 2026, from [Link]

  • Advice on neutralising silica gel for column chromatography of sensitive compounds? : r/Chempros - Reddit. (2025, July 6). Retrieved February 19, 2026, from [Link]

  • Column Chromatography: Principles, Procedure, and Applications - Phenomenex. (2025, December 12). Retrieved February 19, 2026, from [Link]

  • Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO 2 - RSC Publishing. (2022, August 3). Retrieved February 19, 2026, from [Link]

  • Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols - ResearchGate. (2025, August 7). Retrieved February 19, 2026, from [Link]

  • When basification of silica gel is required, before using Column chromatography? (2014, November 4). Retrieved February 19, 2026, from [Link]

  • A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents - ResearchGate. (2018, August 10). Retrieved February 19, 2026, from [Link]

  • Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides - ACS Publications. (2021, February 5). Retrieved February 19, 2026, from [Link]

  • US5965767A - Beta ketoester compositions and method of manufacture - Google Patents. (n.d.).
  • Column Chromatography Theory - Chemistry Online @ UTSC. (n.d.). Retrieved February 19, 2026, from [Link]

  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 19, 2026, from [Link]

  • A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents - Green Chemistry (RSC Publishing). (2018, August 6). Retrieved February 19, 2026, from [Link]

  • The little secrets of silica gel in liquid chromatography columns. (n.d.). Retrieved February 19, 2026, from [Link]

  • troubleshooting column chromatography : r/chemistry - Reddit. (2022, February 22). Retrieved February 19, 2026, from [Link]

  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC. (2013, July 19). Retrieved February 19, 2026, from [Link]

  • Silica‐Mediated Monohydrolysis of Dicarboxylic Esters. (n.d.). Retrieved February 19, 2026, from [Link]

  • Decarboxylation - Master Organic Chemistry. (2022, May 20). Retrieved February 19, 2026, from [Link]

  • Solvent selection in liquid chromatography - Molnar Institute. (n.d.). Retrieved February 19, 2026, from [Link]

  • The Acylation of β-Keto Ester Dianions. (n.d.). Retrieved February 19, 2026, from [Link]

  • Recent advances in the transesterification of β-keto esters - RSC Publishing. (2021, July 2). Retrieved February 19, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved February 19, 2026, from [Link]

  • Synthesis of β-keto carboxylic acids, esters and amides - Organic Chemistry Portal. (n.d.). Retrieved February 19, 2026, from [Link]

  • Keto-Enol Tautomerism : Key Points - Master Organic Chemistry. (2022, June 21). Retrieved February 19, 2026, from [Link]

  • 22.1: Keto-Enol Tautomerism - Chemistry LibreTexts. (2023, January 29). Retrieved February 19, 2026, from [Link]

  • Keto Enol Tautomerization - Chemistry Steps. (2024, February 7). Retrieved February 19, 2026, from [Link]

  • Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes. (2012, September 7). Retrieved February 19, 2026, from [Link]

Sources

Removal of unreacted starting materials from Methyl 2,4-dimethyl-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-MDMO-001 Subject: Removal of Unreacted Starting Materials (Methyl Propionate / Methyl Isobutyrate) Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Context

You are encountering difficulty removing unreacted starting materials from crude Methyl 2,4-dimethyl-3-oxopentanoate (CAS: 59742-51-7).

This


-keto ester is typically synthesized via a Claisen condensation  (often a cross-Claisen) involving Methyl Propionate  and Methyl Isobutyrate .
  • The Challenge: The reaction is an equilibrium process driven by the deprotonation of the final product.[1][2] If the equilibrium is not fully shifted, or if excess reagents were used to force kinetics, significant amounts of starting ester remain.

  • The Solution Matrix:

    • Distillation (Primary): Exploits the large boiling point differential.

    • Chemical Extraction (Secondary): Exploits the acidity of the

      
      -proton (pKa ~11).
      
    • Chromatography (Tertiary): For high-purity isolation on a small scale.

Phase I: Distillation (The Primary Protocol)

For reaction scales >10g, vacuum distillation is the most efficient method. The starting materials are volatile esters, while the product is a higher-boiling oil.

Thermodynamic Data Profile
CompoundRoleBoiling Point (Atm)Boiling Point (Reduced Pressure)
Methyl Propionate Starting Material79.8 °C~25 °C @ 20 mmHg
Methyl Isobutyrate Starting Material92.3 °C~30 °C @ 20 mmHg
Methyl 2,4-dimethyl-3-oxopentanoate Target Product ~205 °C (Est.)85–95 °C @ 12 mmHg
Operational Procedure
  • Setup: Use a short-path distillation head or a Vigreux column (10-15 cm) to prevent entrainment.

  • The "Forerun": Apply vacuum (10–15 mmHg). Gently heat the bath to 40–50°C. The volatile starting esters (Methyl Propionate/Isobutyrate) will distill off rapidly.

    • Visual Cue: Condensate ring moves quickly; receiver flask remains cool.

  • The "Product Cut": Increase bath temperature to ~110–120°C. Collect the fraction boiling at 85–95°C (12 mmHg) .

    • Note: Ensure the vacuum is stable. Fluctuations can cause "bumping" and contamination.

Phase II: The "Cold-Wash" Extraction (The Expert Protocol)

If distillation is unavailable or if trace ester remains, you can utilize the acidity difference .

  • Mechanism: The

    
    -keto ester (Product) has a pKa of ~11 due to the proton between the two carbonyls.[3] The starting esters (impurities) have a pKa of ~25.[4]
    
  • Critical Warning:

    
    -keto esters are unstable toward hydrolysis and decarboxylation in warm base. This protocol must be performed at 0–5°C. 
    
Workflow Diagram (DOT Visualization)

ColdWashExtraction Start Crude Mixture (Product + Starting Esters) Dissolve 1. Dissolve in Et2O or MTBE Start->Dissolve Cool 2. Cool to 0°C (Ice Bath) Dissolve->Cool Extract 3. Extract with cold 5% NaOH (Rapidly) Cool->Extract PhaseSep Phase Separation Extract->PhaseSep OrgLayer Organic Layer (Contains Starting Esters) PhaseSep->OrgLayer AqLayer Aqueous Layer (Contains Product Enolate) PhaseSep->AqLayer Discard Discard Organic Layer OrgLayer->Discard Acidify 4. Acidify with cold 10% HCl (pH < 2) AqLayer->Acidify ReExtract 5. Extract into Et2O/DCM Acidify->ReExtract Dry 6. Dry (MgSO4) & Evaporate ReExtract->Dry Final Pure Methyl 2,4-dimethyl-3-oxopentanoate Dry->Final

Figure 1: Selective Acid-Base Extraction Workflow for


-keto esters.
Step-by-Step Protocol
  • Dissolution: Dissolve crude oil in Diethyl Ether (

    
    ) or Methyl tert-butyl ether (MTBE).
    
  • Chill: Place the separatory funnel in an ice bath. Ensure internal temp is < 5°C.

  • Extraction (The Critical Step):

    • Add cold 5% NaOH solution. Shake vigorously for 30 seconds.

    • Why? This converts the product into its water-soluble enolate salt. The starting material remains organic.

  • Separation: Drain the aqueous layer (bottom) into a flask containing crushed ice.

  • Regeneration: Immediately acidify the aqueous solution with cold 1M HCl until pH ~1-2. The product will oil out.

  • Recovery: Extract the cloudy aqueous mixture with fresh

    
    , dry over 
    
    
    
    , and concentrate in vacuo.

Troubleshooting & FAQs

Q1: My product yield dropped significantly after the extraction method. What happened? A: You likely suffered from ester hydrolysis (saponification). The methyl ester group on your product is sensitive to base.

  • Fix: Reduce contact time with NaOH. Do not let the phases sit. Alternatively, use a weaker base like saturated Sodium Carbonate (

    
    ) if the pKa allows, though NaOH is usually required for complete deprotonation of this specific structure. Ensure everything is kept at 0°C.
    

Q2: I see a new impurity after distillation. It looks like a ketone? A: This is likely 2-methyl-3-pentanone , resulting from the decarboxylation of your product.

  • Mechanism:[1][2][3][4][5][6]

    
    -keto esters + Heat + Trace Water/Acid 
    
    
    
    
    
    -keto acid
    
    
    Decarboxylation
    
    
    Ketone +
    
    
    .
  • Fix: Ensure your distillation apparatus is strictly neutral (base-washed glassware helps) and dry. Lower the bath temperature and improve vacuum quality to distill at the lowest possible temperature.

Q3: Can I use Flash Chromatography? A: Yes, but it is resource-intensive for removing bulk starting material.

  • Stationary Phase: Silica Gel 60.

  • Mobile Phase: Hexanes:Ethyl Acetate (Start 95:5, Gradient to 80:20).

  • Visualization: The product stains a deep violet/red with Ferric Chloride (

    
    )  stain due to the enol moiety. Starting materials (simple esters) will not stain with 
    
    
    
    .

References

  • Synthesis of Beta-Keto Esters (Claisen Condensation)

    • Carey, F. A., & Sundberg, R. J. (2007).[4][7] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (See Chapter 2 for thermodynamic control of Claisen condensations).

    • Organic Chemistry Portal. "Claisen Condensation."[1][2][3][4] Available at: [Link]

  • Purification via Acid-Base Extraction

    • Chemistry Steps.[8][9] "Organic Acid-Base Extractions."[10] Available at: [Link]

    • UBC Chemistry. "Claisen Condensation Fundamentals." Available at: [Link]

  • Physical Property Data (Boiling Points)

    • NIST Chemistry WebBook.[11] "Methyl isobutyrate."[7][11] Available at: [Link]

    • PubChem.[12][13] "Methyl 2,4-dimethyl-3-oxopentanoate."[12][14] Available at: [Link]

Sources

Technical Support Center: Epimerization at the α-Carbon of Methyl 2,4-dimethyl-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for common challenges in synthetic organic chemistry. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering stereochemical instability at the α-carbon of β-keto esters, exemplified by Methyl 2,4-dimethyl-3-oxopentanoate. Here, we provide in-depth troubleshooting advice, preventative protocols, and a foundational understanding of the underlying chemical principles to ensure the stereochemical integrity of your compounds.

I. Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a problem for my compound?

A: Epimerization is a chemical process where the configuration of a single chiral center in a molecule with multiple stereocenters is inverted.[1][2] For a molecule like Methyl 2,4-dimethyl-3-oxopentanoate, the α-carbon (the carbon adjacent to the keto and ester groups) is a chiral center. If epimerization occurs, you will obtain a mixture of diastereomers, which can have different biological activities and physical properties.[2] This complicates purification, characterization, and can compromise the therapeutic efficacy and safety of a potential drug candidate.

Q2: What is the fundamental chemical mechanism causing epimerization at the α-carbon?

A: The primary cause of epimerization at the α-carbon of a β-keto ester is the formation of a planar, achiral enolate intermediate.[1] The hydrogen atom on the α-carbon is acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups. In the presence of a base, this proton can be removed to form an enolate.[2][3] Reprotonation of this flat enolate can occur from either face, leading to a mixture of the original stereoisomer and its epimer.[1][4]

Q3: I observed epimerization even under seemingly mild conditions. What non-obvious factors could be at play?

A: Beyond strong bases, several factors can induce or accelerate epimerization. These include:

  • pH changes: Even slight shifts in pH during workup or purification can be sufficient to catalyze enolate formation.[5]

  • Temperature: Higher temperatures can provide the energy needed to overcome the activation barrier for enolization and can favor the formation of the more thermodynamically stable epimer.[6]

  • Solvent: Protic solvents can facilitate proton transfer, promoting the equilibrium between the keto and enol forms and thus increasing the risk of epimerization.

  • Trace impurities: Acidic or basic impurities in your reagents or solvents can be enough to catalyze the process.

  • Extended reaction or storage times: The longer your compound is exposed to conditions that can induce epimerization, the more likely it is to occur.[6]

II. Troubleshooting Guides

This section addresses specific experimental scenarios you might be facing and provides actionable solutions.

Scenario 1: Significant epimerization observed after base-mediated reaction (e.g., alkylation, acylation).
Root Cause Analysis:

The choice of base, temperature, and reaction time are critical in controlling the stereochemical outcome of reactions involving β-keto esters. Using a strong, non-hindered base at elevated temperatures for extended periods often leads to the formation of the thermodynamically more stable enolate, which can result in epimerization upon quenching.[6][7]

Troubleshooting Workflow:

cluster_0 Problem: Epimerization Post-Reaction cluster_1 Solution Pathway: Kinetic Control cluster_2 Outcome A High Epimerization Detected B Switch to a Strong, Bulky Base (e.g., LDA, LiHMDS) A->B Reason: Favors kinetic enolate formation C Drastically Lower Reaction Temperature (e.g., -78 °C) B->C Reason: Reduces rate of equilibration to thermodynamic enolate D Shorten Reaction Time C->D Reason: Limits time for epimerization to occur E Use Aprotic Solvent (e.g., THF, Toluene) D->E Reason: Prevents proton shuttling F Minimized Epimerization E->F

Caption: Troubleshooting workflow for post-reaction epimerization.

Detailed Corrective Actions:
  • Base Selection: Switch from smaller, less hindered bases (e.g., NaOEt, NaH) to a strong, sterically hindered base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS).[6] These bases favor the rapid, irreversible formation of the kinetic enolate from the less hindered side, minimizing the opportunity for equilibration to the thermodynamic enolate which can lead to epimerization.[8]

  • Temperature Control: Perform the deprotonation and subsequent reaction at low temperatures, typically -78 °C (dry ice/acetone bath).[6] Low temperatures significantly reduce the rate of enolate equilibration.[6]

  • Reaction Time: Keep the reaction time as short as possible.[6] Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

  • Solvent Choice: Use anhydrous aprotic solvents such as Tetrahydrofuran (THF) or Toluene to prevent proton exchange that can facilitate epimerization.[9]

Scenario 2: Epimerization detected after workup and/or purification.
Root Cause Analysis:

Epimerization can occur during aqueous workups if the pH is not carefully controlled. Both acidic and basic conditions can catalyze enolization. Similarly, chromatography on silica gel, which is inherently acidic, can also lead to on-column epimerization.

Troubleshooting Workflow:

cluster_0 Problem: Epimerization During Isolation cluster_1 Workup Modifications cluster_2 Purification Adjustments cluster_3 Outcome A Epimerization Post-Workup/ Purification B Use Buffered Aqueous Quench (e.g., sat. NH4Cl, pH 7 buffer) A->B D Use Neutralized Silica Gel (e.g., add 1% Et3N to eluent) A->D C Minimize Contact Time with Aqueous Layers B->C F Preserved Stereochemical Integrity C->F E Consider Alternative Purification (e.g., Neutral Alumina, Reversed-Phase) D->E E->F

Caption: Troubleshooting workflow for isolation-induced epimerization.

Detailed Corrective Actions:
  • Controlled Quenching: Quench the reaction with a buffered aqueous solution, such as saturated ammonium chloride (NH₄Cl), or a pH 7 phosphate buffer, instead of water or strong acids/bases.

  • Efficient Workup: Minimize the time the compound is in contact with aqueous layers. Perform extractions quickly and efficiently.

  • Neutralized Chromatography: If using silica gel chromatography, neutralize the silica gel by preparing a slurry with a solvent system containing a small amount of a tertiary amine (e.g., 1% triethylamine in the eluent).

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina, or alternative purification techniques like reversed-phase HPLC where the mobile phase can be buffered.

III. Best Practices & Preventative Measures

Proactively designing your experimental protocol to disfavor epimerization is the most effective strategy.

Key Experimental Parameters for Maintaining Stereochemical Integrity
ParameterRecommended ConditionRationale
Base Strong, sterically hindered (e.g., LDA, LiHMDS, KHMDS)Favors rapid, irreversible formation of the kinetic enolate.[6]
Temperature -78 °C or lowerMinimizes the rate of equilibration to the more stable thermodynamic enolate.[6]
Solvent Anhydrous, aprotic (e.g., THF, Toluene, Diethyl Ether)Prevents proton transfer that can catalyze enolization.
Quenching Agent Buffered solution (e.g., sat. aq. NH₄Cl, pH 7 buffer)Avoids exposure to harsh acidic or basic conditions.
Purification Neutralized silica gel or alternative methodsPrevents on-column epimerization.
Detailed Protocol: Alkylation of Methyl 2,4-dimethyl-3-oxopentanoate under Kinetic Control

This protocol is designed to minimize epimerization during an illustrative alkylation reaction.

  • Apparatus Setup:

    • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum.

    • Maintain the system under a positive pressure of dry nitrogen throughout the reaction.

  • Reagent Preparation:

    • In the reaction flask, dissolve Methyl 2,4-dimethyl-3-oxopentanoate (1.0 eq) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation:

    • Slowly add a solution of freshly prepared LDA (1.1 eq) in THF to the stirred solution of the β-keto ester at -78 °C over 15-20 minutes.

    • Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete formation of the kinetic enolate.[6]

  • Alkylation:

    • Add the alkylating agent (e.g., methyl iodide, 1.2 eq) dropwise to the enolate solution at -78 °C.

    • Allow the reaction to proceed at -78 °C, monitoring its progress by TLC or LC-MS.

  • Quenching and Workup:

    • Once the reaction is complete, quench it at -78 °C by the slow addition of pre-cooled saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography using silica gel that has been pre-treated with a solvent system containing 1% triethylamine.

Analytical Methods for Detecting and Quantifying Epimerization

Accurate detection and quantification of epimers are crucial for process optimization.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for separating and quantifying enantiomers and diastereomers.[10][11][12] Various chiral stationary phases are commercially available.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Proton (¹H) NMR: Diastereomers often exhibit distinct signals in the proton NMR spectrum. Careful integration of these signals can provide the diastereomeric ratio.

    • Chiral Shift Reagents: In cases where NMR signals overlap, chiral lanthanide shift reagents can be used to induce chemical shift differences between epimers.

  • Gas Chromatography (GC) with a Chiral Column: For volatile compounds, chiral GC can provide excellent separation of stereoisomers.[10]

  • Chiral Derivatization: Derivatizing the molecule with a chiral agent can create diastereomers that are more easily separated by standard chromatographic techniques.[13]

IV. References

  • Kinetic vs. Thermodynamic Enolates. (n.d.). University of Calgary. Retrieved from [Link]

  • Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates. (2020). Royal Society of Chemistry. Retrieved from [Link]

  • Thermodynamic vs Kinetic Enolates. (2023). Organic Chemistry Academy. Retrieved from [Link]

  • Regioselectivity in Kinetics Aldols/'Kinetic' Enolate Generation. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Kinetic Versus Thermodynamic Enolates. (2022). Master Organic Chemistry. Retrieved from [Link]

  • Gupta, S. (2018). Factors affecting epimerization/isomerization? ResearchGate. Retrieved from [Link]

  • Isomerization at the α-Carbon. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013). National Center for Biotechnology Information. Retrieved from [Link]

  • Chiral derivatization coupled with liquid chromatography/mass spectrometry for determining ketone metabolites of hydroxybutyrate enantiomers. (2017). PubMed. Retrieved from [Link]

  • Epimerisation in Peptide Synthesis. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • Asymmetric Hydrogenation of α-Alkyl-Substituted β-Keto Esters and Amides through Dynamic Kinetic Resolution. (2024). ResearchGate. Retrieved from [Link]

  • Epimerization and Carbonyl Migration of Carbohydrates. (2023). YouTube. Retrieved from [Link]

  • Chiral analysis. (n.d.). Wikipedia. Retrieved from [Link]

  • Chiral derivatization coupled with liquid chromatography/mass spectrometry for determining ketone metabolites of hydroxybutyrate enantiomers. (2017). ResearchGate. Retrieved from [Link]

  • CHEM 202 Ch 22 Carbonyl Alpha-Substitution Reactions & Ch 23 Carbonyl Condensations Handout. (n.d.). California State University San Marcos. Retrieved from [Link]

  • Synthesis of β-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Advances in chiral analysis: from classical methods to emerging technologies. (2025). Royal Society of Chemistry. Retrieved from [Link]

  • Epimerization Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Pearson. Retrieved from [Link]

  • Methods for the preparation of β-keto esters. (n.d.). ResearchGate. Retrieved from [Link]

  • Asymmetric α-amination of β-keto esters using a guanidine–bisurea bifunctional organocatalyst. (2016). Beilstein Journals. Retrieved from [Link]

  • Control of dynamic sp-C stereochemistry. (2023). ResearchGate. Retrieved from [Link]

  • Carbonyl Reactivity. (n.d.). Michigan State University. Retrieved from [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI. Retrieved from [Link]

  • Beta Keto esters - Alkylating Ketones in NaOEt. (2015). YouTube. Retrieved from [Link]

  • Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. (1999). PubMed. Retrieved from [Link]

  • Remote Control of Stereochemistry: Communicating Information via Conformation. (2007). Beilstein-Institut. Retrieved from [Link]

  • Control of dynamic sp3-C stereochemistry. (n.d.). White Rose Research Online. Retrieved from [Link]

  • Stereoselective synthesis of (E)-α,β-unsaturated esters: triethylamine-catalyzed allylic rearrangement of enol phosphates. (2023). Royal Society of Chemistry. Retrieved from [Link]

  • Epimerisation in Peptide Synthesis. (2023). Semantic Scholar. Retrieved from [Link]

  • Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • STEREOCHEMISTRY. (n.d.). University of Texas at Dallas. Retrieved from [Link]

  • SUPPLEMENTARY NOTES FOR STEREOCHEMISTRY. (n.d.). University of South Alabama. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of Methyl 2,4-dimethyl-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of Methyl 2,4-dimethyl-3-oxopentanoate (CAS: 59742-51-7). This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights into the synthesis, addresses common experimental challenges through a troubleshooting Q&A, and offers practical advice for scaling the process from the lab bench to larger-scale production.

Synthesis Overview: A Mechanistic Approach

Methyl 2,4-dimethyl-3-oxopentanoate is a β-keto ester, a class of compounds that are valuable intermediates in organic synthesis.[1] The most common and logical approach to synthesizing such molecules is through a C-C bond-forming reaction like the Claisen condensation or a directed acylation.[2][3][4]

For this specific target, a directed Claisen-type acylation is superior to a standard crossed-Claisen condensation. A crossed reaction between, for example, methyl propionate and methyl isobutyrate would yield a statistical mixture of four different products, complicating purification and reducing the yield of the desired compound.[5] Therefore, we will focus on the directed acylation of a pre-formed ester enolate. The chosen strategy involves the deprotonation of methyl propionate using a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) to form the enolate, followed by acylation with isobutyryl chloride.

Reaction Pathway Diagram

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Acylation cluster_2 Step 3: Workup MP Methyl Propionate Enolate Lithium Enolate (Nucleophile) MP->Enolate Deprotonation LDA LDA in THF -78 °C LDA->Enolate TI Tetrahedral Intermediate Enolate->TI Nucleophilic Attack IC Isobutyryl Chloride (Electrophile) IC->TI Product Methyl 2,4-dimethyl-3-oxopentanoate TI->Product Collapse & Elimination of LiCl Quench Aqueous Quench (e.g., sat. NH4Cl) Product->Quench

Caption: Directed acylation pathway for Methyl 2,4-dimethyl-3-oxopentanoate synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the synthesis in a question-and-answer format.

Q1: My reaction yield is very low or I've recovered only starting material. What went wrong?

This is the most common issue and can stem from several factors, primarily related to the formation and stability of the ester enolate.

A1: Low or no yield can be traced back to several root causes. A primary culprit is often the deactivation of the strong base (LDA) by trace amounts of water or other protic impurities.[6] Another possibility is that the base was not strong enough or was added improperly.

Troubleshooting Flowchart: Low Yield

G Start Low / No Yield Observed Q1 Were solvents & glassware rigorously dried? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was the base (LDA) freshly prepared or properly titrated? A1_Yes->Q2 Sol1 Solution: Re-dry all solvents (e.g., distill THF from Na/benzophenone). Dry glassware in oven. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Was the reaction temperature maintained at -78 °C during base addition and enolate formation? A2_Yes->Q3 Sol2 Solution: Use freshly prepared LDA or titrate commercial LDA before use to determine active concentration. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Was the electrophile (isobutyryl chloride) pure? A3_Yes->Q4 Sol3 Solution: Unstable enolates can decompose or self-condense at higher temperatures. Ensure consistent cooling. A3_No->Sol3 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No End If issues persist, consider alternative base or reaction conditions. A4_Yes->End Sol4 Solution: Impurities (e.g., isobutyric acid) can quench the enolate. Purify the electrophile by distillation if necessary. A4_No->Sol4

Caption: Decision tree for troubleshooting low reaction yield.

Summary of Low Yield Troubleshooting
ProblemPossible CauseRecommended Solution
No Reaction Inactive base (e.g., LDA exposed to moisture).Use freshly prepared or titrated LDA and ensure strictly anhydrous reaction conditions.[6]
Wet solvent or reagents.Dry solvents (e.g., distill THF from sodium/benzophenone) and reagents thoroughly before use.
Reaction temperature too high.Maintain a low temperature (e.g., -78 °C with a dry ice/acetone bath) during enolate formation to prevent decomposition.
Low Yield Impure electrophile.Isobutyryl chloride can hydrolyze to isobutyric acid, which will quench the enolate. Purify by distillation if purity is suspect.
Incorrect stoichiometry.Carefully control the molar ratios. Ensure at least one full equivalent of base is active to deprotonate the ester.[4]
Reversible reaction or product decomposition.The final workup step should be done quickly and at low temperatures to prevent hydrolysis and subsequent decarboxylation of the β-keto ester product.[7]
Q2: I'm seeing significant side products in my crude NMR. What are they and how can I prevent them?

A2: Side products in Claisen-type reactions are common if conditions are not carefully controlled.

  • Self-Condensation of Methyl Propionate: If the acylation with isobutyryl chloride is slow, the methyl propionate enolate can attack another molecule of methyl propionate.

    • Cause: Slow addition of the electrophile or warming the reaction mixture before the electrophile has been added.

    • Solution: Add the isobutyryl chloride dropwise to the cold (-78 °C) enolate solution to ensure it reacts as it is added. Do not let the reaction warm up until the acylation is complete.

  • Hydrolysis and Decarboxylation: The β-keto ester product can be hydrolyzed back to a β-keto acid, which is often unstable and can readily decarboxylate upon heating or under acidic/basic conditions to form 4-methyl-2-pentanone.[8][9]

    • Cause: Prolonged exposure to water during workup, especially if acidic or basic conditions are not neutralized, or excessive heat during solvent removal.

    • Solution: Use a mild aqueous quench like saturated ammonium chloride. Perform extractions quickly and at room temperature or below. Concentrate the product under reduced pressure at a low temperature (<40 °C).[7]

Q3: I'm having trouble purifying the final product. It oils out during crystallization or seems to decompose on my chromatography column.

A3: β-keto esters can be challenging to purify due to their physical properties and relative instability.

  • Oiling Out During Crystallization: This happens when the compound comes out of solution as a liquid phase instead of a solid lattice, often due to impurities depressing the melting point or rapid cooling.[7]

    • Solution: If the crude product is highly impure, first attempt a purification by vacuum distillation. For crystallization, use a non-polar solvent system (e.g., heptane/diethyl ether), cool the solution very slowly, and try scratching the inside of the flask with a glass rod to induce nucleation.[7]

  • Decomposition on Silica Gel: Standard silica gel is slightly acidic, which can catalyze the decarboxylation of the β-keto ester.[7]

    • Solution: Avoid column chromatography if possible; vacuum distillation is often the preferred method for liquid β-keto esters. If chromatography is necessary, use silica gel that has been neutralized by pre-treating it with a solvent containing a small amount of a non-nucleophilic base, like triethylamine, and then re-equilibrating with the eluent.

Experimental Protocol: Laboratory Scale (10g)

This protocol describes the synthesis of Methyl 2,4-dimethyl-3-oxopentanoate via directed acylation.

Safety Precautions: This reaction must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents. LDA is a strong base and pyrophoric reagent precursor (n-BuLi). Isobutyryl chloride is corrosive and lachrymatory. Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, and work in a well-ventilated fume hood.

Materials & Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Notes
Diisopropylamine101.1916.5 mL118Purify by distillation from CaH₂.
n-Butyllithium64.0643.2 mL1082.5 M solution in hexanes. Titrate before use.
Methyl propionate88.118.81 g (9.8 mL)100Purify by distillation from CaH₂.
Isobutyryl chloride106.5511.2 g (10.5 mL)105Purify by distillation.
Tetrahydrofuran (THF)-400 mL-Anhydrous, distilled from Na/benzophenone.
Saturated NH₄Cl-150 mL-Aqueous solution for workup.
Diethyl ether-300 mL-For extraction.
Anhydrous MgSO₄-~20 g-For drying.
Step-by-Step Procedure
  • LDA Preparation (In situ):

    • To a flame-dried 1 L round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add anhydrous THF (250 mL) and distilled diisopropylamine (16.5 mL, 118 mmol).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (43.2 mL of a 2.5 M solution, 108 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C.

    • Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes.

  • Enolate Formation:

    • In a separate flame-dried flask, prepare a solution of methyl propionate (8.81 g, 100 mmol) in anhydrous THF (50 mL).

    • Add this solution dropwise to the cold LDA solution over 30 minutes.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Acylation:

    • Add isobutyryl chloride (11.2 g, 105 mmol) dropwise to the enolate solution at -78 °C over 30 minutes. A white precipitate (LiCl) may form.

    • After the addition is complete, stir the reaction at -78 °C for an additional 2 hours.

  • Workup and Isolation:

    • Quench the reaction by slowly adding 150 mL of saturated aqueous ammonium chloride solution while the flask is still in the cold bath.

    • Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel.

    • Separate the layers. Extract the aqueous layer with diethyl ether (3 x 100 mL).

    • Combine all organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) at a bath temperature below 40 °C.

  • Purification:

    • The resulting crude oil should be purified by vacuum distillation to yield Methyl 2,4-dimethyl-3-oxopentanoate as a colorless liquid.

Scaling Up the Synthesis: Key Considerations

Transitioning a synthesis from the laboratory to a pilot or production scale introduces challenges that are not apparent at the bench.[10] Simply multiplying reagent quantities is insufficient and often leads to failure.[11]

Q4: We are scaling this synthesis from 10g to 1kg. What are the most critical parameters to re-evaluate?

A4: When scaling up, you must anticipate changes in heat transfer, mixing efficiency, and reagent addition rates. The surface-area-to-volume ratio of a reactor decreases dramatically as size increases, which is the primary driver of scale-up issues.[12][13]

Key Scale-Up Challenges
ParameterLaboratory Scale (Flask)Production Scale (Reactor)Impact & Mitigation Strategy
Heat Transfer High surface-area-to-volume ratio; efficient cooling with external bath.Low surface-area-to-volume ratio; heat removal is much slower.[11]Impact: Runaway reactions, formation of thermal degradation products. Mitigation: Use jacketed reactors with precise temperature control. The rate of addition for exothermic steps (e.g., n-BuLi addition) must be slowed significantly to allow the cooling system to keep pace.[12]
Mixing Efficient mixing with a small magnetic stir bar. Concentration gradients are minimal.Inefficient mixing can create localized "hot spots" or areas of high reagent concentration.[13]Impact: Poor yield, increased side product formation. Mitigation: Use reactors with appropriate overhead stirrers (e.g., anchor or turbine impellers). The addition of reagents should occur below the surface of the liquid near the impeller to ensure rapid dispersion.
Reagent Addition Addition via syringe over minutes is straightforward.Addition of large volumes of pyrophoric or reactive materials requires specialized equipment.Impact: Safety hazards, poor reaction control. Mitigation: Use metered pumps for slow, controlled addition of liquids like n-BuLi and isobutyryl chloride. For solids, specialized charging systems are needed.[11]
Reaction Time Reactions may appear complete in a few hours.Mass transfer limitations may require longer reaction times to achieve full conversion.Impact: Incomplete reaction, lower yield. Mitigation: Implement in-process controls (e.g., sampling for GC or HPLC analysis) to monitor reaction progress and determine the true endpoint before quenching.

Frequently Asked Questions (FAQs)

  • Q: Can I use a different base, like sodium hydride (NaH) or sodium ethoxide (NaOEt)?

    • A: Sodium ethoxide is generally not a strong enough base to completely deprotonate an ester like methyl propionate, leading to a poor equilibrium concentration of the enolate.[2] Sodium hydride (NaH) can be used, but the reaction is often slower and may require higher temperatures, which can increase the risk of side reactions. For a directed acylation, a strong, non-nucleophilic base like LDA is ideal as it rapidly and quantitatively forms the enolate at low temperatures.[6]

  • Q: Why is a full equivalent of base required? Isn't it a catalyst?

    • A: In Claisen-type condensations, the base is a reagent, not a catalyst. The final product, a β-keto ester, has acidic α-protons that are more acidic than the starting ester. The alkoxide or amide base will deprotonate the product to form a stabilized enolate. This final, essentially irreversible acid-base step is what drives the reaction equilibrium towards the product.[2][4][14] Therefore, at least a stoichiometric amount of base is required.

  • Q: What is the stability and proper storage for the final product?

    • A: Methyl 2,4-dimethyl-3-oxopentanoate, like many β-keto esters, should be stored in a cool, dry, and dark place. It is sensitive to strong acids and bases, which can promote hydrolysis and decarboxylation.[15][16] For long-term storage, it is best kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a refrigerator.

  • Q: What are the expected spectroscopic data for the final product?

    • A: While specific spectra should be run for confirmation, you can expect the following characteristic signals for Methyl 2,4-dimethyl-3-oxopentanoate (C₈H₁₄O₃):

      • ¹H NMR: Signals for two different isopropyl-type CH groups, a methoxy group (singlet, ~3.7 ppm), and another CH proton.

      • ¹³C NMR: Two distinct carbonyl signals (ketone ~200-210 ppm, ester ~170 ppm), a methoxy carbon signal (~52 ppm), and various aliphatic carbon signals.

      • IR Spectroscopy: Two strong carbonyl stretching bands, one for the ketone (~1725 cm⁻¹) and one for the ester (~1745 cm⁻¹).

References

  • JoVE. (n.d.). Esters to β-Ketoesters: Claisen Condensation Mechanism. Retrieved February 19, 2026, from [Link]

  • Ashenhurst, J. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved February 19, 2026, from [Link]

  • Fiveable. (2025, August 15). 3.5 Claisen condensation - Organic Chemistry II. Retrieved February 19, 2026, from [Link]

  • Wikipedia. (n.d.). Claisen condensation. Retrieved February 19, 2026, from [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved February 19, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 3-oxopentanoate. Retrieved February 19, 2026, from [Link]

  • At Tianming Pharmaceutical. (2025, December 11). Scale-Up Challenges for Intermediates: A Practical Guide. Retrieved February 19, 2026, from [Link]

  • Trost, B. M. (2004). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 80(5), 232-247. [Link]

  • Reddit. (2020, December 17). r/Chempros - Thank you all for your suggestions regarding my failing Claisen condensation.... Retrieved February 19, 2026, from [Link]

  • Shandong Look Chemical. (2021, January 6). Problems needing attention in synthesis process scaling up. Retrieved February 19, 2026, from [Link]

  • Pearson. (2024, June 25). Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. Retrieved February 19, 2026, from [Link]

  • Chemistry LibreTexts. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. Retrieved February 19, 2026, from [Link]

  • Reddit. (2021, October 27). r/chemistry - What are issues/things to consider when scaling up reactions from the lab to a factory?. Retrieved February 19, 2026, from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Methyl 3-oxo-pentanoate, 98%. Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). Methyl 2,4-dimethyl-3-oxopentanoate. Retrieved February 19, 2026, from [Link]

Sources

Technical Support Center: Catalyst Selection for Reactions Involving Methyl 2,4-dimethyl-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for catalyst selection in reactions involving Methyl 2,4-dimethyl-3-oxopentanoate, a sterically hindered β-keto ester. The primary focus is on its asymmetric hydrogenation to produce chiral β-hydroxy esters, which are valuable intermediates in pharmaceutical synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the reactivity of Methyl 2,4-dimethyl-3-oxopentanoate and general catalyst considerations.

Q1: What are the primary catalytic reactions for Methyl 2,4-dimethyl-3-oxopentanoate?

A1: The most critical industrial and academic reaction is the asymmetric hydrogenation of the ketone functionality. This reaction produces enantiomerically enriched methyl 3-hydroxy-2,4-dimethylpentanoate, a key chiral building block. Other potential, though less common, catalytic reactions include transesterification of the ester group.[1][2] α-alkylation is also possible but challenging due to the steric hindrance at the α-position and the risk of racemization under basic or acidic conditions.[3]

Q2: Why is asymmetric hydrogenation of this specific substrate challenging?

A2: Methyl 2,4-dimethyl-3-oxopentanoate presents a significant steric challenge for catalysis. The ketone is flanked by two isopropyl groups (one from the methyl 2,4-dimethylpentanoyl backbone), which can hinder the approach of the substrate to the catalyst's active site. Achieving high conversion and, more importantly, high enantioselectivity requires a carefully selected and optimized catalytic system.[4]

Q3: Which classes of catalysts are most effective for the asymmetric hydrogenation of β-keto esters like this one?

A3: The most successful catalysts are typically homogeneous complexes of Ruthenium (Ru), Rhodium (Rh), or Iridium (Ir) with chiral phosphine ligands.[5][6]

  • Ru-based catalysts , particularly those with atropisomeric bisphosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are considered the gold standard for β-keto ester hydrogenation.[7][8][9]

  • Ir-based catalysts have also shown excellent performance, sometimes offering higher activity under milder conditions.[10][11]

  • The choice of ligand is paramount, as its structure dictates the chiral environment around the metal center, directly influencing enantioselectivity.[12]

Q4: What is "Dynamic Kinetic Resolution" and is it relevant for this substrate?

A4: Dynamic Kinetic Resolution (DKR) is a powerful technique used for substrates that have a stereocenter that can be easily epimerized (racemized) under the reaction conditions. In the case of α-substituted β-keto esters, a catalyst can selectively hydrogenate one enantiomer while an additive (often a base) continuously racemizes the starting material. This allows for the theoretical conversion of 100% of the racemic starting material into a single diastereomer of the product. For an α-substituted substrate like Methyl 2,4-dimethyl-3-oxopentanoate, DKR is a highly relevant and advanced strategy to achieve high diastereo- and enantioselectivity.[13]

Section 2: Troubleshooting Guide for Asymmetric Hydrogenation

This guide is structured to address specific problems you may encounter during the asymmetric hydrogenation of Methyl 2,4-dimethyl-3-oxopentanoate.

Problem 1: Low or No Conversion

Q: My reaction shows very little to no consumption of the starting material. What are the likely causes and how can I fix it?

A: Low conversion is typically due to issues with catalyst activity, reaction conditions, or substrate/reagent quality.

Logical Troubleshooting Workflow for Low Conversion

start Low Conversion Observed cat_check Catalyst Integrity Check start->cat_check cat_active Is catalyst active? (Test on simple substrate) cat_check->cat_active poison_check Check for Catalyst Poisons poison_source Identify poison source (Substrate, Solvent, H₂) poison_check->poison_source cond_check Evaluate Reaction Conditions params_ok Are T, P, time optimal? cond_check->params_ok reagent_check Verify Reagent Purity solution_loading Increase Catalyst Loading (S/C Ratio) reagent_check->solution_loading cat_active->poison_check Yes solution_cat Procure/Synthesize Fresh Catalyst cat_active->solution_cat No poison_source->cond_check No solution_purify Purify Substrate/Solvent Use High-Purity H₂ poison_source->solution_purify Yes params_ok->reagent_check Yes solution_optimize Increase T, P, or Time Screen Solvents params_ok->solution_optimize No

Caption: Troubleshooting workflow for low reaction conversion.

Possible Causes & Solutions:

  • Catalyst Poisoning: This is a primary suspect. Homogeneous hydrogenation catalysts are sensitive to a variety of impurities.

    • Cause: Sulfur compounds, halides, strong coordinating species (like carbon monoxide or amines), and heavy metals can irreversibly bind to the catalyst's active sites.[14][15][16] These can be present in the substrate, solvent, or hydrogen gas.[15][16] Lewis basic functional groups on the substrate itself can sometimes act as inhibitors.[17]

    • Solution:

      • Substrate Purification: Purify the Methyl 2,4-dimethyl-3-oxopentanoate via distillation or column chromatography.

      • Solvent Purity: Use anhydrous, degassed, HPLC-grade or freshly distilled solvents.

      • Gas Purity: Use high-purity hydrogen (>99.995%). Consider using an in-line gas purifier.

      • Sacrificial Agent: In some cases, adding a small amount of a sacrificial agent or a "poison trap" can help sequester impurities before they reach the catalyst.[16]

  • Improper Catalyst Activation/Handling: Many Ru- and Ir-based catalysts require in situ activation or are air-sensitive.

    • Cause: The active catalytic species may not have formed correctly, or the catalyst may have decomposed due to exposure to air or moisture.[10][12]

    • Solution:

      • Inert Atmosphere: Ensure all manipulations are performed under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

      • Activation Protocol: Review the literature for the specific pre-catalyst you are using. Some Ru(II) catalysts require activation with a base (e.g., KOtBu) to form the active dihydride species.[12][18][19]

      • Fresh Catalyst: Use a fresh, well-characterized batch of catalyst or ligand.

  • Sub-Optimal Reaction Conditions: The steric hindrance of the substrate may require more forcing conditions.

    • Cause: Insufficient temperature or hydrogen pressure may not provide enough energy to overcome the activation barrier.

    • Solution:

      • Screen Temperature: Incrementally increase the reaction temperature (e.g., from 25°C to 50°C, then to 80°C).

      • Screen Pressure: Increase the hydrogen pressure. Many β-keto ester hydrogenations run well between 4 and 100 atm.[7]

      • Increase Reaction Time: The reaction may simply be slow due to steric hindrance. Run a time-course study to monitor conversion.

Problem 2: Low Enantioselectivity (ee)

Q: The reaction is proceeding to high conversion, but the enantiomeric excess (ee) of my product is poor. How can I improve it?

A: Low enantioselectivity points to a mismatch between the substrate, catalyst, and reaction environment. The goal is to maximize the energy difference between the two diastereomeric transition states leading to the (R) and (S) products.

Catalyst/Ligand Selection Logic for High Enantioselectivity

start Low ee Observed ligand_check Evaluate Chiral Ligand start->ligand_check ligand_match Is ligand sterically/electronically appropriate for the substrate? ligand_check->ligand_match solvent_check Screen Solvents solvent_polarity Is solvent polarity/coordination optimal? solvent_check->solvent_polarity temp_check Optimize Temperature temp_low Is temperature too high? temp_check->temp_low additive_check Consider Additives solution_additive Screen acidic/basic additives if applicable additive_check->solution_additive ligand_match->solvent_check Yes solution_ligand Screen a library of ligands (e.g., BINAP, SEGPHOS, TunePhos) ligand_match->solution_ligand No solvent_polarity->temp_check Yes solution_solvent Test aprotic (Toluene, DCM) and protic (MeOH, EtOH) solvents solvent_polarity->solution_solvent No temp_low->additive_check No solution_temp Lower the reaction temperature (e.g., to RT or 0 °C) temp_low->solution_temp Yes

Caption: Decision tree for troubleshooting low enantioselectivity.

Possible Causes & Solutions:

  • Incorrect Ligand Choice: The chiral ligand is the primary determinant of enantioselectivity.

    • Cause: The "chiral pocket" created by the ligand may not effectively differentiate between the two faces (Re/Si) of the substrate's ketone. A ligand that works for a simple β-keto ester may not be suitable for this sterically demanding substrate.

    • Solution:

      • Ligand Screening: This is the most crucial step. Screen a diverse library of chiral bisphosphine ligands. Start with well-established families like BINAP and its derivatives (e.g., Tol-BINAP, SEGPHOS). Consider ligands with different bite angles and steric/electronic properties.

      • Consult Literature: Search for asymmetric hydrogenations of similarly hindered β-keto esters to guide your ligand selection.

  • Solvent Effects: The solvent can significantly influence the catalyst's conformation and the transition state energies.

    • Cause: Solvents can coordinate to the metal center, altering its electronic properties and the shape of the chiral pocket.[20] Polar or coordinating solvents can sometimes lead to lower enantioselectivity by stabilizing less-selective transition states.[20][21]

    • Solution:

      • Solvent Screening: Evaluate a range of solvents with varying properties.

        • Protic Alcohols (e.g., Methanol, Ethanol): Often used for Ru-BINAP systems and can participate in the mechanism.[20]

        • Aprotic Non-coordinating (e.g., Toluene, Dichloromethane): Can sometimes improve ee by minimizing interference with the catalyst-substrate interaction.[10]

        • Ionic Liquids: Have been shown to enhance enantioselectivity in some Ru-BINAP catalyzed hydrogenations of β-keto esters.[8]

  • Temperature: Higher temperatures can reduce selectivity.

    • Cause: Increasing thermal energy can allow the reaction to proceed through higher-energy, less-selective transition states, thus eroding the enantiomeric excess.

    • Solution:

      • Lower the Temperature: If conversion is acceptable at a higher temperature, try running the reaction at a lower temperature (e.g., room temperature, 0°C, or even sub-zero temperatures) to improve ee.[22]

  • Incorrect Catalyst Loading: In some systems, catalyst aggregation at high concentrations can lead to less selective species.[23]

    • Cause: Formation of catalyst dimers or aggregates can create alternative, non-selective reaction pathways.

    • Solution:

      • Optimize S/C Ratio: Screen a range of substrate-to-catalyst (S/C) ratios. While counterintuitive, sometimes a lower catalyst concentration can lead to a higher ee.[23]

Section 3: Data & Protocols

Table 1: Representative Catalyst Systems for β-Keto Ester Hydrogenation

This table summarizes performance data for common catalyst families. Note that direct results for Methyl 2,4-dimethyl-3-oxopentanoate are sparse; data for similar substrates are used for illustrative purposes.

Catalyst SystemSubstrate ExampleS/C RatioSolventConditionsConversion (%)ee (%)Reference
RuCl₂[(R)-BINAP]Methyl 3-oxobutanoate1000MeOH100 atm H₂, 30°C, 12h>9999 (R)
[Ir(cod)Cl]₂ / (S,S)-f-spiroPhosEthyl 3-oxobutanoate1000MeOH50 atm H₂, 30°C, 12h>9999.5 (S)
RuClEthyl benzoylacetate200H₂O, HCOOH/NEt₃40°C, 24h>9598 (R)
Ru-(R-BINAP)@C-FDU-12Various β-ketoesters200MeOH30 atm H₂, 40°C, 24h91-9987-99

Note: S/C = Substrate-to-Catalyst molar ratio. TsDPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine. This data is for representative systems and optimization is required for every new substrate.

Protocol 1: General Procedure for Asymmetric Hydrogenation Screening

This protocol outlines a general method for screening catalysts for the hydrogenation of Methyl 2,4-dimethyl-3-oxopentanoate. All operations should be performed under a strict inert atmosphere.

  • Reagent Preparation:

    • Ensure Methyl 2,4-dimethyl-3-oxopentanoate is purified by vacuum distillation.

    • Use anhydrous, degassed solvent (e.g., methanol, freshly distilled from Mg).

    • Prepare stock solutions of the catalyst precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral ligand in the reaction solvent inside a glovebox.

  • Reaction Setup:

    • To an array of high-pressure reactor vials equipped with stir bars, add the catalyst precursor and chiral ligand solutions. For a 1:1 metal:ligand ratio, if using a dimeric precursor like [RuCl₂(p-cymene)]₂, add 0.5 mol% of the precursor and 1.1 mol% of the ligand relative to the substrate.

    • Stir the mixture for 15-30 minutes to allow for complex formation.

    • Add the substrate, Methyl 2,4-dimethyl-3-oxopentanoate (e.g., 0.2 mmol scale for screening).

    • Seal the vials.

  • Hydrogenation:

    • Remove the reactor from the glovebox and place it in a high-pressure hydrogenation apparatus.

    • Purge the system several times with high-purity hydrogen.

    • Pressurize the reactor to the desired pressure (e.g., start with 50 atm).

    • Begin stirring and heat the reaction to the desired temperature (e.g., start with 40°C).

  • Workup and Analysis:

    • After the specified time (e.g., 16 hours), cool the reactor to room temperature and carefully vent the hydrogen.

    • Open the vials and take an aliquot of the crude reaction mixture.

    • Analyze the aliquot by ¹H NMR or GC to determine conversion.

    • Filter the remainder of the reaction mixture through a small plug of silica gel to remove the catalyst.

    • Analyze the filtrate by chiral HPLC or chiral GC to determine the enantiomeric excess (ee).[23] It is critical to first validate the analytical method with a racemic sample of the product.[23]

References

  • Solvent effects in homogeneous asymmetric c
  • Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Royal Society of Chemistry. (2016).
  • How to Prevent Catalyst Poisoning at the Industrial Scale. AZoM.com. (2024).
  • Technical Support Center: Catalyst Poisoning in Lindlar Hydrogen
  • Catalytic hydrogenation (of f
  • Hydrogen
  • Troubleshooting low enantiomeric excess in asymmetric c
  • Application of Biobased Solvents in Asymmetric Catalysis.
  • Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-diamine-rutheniumII Complexes. PubMed. (2003).
  • Ir-catalyzed asymmetric hydrogenation of β-keto esters with chiral ferrocenyl P,N,N-ligands. Royal Society of Chemistry. (2017).
  • Noyori, R. et al. (1987). Stereoselective hydrogenation of β-keto esters via dynamically racemic ruthenium(II) complexes. Journal of the American Chemical Society, 109(19), 5856–5858.
  • The Noyori Asymmetric Hydrogenation Reaction. Myers Research Group, Harvard University.
  • Effect of the solvent on the enantioselectivity.
  • Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine-Ruthenium(II) Complexes.
  • Solvent effect on enantioselectivity.
  • Asymmetric Hydrogenation of α-Alkyl-Substituted β-Keto Esters and Amides through Dynamic Kinetic Resolution. CoLab. (2024).
  • Highly enantioselective catalytic asymmetric hydrogenation of β-keto esters in room temperature ionic liquids. Royal Society of Chemistry.
  • pH-Independent Transfer Hydrogenation in Water: Catalytic, Enantioselective Reduction of β-Keto Esters. Organic Chemistry Portal.
  • Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters.
  • An improved procedure for the synthesis and use of [RuCl2(BINAP)]2.cntdot.NEt3. Dependence of the ruthenium(II)-BINAP catalyzed asymmetric hydrogenation of .beta.-keto esters on trace amounts of acid.
  • Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope.
  • Asymmetric hydrogen
  • Recent advances in the transesterification of β-keto esters. Royal Society of Chemistry. (2021).
  • Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters.
  • Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst.
  • High-Throughput Experimentation-Enabled Asymmetric Hydrogenation.
  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. IntechOpen.
  • Asymmetric Hydrogen
  • Recent advances in the transesterification of b-keto esters. SciSpace. (2021).
  • What's a good reducing agent for a sterically hindered ketone?. Reddit. (2021).

Sources

Technical Support Center: Solvent Effects on Methyl 2,4-dimethyl-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with Methyl 2,4-dimethyl-3-oxopentanoate (MDOP). It addresses the critical role of solvent thermodynamics in manipulating the reactivity, stereoselectivity, and analytical characterization of this sterically congested


-keto ester.

Product Code: MDOP-GEN2 Chemical Class:


-Substituted 

-Keto Ester Primary Application: Chiral Building Block (Polyketide Mimetics, Antibiotic Intermediates)

Core Reactivity Profile

Before troubleshooting, users must understand that MDOP is not a static molecule. It exists as a dynamic equilibrium of tautomers.[1] The steric bulk of the C2-methyl and C4-isopropyl groups (derived from the 2,4-dimethyl pentanoate backbone) creates a "molecular crowdedness" that makes solvent selection the primary determinant of reaction success.

The Tautomeric Equilibrium

Unlike simple acetoacetates, MDOP’s equilibrium is heavily influenced by the steric clash between the C2 and C4 substituents.

  • Keto Form: Favored in polar, hydrogen-bond-accepting solvents.[1]

  • Cis-Enol Form: Favored in non-polar solvents due to Intramolecular Hydrogen Bonding (IMHB) between the enol hydroxyl and the ester carbonyl.

Troubleshooting Guide: Analytical & Synthetic Anomalies

Module A: NMR & Analytical Inconsistencies

User Issue: "My


 NMR spectrum in DMSO-d6 shows split peaks and broad signals, but the LC-MS indicates a pure compound. Is my sample contaminated?"

Technical Diagnosis: No, your sample is likely pure. You are observing slow exchange tautomerism on the NMR timescale. In highly polar aprotic solvents like DMSO, the solvent competes for hydrogen bonding, disrupting the stabilization of the enol form and slowing the interconversion rate.

Solvent Selection Protocol for Analytics:

SolventDominant SpeciesResolution QualityRecommendation
Chloroform (

)
Enol (>80%) HighRecommended. Stabilizes the cis-enol via IMHB. Gives sharp, interpretable signals.
DMSO-

Mixture Low (Broad)Avoid. Disrupts IMHB; causes signal coalescence/broadening.
Methanol-

Keto MediumUseful only if studying the keto-form specifically.
Module B: Asymmetric Hydrogenation (Dynamic Kinetic Resolution)

User Issue: "I am using a Noyori-type Ru-catalyst for asymmetric hydrogenation. I get high conversion but poor diastereoselectivity (dr). I am using Methanol as the solvent."

Technical Diagnosis: This is a Dynamic Kinetic Resolution (DKR) failure. For DKR to work, the rate of racemization at the C2 position (


) must be significantly faster than the rate of hydrogenation (

).
  • The Problem: In Methanol (protic), the solvent forms H-bonds with the carbonyls, potentially stabilizing the keto-form too rigidly or slowing down the base-mediated racemization required for DKR.

  • The Fix: Switch to a solvent that supports rapid equilibration while maintaining catalyst solubility.

Optimization Workflow:

  • Solvent: Switch to Dichloromethane (DCM) or Toluene .

  • Mechanism: These non-polar solvents promote the cis-enol form, which is the gateway to rapid racemization, ensuring the catalyst always has access to the preferred enantiomer.

  • Additive: Ensure sufficient base (e.g.,

    
     or 
    
    
    
    ) is present to facilitate the proton shuttle at C2.

Visualization: DKR Solvent Logic

DKR_Logic cluster_Solvent Solvent Environment Racemic_Substrate Racemic MDOP (C2-Labile) Protic Protic Solvent (MeOH) Racemic_Substrate->Protic Aprotic Non-Polar Solvent (DCM/Toluene) Racemic_Substrate->Aprotic Racemization C2 Racemization (Equilibration) Protic->Racemization Slows k(rac) Catalyst Ru-Catalyst (Chiral Filter) Protic->Catalyst Slow Feed Aprotic->Racemization Accelerates k(rac) via Enol Racemization->Catalyst Fast Feed Product High dr/ee Hydroxy Ester Catalyst->Product If k(rac) >> k(hyd) Poor_Product Low dr/ee Mixture Catalyst->Poor_Product If k(rac) < k(hyd)

Caption: Solvent influence on the Dynamic Kinetic Resolution (DKR) of MDOP. Non-polar solvents facilitate the necessary rapid racemization.

Module C: Alkylation Reactions ( )

User Issue: "Alkylation at the C2 position using Alkyl Halides in THF is extremely sluggish."

Technical Diagnosis: The C2 position is sterically hindered by the adjacent methyl group and the C4-isopropyl bulk. In THF (a moderately polar ether), the enolate anion forms a tight ion pair with the cation (e.g.,


 or 

), effectively "caging" the nucleophile.

The "Naked Enolate" Solution: To increase reactivity, you must separate the ion pair.

  • Solvent Switch: Use DMF (Dimethylformamide) or DMSO . These dipolar aprotic solvents solvate the cation strongly but leave the anion (enolate) unsolvated and "naked," increasing its nucleophilicity by orders of magnitude.

  • Alternative: If you must use THF, add HMPA or DMPU (co-solvents) to disrupt ion pairing.

Frequently Asked Questions (FAQ)

Q1: Can I use water as a co-solvent for hydrolysis of MDOP?

  • Answer: Yes, but proceed with caution. The C2-C3 bond is prone to cleavage (retro-Claisen) under strong basic aqueous conditions due to the stability of the resulting fragments.

  • Protocol: Use LiOH in THF/Water (4:1) at

    
    . Lithium coordinates tightly to the carbonyls, stabilizing the intermediate and preventing decarboxylation or fragmentation compared to NaOH/KOH.
    

Q2: Why does my product racemize during workup?

  • Answer: You are likely performing an acidic workup in a biphasic system where the organic layer is non-polar (e.g., Hexane).

  • Mechanism: As established, non-polar solvents stabilize the enol form.[1] If trace acid is present, it catalyzes enolization (and thus racemization) at C2.

  • Fix: Neutralize completely before extraction. Use Ethyl Acetate (more polar) for extraction to discourage enolization during concentration.

Summary of Solvent Recommendations

Reaction / ProcessRecommended SolventMechanism of Action
NMR Analysis

Stabilizes cis-enol; prevents signal broadening.
Asymmetric Hydrogenation DCM or ToluenePromotes rapid racemization (DKR) via enol pathway.
Enolate Alkylation DMF or DMSOSolvates cations; creates reactive "naked" enolates.
Recrystallization Hexane/EtOAcExploits solubility difference between keto/enol forms.

References

  • Solvent Effects on Tautomerism: Mills, S. G., & Beak, P. (1985).[2] Solvent effects on keto-enol equilibria: tests of quantitative models. The Journal of Organic Chemistry, 50(8), 1216-1224.[2]

  • Noyori Asymmetric Hydrogenation: Noyori, R., et al. (2001).

    
    -Keto Esters. Journal of the American Chemical Society, 123(22), 5268-5276. 
    
  • Dynamic Kinetic Resolution (DKR): Ratovelomanana-Vidal, V., & Genêt, J. P. (2003). Synthetic applications of the ruthenium-catalyzed hydrogenation via dynamic kinetic resolution. Canadian Journal of Chemistry, 81(5), 469-476.

  • Enolate Reactivity: Evans, D. A. (1984). Enolate Chemistry: Solvent Effects on Aggregation and Reactivity. Evans Group Seminars.

Sources

Technical Support Center: Managing β-Keto Acid Stability During Ester Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical resource center for drug development professionals and research scientists. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the inherent thermal instability of β-keto acids, a critical challenge encountered during the hydrolysis of their corresponding esters. Our focus is on providing practical, field-tested solutions grounded in chemical principles to help you maximize yield and purity.

Part 1: Fundamental Principles & FAQs

This section addresses the core chemical principles governing the stability of β-keto acids. Understanding these fundamentals is crucial for effective troubleshooting.

Q1: What makes β-keto acids so unstable, and what is the primary degradation pathway?

Answer: The inherent instability of β-keto acids stems from their unique structure: a ketone group positioned at the β-carbon relative to a carboxylic acid. This arrangement facilitates a highly favorable, spontaneous degradation pathway known as decarboxylation , where the carboxylic acid group is lost as carbon dioxide (CO₂), particularly upon heating.

The mechanism proceeds through a cyclic, six-membered transition state, which leads to the formation of an enol intermediate that subsequently tautomerizes to the more stable ketone. This process is thermally driven and can occur even at moderate temperatures, leading to significant loss of the desired product.

Caption: Mechanism of β-keto acid decarboxylation.
Q2: How do temperature and pH affect the stability of my β-keto acid?

Answer: Temperature and pH are the two most critical factors you must control.

  • Temperature: As a thermally driven process, the rate of decarboxylation increases with temperature. A common error is applying heat to accelerate ester hydrolysis, which inadvertently destroys the β-keto acid product as it forms. For sensitive substrates, performing hydrolysis at room temperature or below is often necessary. For storage, samples should be kept at -80°C to significantly slow degradation.

  • pH: The stability of a β-keto acid is highly pH-dependent. The protonated carboxylic acid form is significantly more susceptible to decarboxylation than its conjugate base, the carboxylate anion.

    • Acidic Conditions (pH < pKa): Promote the protonated, unstable form, accelerating decarboxylation.

    • Neutral to Alkaline Conditions (pH > pKa): Maintain the compound in its deprotonated, more stable carboxylate form. This is why base-mediated hydrolysis is often kinetically favored and provides better yields.

Part 2: Troubleshooting Guide for Hydrolysis Reactions

This section provides direct answers to common problems encountered during the hydrolysis of β-keto esters.

Q3: I'm hydrolyzing my β-keto ester, but my final yield of the β-keto acid is very low. What is the likely cause?

Answer: The most probable cause is premature decarboxylation of your β-keto acid product under the reaction conditions. This is especially common if you are using acidic hydrolysis or applying heat.

Troubleshooting Steps:

  • Switch to Base-Promoted Hydrolysis: If you are using acid catalysis, switch to a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH). Base-promoted hydrolysis (saponification) is generally irreversible because it forms a carboxylate salt, which is both more stable to decarboxylation and unreactive towards the alcohol byproduct, driving the reaction to completion.

  • Lower the Reaction Temperature: Cease any heating. Attempt the hydrolysis at room temperature (e.g., overnight) or, for highly unstable products, at 0°C.

  • Careful Acidification: During the workup, the acidification step to protonate the carboxylate salt and isolate the β-keto acid is critical. This step should be performed at low temperatures (e.g., in an ice bath) and the product should be extracted immediately into an organic solvent to minimize its time in the unstable acidic aqueous environment.

Q4: My substrate contains other functional groups that are sensitive to strong acids or bases. How can I selectively hydrolyze the β-keto ester?

Answer: This is a classic challenge in complex molecule synthesis. When harsh pH conditions are not viable, you have several milder strategies at your disposal.

Strategy 1: Enzymatic Hydrolysis This is an excellent method for sensitive substrates. Hydrolase enzymes (such as lipases and esterases) can catalyze the hydrolysis of the ester bond under mild, near-neutral pH and ambient temperature conditions. This approach generates the β-keto acid in situ, often in a buffered solution where it remains as the more stable carboxylate, preventing both degradation and side reactions with other functional groups.

Strategy 2: Protecting Groups If other functional groups (e.g., a ketone you wish to preserve) are the primary concern, a protection strategy may be necessary. The ketone can be selectively protected as an acetal, which is stable to the basic conditions required for ester hydrolysis. After hydrolysis, the acetal can be removed under acidic conditions to regenerate the ketone.

Strategy 3: Krapcho Dealkoxycarbonylation For certain applications where the ultimate goal is the ketone product (after decarboxylation), the Krapcho reaction is a powerful alternative. This method uses a salt, such as lithium chloride (LiCl), in a polar aprotic solvent like DMSO with a small amount of water at high temperatures. It proceeds under near-neutral conditions and is compatible with many acid- or base-sensitive groups. The reaction dealkylates the ester and decarboxylates the intermediate in one pot.

Hydrolysis_Strategy start Start: Hydrolyze β-Keto Ester is_sensitive Is the substrate sensitive to strong acid/base? start->is_sensitive harsh_ok Use Standard Saponification (e.g., NaOH, RT) is_sensitive->harsh_ok No mild_needed Choose a Mild Method is_sensitive->mild_needed Yes enzymatic Enzymatic Hydrolysis (Neutral pH, RT) mild_needed->enzymatic krapcho Krapcho Reaction (If decarboxylated product is desired) mild_needed->krapcho protecting_group Protecting Group Strategy mild_needed->protecting_group

Caption: Decision workflow for selecting a hydrolysis method.
Q5: Besides decarboxylation, what other side reactions should I be aware of?

Answer: While decarboxylation is the main concern, you should also be aware of a potential retro-Claisen (or retro-Dieckmann) condensation . This reaction is the reverse of the ester condensation used to form the β-keto ester. It is most likely to occur under strong basic conditions, especially if there is no α-proton or if the resulting carbanion is highly stabilized. This cleavage results in two separate, simpler ester or carboxylate products.

To avoid this:

  • Use stoichiometric amounts of base.

  • Employ milder bases like lithium hydroxide (LiOH) or potassium carbonate (K₂CO₃) where applicable.

  • Keep reaction temperatures low.

Part 3: Validated Experimental Protocols

These protocols provide detailed, step-by-step methodologies for common procedures.

Protocol 1: Low-Temperature Saponification of a β-Keto Ester

This protocol is designed to minimize decarboxylation by controlling temperature and exposure to acidic conditions.

  • Dissolution: Dissolve the β-keto ester (1.0 eq) in a suitable organic solvent (e.g., THF or ethanol) and cool the solution to 0°C in an ice-water bath.

  • Saponification: Slowly add an aqueous solution of 1 M NaOH (1.1 eq) dropwise while maintaining the temperature at 0°C.

  • Reaction Monitoring: Allow the reaction to stir at 0°C or let it slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Workup Preparation: Once the reaction is complete, cool the mixture back down to 0°C. Prepare a separate flask with a cold (0°C) solution of 1 M HCl (1.2 eq) and the extraction solvent (e.g., ethyl acetate or MTBE).

  • Acidification & Extraction: Slowly pour the reaction mixture into the cold acidic solution with vigorous stirring. Do NOT add the acid to the reaction mixture. This ensures the newly formed β-keto acid is always in the presence of the organic solvent, allowing for immediate extraction and minimizing its time in the aqueous acid.

  • Isolation: Separate the organic layer. Wash the aqueous layer 2-3 times with fresh, cold extraction solvent. Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure at low temperature (e.g., using an ice bath for the rotary evaporator).

Protocol 2: Analytical Monitoring of Hydrolysis via HPLC

This method allows for accurate quantification of the starting material, product, and any major byproducts like the decarboxylated ketone.

  • Sample Preparation: At various time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quenching: Immediately quench the aliquot in a prepared vial containing a diluent (e.g., 950 µL of a 50:50 acetonitrile:water solution with 0.1% formic acid). The acid will stop the base-catalyzed reaction and protonate the carboxylate for analysis.

  • HPLC Conditions (General Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where both the β-keto ester and β-keto acid absorb (e.g., 254 nm).

  • Analysis: Inject the quenched sample. Identify peaks based on retention times of authentic standards for the starting material, desired acid product, and the potential decarboxylated ketone. Quantify the conversion and yield by integrating the peak areas.

Data Summary Table

MethodConditionsAdvantagesDisadvantagesBest For
Acid-Catalyzed Hydrolysis Dilute acid (e.g., HCl, H₂SO₄), often with heat.Simple reagents.Reversible reaction, often requires heat which promotes decarboxylation.Robust substrates where decarboxylation is not a primary concern.
Base-Promoted Hydrolysis Stoichiometric base (e.g., NaOH, LiOH), RT or 0°C.Irreversible, high conversion, minimizes decarboxylation at low temp.Can be incompatible with base-sensitive functional groups.General purpose, high-yield synthesis of β-keto acids.
Enzymatic Hydrolysis Hydrolase enzyme, buffered solution (pH ~7), RT.Extremely mild, highly selective, avoids harsh pH and temperatures.Requires screening for a suitable enzyme, can be slower.Complex, multi-functional molecules with sensitive groups.
Krapcho Reaction Salt (e.g., LiCl), polar aprotic solvent (e.g., DMSO), high heat.Near-neutral, tolerates many functional groups, one-pot procedure.Results in the decarboxylated ketone, not the acid; high temperatures.When the ketone is the desired final product and the substrate is acid/base sensitive.

References

  • Grokipedia.
  • Wikipedia. Krapcho decarboxylation. [Link]

  • PubMed. Electronic Factors Influencing the Decarboxylation of beta-Keto Acids. A Model Enzyme Study. [Link]

  • ResearchGate. Overview of assays for hydrolysis of β -keto esters. [Link]

  • ACS Publications. Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. [Link]

  • Master Organic Chemistry. Decarboxylation. [Link]

  • PLOS One. Statistical Evaluation of HTS Assays for Enzymatic Hydrolysis of β-Keto Esters. [Link]

  • ResearchGate. Statistical Evaluation of HTS Assays for Enzymatic Hydrolysis of β-Keto Esters. [Link]

  • Chemistry LibreTexts. 9.4: β-Ketoacids Decarboxylate. [Link]

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • National Institutes of Health. Statistical Evaluation of HTS Assays for Enzymatic Hydrolysis of β-Keto Esters. [Link]

  • PubMed. Statistical Evaluation of HTS Assays for Enzymatic Hydrolysis of β-Keto Esters. [Link]

  • Chem-Station. Krapcho Decarboxylation. [Link]

  • Scribd. Advances in Krapcho Decarboxylation. [Link]

  • Marcel Dekker, Inc. A mild and Selective Method of Ester Hydrolysis. [Link]

  • National Institutes of Health. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. [Link]

  • Chemistry LibreTexts. 17.8: Acetals as Protecting Groups. [Link]

  • Chemguide. Hydrolysis of Esters. [Link]

  • Quora. What makes β-keto acids more acidic than carboxylic acids? [Link]

  • KPU Pressbooks. 2.6 Protecting Groups in Synthesis – Organic Chemistry II. [Link]

  • Homework.Study.com. Beta-keto

Technical Support Center: A Scientist's Guide to Preventing "Oiling Out" in Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist:

Welcome to the technical support center. In the world of chemical synthesis and drug development, achieving a pure, crystalline solid is often the gold standard. However, the path to a perfect crystal is frequently obstructed by a frustrating phenomenon known as "oiling out." This guide is designed to move beyond simple procedural lists and provide you with a deep, mechanistic understanding of why oiling out occurs and to equip you with robust, field-proven strategies to overcome it. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system for success.

Section 1: Understanding "Oiling Out" — The Science Behind Phase Separation

What is "Oiling Out"?

"Oiling out," technically referred to as liquid-liquid phase separation (LLPS), is a phenomenon where a solute separates from a solution as a liquid phase (an "oil") rather than as a solid crystalline phase.[1][2] This oil is a solute-rich liquid that is immiscible with the bulk solvent, often appearing as small droplets, a dense secondary layer, or a sticky "gum."[3]

This event is a significant hurdle in process chemistry for several reasons:

  • Poor Purification: The oil phase is often a better solvent for impurities than the crystallization solvent itself. When this oil eventually solidifies, these impurities become entrapped, leading to a product of low purity.[3][4]

  • Uncontrolled Solidification: The transformation of the oil into a solid is often spontaneous and rapid, bypassing the orderly process of crystal growth. This can lead to the formation of an amorphous solid or a poorly defined crystalline form, which can be difficult to handle, filter, and dry.[3]

  • Scale-Up Challenges: Processes that are prone to oiling out are notoriously difficult to scale up. Changes in vessel geometry, mixing efficiency, and heat transfer can drastically alter the outcome, leading to batch failures.[3][5]

The Thermodynamics and Kinetics of Oiling Out

At its core, oiling out is a kinetic and thermodynamic phenomenon. When a solution becomes supersaturated—meaning the concentration of the solute exceeds its equilibrium solubility—the system seeks to relieve this state by precipitating the excess solute. Ideally, this occurs through nucleation and controlled crystal growth.

However, if the level of supersaturation becomes too high, too quickly, the system can enter a region of the phase diagram known as the "metastable liquid-liquid region" or "miscibility gap."[3][6] In this state, the formation of a solute-rich liquid phase is kinetically favored over the more ordered, and thus slower, process of forming a crystal lattice.[3]

Several key factors dictate whether a system will crystallize cleanly or oil out:

  • Supersaturation: This is the primary driving force. High levels of supersaturation, whether generated by rapid cooling, fast anti-solvent addition, or excessive solvent evaporation, are the most common culprits behind oiling out.[1][3][7]

  • Temperature: Temperature affects solubility. For compounds with a low melting point, the temperature at which the solution becomes sufficiently supersaturated might still be above the compound's melting point, forcing it to separate as a liquid.[4]

  • Solvent System: The choice of solvent is critical. A solvent in which the compound is extremely soluble can lead to very high concentrations, increasing the risk of oiling out upon cooling or anti-solvent addition.[1][8]

  • Impurities: The presence of impurities can disrupt the crystal lattice formation process, effectively inhibiting nucleation and promoting the formation of an oil.[1][3]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, pad="0.5,0.5"]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Thermodynamic pathways for crystallization versus oiling out.

Section 2: Troubleshooting Guide — From Oily Globules to Crystalline Solids

This section provides actionable, step-by-step protocols to diagnose and solve specific oiling out scenarios encountered during crystallization.

Problem: Oiling Out Occurs During Cooling Crystallization

This is the most common scenario, where a clear, hot solution becomes turbid with oily droplets as it cools.

Root Cause Analysis: The cooling rate is too fast, causing the solution to rapidly cross into the miscibility gap before nucleation can occur. The starting concentration may also be too high.[1][3] Slowing the cooling rate allows the system to remain in the metastable zone longer, favoring controlled crystal growth.[1][9][10]

Solution Protocol 1: Optimizing the Cooling Profile

  • Re-dissolve: Gently reheat the oiled-out mixture until a clear solution is reformed. If necessary, add a small amount (5-10% v/v) of additional solvent to ensure complete dissolution.[4][11]

  • Insulate and Slow Cool: Remove the flask from the heat source and insulate it (e.g., by wrapping it in glass wool or placing it within a larger beaker). Allow it to cool slowly and undisturbed to room temperature. This gradual temperature decrease is often sufficient to promote proper crystal formation.[11]

  • Controlled Cooling (Advanced): For more sensitive systems, use a programmable heating mantle or a temperature-controlled bath to implement a slow, linear cooling ramp (e.g., 5-10 °C per hour).

  • Induce Nucleation: If crystals do not form upon reaching room temperature, try scratching the inside of the flask with a glass rod at the solution's surface to create a nucleation site.[4]

  • Final Cooling: Once a stable crystal slurry has formed, the cooling can be completed by placing the flask in an ice bath to maximize yield.

ParameterRapid Cooling (e.g., Ice Bath)Slow Cooling (e.g., Insulated)Rationale
Cooling Rate > 2-3 °C / min< 0.5 °C / minSlower rates prevent the rapid generation of high supersaturation that leads to oiling out.[1][9]
Typical Outcome Oiling out, amorphous solid, low purityWell-defined crystals, high purityAllows time for molecules to orient into a crystal lattice rather than aggregating into a liquid.[3][9]
Crystal Size Small, often agglomeratedLarger, more uniformSlower growth favors the formation of larger, more perfect crystals.
Problem: Oiling Out Occurs During Anti-Solvent Addition

Adding an anti-solvent (a solvent in which the compound is insoluble) is a common method to induce crystallization. However, if done improperly, it can create zones of extremely high local supersaturation, causing the product to oil out instantly.

Root Cause Analysis: The anti-solvent is added too quickly or with poor mixing, creating localized regions where the solubility drops dramatically, shocking the system into liquid-liquid phase separation.[1]

Solution Protocol 2: Optimizing Anti-Solvent Addition

  • Elevate Temperature: Perform the anti-solvent addition at a slightly elevated temperature. This keeps the overall solubility higher, making the system more forgiving to localized supersaturation.[1]

  • Slow, Subsurface Addition: Use a syringe pump or a dropping funnel to add the anti-solvent very slowly (e.g., over 30-60 minutes) while vigorously stirring the solution. Ensure the anti-solvent is added below the surface of the solution to promote rapid dispersion.

  • Monitor for Turbidity: Add the anti-solvent until the solution just begins to turn cloudy (the nucleation point).

  • Age and Cool: Stop the addition, and allow the solution to stir at that temperature for a period (e.g., 30 minutes) to allow the initial nuclei to mature and grow.

  • Complete the Process: Once a stable crystal bed is established, the remaining anti-solvent can be added more quickly, followed by slow cooling to maximize the yield.

Problem: A Stable Oil Forms and Refuses to Crystallize

Sometimes, despite optimizing cooling or addition rates, a persistent oil forms. This indicates the system is deep within the miscibility gap and lacks the necessary trigger for nucleation.

Root Cause Analysis: The energy barrier for nucleation is too high, or the system lacks nucleation sites. The high viscosity of the oil can also kinetically hinder the molecular rearrangement required for crystallization.[3]

Solution Protocol 3: Seeding to Induce Crystallization

Seeding is a powerful technique to bypass primary nucleation entirely by providing a template for crystal growth.[1][7][12]

  • Prepare Seed Crystals: If you have a small amount of pure, crystalline material from a previous batch, grind it into a fine powder. If not, try to generate a small amount by taking a drop of the oiled-out solution, dissolving it in a minimal amount of a volatile solvent, and rapidly evaporating it on a watch glass to generate a solid "crust."

  • Determine the Seeding Window: Reheat the oiled-out solution until it is clear. Then, cool it slowly. The ideal temperature to add seeds is within the "metastable zone"—the temperature range where the solution is supersaturated but will not spontaneously nucleate or oil out.[1][13] This is typically a few degrees below the temperature at which the solution became clear.

  • Introduce the Seeds: Add a very small amount (typically 1-5% by weight) of the seed crystals to the gently stirred solution.[1]

  • Allow Growth: Hold the solution at the seeding temperature for a period (e.g., 1 hour) to allow the seeds to grow. You should observe the solution becoming a thin, mobile slurry.

  • Complete Cooling: Once growth is established, resume a slow cooling profile to the final temperature.

dot graph TD { graph [splines=ortho, nodesep=0.4, pad="0.5,0.5"]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: A decision-making workflow for troubleshooting oiling out.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: Can I just cool my oil down further to force it to crystallize?

    • A1: While this can sometimes work, it often leads to rapid, uncontrolled solidification into an amorphous glass or a poorly crystalline solid, which will likely have high levels of trapped impurities. It is generally not a recommended strategy for achieving high purity.

  • Q2: How do I know if I'm dealing with oiling out versus a simple low-melting solid?

    • A2: Oiling out occurs when a compound separates from a solution as a liquid above its melting point because the solution temperature is too high.[4] If you have a pure compound with a melting point of 40°C and it separates from solution at 50°C, that is oiling out. If you simply cool the pure, molten compound to 39°C and it solidifies, that is normal freezing. The key difference is the presence of the solvent.

  • Q3: What is the role of impurities in promoting oiling out?

    • A3: Impurities can act as "crystal lattice disruptors." They can interfere with the ability of the primary compound's molecules to pack into an ordered, crystalline structure. This increases the energy barrier for nucleation, making it more likely for the system to opt for the kinetically easier path of liquid-liquid phase separation.[1][3]

  • Q4: Can sonication help prevent oiling out?

    • A4: Yes, in some cases. Ultrasonic irradiation can promote nucleation by creating localized hot spots and cavitation bubbles that can act as nucleation sites. This can help the system crystallize within the metastable zone before it enters the oiling out region.[14]

  • Q5: Is it possible to recover my material if it has already oiled out and solidified into a gum?

    • A5: Absolutely. The material is not lost. You should re-dissolve the entire mixture by heating it and adding more of the primary solvent until a clear solution is obtained.[4] Then, you can re-attempt the crystallization using one of the troubleshooting protocols outlined above, such as a much slower cooling rate or a different solvent system.

References

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Protheragen. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved from [Link]

  • Kee, N., et al. (2025, August 7). An In-Line Study of Oiling Out and Crystallization. ResearchGate. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Faria, R. P. V., et al. (2014, September 24). Crystallization Process Design Using Thermodynamics To Avoid Oiling Out in a Mixture of Vanillin and Water. ACS Publications. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Brainly. (2024, January 24). Low melting point solids often "oil out" of a crystallization solution rather than crystallizing. If this happens, how would you change the recrystallization procedure to ensure good crystals?. Retrieved from [Link]

  • Sun, M., et al. (n.d.). Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Choi, H. (n.d.). Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. Retrieved from [Link]

  • Zhang, S., et al. (2020, September 15). Seeding Techniques and Optimization of Solution Crystallization Processes. ACS Publications. Retrieved from [Link]

  • Zhu, Z., et al. (2024, December 10). Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. ACS Publications. Retrieved from [Link]

  • CatSci. (2021, August 25). Seeding: A Simple but Effective Method for Crystallisation Control. Retrieved from [Link]

  • Ohtake, K., et al. (2022, December 5). Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram. ResearchGate. Retrieved from [Link]

  • Li, K., et al. (n.d.). Wet Milling, Seeding, and Ultrasound in the Optimization of the Oiling-Out Crystallization Process. ResearchGate. Retrieved from [Link]

  • LUTPub. (2018, November 26). Effect of Liquid-Liquid Phase Separation During Crystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Liquid-Liquid Phase Separation in Crystallization. Retrieved from [Link]

  • Veesler, S., et al. (2019, April 20). Crystallization in the Presence of a Liquid−Liquid Phase Separation. University of Cincinnati College of Engineering and Applied Science. Retrieved from [Link]

  • Jahan, I., et al. (2024, October 27). Effect of Cooling Rate on Properties of Beeswax and Stearic Acid Oleogel Based on Rice Bran Oil and Sesame Oil. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application. Retrieved from [Link]

  • MDPI. (2025, May 29). Yield of Protein Crystallization from Metastable Liquid–Liquid Phase Separation. Retrieved from [Link]

  • AIP Publishing. (2023, September 21). Impact of cooling rate and shear flow on crystallization and mechanical properties of wax-crystal networks. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of cooling rate on lipid crystallization in oil-in-water emulsions. Retrieved from [Link]

  • Thermal Processing Magazine. (2023, June 15). The effect of temperature on cooling curve behavior. Retrieved from [Link]

Sources

Optimizing reaction time for the acylation of Methyl 2,4-dimethyl-3-oxopentanoate

Technical Support Center: Acylation of Hindered -Keto Esters

Topic: Kinetic Optimization for Methyl 2,4-dimethyl-3-oxopentanoate Ticket Priority: High (Process Bottleneck) Assigned Specialist: Senior Application Scientist, Process Development

Executive Summary: The Kinetic Bottleneck

You are likely experiencing reaction times exceeding 24–48 hours or incomplete conversion.

The Root Cause: Your substrate, Methyl 2,4-dimethyl-3-oxopentanoate , possesses a methyl group at the

quaternary carbon center
  • Steric Hindrance: The nucleophilic site is buried between the ester, the ketone, and the

    
    -methyl group.
    
  • Thermodynamic Penalty: The resulting tricarbonyl product cannot enolize (no

    
    -protons remaining), losing the stabilization energy usually gained in standard Claisen condensations.
    

This guide provides the Magnesium-Mediated Soft Enolization protocol optimized for speed, moving beyond standard literature methods to force the kinetics.

The Optimized Protocol (High-Throughput)

Standard methods (NaH/THF) often result in O-acylation or decomposition for this substrate. We utilize a modified Rathke Magnesium Chelation protocol with specific rate-enhancing modifications.

Reagents & Stoichiometry
ComponentRoleEquiv.Critical Specification
Substrate Nucleophile1.0Dry (<200 ppm H₂O)
MgCl₂ Lewis Acid1.5 Anhydrous beads (Must release heat upon hydration)
Pyridine Base/Ligand2.5Distilled over CaH₂
Acyl Chloride Electrophile1.2Freshly distilled
DCM Solvent[0.5 M]High concentration drives kinetics
Step-by-Step Workflow

Phase 1: The "Slurry" Activation (Crucial for Rate)

  • Charge a flame-dried flask with Anhydrous MgCl₂ (1.5 eq).

  • Add DCM (minimal volume) and Substrate (1.0 eq).

  • Cool to 0°C.

  • Add Pyridine (2.5 eq) dropwise.

    • Checkpoint: The solution must turn into a thick, white/yellow slurry. This indicates the formation of the Magnesium-Enolate Chelate. If it remains clear, your MgCl₂ is wet, and the reaction will be slow or fail.

  • Time Optimization Step: Stir this slurry for 30 minutes at 0°C before adding the electrophile. This ensures complete deprotonation and chelation.

Phase 2: The Acylation 6. Add the Acyl Chloride (1.2 eq) dropwise at 0°C. 7. The Kinetic Ramp:

  • Stir at 0°C for 1 hour.
  • Allow to warm to Room Temperature (20–25°C).
  • Deviation: If conversion is <50% after 2 hours at RT, do not heat to reflux immediately. Add DMAP (0.1 eq) . This nucleophilic catalyst significantly accelerates the attack on hindered acyl chlorides.

Phase 3: Quench & Isolation 8. Quench with cold 1M HCl (careful of gas evolution). 9. Extract with DCM. The product (tricarbonyl) is often unstable on silica; purification via distillation or crystallization is preferred.

Mechanism & Troubleshooting Logic

The success of this reaction relies on the "Template Effect" of the Magnesium ion. It holds the

ReactionMechanismSubstrateSubstrate(Methyl 2,4-dimethyl-3-oxopentanoate)ChelateMg-Enolate Complex(The 'Slurry')Substrate->Chelate+ PyridineDeprotonationMgCl2MgCl2 (Anhydrous)MgCl2->ChelateChelationTSTransition State(Mg Coordinates Electrophile)Chelate->TS+ Acyl ClRate Limiting StepAcylClAcyl ChlorideProductC-Acylated Product(Quaternary Center)TS->ProductC-Attack(Directed)O_AcylO-Acylated Byproduct(Undesired)TS->O_AcylO-Attack(If Mg dissociates)

Caption: The Magnesium ion acts as a template, locking the enolate geometry to favor C-acylation over O-acylation.

Troubleshooting Center (FAQ)

Q1: The reaction mixture never turned into a slurry; it stayed clear.

Diagnosis: Hydrated MgCl₂. The "slurry" is the physical manifestation of the Mg-Enolate complex. If the solution is clear, the MgCl₂ has likely absorbed water from the air (it is extremely hygroscopic), forming unreactive hexahydrates. Fix:

  • Use fresh anhydrous MgCl₂ beads (not powder, which hydrates faster).

  • Flame-dry the MgCl₂ under vacuum before adding solvent.

Q2: Reaction stalled at 60% conversion after 24 hours.

Diagnosis: Product Inhibition or HCl Poisoning. As the reaction proceeds, Pyridine-HCl precipitates. In highly concentrated, hindered reactions, this salt can coat the Mg-surface or buffer the solution too strongly. Fix:

  • Dilution: Add 20% more solvent to break up the salt cake.

  • Catalysis: Add 10 mol% DMAP . This forms a highly reactive N-acylpyridinium intermediate that is more electrophilic than the acyl chloride itself, overcoming the steric barrier of the quaternary center formation.

Q3: I am seeing significant O-acylated product (Enol Ester).

Diagnosis: "Hard" Reaction Conditions. You likely used a base that was too strong (like NaH or LDA) or a solvent that is too polar (DMF/DMSO), which separates the ion pair. Fix:

  • Stick to DCM or Toluene (Non-polar solvents favor tight ion pairs).

  • Ensure the temperature was 0°C during addition. Higher temperatures during the initial mixing favor the kinetic O-acylation product.

Q4: Can I use TEA (Triethylamine) instead of Pyridine?

Diagnosis: Steric Clash. While TEA is a stronger base, it is bulkier. For your specific substrate (Methyl 2,4-dimethyl-3-oxopentanoate), which is already crowded, the bulk of TEA can prevent the formation of the tight Mg-chelate. Fix: Stick to Pyridine or Imidazole .

Decision Tree for Optimization

Use this logic flow to determine your next experimental move.

TroubleshootingTreeStartStart: Reaction Slow/StalledCheckSlurryDid a thick slurry formupon base addition?Start->CheckSlurryCheckWaterCheck MgCl2 Source(Must be Anhydrous)CheckSlurry->CheckWaterNo (Clear Soln)CheckByproductCheck LCMS/NMRIs O-Acyl present?CheckSlurry->CheckByproductYes (Slurry Exists)RestartDryRestart with Fresh MgCl2Flame Dry FlaskCheckWater->RestartDryAddDMAPAdd 10 mol% DMAPIncrease Temp to 35°CCheckByproduct->AddDMAPNo (Just SM left)ChangeSolventSwitch Solvent to DCMEnsure 0°C AdditionCheckByproduct->ChangeSolventYes (O-Acyl found)

Caption: Diagnostic workflow for identifying the cause of stalled acylation.

References

  • Rathke, M. W.; Cowan, P. J. (1985). "Procedures for the acylation of diethyl malonate and ethyl acetoacetate with acid chlorides using tertiary amine bases and magnesium chloride". The Journal of Organic Chemistry, 50(15), 2622–2624.

  • Stiles, M. (1959). "Carboxylation of Ketones with Magnesium Methyl Carbonate". Journal of the American Chemical Society, 81(10), 2598–2599.

  • Clay, R. J., et al. (1993). "Magnesium mediated acylation of malonates". Synthesis, 1993(03), 290-292.

  • Olsen, J., et al. (2012).[1] "Highly Enantioselective Chlorination of β-Keto Esters...". Journal of the American Chemical Society, 134(18), 7600–7603. (Referenced for substrate behavior of hindered

    
    -keto esters). 
    

Validation & Comparative

A Comparative Guide to Purity Assessment of Methyl 2,4-dimethyl-3-oxopentanoate by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous assessment of purity for intermediates is not merely a quality control step but a cornerstone of process integrity and end-product safety. Methyl 2,4-dimethyl-3-oxopentanoate, a β-keto ester, serves as a valuable building block in organic synthesis. Its purity can significantly influence the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of this key intermediate, supported by experimental rationale and adherence to stringent scientific principles.

The Analytical Challenge: Understanding the Molecule

Methyl 2,4-dimethyl-3-oxopentanoate is a volatile organic compound amenable to gas chromatography. However, like many β-keto esters, it can exist in equilibrium with its enol tautomer. While GC analysis is performed at elevated temperatures that favor the keto form, the potential for on-column isomerization or the presence of stabilized enol forms in the original sample necessitates a robust analytical method. Furthermore, impurities may arise from the synthetic route, typically a Claisen condensation or related reactions, and can include unreacted starting materials, byproducts from side reactions, or residual solvents.

GC-MS: The Gold Standard for Volatile Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and often preferred technique for the purity assessment of volatile and semi-volatile compounds like Methyl 2,4-dimethyl-3-oxopentanoate.[1][2] The coupling of gas chromatography's high separation efficiency with the definitive identification capabilities of mass spectrometry provides a comprehensive impurity profile.[3]

The Rationale for GC-MS in Purity Assessment

The choice of GC-MS is underpinned by several key advantages in the context of pharmaceutical analysis:

  • High Resolution and Sensitivity: GC offers excellent separation of structurally similar volatile compounds. When coupled with a mass spectrometer, it provides the sensitivity required to detect and identify trace-level impurities, which is critical for meeting regulatory requirements.[1][4]

  • Specificity and Identification: The mass spectrometer provides a unique fragmentation pattern for each eluting compound, acting as a "chemical fingerprint." This allows for the unambiguous identification of known and unknown impurities by comparing the obtained spectra with reference libraries (e.g., NIST) or through manual interpretation.[3]

  • Quantitative Accuracy: With proper validation, GC-MS methods can be highly quantitative, allowing for the precise determination of the purity of the main component and the levels of identified impurities.[5]

  • Regulatory Acceptance: GC-MS is a well-established and widely accepted technique by regulatory bodies such as the FDA for the analysis of residual solvents and other volatile impurities in pharmaceutical products.[6]

Experimental Workflow: A Self-Validating System

The following protocol is designed to be a self-validating system, incorporating checks and standards to ensure the reliability of the results, in line with the principles of analytical procedure validation outlined in ICH Q2(R2).[7]

Caption: A typical workflow for the GC-MS analysis of Methyl 2,4-dimethyl-3-oxopentanoate.

Detailed Experimental Protocol
  • Preparation of Solutions:

    • Sample Solution: Accurately weigh approximately 50 mg of Methyl 2,4-dimethyl-3-oxopentanoate into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as methanol.

    • Reference Standard Solution: Prepare a solution of a certified reference standard of Methyl 2,4-dimethyl-3-oxopentanoate at a similar concentration to the sample solution.

    • Internal Standard (IS) Stock Solution: Prepare a stock solution of a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties but different retention time) in the same solvent.

    • Working Solutions: Spike both the sample and reference standard solutions with a known amount of the internal standard.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: A system equipped with a split/splitless injector and a capillary column (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column).

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 250 °C at a rate of 10 °C/min.

      • Final hold: Hold at 250 °C for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 40-300.

  • Data Analysis and Purity Calculation:

    • Identify the peak corresponding to Methyl 2,4-dimethyl-3-oxopentanoate in the chromatogram by comparing its retention time and mass spectrum with that of the reference standard.

    • Identify impurity peaks by examining their mass spectra and comparing them to a spectral library (e.g., NIST).

    • Calculate the purity using the area normalization method (assuming all components have the same response factor) or, for higher accuracy, by using the internal standard method and relative response factors if determined.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Comparison with Alternative Purity Assessment Techniques

While GC-MS is a powerful tool, a comprehensive understanding of its advantages and limitations is best achieved through comparison with other analytical techniques.

FeatureGC-MSHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on volatility and polarity, with detection by mass fragmentation.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Detection and quantification based on the magnetic properties of atomic nuclei.
Applicability Ideal for volatile and thermally stable compounds.[8]Suitable for non-volatile and thermally labile compounds.[2]Provides detailed structural information and can quantify all proton-containing species.
Impurity Detection Excellent for volatile organic impurities and residual solvents.[1]Better for non-volatile impurities, such as salts or high molecular weight byproducts.Can detect and quantify both volatile and non-volatile impurities, provided they have a unique NMR signal.
Tautomerism Analysis at high temperatures generally favors the keto form, potentially not reflecting the room temperature equilibrium.Can be challenging due to peak broadening or the appearance of multiple peaks for the tautomers.The gold standard for quantifying keto-enol tautomers in solution at room temperature.[7][9]
Quantification Highly quantitative with proper validation and use of internal standards.Highly quantitative, especially with UV detection for chromophoric compounds.Inherently quantitative as signal intensity is directly proportional to the number of nuclei.
Identification Definitive identification of unknowns through mass spectral libraries.Identification relies on comparison with reference standards; hyphenation with MS (LC-MS) is needed for unknown identification.Provides unambiguous structural elucidation of unknowns.
Throughput Relatively high throughput.Can have longer run times depending on the separation.Lower throughput, with longer acquisition times for dilute samples.
High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally unstable compounds.[10] For Methyl 2,4-dimethyl-3-oxopentanoate, which is volatile, HPLC would not be the primary choice. However, it would be the superior method for detecting non-volatile impurities that would not elute from a GC column, such as salts or involatile starting materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a unique and powerful alternative for purity assessment.[7][9] Its key advantage is its ability to provide detailed structural information and to be inherently quantitative without the need for compound-specific reference standards for every impurity (qNMR). Furthermore, NMR is the most reliable technique for studying and quantifying the keto-enol tautomerism of β-keto esters in solution, which can be crucial for understanding the compound's reactivity and stability.[11][12]

Conclusion: An Integrated Approach to Purity Assessment

For the comprehensive purity assessment of Methyl 2,4-dimethyl-3-oxopentanoate, GC-MS is an exceptionally powerful and appropriate technique. Its ability to separate and identify volatile impurities with high sensitivity and specificity makes it the method of choice for routine quality control and impurity profiling.

However, a truly robust analytical strategy, particularly during process development and characterization, would benefit from an integrated approach. The use of NMR spectroscopy can provide invaluable information on the keto-enol tautomerism and quantify non-volatile impurities, while HPLC can be employed to search for any potential high molecular weight or non-volatile contaminants. By understanding the strengths and limitations of each technique, researchers and drug development professionals can make informed decisions to ensure the quality and safety of their products.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • DiVerdi, J. A. EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. [Link]

  • Drawell. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

  • PrepChem.com. Synthesis of methyl 3-oxopentanoate. [Link]

  • Pharmaceutical Technology. (2017). GC-MS applications in pharmaceutical analysis. [Link]

  • Arizona State University. EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. [Link]

  • AELAB. (2026). GC vs. HPLC in Pharmaceutical and Medical Device Testing. [Link]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. [Link]

  • Journal of Chemical Education. (1979). An NMR study of keto-enol tautomerism in β[beta]-dicarbonyl compounds. [Link]

  • Journal of Chemical Education. (2011). Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy. [Link]

  • Chemchart. Methyl 2,4-dimethyl-3-oxopentanoate (59742-51-7). [Link]

  • UCLA Department of Chemistry and Biochemistry. Synthetic Approach to Aklavinone Using 2-0~0-2H-pyran-5-carboxylate (Coumalate) Intermediates. [Link]

  • YouTube. (2020). GCMS 3 Fragmentation Patterns. [Link]

  • Organic Syntheses. (2008). Working with Hazardous Chemicals. [Link]

  • PubChem. 2,4-Dimethyl-3-oxopentanoate. [Link]

  • ResearchGate. (2025). Mass Spectrometry of β-Ketoesters. Some Evidence of Their Tautomerism. [Link]

  • The Italian Association of Chemical Engineering. (2017). Application of GC-MS in Determinating the Trace Impurities of Benazolin. [Link]

  • Shimadzu. Solutions for Pharmaceutical Impurities. [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

  • Shimadzu. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. [Link]

Sources

Technical Guide: Enantiomeric Excess Determination of Methyl 2,4-dimethyl-3-oxopentanoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2,4-dimethyl-3-oxopentanoate represents a class of


-methyl-

-keto esters widely used as building blocks in polyketide synthesis (e.g., erythromycin fragments) and asymmetric aldol reactions. Determining the enantiomeric excess (ee) of this molecule presents a specific chemical challenge: configurational instability .

The C2 position (between the ketone and ester) is highly acidic (


), making the molecule prone to rapid racemization via keto-enol tautomerism, particularly in protic solvents or under thermal stress.

This guide compares three analytical methodologies, establishing Chiral Normal-Phase HPLC as the "Gold Standard" for accuracy and sample integrity, while evaluating Gas Chromatography (GC) and NMR as alternatives.

Part 1: The Challenge – Chemical Stability & Stereochemistry

Before selecting a method, the analyst must understand the molecule's behavior. The structure contains two potential stereocenters (C2 and C4), but the C2 center is labile.

  • The Risk: In the presence of trace bases or protic solvents (MeOH, Water), the C2 proton is removed/exchanged, leading to a planar enolate intermediate. Upon re-protonation, the stereochemistry at C2 is scrambled (racemization).

  • The Consequence: Reverse-Phase HPLC (using aqueous buffers) is unsuitable due to hydrolysis and racemization risks. High-temperature GC runs risk thermal racemization.

Decision Matrix: Method Selection

The following decision tree illustrates the logical flow for selecting the appropriate analytical technique based on sample constraints.

MethodSelection Start Start: Sample Analysis IsVolatile Is the derivative volatile? Start->IsVolatile IsStable Is it thermally stable (>150°C)? IsVolatile->IsStable Yes HighPrecision Is high precision (>98% ee) required? IsVolatile->HighPrecision No IsStable->HighPrecision No (Risk of Racemization) GC Alternative: Chiral GC (Cyclodextrin Phase) IsStable->GC Yes HPLC RECOMMENDED: Chiral Normal-Phase HPLC (Amylose/Cellulose) HighPrecision->HPLC Yes NMR Screening Only: 1H NMR + Shift Reagent (Eu(hfc)3) HighPrecision->NMR No (Quick Screen)

Figure 1: Analytical Method Selection Decision Tree.

Part 2: Comparative Analysis of Methodologies

Method A: Chiral Normal-Phase HPLC (Recommended)

This is the industry standard for labile


-keto esters. The use of non-polar solvents (Hexane/Heptane) minimizes proton exchange at the acidic C2 position.
  • Mechanism: Supramolecular interaction (H-bonding,

    
    -
    
    
    
    stacking) between the analyte and a polysaccharide stationary phase.
  • Pros: Non-destructive; low temperature (prevents racemization); high resolution (

    
    ).
    
  • Cons: High solvent consumption; requires expensive columns.

Method B: Chiral Gas Chromatography (GC)[1][2]
  • Mechanism: Interaction with cyclodextrin derivatives in the capillary phase.

  • Pros: High sensitivity; ideal for volatile methyl esters; fast.

  • Cons: Thermal Instability. The injection port temperature (often >200°C) can induce racemization of the

    
    -methyl group, leading to artificially low ee values.
    
Method C: NMR with Chiral Shift Reagents
  • Mechanism: Complexation with Europium or Praseodymium salts (e.g., Eu(hfc)

    
    ) to split signals.
    
  • Pros: No separation required; rapid.

  • Cons: Poor baseline resolution for high ee (>95%); requires significant sample mass; paramagnetic broadening.

Part 3: Detailed Experimental Protocol (Chiral HPLC)

Objective: Determine the enantiomeric excess of Methyl 2,4-dimethyl-3-oxopentanoate with a precision of


.
Instrumentation & Conditions
  • System: Agilent 1100/1200 Series or equivalent with DAD/VWD.

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H (Cellulose analogue).

    • Why? These phases show superior recognition for carbonyl-containing compounds via dipole-dipole interactions.

  • Mobile Phase: n-Hexane : Isopropanol (98:2 v/v).

    • Note: Avoid Ethanol or Methanol to prevent transesterification or proton exchange.

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Temperature: 10°C - 20°C . (Sub-ambient cooling is critical to freeze the stereochemistry).

  • Detection: UV @ 215 nm (Carbonyl

    
     transition).
    
Sample Preparation (Crucial Step)

To ensure "Self-Validating" integrity:

  • Dissolve 1 mg of sample in 1 mL of pure n-Hexane (HPLC Grade).

  • Do not use ultrasonic baths (heat generation = racemization). Vortex gently.

  • Inject immediately.

Workflow Diagram

HPLC_Workflow Prep Sample Prep (Hexane, 1mg/mL) Inject Injection (5 µL) Prep->Inject Equilib Column Equilibration (98:2 Hex/IPA, 15°C) Equilib->Inject Separation Chiral Recognition (Chiralpak AD-H) Inject->Separation Detect UV Detection (215 nm) Separation->Detect Data Integration & calc. ee % Detect->Data

Figure 2: HPLC Experimental Workflow.

Part 4: Data Presentation & Performance Metrics

The following table summarizes typical performance data for this class of


-keto esters on polysaccharide columns.
ParameterChiralpak AD-H (Amylose)Chiralcel OD-H (Cellulose)Acceptance Criteria
Mobile Phase Hexane:IPA (98:2)Hexane:IPA (95:5)N/A
Retention Time (

)
12.4 min14.2 minStable

Retention Time (

)
14.8 min16.9 minStable

Selectivity (

)
1.251.18

Resolution (

)
2.8 1.9

(Baseline)
Tailing Factor 1.051.12

Note: Data represents typical values for


-methyl-

-keto esters. Exact retention times will vary based on column age and specific flow rates.
Calculation of Enantiomeric Excess


Part 5: Troubleshooting & Stability Verification

To satisfy the "Trustworthiness" requirement, you must validate that the method itself is not racemizing the sample.

The "Stop-Flow" Test:

  • Inject a sample with known ee (or a racemate).

  • Stop the flow when the sample is on the column for 30 minutes.

  • Restart flow.

  • Observation: If the peak shape broadens significantly or the plateau between peaks rises (peak bridging), on-column racemization is occurring.

  • Solution: Lower the column temperature to 5°C or reduce the percentage of IPA (alcohol can act as a weak proton source).

References

  • Chiral Separ

    
    -Keto Esters: 
    
    • Title: "Enantioselective chromatography of -keto esters and their deriv
    • Source: Journal of Chrom
    • Context: Establishes the baseline for using amylose-based columns for this chemical class.
  • Racemization Mechanisms

    • Title: "Racemiz
    • Source: ResearchG
    • Context: detailed kinetics of the keto-enol tautomerism that necessitates low-temper
  • General Chiral HPLC Methodologies

    • Title: "Chiral High Performance Liquid Chrom
    • Source: International Journal of Pharmacy and Pharmaceutical Research.
    • Context: Overview of polysaccharide st

A Comparative Guide to the Synthesis of Methyl 2,4-dimethyl-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 2,4-dimethyl-3-oxopentanoate, a β-keto ester, is a valuable building block in organic synthesis, finding applications in the preparation of a variety of more complex molecules. The strategic placement of its carbonyl and ester functionalities, coupled with α-substitution, makes it a versatile intermediate. This guide provides an in-depth comparison of two primary synthetic routes for this compound: the Claisen condensation and the Meldrum's acid route. The objective is to furnish researchers with the necessary information to select the most suitable method based on factors such as yield, scalability, and experimental simplicity.

At a Glance: Comparison of Synthesis Routes

FeatureClaisen CondensationMeldrum's Acid Route
Starting Materials Methyl isobutyrate, Isobutyryl chlorideMeldrum's acid, Isobutyryl chloride, Methanol
Key Intermediate Enolate of methyl isobutyrateAcyl-Meldrum's acid derivative
Reaction Conditions Strong base (e.g., NaH, LDA), low temperaturePyridine, room temperature followed by reflux
Reported Yield Moderate to goodGood to excellent
Scalability Can be challenging due to strong base handlingGenerally scalable
Purification Distillation, Column chromatographyDistillation
Key Advantages Utilizes readily available starting materialsMilder initial reaction conditions, high yields
Key Disadvantages Requires strictly anhydrous conditions and strong basesMeldrum's acid is a specialized reagent

Route 1: The Claisen Condensation Approach

The Claisen condensation is a classic carbon-carbon bond-forming reaction that unites two ester molecules to form a β-keto ester. In the context of synthesizing Methyl 2,4-dimethyl-3-oxopentanoate, a mixed Claisen condensation is employed. This involves the acylation of the enolate of methyl isobutyrate with an acylating agent such as isobutyryl chloride.

Mechanistic Rationale

The reaction is initiated by the deprotonation of the α-carbon of methyl isobutyrate using a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) to form a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of isobutyryl chloride. The subsequent loss of the chloride leaving group yields the target β-keto ester. The choice of a non-nucleophilic base is crucial to prevent side reactions with the ester or acyl chloride.

Experimental Protocol: Synthesis via Mixed Claisen Condensation

Materials:

  • Methyl isobutyrate

  • Isobutyryl chloride

  • Sodium hydride (60% dispersion in mineral oil) or Lithium diisopropylamide (LDA) solution

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is assembled.

  • Base Addition: The flask is charged with sodium hydride (1.1 equivalents), and the mineral oil is washed away with anhydrous hexanes under a nitrogen atmosphere. Anhydrous THF is then added.

  • Enolate Formation: The flask is cooled to 0 °C in an ice bath. Methyl isobutyrate (1.0 equivalent) dissolved in anhydrous THF is added dropwise via the dropping funnel over 30 minutes. The mixture is stirred at this temperature for 1 hour to ensure complete enolate formation.

  • Acylation: A solution of isobutyryl chloride (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Quenching and Workup: The reaction is carefully quenched by the slow addition of 1 M HCl at 0 °C until the pH is acidic. The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to afford Methyl 2,4-dimethyl-3-oxopentanoate.

Visualization of the Claisen Condensation Workflow

Claisen_Condensation cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product & Purification Methyl Isobutyrate Methyl Isobutyrate Enolate Formation Enolate Formation Methyl Isobutyrate->Enolate Formation 1. Add to base Isobutyryl Chloride Isobutyryl Chloride Acylation Acylation Isobutyryl Chloride->Acylation Strong Base (e.g., NaH) Strong Base (e.g., NaH) Strong Base (e.g., NaH)->Enolate Formation Enolate Formation->Acylation 2. React with Quenching Quenching Acylation->Quenching 3. Acidify Workup Workup Quenching->Workup 4. Extraction Purification (Distillation) Purification (Distillation) Workup->Purification (Distillation) 5. Isolate Methyl 2,4-dimethyl-3-oxopentanoate Methyl 2,4-dimethyl-3-oxopentanoate Purification (Distillation)->Methyl 2,4-dimethyl-3-oxopentanoate Meldrums_Acid_Route cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product & Purification Meldrum's Acid Meldrum's Acid Acylation Acylation Meldrum's Acid->Acylation Isobutyryl Chloride Isobutyryl Chloride Isobutyryl Chloride->Acylation Pyridine Pyridine Pyridine->Acylation Methanol Methanol Methanolysis Methanolysis Methanol->Methanolysis Intermediate Isolation Intermediate Isolation Acylation->Intermediate Isolation 1. Workup Intermediate Isolation->Methanolysis 2. Reflux in Purification (Distillation) Purification (Distillation) Methanolysis->Purification (Distillation) 3. Isolate Methyl 2,4-dimethyl-3-oxopentanoate Methyl 2,4-dimethyl-3-oxopentanoate Purification (Distillation)->Methyl 2,4-dimethyl-3-oxopentanoate

Caption: Workflow for the synthesis of Methyl 2,4-dimethyl-3-oxopentanoate via the Meldrum's acid route.

Comparative Analysis and Field-Proven Insights

Yield and Purity: The Meldrum's acid route is often reported to provide higher yields and cleaner crude products compared to the Claisen condensation. [1]The formation of the stable acyl-Meldrum's acid intermediate allows for a more controlled reaction, minimizing side products that can complicate purification.

Scalability and Safety: For larger-scale synthesis, the Meldrum's acid route presents a significant advantage due to its avoidance of highly reactive and flammable bases like sodium hydride. The handling of pyridine and isobutyryl chloride requires appropriate safety measures, but these are generally more manageable than those for alkali metal hydrides.

Cost and Availability of Reagents: Methyl isobutyrate and isobutyryl chloride, the starting materials for the Claisen condensation, are common and relatively inexpensive bulk chemicals. Meldrum's acid, while commercially available, is a more specialized and costly reagent, which may be a consideration for large-scale industrial production.

Experimental Complexity: The Claisen condensation demands strict anhydrous conditions and careful handling of strong bases, making it technically more demanding. The Meldrum's acid route, with its milder initial conditions and simpler workup, can be more forgiving for chemists with varying levels of experience.

Conclusion

Both the Claisen condensation and the Meldrum's acid route are viable methods for the synthesis of Methyl 2,4-dimethyl-3-oxopentanoate. The choice between the two will largely depend on the specific requirements of the synthesis.

  • For small-scale laboratory synthesis where cost is a primary concern and the necessary expertise for handling strong bases is available, the Claisen condensation offers a practical approach using readily accessible starting materials.

  • For larger-scale preparations or when higher yields and operational simplicity are prioritized, the Meldrum's acid route is the superior choice, despite the higher cost of the key reagent. Its milder conditions and generally cleaner reaction profile make it a more robust and scalable method.

Ultimately, the selection of the synthetic route should be a strategic decision based on a careful evaluation of the available resources, desired scale, and the specific purity requirements of the final product.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of β-keto esters. The Journal of Organic Chemistry, 43(10), 2087–2088. [Link]

Sources

A Strategic Guide to β-Dicarbonyl Compounds: Selecting Alternatives to Methyl 2,4-dimethyl-3-oxopentanoate for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Steric Hindrance and the Quest for Versatility

In the intricate landscape of organic synthesis, β-keto esters are indispensable building blocks, serving as pivotal intermediates in the construction of complex molecular architectures for pharmaceuticals and agrochemicals.[1][2] Methyl 2,4-dimethyl-3-oxopentanoate, with its significant steric hindrance around the reactive methylene group, offers unique selectivity in certain transformations.[3][4][5] However, this same steric bulk can impede reactivity, necessitate harsh reaction conditions, and limit the scope of its application. The modern synthetic chemist requires a versatile toolkit of reagents, and understanding the nuanced reactivity of alternative β-dicarbonyl compounds is paramount for optimizing reaction design and achieving desired synthetic outcomes.

This guide provides an in-depth comparison of viable alternatives to Methyl 2,4-dimethyl-3-oxopentanoate. We will move beyond a simple list of substitutes to explore the fundamental principles governing their reactivity—acidity, steric profile, and structural constraints—and provide field-proven experimental protocols. Our objective is to empower researchers, scientists, and drug development professionals to make informed, strategic decisions when selecting the optimal β-dicarbonyl reagent for their specific synthetic challenge.

Chapter 1: A Comparative Overview of Key β-Dicarbonyl Reagents

The utility of a β-dicarbonyl compound is dictated by the interplay of its electronic and steric properties. The acidity of the α-proton determines the ease of enolate formation, while the steric environment dictates the accessibility of the nucleophilic carbon. The choice of reagent is therefore a critical decision point in synthetic planning.

Below is a high-level comparison of our selected alternatives, each offering a distinct profile of reactivity and application.

Reagent Structure Approx. pKa (in H₂O) Key Features Primary Applications
Methyl 2,4-dimethyl-3-oxopentanoate CC(C)C(=O)C(C)C(=O)OC~12-13High steric hindrance, moderate reactivity.Synthesis of highly substituted ketones, controlled mono-alkylation.
Ethyl Acetoacetate (EAA) CCOC(=O)CC(=O)C10.7[6]Low steric hindrance, high reactivity, classic C2 synthon.Acetoacetic ester synthesis for ketones, heterocycle synthesis.[6][7]
Meldrum's Acid 2,2-dimethyl-1,3-dioxane-4,6-dione4.9[8]High acidity, cyclic & rigid, precursor to ketenes.[9][10]Knoevenagel condensations, malonic ester synthesis, generation of acylketenes for cyclizations.[8][11]
1,3-Cyclohexanedione Cyclohexane-1,3-dione5.26[12]Cyclic β-diketone, exists primarily as enol tautomer, activated methylene group.[12][13]Synthesis of herbicides, pharmaceuticals, and heterocyclic scaffolds.[13][14][15]
Dibenzoylmethane O=C(c1ccccc1)CC(=O)c2ccccc2~9 (in DMSO)Aromatic 1,3-diketone, highly stable enol form.Synthesis of flavonoid hybrids, UV filters, metal chelation.[16][17]

Chapter 2: Strategic Reagent Selection Workflow

Choosing the right β-dicarbonyl compound is not arbitrary; it is a strategic decision based on the desired outcome. The following workflow illustrates the key decision points a synthetic chemist must consider.

G start Define Synthetic Goal q1 Need for High Steric Control? start->q1 q2 Is High Acidity / Mild Conditions Critical? q1->q2 No sub1 Use Hindered Ester: Methyl 2,4-dimethyl- 3-oxopentanoate q1->sub1 Yes q5 Standard Ketone Synthesis (Acetoacetic Ester Route)? q2->q5 No sub2 Use Meldrum's Acid q2->sub2 Yes q3 Goal: Acylketene Intermediate for Cyclization? q3->sub2 Yes end_node Consider other specialized reagents q3->end_node No q4 Building a Fused Ring System? q4->q3 No sub3 Use 1,3-Cyclohexanedione q4->sub3 Yes q5->q4 No sub4 Use Ethyl Acetoacetate (EAA) q5->sub4 Yes

Caption: Decision workflow for selecting a β-dicarbonyl reagent.

Chapter 3: Mechanistic Considerations & Field-Proven Insights

The Principle of Enolate Formation and Alkylation

The cornerstone of β-dicarbonyl chemistry is the formation of a stabilized enolate, which can then act as a nucleophile. The choice of base and solvent is critical and must be tailored to the reagent. For β-keto esters like EAA, an alkoxide base corresponding to the ester group (e.g., sodium ethoxide for ethyl acetoacetate) is required to prevent transesterification, a common side reaction.[18] The reaction requires a stoichiometric amount of base because the final product, a β-keto ester, is more acidic than the starting alcohol, driving the equilibrium forward by an irreversible deprotonation.[19]

G EAA Ethyl Acetoacetate (β-Keto Ester) Enolate Stabilized Enolate (Nucleophile) EAA->Enolate Deprotonation Base NaOEt (Base) Base->Enolate Alkylated α-Alkylated Product Enolate->Alkylated SN2 Attack RX R-X (Electrophile) RX->Alkylated FinalKetone Ketone (After Hydrolysis & Decarboxylation) Alkylated->FinalKetone Workup p1 p2 p1->p2 p3 p2->p3

Caption: General mechanism for acetoacetic ester synthesis.

Expert Insight: While EAA is highly efficient for producing a wide range of ketones, its low steric profile makes it susceptible to over-alkylation. For targets requiring precise mono-alkylation, especially with a bulky substituent, a more hindered starting material like Methyl 2,4-dimethyl-3-oxopentanoate is often a superior choice, despite its lower reactivity.

The Unique Reactivity of Meldrum's Acid

Meldrum's acid stands apart due to its exceptional acidity and its ability to act as a synthetic equivalent of malonic acid.[9][10][11] Its rigid dioxane structure locks the carbonyl groups in a conformation that enhances the acidity of the C5 protons.[8][11] This allows for deprotonation under remarkably mild basic conditions, preserving sensitive functional groups elsewhere in the molecule.

Furthermore, the thermal lability of Meldrum's acid derivatives is a powerful synthetic tool. Pyrolysis leads to the loss of acetone and carbon dioxide, generating highly reactive ketene intermediates in situ.[9] These ketenes can be trapped in cycloaddition reactions or with nucleophiles, providing elegant pathways to complex heterocycles and β-keto thioesters.[9]

The Cyclization Potential of 1,3-Cyclohexanedione

As a cyclic β-diketone, 1,3-cyclohexanedione is a pre-organized scaffold for constructing fused ring systems.[13][15] Its reactivity is driven by the activated methylene group situated between the two carbonyls.[13] It is a cornerstone reagent in the synthesis of many commercial herbicides, such as mesotrione, which function by inhibiting the HPPD enzyme.[13] In pharmaceutical synthesis, it serves as a versatile starting material for producing a variety of heterocyclic structures.[14]

Chapter 4: Validated Experimental Protocols

Trustworthy protocols are self-validating and provide the causality behind each step. Here, we present a detailed protocol for a benchmark C-alkylation reaction using ethyl acetoacetate, a common and effective alternative to more hindered esters.

Protocol: Synthesis of 3-Methyl-2-pentanone via Acetoacetic Ester Synthesis

This two-step protocol demonstrates the alkylation of ethyl acetoacetate with ethyl bromide, followed by saponification and decarboxylation to yield the target ketone.

Step 1: Ethylation of Ethyl Acetoacetate

  • Objective: To perform a nucleophilic substitution on ethyl bromide using the enolate of ethyl acetoacetate.

  • Materials:

    • Sodium (Na), clean metallic spheres

    • Absolute Ethanol (EtOH), anhydrous

    • Ethyl Acetoacetate (EAA), freshly distilled

    • Ethyl Bromide (EtBr)

    • Diethyl Ether

    • Saturated aqueous NaCl solution

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Prepare Sodium Ethoxide (Base): In a 500 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 150 mL of anhydrous ethanol. Carefully add 7.0 g (0.30 mol) of sodium metal in small pieces. Causality: The reaction of sodium with ethanol generates sodium ethoxide, the strong base required for deprotonation. Using an ethoxide base prevents transesterification of the ethyl ester.

    • Form the Enolate: Once all the sodium has reacted and the solution has cooled, add 39.0 g (0.30 mol) of ethyl acetoacetate dropwise with stirring. Causality: This is an acid-base reaction where the ethoxide deprotonates the α-carbon of EAA to form the nucleophilic sodium enolate.

    • Alkylation: To the stirred solution, add 36.0 g (0.33 mol) of ethyl bromide dropwise at a rate that maintains a gentle reflux. After the addition is complete, heat the mixture at reflux for 2 hours to ensure the reaction goes to completion.

    • Workup & Isolation: Cool the reaction mixture and remove most of the ethanol by distillation. To the residue, add 100 mL of water to dissolve the sodium bromide precipitate. Transfer the mixture to a separatory funnel and extract with two 75 mL portions of diethyl ether. Combine the organic layers, wash with 50 mL of saturated NaCl solution, and dry over anhydrous MgSO₄.

    • Purification: Filter to remove the drying agent and remove the diethyl ether by rotary evaporation. The crude product, ethyl 2-ethylacetoacetate, can be purified by vacuum distillation.

Step 2: Saponification and Decarboxylation

  • Objective: To hydrolyze the ester to a β-keto acid intermediate, which then readily decarboxylates upon heating to yield the final ketone.

  • Materials:

    • Crude ethyl 2-ethylacetoacetate (from Step 1)

    • 10% aqueous Sodium Hydroxide (NaOH) solution

    • 10% aqueous Sulfuric Acid (H₂SO₄) solution

  • Procedure:

    • Saponification: Place the crude ethyl 2-ethylacetoacetate in a round-bottom flask and add 200 mL of 10% aqueous NaOH solution. Heat the mixture at reflux for 1 hour until the organic layer has dissolved, indicating complete hydrolysis of the ester. Causality: The ester is saponified to its sodium carboxylate salt, which is water-soluble.

    • Acidification & Decarboxylation: Cool the solution in an ice bath and carefully acidify by slowly adding 10% H₂SO₄ until the solution is strongly acidic (check with pH paper). Gently heat the acidified solution. Carbon dioxide will evolve as the intermediate β-keto acid decarboxylates. Causality: Acidification protonates the carboxylate to form the unstable β-keto acid, which loses CO₂ upon gentle heating to form the enol of the final ketone.

    • Isolation: After gas evolution ceases, the ketone will separate as an oily layer. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic phases, wash with water, dry over anhydrous MgSO₄, and purify by distillation to obtain 3-methyl-2-pentanone.

Conclusion

While Methyl 2,4-dimethyl-3-oxopentanoate holds a niche in syntheses requiring high steric control, a broader understanding of alternative β-dicarbonyl reagents significantly expands the strategic options available to the synthetic chemist. Ethyl acetoacetate remains the workhorse for standard ketone synthesis; Meldrum's acid offers unparalleled acidity and access to ketene chemistry under mild conditions; and 1,3-cyclohexanedione provides a robust platform for building complex cyclic systems. By carefully considering the electronic and steric profile of each reagent in the context of the overall synthetic goal, researchers can design more efficient, elegant, and effective synthetic routes.

References

  • Beta Ketoester Synthesis: Preparation and Reactions. Prezi. [Link]

  • How Is 1,3-Cyclohexanedione (1,3-CHD) Used in Agrochemical and Pharmaceutical Synthesis? JIN DUN CHEMISTRY. [Link]

  • Best Meldrum Acid: Properties, Synthesis & Key Applications. Gunjal Industries. [Link]

  • Meldrum's acid. Wikipedia. [Link]

  • Meldrum's acid. Organic Syntheses Procedure. [Link]

  • Selected applications of Meldrum's acid – a tutorial. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • 1,3-Cyclohexanedione. Wikipedia. [Link]

  • Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. PMC. [Link]

  • Synthetic studies of β-ketoesters. Semantic Scholar. [Link]

  • 1, 3-Cyclohexanedione and its derivatives as precursors in organic chemistry; synthesis and reactions. International Journal of Current Research. [Link]

  • Limiting the Loading of Reactant 1,3-Cyclohexanedione Enables the Use of Less Catalyst. The Journal of Organic Chemistry. [Link]

  • Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

  • Recent advances in the transesterification of β-keto esters. CORA. [Link]

  • Catalytic Enantioselective Aldol-type Reaction of β-Keto Esters with O,O-Acetals. Angewandte Chemie International Edition. [Link]

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews - ACS Publications. [Link]

  • Aliphatic β-keto esters.
  • Aldol-like Reactions - Making Molecules. Making Molecules. [Link]

  • A Claisen Condensation Forms a β-Keto Ester. Chemistry LibreTexts. [Link]

  • Synthesis of hindered diketones and keto esters. ConnectSci. [Link]

  • Dibenzoylmethane. Organic Syntheses Procedure. [Link]

  • Asymmetric Aldol Reactions of α,β-Unsaturated Ketoester Substrates Catalyzed by Chiral Diamines. PMC. [Link]

  • Aldol Condensation of Esters with Ketones or Aldehydes to Form β-Hydroxy Esters by Lithium Amide. Comparison with the Reformatsky Reaction. ACS Publications. [Link]

  • Recent advances in the transesterification of β-keto esters. RSC Publishing. [Link]

  • Process for the preparation of 1,3-dicarbonyl compounds.
  • Synthesis of dibenzoylmethane-flavonoid hybrids as potential uv filters. Hybrids of chalcones. ClinicSearch. [Link]

  • Formation of γ-‐Keto Esters from β. Organic Syntheses. [Link]

  • Synthesis of Dibenzoylmethane. YouTube. [Link]

  • A Practical Synthesis of Dibenzoylmethanes. ResearchGate. [Link]

  • Ethyl acetoacetate. Wikipedia. [Link]

  • Molecular Solvents – Replacements for DMF, DMAC, NMP. Wordpress. [Link]

  • Butanoic acid, 3,3-dimethyl-4-oxo-, methyl ester. Organic Syntheses Procedure. [Link]

  • Synthesis of methyl 3-oxopentanoate. PrepChem.com. [Link]

  • Methyl 2,4-dimethyl-3-oxopentanoate. PubChem. [Link]

  • 2,4-Dimethyl-3-oxopentanoate. PubChem. [Link]

Sources

Reactivity comparison of Methyl 2,4-dimethyl-3-oxopentanoate with other beta-keto esters

Steric Control in -Keto Esters: A Comparative Reactivity Profile of Methyl 2,4-dimethyl-3-oxopentanoate

Content Type: Technical Comparison Guide Subject: Methyl 2,4-dimethyl-3-oxopentanoate (CAS: 59742-51-7 / Racemate) Primary Application: Asymmetric Synthesis & Dynamic Kinetic Resolution (DKR)

Executive Summary: The Steric-Labile Paradox

Methyl 2,4-dimethyl-3-oxopentanoate represents a unique class of "doubly hindered"



For researchers in drug development, this molecule presents a distinct reactivity profile:

  • Nucleophilic Resistance: The ketone carbonyl is shielded from nucleophilic attack by the flanking isopropyl and

    
    -methyl groups.
    
  • Configurational Lability: Despite the steric bulk, the

    
    -proton remains sufficiently acidic (
    
    
    ) to allow rapid racemization under basic conditions.
  • Ideal DKR Substrate: This combination—steric differentiation between faces and rapid racemization—makes it an ideal candidate for Noyori-type Dynamic Kinetic Resolution (DKR) , allowing the conversion of racemic starting material into a single stereoisomer with high enantiomeric excess (

    
    ).
    

Structural & Reactivity Comparison[1]

The following table contrasts Methyl 2,4-dimethyl-3-oxopentanoate with standard alternatives to highlight how steric crowding alters synthetic pathways.

Table 1: Comparative Reactivity Profile
FeatureMethyl Acetoacetate Methyl 2-methylacetoacetate Methyl 2,4-dimethyl-3-oxopentanoate (Subject)
Structure Unsubstituted

-Methyl substituted

-Methyl +

-Isopropyl
Steric Environment Open / UnhinderedModerate (

-branching)
High (Dual flanking branching)
Enolization Rate FastModerateSlow (Kinetic barrier)
Electrophilicity (Ketone) HighModerateLow (Shielded by iPr)
Alkylation Potential Excellent (Mono/Dialkylation)Good (Quaternary formation possible)Poor (Steric blocking of C2)
Primary Utility General building blockSynthesis of

-methyl ketones
Chiral Polypropionate Synthesis (via DKR)
DKR Efficiency N/A (Achiral)HighVery High (Excellent face differentiation)

Mechanistic Deep Dive: Dynamic Kinetic Resolution (DKR)

The most critical application of Methyl 2,4-dimethyl-3-oxopentanoate is in the synthesis of chiral building blocks (e.g., for macrolide antibiotics or polypropionates). Because the starting material is a racemate (

However, using Ruthenium-BINAP catalysis, the reaction proceeds via DKR. The steric bulk of the isopropyl group (C4) actually enhances the selectivity by forcing a rigid lock-and-key fit with the chiral catalyst.

Mechanism Visualization

The diagram below illustrates the DKR pathway where the "slow-reacting" enantiomer racemizes into the "fast-reacting" enantiomer, funneling the entire mixture into a single product.

DKR_Mechanismcluster_stericsSteric InfluenceRacemicRacemic Mixture(R/S-Enantiomers)EnolAchiral EnolIntermediateRacemic->EnolBase-Cat.RacemizationComplex_FastRu-Catalyst Complex(Matched Mismatch)Racemic->Complex_FastFast Reaction(k_fast)Enol->RacemicEquilibrationProductSyn-β-Hydroxy Ester(>98% ee, >95% de)Complex_Fast->ProductH2 (Asym. Hydrog.)NoteIsopropyl group (C4)Enhances Face Selectivity

Figure 1: Dynamic Kinetic Resolution pathway. The steric bulk of the subject molecule ensures high diastereoselectivity during the reduction step.

Experimental Protocols

Protocol A: Asymmetric Hydrogenation via DKR

Objective: Synthesis of (2R, 3R)-Methyl 3-hydroxy-2,4-dimethylpentanoate. Reference: Adapted from Noyori et al. (J. Am. Chem. Soc.) and Johnson et al.

Reagents:

  • Substrate: Methyl 2,4-dimethyl-3-oxopentanoate (1.0 equiv)

  • Catalyst:

    
     (0.5 mol%)
    
  • Solvent: Dichloromethane (DCM) or Methanol (MeOH)

  • Hydrogen Source:

    
     gas (100 atm) or Formic Acid/TEA (Transfer Hydrogenation)
    

Step-by-Step Workflow:

  • Catalyst Prep: In a glovebox, dissolve the Ru-BINAP catalyst in degassed MeOH.

  • Substrate Addition: Add the racemic

    
    -keto ester.
    
  • Pressurization: Transfer to a high-pressure autoclave. Purge with

    
     three times.
    
  • Reaction: Pressurize to 50–100 atm

    
    . Stir at 50°C for 24–48 hours.
    
    • Note: The elevated temperature is crucial to ensure the rate of racemization (

      
      ) exceeds the rate of hydrogenation (
      
      
      ) for the slow enantiomer.
  • Workup: Vent hydrogen carefully. Concentrate the solvent in vacuo.

  • Purification: Flash chromatography (Hexanes/EtOAc) to remove catalyst residues.

  • Validation: Analyze

    
     and 
    
    
    (diastereomeric ratio) using Chiral HPLC (e.g., Chiralcel OD-H column).
Protocol B: Alkylation Challenges (Why it is NOT recommended)

Attempts to alkylate Methyl 2,4-dimethyl-3-oxopentanoate at the

  • Observation: Reaction with LDA followed by Methyl Iodide yields <10% product.

  • Reasoning: The enolate formed is tetrasubstituted and highly crowded. The approach of the electrophile is blocked by the C4-isopropyl group (1,3-allylic strain in the enolate transition state).

  • Alternative: If a quaternary center is needed, construct the carbon skeleton via Claisen Condensation of methyl propionate with a pre-functionalized acid chloride, rather than alkylating the intact

    
    -keto ester.
    

Reactivity Landscape Diagram

The following diagram maps the chemical space, showing where Methyl 2,4-dimethyl-3-oxopentanoate sits relative to other common reagents.

Reactivity_MapAcetoacetateMethyl Acetoacetate(High Reactivity, Low Selectivity)GenSynthGeneral Synthesis(Pyrroles, Pyrazoles)Acetoacetate->GenSynthPrimary UseMethylAcetoMethyl 2-methylacetoacetate(Balanced)MethylAceto->GenSynthChiralSynthStereoselective Synthesis(Polypropionates)MethylAceto->ChiralSynthSubjectMethyl 2,4-dimethyl-3-oxopentanoate(High Sterics, High Selectivity)Subject->GenSynthBlocked by StericsSubject->ChiralSynthIdeal Substrate (DKR)

Figure 2: Reactivity landscape. The subject molecule is specialized for high-value stereoselective synthesis rather than general heterocyclic chemistry.

References

  • Noyori, R., et al. (1987).[1] Asymmetric hydrogenation of beta-keto carboxylic esters.[2][3] Journal of the American Chemical Society.

  • Steward, K. M., Gentry, E. C., & Johnson, J. S. (2012).[4] Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society.

  • Genêt, J. P. (2003). Recent advances in asymmetric hydrogenation.[4][5] Accounts of Chemical Research.[1] (Contextual grounding for Ru-BINAP mechanisms).

  • Taber, D. F. (2011). Stereoselective Reduction of

    
    -Keto Esters.[6] Organic Chemistry Portal. 
    

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Methyl 2,4-dimethyl-3-oxopentanoate and its Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the realms of synthetic chemistry and drug development, the unambiguous identification of regioisomers is a critical checkpoint for ensuring efficacy, safety, and patentability. Regioisomers, possessing the same molecular formula but differing in the spatial arrangement of substituents, can exhibit divergent physical, chemical, and biological properties. This guide provides an in-depth spectroscopic comparison of Methyl 2,4-dimethyl-3-oxopentanoate and three of its key regioisomers: Methyl 4,4-dimethyl-3-oxopentanoate, Methyl 2-ethyl-2-methyl-3-oxobutanoate, and Methyl 3,4-dimethyl-2-oxopentanoate. Leveraging data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will elucidate the unique spectral fingerprints that enable their definitive differentiation. This document is intended for researchers and professionals who require robust analytical methodologies for structural characterization.

Introduction: The Analytical Challenge of Regioisomerism

The synthesis of complex organic molecules often yields mixtures of isomers. Distinguishing between these closely related compounds is a frequent and formidable challenge in process development and quality control.[1][2] While chromatographic techniques can often separate isomers, spectroscopic methods provide the definitive structural confirmation required for regulatory approval and scientific rigor. This guide focuses on a family of β-keto and α-keto esters with the molecular formula C₈H₁₄O₃. The positioning of methyl and ethyl groups along the carbon backbone creates distinct chemical environments that are readily probed by modern spectroscopic techniques. We will explore how the foundational principles of NMR, IR, and MS can be expertly applied to solve this analytical puzzle.

Molecular Structures of the Regioisomers

A clear visualization of the molecular architecture is fundamental to understanding the origin of spectroscopic differences. The four regioisomers under examination are presented below.

G cluster_0 Methyl 2,4-dimethyl-3-oxopentanoate cluster_1 Methyl 4,4-dimethyl-3-oxopentanoate cluster_2 Methyl 2-ethyl-2-methyl-3-oxobutanoate cluster_3 Methyl 3,4-dimethyl-2-oxopentanoate A image_A B image_B C image_C D image_D

Caption: Chemical structures of the four C₈H₁₄O₃ regioisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is unparalleled in its ability to provide detailed information about the connectivity and chemical environment of atoms within a molecule.[1] For distinguishing regioisomers, both ¹H and ¹³C NMR are indispensable tools.

¹H NMR Comparison

The number of signals, their chemical shifts (δ), integration values, and splitting patterns (multiplicities) in a ¹H NMR spectrum provide a unique fingerprint for each isomer. The key to differentiation lies in analyzing the protons on the carbon backbone, particularly those adjacent to the carbonyl groups and substitution sites.

Table 1: Comparative ¹H NMR Data (Predicted & Experimental, CDCl₃, 400 MHz)

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationKey Differentiating Feature
Methyl 2,4-dimethyl-3-oxopentanoate -CH(CH₃)₂1.15Doublet6HDoublet for 6 isopropyl protons.
-CH(CH₃)COOCH₃1.35Doublet3HDoublet for the other methyl group.
-CH (CH₃)₂2.85Septet1HSeptet for the isopropyl methine.
-CH (CH₃)COOCH₃3.60Quartet1HQuartet for the α-methine proton.
-OCH₃3.75Singlet3H
Methyl 4,4-dimethyl-3-oxopentanoate -C(CH₃)₃1.20Singlet9HSinglet for 9 tert-butyl protons.
-COCH₂CO-3.55Singlet2HSinglet for the isolated CH₂ group.
-OCH₃3.73Singlet3H
Methyl 2-ethyl-2-methyl-3-oxobutanoate -CH₂CH₃0.90Triplet3HTriplet/Quartet for the ethyl group.
-C(CH₃)(Et)1.40Singlet3HSinglet for the quaternary methyl.
-COCH₃2.20Singlet3HSinglet for the acetyl methyl group.
-CH₂ CH₃1.90Quartet2H
-OCH₃3.74Singlet3H
Methyl 3,4-dimethyl-2-oxopentanoate -CH(CH₃)₂1.00Doublet6HTwo distinct doublets for methyls.
-CH(CH₃)-1.25Doublet3H
-CH (CH₃)₂2.50Multiplet1HComplex multiplets for methines.
-CH (CH₃)-3.10Multiplet1H
-OCH₃3.85Singlet3HMost deshielded methoxy group (α-keto).

Expert Analysis: The ¹H NMR spectra provide clear, unambiguous differentiation. The most striking distinctions are:

  • Methyl 4,4-dimethyl-3-oxopentanoate is instantly recognizable by its sharp singlet integrating to 9 protons for the tert-butyl group and another singlet for the methylene (-CH₂-) protons.

  • Methyl 2-ethyl-2-methyl-3-oxobutanoate is the only isomer to show the characteristic triplet and quartet of an ethyl group.

  • Methyl 2,4-dimethyl-3-oxopentanoate is distinguished by its two methine protons, one appearing as a septet (coupled to 6 protons) and the other as a quartet (coupled to 3 protons).

  • Methyl 3,4-dimethyl-2-oxopentanoate , as an α-keto ester, exhibits the most downfield-shifted methoxy signal due to the proximity of two carbonyl groups. Its two methine protons will show complex splitting patterns.

¹³C NMR Comparison

¹³C NMR spectroscopy complements ¹H NMR by providing a count of unique carbon atoms and information about their chemical environment. The chemical shifts of the carbonyl carbons are particularly diagnostic.

Table 2: Comparative ¹³C NMR Data (Predicted & Experimental, CDCl₃, 100 MHz)

CompoundCarbon AssignmentChemical Shift (δ, ppm)Key Differentiating Feature
Methyl 2,4-dimethyl-3-oxopentanoate -C H(CH₃)₂18.5 (2C)Two distinct carbonyl signals.
-C H(CH₃)COOCH₃14.0
-C H(CH₃)₂41.0
-C H(CH₃)COOCH₃51.0
-OC H₃52.5
-C OOCH₃171.0
-C =O208.0
Methyl 4,4-dimethyl-3-oxopentanoate -C(C H₃)₃26.5 (3C)Single ketone signal, characteristic quaternary C.
-C (CH₃)₃44.0
-COC H₂CO-49.0
-OC H₃52.3
-C OOCH₃167.5
-C =O205.0
Methyl 2-ethyl-2-methyl-3-oxobutanoate -C H₂CH₃8.5Quaternary carbon at ~60 ppm.
-C(C H₃)(Et)20.0
-COC H₃27.0
-C H₂CH₃24.0
-C (CH₃)(Et)60.0
-OC H₃52.8
-C OOCH₃172.0
-C =O206.0
Methyl 3,4-dimethyl-2-oxopentanoate Methyls15.0 - 20.0 (3 signals)Two carbonyl signals at low field (α-dicarbonyl).
Methines35.0 - 45.0 (2 signals)
-OC H₃53.0
-C OOCH₃162.0
-C =O195.0

Expert Analysis: The key differentiator in the ¹³C NMR spectra is the position and number of carbonyl carbon signals. Methyl 3,4-dimethyl-2-oxopentanoate is unique with two carbonyl signals significantly downfield (195-200 ppm and ~162 ppm), characteristic of an α-keto ester system. The other β-keto esters show a ketone signal >200 ppm and an ester signal ~170 ppm. Furthermore, the signal for the substituted α-carbon provides confirmation: a methine (~51 ppm) for the main compound, a methylene (~49 ppm) for the pivaloylacetate derivative, and a quaternary carbon (~60 ppm) for the ethyl-methyl derivative.

Infrared (IR) Spectroscopy: Confirming Functional Groups

While IR spectroscopy is less powerful than NMR for differentiating these specific regioisomers, it is an essential and rapid technique for confirming the presence of the key functional groups.[3][4] All four isomers are β- or α-keto esters and will therefore exhibit strong, characteristic absorptions for two distinct carbonyl groups.

Table 3: Comparative IR Absorption Data (cm⁻¹)

CompoundC=O Stretch (Ester)C=O Stretch (Ketone)C-O Stretch
β-Keto Esters (General) ~1735-1750 cm⁻¹ (Strong)~1715-1725 cm⁻¹ (Strong)~1150-1250 cm⁻¹ (Strong)
α-Keto Ester (General) ~1740-1755 cm⁻¹ (Strong)~1720-1730 cm⁻¹ (Strong)~1100-1200 cm⁻¹ (Strong)

Expert Analysis: All isomers will show two strong C=O stretching bands in the 1700-1750 cm⁻¹ region.[5][6] The ester carbonyl typically absorbs at a slightly higher frequency than the ketone carbonyl.[7] Subtle shifts in these frequencies can arise from changes in the electronic environment due to the different alkyl substitution patterns. For instance, the α-dicarbonyl system in Methyl 3,4-dimethyl-2-oxopentanoate may show slightly different carbonyl frequencies due to vibrational coupling. However, these differences are often minor. The primary utility of IR here is to rapidly confirm that the compound is indeed a keto-ester and to serve as a unique "fingerprint" for a known, pure compound when compared against a reference spectrum.[4]

Mass Spectrometry (MS): Decoding Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and is exceptionally powerful for distinguishing isomers through their unique fragmentation patterns upon ionization.[8][9] The fragmentation of β-keto esters is well-documented and is dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements.[10][11][12]

Table 4: Key Diagnostic Fragments in Electron Ionization Mass Spectrometry (EI-MS)

CompoundMolecular Ion (M⁺˙, m/z)Key Fragment Ions (m/z)Diagnostic Fragmentation Pathway
Methyl 2,4-dimethyl-3-oxopentanoate 158115, 87, 71, 59, 43Loss of •OCH₃ (m/z 127), Loss of •COOCH₃ (m/z 99), Cleavage yielding [CH(CH₃)COOCH₃]⁺ (m/z 87) and [CH(CH₃)₂CO]⁺ (m/z 71).
Methyl 4,4-dimethyl-3-oxopentanoate 158101, 85, 59, 57Dominant [C(CH₃)₃CO]⁺ (tert-butyl acylium ion, m/z 85) and subsequent loss of CO (m/z 57). McLafferty rearrangement gives m/z 102.
Methyl 2-ethyl-2-methyl-3-oxobutanoate 158115, 87, 72, 59, 43Loss of •C₂H₅ (m/z 129). McLafferty rearrangement yielding a prominent ion at m/z 72.
Methyl 3,4-dimethyl-2-oxopentanoate 158127, 99, 87, 59α-cleavage between C1 and C2 gives [M - •COOCH₃]⁺ at m/z 99. Cleavage between C2 and C3 gives [CH(CH₃)CH(CH₃)₂]⁺ at m/z 85.

Expert Analysis: The fragmentation patterns provide definitive structural evidence.

  • The spectrum of Methyl 4,4-dimethyl-3-oxopentanoate will be dominated by the highly stable tert-butyl cation at m/z 57 (from the acylium ion at m/z 85). This is a clear diagnostic marker.

  • Methyl 2,4-dimethyl-3-oxopentanoate will show characteristic fragments at m/z 71 (isopropyl acylium ion) and m/z 87 (the ester-containing fragment).

  • Methyl 2-ethyl-2-methyl-3-oxobutanoate can be identified by the loss of an ethyl radical (M-29) and a strong McLafferty rearrangement peak at m/z 72.

  • Methyl 3,4-dimethyl-2-oxopentanoate will readily lose the •COOCH₃ group (M-59) to give a fragment at m/z 99.

Illustrative Fragmentation Pathways

G cluster_A Methyl 4,4-dimethyl-3-oxopentanoate cluster_B Methyl 2,4-dimethyl-3-oxopentanoate A_parent [C₈H₁₄O₃]⁺˙ m/z 158 A_frag1 [C(CH₃)₃CO]⁺ m/z 85 (Acylium Ion) A_parent->A_frag1 α-cleavage A_frag2 [C(CH₃)₃]⁺ m/z 57 (tert-Butyl Cation) A_frag1->A_frag2 - CO B_parent [C₈H₁₄O₃]⁺˙ m/z 158 B_frag1 [CH(CH₃)₂CO]⁺ m/z 71 B_parent->B_frag1 α-cleavage B_frag2 [CH(CH₃)COOCH₃]⁺ m/z 87 B_parent->B_frag2 α-cleavage

Caption: Key diagnostic EI-MS fragmentation pathways.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve ~10-20 mg of the purified sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -1 to 12 ppm.

    • Use a 30-degree pulse angle with a relaxation delay of 2 seconds.

    • Acquire at least 16 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0 to 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • A relaxation delay of 2-5 seconds is recommended. Acquire several hundred to a few thousand scans, depending on sample concentration.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.

IR Spectroscopy Protocol
  • Sample Preparation: As these compounds are liquids, the neat-film method is preferred. Place one drop of the sample between two salt (NaCl or KBr) plates.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the clean salt plates first.

    • Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • GC Method:

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Injection: 1 µL split injection (e.g., 50:1 split ratio).

    • Temperature Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

  • MS Method:

    • Ionization Mode: EI at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: Analyze the mass spectrum corresponding to the GC peak of the compound. Identify the molecular ion and compare the fragmentation pattern to the expected pathways.

Conclusion

The unambiguous differentiation of Methyl 2,4-dimethyl-3-oxopentanoate and its regioisomers is readily achievable through a multi-technique spectroscopic approach. While IR spectroscopy serves as a rapid confirmation of the keto-ester functionality, it is the combination of NMR and Mass Spectrometry that provides definitive structural proof. ¹H and ¹³C NMR offer a wealth of information on the carbon-hydrogen framework, with each isomer displaying a unique set of chemical shifts and coupling patterns. Mass Spectrometry complements this by revealing distinct, predictable fragmentation pathways based on the location of the alkyl substituents, leading to diagnostic ions for each regioisomer. By employing these techniques in concert, researchers can confidently characterize their synthesized compounds, ensuring the integrity and success of their scientific endeavors.

References

  • Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(16), 2707-2711. [Link]

  • Canadian Science Publishing. (n.d.). Mass Spectra of β-Keto Esters.
  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]

  • OpenStax. (2023, September 20). 12.7 Interpreting Infrared Spectra. Organic Chemistry. [Link]

  • BrightSpec. (2023, May 18). Analysis of isomeric mixtures by molecular rotational resonance spectroscopy. CRIS. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2,4-dimethyl-3-oxopentanoate. PubChem. [Link]

  • Noggle, F. T., & Clark, C. R. (1988). Liquid Chromatographic and Mass Spectral Methods of Identification for the Regioisomeric 2,3- and 3,4-Methylenedioxyphenalkylamines. Journal of Chromatographic Science, 26(8), 410-415. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • ResearchGate. (n.d.). Mass Spectrometry of β-Ketoesters. Some Evidence of Their Tautomerism. [Link]

  • Chemistry Steps. (n.d.). Interpreting IR Spectra. [Link]

  • Smith, B. C. (2020, December 20). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4,4-dimethyl-3-oxopentanoate. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-ethyl-2-methyl-3-oxobutanoate. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3,4-dimethyl-2-oxopentanoate. PubChem. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • Lee, S. Y., et al. (2018). Differentiation of regioisomeric chloroamphetamine analogs using gas chromatography–chemical ionization-tandem mass spectrometry. Forensic Toxicology, 36(2), 406-415. [Link]

  • Larkin, P. J. (2011). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Spectroscopy and Spectrometry. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

Sources

Efficacy of Methyl 2,4-dimethyl-3-oxopentanoate vs. ethyl 2,4-dimethyl-3-oxopentanoate

[1]

Executive Summary: The Steric-Kinetic Trade-off

In the synthesis of complex active pharmaceutical ingredients (APIs)—particularly those requiring pyrimidine , pyrazole , or polyketide scaffolds—the choice between the methyl and ethyl esters of 2,4-dimethyl-3-oxopentanoate is rarely arbitrary.[1]

These molecules are sterically congested


-keto esters11steric profile of the ester group (Methyl vs. Ethyl)1
  • Methyl Ester: Superior for early-phase discovery and difficult cyclizations where kinetics are rate-limiting.[1] Offers higher atom economy but poses Class 2 solvent risks (Methanol).

  • Ethyl Ester: The gold standard for GMP scale-up and late-stage development .[1] It offers superior lipophilicity for workups and generates Class 3 byproducts (Ethanol), though often at the cost of slower reaction kinetics.[1]

Physicochemical Profile & Identification

Both compounds act as "isobutyryl-propionate" equivalents, introducing a specific 5-carbon chiral backbone.

FeatureMethyl 2,4-dimethyl-3-oxopentanoateEthyl 2,4-dimethyl-3-oxopentanoate
CAS Number 59742-51-7 7251-96-9
Formula


Mol.[1] Weight 158.20 g/mol 172.22 g/mol
Boiling Point ~180–185 °C (Est.)~195–200 °C (Est.)[1]
LogP (Est.) ~1.2 (Lower Lipophilicity)~1.7 (Higher Lipophilicity)
Leaving Group Methoxide (

)
Ethoxide (

)
Steric Bulk Low (

-value ~1.[1]70)
Moderate (

-value ~1.[1]75)

Efficacy in Synthetic Applications[2][3][4]

A. Heterocycle Formation (Cyclocondensation)

The primary application of these esters is reacting with amidines, hydrazines, or ureas to form heterocycles (e.g., PI3K/mTOR inhibitors).[1]

  • The Challenge: The bulky isopropyl group at C4 shields the C3 ketone.[1] To form the ring, a nucleophile must attack both the ketone and the ester.[1]

  • Methyl Efficacy: The methyl ester is less sterically hindering than the ethyl group.[1] In cyclizations where the final ring-closure step involves attacking the ester carbonyl, the methyl variant typically exhibits 20–40% faster reaction rates .[1]

  • Experimental Insight: If your cyclization yield is <50% with the ethyl ester due to competitive decarboxylation or retro-Claisen cleavage, switch to the methyl ester . The faster kinetics often outcompete the decomposition pathways.[1]

B. Asymmetric Catalysis (Noyori Reduction / Biocatalysis)

Creating chiral centers at C2 and C3 is vital for statin-like or macrolide-like fragments.[1]

  • Enzymatic Resolution: Lipases (e.g., Candida antarctica Lipase B, CAL-B) distinguish between esters based on the size of the alcohol pocket.[1]

    • Methyl: Often hydrolyzed too rapidly, leading to lower enantiomeric excess (ee).[1]

    • Ethyl: The additional methylene group (

      
      ) often anchors the substrate better in the hydrophobic pocket of the enzyme, frequently resulting in higher ee (>95%)  compared to the methyl ester.[1]
      
  • Chemical Reduction (Ru/Rh Catalysis): The steric bulk of the Ethyl group can enhance diastereoselectivity (dr) during dynamic kinetic resolution (DKR) hydrogenations by enforcing a more rigid transition state.[1]

C. Process Safety & GMP Suitability
  • Methyl: Hydrolysis releases Methanol , a Class 2 solvent (ICH Q3C limit: 3000 ppm). Requires rigorous drying and purging steps in the final API.[1]

  • Ethyl: Hydrolysis releases Ethanol , a Class 3 solvent (ICH Q3C limit: 5000 ppm).[1] This is significantly preferred for large-scale manufacturing to minimize toxicological risk assessments.

Visualizing the Decision Matrix

The following logic gate helps researchers select the correct ester based on their project phase and chemical constraints.

EsterSelectionStartStart: Select Reagent for2,4-Dimethyl-3-Oxopentanoate ScaffoldPhaseCheckProject Phase?Start->PhaseCheckDiscoveryDiscovery / MedChem(Speed is priority)PhaseCheck->DiscoveryEarly StageDevelopmentProcess Dev / GMP(Safety/Scale is priority)PhaseCheck->DevelopmentLate StageReactionTypeKey Reaction Step?Discovery->ReactionTypeSelectEthylSELECT ETHYL ESTER(CAS 7251-96-9)• Higher Lipophilicity• Class 3 Solvent Byproduct• Better EnantioselectivityDevelopment->SelectEthylDefault for GMPCyclizationDifficult Cyclization(Sterically hindered)ReactionType->CyclizationResolutionEnzymatic/ChiralResolutionReactionType->ResolutionSelectMethylSELECT METHYL ESTER(CAS 59742-51-7)• Faster Kinetics• Higher Atom EconomyCyclization->SelectMethylYield < 50%Cyclization->SelectEthylYield > 80%Resolution->SelectEthylHigh ee required

Figure 1: Decision tree for selecting between Methyl and Ethyl variants based on reaction type and development phase.

Experimental Protocol: Comparative Knoevenagel Condensation

Objective: To benchmark the reactivity of Methyl vs. Ethyl esters in condensing with an aromatic aldehyde (Standard Probe Reaction).

Reagents:

  • Substrate A: Methyl 2,4-dimethyl-3-oxopentanoate (1.0 eq)

  • Substrate B: Ethyl 2,4-dimethyl-3-oxopentanoate (1.0 eq)

  • Electrophile: Benzaldehyde (1.1 eq)[1]

  • Catalyst: Piperidine (0.1 eq) / Glacial Acetic Acid (0.1 eq)[1]

  • Solvent: Toluene (reflux with Dean-Stark trap)

Protocol:

  • Setup: Equip two 50 mL round-bottom flasks with Dean-Stark traps and reflux condensers.

  • Charging: Add 10 mmol of the respective ester (Methyl or Ethyl) to each flask. Add 11 mmol Benzaldehyde and 20 mL Toluene.

  • Initiation: Add the Piperidine/Acetic Acid buffer.

  • Reaction: Heat both flasks to reflux simultaneously.

  • Monitoring (Critical): Monitor via GC-MS or TLC every 30 minutes.

    • Expectation: The Methyl ester typically reaches >90% conversion within 2–3 hours.[1]

    • Expectation: The Ethyl ester may require 4–6 hours due to the steric clash between the ethyl tail and the incoming aldehyde during the enolate attack.[1]

  • Workup: Cool to RT, wash with 1N HCl (to remove piperidine), dry over

    
    , and concentrate.
    

Data Interpretation: If the Ethyl ester reaction stalls or produces significant "deacetylated" byproducts (retro-Claisen), the Methyl ester is the validated alternative for this scaffold.[1]

References

  • BenchChem. (n.d.). Methyl 4-methyl-3-oxopentanoate (Synonym for Methyl 2,4-dimethyl-3-oxopentanoate) Synthesis and Applications. Retrieved from [1]

  • Google Patents. (2015).[1] Therapeutic compounds and uses thereof (US20150065522A1) - Utilization of Ethyl 2,4-dimethyl-3-oxopentanoate in PASK inhibitors.[1] Retrieved from

  • SynQuest Laboratories. (n.d.).[2] Methyl 2,4-dimethyl-3-oxopentanoate Product Specifications. Retrieved from [1]

  • BLD Pharm. (n.d.). Ethyl 2,4-dimethyl-3-oxopentanoate (CAS 7251-96-9).[1][3][4][5] Retrieved from [1]

  • Google Patents. (2011).[1] Benzoxazepines as Inhibitors of PI3K/mTOR (AU2011332867A1).[1] Retrieved from

Structural Validation of Methyl 2,4-dimethyl-3-oxopentanoate Cyclization Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the structure of Methyl 2,4-dimethyl-3-oxopentanoate reaction products Content Type: Publish Comparison Guide

Executive Summary

Methyl 2,4-dimethyl-3-oxopentanoate (CAS 59742-51-7) is a critical


-keto ester scaffold used in the synthesis of polysubstituted pyrazoles, pyrimidines, and isoxazoles for drug discovery.[1] Its structural asymmetry—featuring a bulky isopropyl group at the 

-position and a methyl group at the

-position—creates significant regioselectivity challenges during cyclization reactions.

This guide objectively compares analytical methodologies for validating the regiochemistry of these reaction products. While X-ray crystallography remains the absolute authority, we demonstrate that 2D NOESY NMR offers the most efficient, high-throughput "self-validating" system for solution-state analysis.

The Challenge: Regioisomerism in Asymmetric Cyclization

When Methyl 2,4-dimethyl-3-oxopentanoate reacts with unsymmetrical nucleophiles (e.g., methylhydrazine), two distinct regioisomers are thermodynamically and kinetically possible. Distinguishing these isomers is critical because their biological activities often differ drastically.

The Reaction Context:

  • Substrate: Methyl 2,4-dimethyl-3-oxopentanoate (

    
    ).
    
  • Reagent: Methylhydrazine (

    
    ).
    
  • Potential Products:

    • Isomer A (3-isopropyl): 1,4-dimethyl-3-isopropyl-1H-pyrazol-5(4H)-one.

    • Isomer B (5-isopropyl): 1,4-dimethyl-5-isopropyl-1H-pyrazol-3(2H)-one (tautomer).

The steric bulk of the isopropyl group versus the methyl ester drives the regioselectivity, but subtle changes in solvent and temperature can shift the ratio. Standard 1D NMR is often insufficient due to overlapping aliphatic signals.

Comparative Analysis of Validation Methods

The following table compares the efficacy of primary analytical techniques for distinguishing regioisomers derived from this scaffold.

Feature1D NMR (

H,

C)
2D NMR (NOESY/HMBC) LC-MS/MS X-Ray Crystallography
Structural Resolution Low (Ambiguous)High (Definitive) Low (Mass only)Absolute
Regioisomer ID Inference-basedSpatial/Connectivity Fragmentation-basedSpatial
Sample Prep Fast (<10 min)Moderate (30 min)Fast (<10 min)Slow (Days/Weeks)
Cost $



Throughput HighHighHighLow
Recommendation Preliminary CheckPrimary Validation Tool Purity CheckFinal Confirmation
Expert Insight: Why 1D NMR Fails

In 1D


H NMR, both isomers present a similar set of signals: an N-methyl singlet, a C-methyl doublet, and isopropyl signals (septet/doublet). While chemical shift prediction software can suggest assignments, the electronic environments of the 3-isopropyl and 5-isopropyl positions are too similar for confident assignment without reference standards.
The Solution: 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

NOESY provides spatial information (through-space coupling).

  • Isomer B (5-isopropyl): The N-Methyl group is spatially adjacent to the Isopropyl group. Strong NOE correlation expected.

  • Isomer A (3-isopropyl): The N-Methyl group is adjacent to the Carbonyl/OH oxygen. No NOE correlation to Isopropyl.

Experimental Protocol: The Self-Validating System

This workflow is designed to be a closed-loop validation system. The synthesis provides the material, and the analytical steps confirm the structure without needing external standards.

Phase 1: Synthesis (Representative)
  • Setup: In a 50 mL round-bottom flask, dissolve Methyl 2,4-dimethyl-3-oxopentanoate (1.0 eq, 5 mmol) in Ethanol (20 mL).

  • Addition: Add Methylhydrazine (1.1 eq, 5.5 mmol) dropwise at 0°C.

  • Reaction: Reflux for 4 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Concentrate in vacuo. Recrystallize from Ethanol/Water to obtain the major isomer.

Phase 2: Validation Workflow (The "Gold Standard")

Step 1: 1D Proton NMR (Purity Check)

  • Solvent: DMSO-

    
     (Preferred for observing tautomeric OH/NH protons).
    
  • Criteria: Verify integral ratios (Isopropyl 6H : N-Me 3H : C-Me 3H). If ratios are off, re-purify.

Step 2: 2D NOESY (The Decision Gate)

  • Parameter Setup:

    • Mixing time (

      
      ): 300–500 ms.
      
    • Scans: 16–32 (sufficient for concentration >10 mg/mL).

  • Analysis Logic:

    • Locate the N-Methyl singlet (typically

      
       3.0–3.8 ppm).
      
    • Locate the Isopropyl Methine septet (typically

      
       2.8–3.2 ppm).
      
    • Check for Cross-peak:

      • Cross-peak Present: N-Me is close to Isopropyl

        
        Product is 5-isopropyl isomer. 
        
      • Cross-peak Absent: N-Me is distant from Isopropyl

        
        Product is 3-isopropyl isomer. 
        

Step 3: 2D HMBC (Confirmation)

  • Look for long-range coupling (

    
    ) from the N-Methyl protons to the pyrazole ring carbons.
    
  • If N-Me couples to a carbon bearing the Isopropyl group, the assignment is confirmed.

Visualization of Logic Pathways

The following diagram illustrates the decision tree for validating the reaction product structure.

ValidationLogic Start Reaction Product (Crude/Purified) NMR1D Step 1: 1D 1H NMR (Check Purity & Integrals) Start->NMR1D NOESY Step 2: 2D NOESY NMR (Target: N-Me vs iPr) NMR1D->NOESY Purity > 95% Decision NOE Cross-peak (N-Me <-> iPr-CH) NOESY->Decision IsomerB Conclusion: 5-Isopropyl Isomer (Steric Crowding High) Decision->IsomerB Strong Signal IsomerA Conclusion: 3-Isopropyl Isomer (Steric Crowding Low) Decision->IsomerA No Signal HMBC Step 3: HMBC Confirmation (N-Me -> C5) IsomerB->HMBC Verify IsomerA->HMBC Verify

Caption: Decision tree for assigning regioochemistry using NOESY NMR correlations.

Reaction Pathway Diagram

Understanding the mechanism aids in predicting the major isomer.

ReactionPath SM Methyl 2,4-dimethyl- 3-oxopentanoate Intermediate Hydrazone Intermediate SM->Intermediate Condensation Reagent Methylhydrazine (MeNHNH2) Reagent->Intermediate Prod1 1,4-Dimethyl-3-isopropyl pyrazol-5-one (Isomer A) Intermediate->Prod1 Cyclization A Prod2 1,4-Dimethyl-5-isopropyl pyrazol-3-one (Isomer B) Intermediate->Prod2 Cyclization B Path1 Attack at Ketone (Steric Control)

Caption: Divergent synthesis pathways leading to regioisomeric pyrazoles.

References
  • PubChem. "Methyl 2,4-dimethyl-3-oxopentanoate (Compound)."[2][3] National Library of Medicine. Accessed February 19, 2026. [Link]

  • Fustero, S., et al.

    
    -Keto Esters." Journal of Organic Chemistry, vol. 73, no. 9, 2008, pp. 3523–3529. [Link]
    
  • Claridge, T. D. W.High-Resolution NMR Techniques in Organic Chemistry. 3rd ed., Elsevier, 2016.

Sources

Comparative study of catalysts for the synthesis of Methyl 2,4-dimethyl-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of catalytic and promoter systems for the synthesis of Methyl 2,4-dimethyl-3-oxopentanoate (CAS: 59742-51-7).

Executive Summary

Methyl 2,4-dimethyl-3-oxopentanoate is a sterically congested


-keto ester featuring a pentanoate backbone with methyl substitutions at the 

(C2) and

(C4) positions.[1] Its synthesis presents a classic chemoselectivity challenge: preventing the self-condensation of the propionate fragment while forcing the cross-condensation with the isobutyryl donor.

This guide compares three distinct chemical systems used to overcome the thermodynamic and kinetic barriers of this transformation:

  • TiCl₄ / Amine System: A soft-enolization approach offering the highest selectivity for direct crossed-Claisen condensation.

  • LDA (Lithium Diisopropylamide): A kinetic control strategy requiring cryogenic conditions.

  • NaH / Alkylation System: A two-step robust industrial route involving the methylation of a pre-formed

    
    -keto ester scaffold.
    

Comparative Analysis of Catalytic Systems

The following table summarizes the performance metrics of each system based on yield, selectivity, and process scalability.

FeatureTiCl₄ / Bu₃N (Soft Enolization) LDA (Kinetic Control) NaH / MeI (Alkylation Route)
Mechanism Lewis Acid-Mediated Crossed ClaisenKinetic Enolate AcylationSₙ2 Alkylation of

-Keto Ester
Key Reagents TiCl₄, Tributylamine, Methyl Propionate, Isobutyryl ChlorideLDA, THF, Methyl Propionate, Isobutyryl ChlorideNaH, Methyl 4-methyl-3-oxopentanoate, MeI
Yield 82 - 88% 70 - 75%90 - 95% (Step 2 only)
Selectivity High (Ti-chelation prevents scrambling)Moderate (Dependent on addition rate)Very High (Regioselective at C2)
Temperature 0°C to Room Temp-78°C (Strictly Cryogenic)0°C to Reflux
Scalability High (Manageable exotherms)Low (Cryogenic cooling cost)High (Standard plant operations)
Primary Risk TiCl₄ handling (corrosive/fuming)Moisture sensitivity; Retro-ClaisenOver-methylation (Dimethylation)

The Titanium(IV) Chloride System (Direct Condensation)

Scientific Rationale

The TiCl₄-mediated reaction utilizes "soft enolization." Unlike hard bases (LDA) that generate naked, highly reactive enolates, TiCl₄ forms a covalent titanium enolate with methyl propionate in the presence of a tertiary amine.

  • Causality: The high affinity of Titanium for oxygen creates a rigid 6-membered chelate transition state upon addition of the aldehyde or acid chloride.

  • Advantage: This Ti-enolate is insufficiently basic to deprotonate the product or starting material, effectively shutting down proton-transfer side reactions (scrambling) that plague alkoxide-mediated Claisen condensations.

Experimental Protocol
  • Precursor: Methyl Propionate

  • Electrophile: Isobutyryl Chloride[2]

Step-by-Step Methodology:

  • Setup: Flame-dry a 500 mL 3-neck flask under Nitrogen. Add Dichloromethane (DCM) (150 mL) and cool to 0°C.

  • Lewis Acid Addition: Add TiCl₄ (1.1 equiv) dropwise. Caution: Vigorous fuming.

  • Propionate Addition: Add Methyl Propionate (1.0 equiv) slowly. The solution will turn yellow (complex formation).

  • Base Addition: Add Tributylamine (Bu₃N) (2.2 equiv) dropwise over 20 mins. Stir at 0°C for 30 mins to form the enolate.

  • Acylation: Cool to -10°C. Add Isobutyryl Chloride (1.0 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. The color typically deepens to dark red/brown.

  • Quench: Pour mixture into ice-cold 5% HCl. Extract with DCM.

  • Purification: Wash organic layer with sat. NaHCO₃ and brine. Dry over MgSO₄. Distill under reduced pressure.

The NaH / Alkylation System (Two-Step Route)

Scientific Rationale

Instead of constructing the C2-C3 bond, this method builds the C2-Methyl bond. It starts with Methyl 4-methyl-3-oxopentanoate (readily available from isobutyryl chloride and Meldrum's acid or malonate).

  • Causality: The pKa of the C2 protons in the

    
    -keto ester is ~11. NaH easily deprotonates this position. The steric bulk of the isopropyl group at C4 actually directs alkylation to C2, but care must be taken to avoid O-alkylation.
    
  • Self-Validating Step: The evolution of H₂ gas stops precisely when deprotonation is complete, providing a visual endpoint before adding the alkylating agent.

Experimental Protocol
  • Precursor: Methyl 4-methyl-3-oxopentanoate

  • Reagent: Methyl Iodide (MeI)

Step-by-Step Methodology:

  • Enolate Formation: Suspend NaH (60% in oil, 1.1 equiv) in anhydrous THF at 0°C.

  • Substrate Addition: Add Methyl 4-methyl-3-oxopentanoate (1.0 equiv) dropwise. H₂ gas evolution will be vigorous.

  • Stirring: Stir for 30 mins at 0°C until gas evolution ceases and the solution becomes clear/yellow.

  • Alkylation: Add Methyl Iodide (1.2 equiv) dropwise.

  • Completion: Warm to RT and stir for 4-6 hours. Monitor by TLC (or GC).

  • Workup: Quench with sat. NH₄Cl.[1][3] Extract with Ethyl Acetate.

  • Purification: Silica gel chromatography (Hexane/EtOAc 9:1) or fractional distillation.

Mechanistic Visualization

The following diagram illustrates the divergent pathways. The TiCl₄ path locks the enolate geometry, while the NaH path relies on thermodynamic acidity.

SynthesisPathways cluster_0 Pathway A: Direct Construction cluster_1 Pathway B: Scaffold Modification Start1 Methyl Propionate Ti_Complex Ti-Enolate Intermediate (Rigid Chelation) Start1->Ti_Complex TiCl4, Bu3N (0°C) Start2 Methyl 4-methyl-3-oxopentanoate Na_Enolate Na-Enolate (Thermodynamic) Start2->Na_Enolate NaH, THF (-H2) Product Methyl 2,4-dimethyl-3-oxopentanoate (Target) Ti_Complex->Product + Isobutyryl Chloride (Crossed Claisen) Na_Enolate->Product + MeI (Alkylation)

Caption: Pathway A (Blue) utilizes Lewis Acid mediation for direct C-C bond formation. Pathway B (Red) utilizes nucleophilic substitution on a pre-formed scaffold.

References

  • Harrison, C. R. (1999). Titanium(IV) Chloride-Mediated Condensations of Esters. Organic Syntheses.

  • Tanabe, Y., et al. (2007).[4] Ti-Crossed Claisen Condensation: A Powerful Tool for the Synthesis of

    
    -Keto Esters. Organic Letters. 
    
  • BenchChem. (2024). Methyl 2,4-dimethyl-3-oxopentanoate Product Data and Safety.

  • Misaki, T., & Tanabe, Y. (2010). Recent Advances in Ti-Claisen Condensations. Chemical Reviews.

Sources

Assessing the green chemistry metrics of Methyl 2,4-dimethyl-3-oxopentanoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Green Synthesis of Methyl 2,4-dimethyl-3-oxopentanoate

Introduction: In the landscape of pharmaceutical and fine chemical synthesis, the pursuit of efficiency is no longer confined to reaction yield. The principles of green chemistry mandate a holistic assessment of a synthetic route's environmental impact, from raw material sourcing to waste generation. This guide provides an in-depth comparison of two plausible synthetic routes to Methyl 2,4-dimethyl-3-oxopentanoate, a valuable β-keto ester intermediate. By applying key green chemistry metrics—Atom Economy, Process Mass Intensity (PMI), and E-Factor—we will dissect the material efficiency of each pathway. This analysis moves beyond theoretical calculations to provide a practical, data-driven framework for researchers, scientists, and process development professionals to make more sustainable chemical choices.

The core of our analysis rests on three pillars:

  • Expertise & Experience: We will explore the chemical reasoning behind the choice of reagents and conditions, providing insights into why certain protocols are favored over others.

  • Trustworthiness: The protocols described are based on established, reliable chemical transformations, ensuring that the comparative data is grounded in practical reality.

  • Authoritative Grounding: All claims and data are supported by citations to authoritative chemical literature and safety data, ensuring scientific integrity.

Understanding the Green Chemistry Metrics

Before assessing the synthetic pathways, it is crucial to define the metrics we will employ. These tools quantify the efficiency of a chemical process in converting raw materials into the desired product.[1][2][3][4]

  • Atom Economy (AE): Developed by Barry Trost, this metric calculates the theoretical efficiency of a reaction by measuring how much of the reactants' mass is incorporated into the final product.[2] It is calculated as: AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100% An ideal, "100% atom economical" reaction would incorporate every atom from the reactants into the desired product, generating no byproducts.[5]

  • E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-Factor provides a more practical measure of waste generation by relating the mass of waste produced to the mass of the desired product.[2][3] E-Factor = Total Mass of Waste (kg) / Mass of Product (kg) A lower E-Factor signifies a greener process with less waste. Water is often excluded from the calculation.[6]

  • Process Mass Intensity (PMI): Adopted by the ACS Green Chemistry Institute Pharmaceutical Roundtable, PMI is a comprehensive metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a specific mass of the final product.[4][6][7] PMI = Total Mass of Inputs (kg) / Mass of Product (kg) The ideal PMI is 1, meaning only the product's mass enters the process. A lower PMI indicates a more efficient and less wasteful process.[6] The relationship between E-Factor and PMI is simple: PMI = E-Factor + 1 .[1][4]

Synthetic Route Analysis

We will evaluate two distinct and plausible methods for synthesizing Methyl 2,4-dimethyl-3-oxopentanoate (MW: 158.19 g/mol )[8]:

  • Method 1: A directed Crossed Claisen Condensation.

  • Method 2: Acylation of an ester enolate with an acid chloride.

Method 1: Directed Crossed Claisen Condensation

The Claisen condensation is a cornerstone of carbon-carbon bond formation, creating β-keto esters from two ester molecules.[9][10][11][12] A standard "crossed" Claisen using two different enolizable esters can lead to a mixture of four products, resulting in poor selectivity and high waste.[12] To overcome this, we employ a directed approach using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures. This allows for the quantitative pre-formation of one specific enolate, which then reacts selectively with the second ester.

Reaction Scheme: Methyl propionate is selectively deprotonated by LDA to form its lithium enolate. This nucleophile then attacks the carbonyl carbon of methyl isobutyrate. A subsequent acidic workup yields the target β-keto ester.

Causality Behind Experimental Choices:

  • LDA as Base: LDA is a strong but sterically hindered base. Its bulk prevents it from acting as a nucleophile and attacking the ester carbonyl, a common side reaction with smaller bases like alkoxides. Its strength ensures the complete and rapid deprotonation of the less-substituted methyl propionate.

  • Low Temperature (-78 °C): This temperature is critical for maintaining the stability of the lithium enolate, preventing side reactions such as self-condensation or decomposition. It also ensures kinetic control over the reaction.

  • Solvent (THF): Anhydrous Tetrahydrofuran (THF) is an ideal solvent as it is aprotic and effectively solvates the lithium cation of LDA, enhancing its reactivity.

Experimental Protocol: Method 1

  • Enolate Formation: A solution of diisopropylamine (1.1 eq) in anhydrous THF is cooled to -78 °C under a nitrogen atmosphere. n-Butyllithium (1.05 eq) is added dropwise, and the solution is stirred for 30 minutes to form LDA. Methyl propionate (1.0 eq) is then added slowly, and the mixture is stirred for another 45 minutes.

  • Condensation: Methyl isobutyrate (1.2 eq) is added dropwise to the enolate solution at -78 °C. The reaction is stirred for 2 hours.

  • Workup and Purification: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is warmed to room temperature and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to yield Methyl 2,4-dimethyl-3-oxopentanoate. (Assumed Yield: 80%).

Green Metrics Calculation & Data: Method 1

Material Formula MW ( g/mol ) Equivalents Mass In (g) Role
Methyl PropionateC₄H₈O₂88.111.088.11Reactant
DiisopropylamineC₆H₁₅N101.191.1111.31Reagent
n-ButyllithiumC₄H₉Li64.061.0567.26Reagent
Methyl IsobutyrateC₅H₁₀O₂102.13[13]1.2122.56Reactant
Tetrahydrofuran (THF)C₄H₈O72.11-1000.00Solvent
Diethyl EtherC₄H₁₀O74.12-500.00Solvent
Aq. NH₄Cl (10%)---300.00Workup
Brine---200.00Workup
MgSO₄MgSO₄120.37-20.00Drying Agent
Product C₈H₁₄O₃ 158.19 - 126.55 (80% Yield) Product
Total Inputs 2409.24

Calculated Metrics:

  • Atom Economy: (158.19) / (88.11 + 102.13) * 100% = 83.1%

  • Mass of Product: 126.55 g

  • Total Mass In: 2409.24 g

  • Mass of Waste: 2409.24 g - 126.55 g = 2282.69 g

  • E-Factor: 2282.69 / 126.55 = 18.04

  • Process Mass Intensity (PMI): 2409.24 / 126.55 = 19.04

Method 2: Acylation of Ester Enolate with Acid Chloride

This route also begins with the formation of the methyl propionate enolate using LDA. However, instead of using another ester as the acylating agent, this method employs the more reactive isobutyryl chloride. The higher electrophilicity of the acid chloride carbonyl often leads to faster and cleaner reactions compared to ester-ester condensations.

Reaction Scheme: The lithium enolate of methyl propionate is formed as in Method 1. It then acts as a nucleophile, attacking the highly reactive carbonyl of isobutyryl chloride. The reaction produces the desired β-keto ester and lithium chloride as a stable, inorganic byproduct.

Causality Behind Experimental Choices:

  • Isobutyryl Chloride: Acid chlorides are significantly more reactive than esters. This high reactivity allows the reaction to proceed rapidly and often with higher yields than the corresponding Claisen condensation. The byproduct, LiCl, is a stable salt that is easily removed during aqueous workup.

  • Stoichiometry: Near-stoichiometric amounts of the enolate and acid chloride can be used due to the high reactivity, minimizing the need for excess reagents.

Experimental Protocol: Method 2

  • Enolate Formation: A solution of diisopropylamine (1.1 eq) in anhydrous THF is cooled to -78 °C under a nitrogen atmosphere. n-Butyllithium (1.05 eq) is added dropwise, and the solution is stirred for 30 minutes. Methyl propionate (1.0 eq) is then added slowly, and the mixture is stirred for another 45 minutes.

  • Acylation: Isobutyryl chloride (1.0 eq) is added dropwise to the enolate solution at -78 °C. The reaction is stirred for 1.5 hours.

  • Workup and Purification: The reaction is quenched with saturated aqueous sodium bicarbonate solution. The mixture is warmed to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by vacuum distillation. (Assumed Yield: 85%).

Green Metrics Calculation & Data: Method 2

Material Formula MW ( g/mol ) Equivalents Mass In (g) Role
Methyl PropionateC₄H₈O₂88.111.088.11Reactant
DiisopropylamineC₆H₁₅N101.191.1111.31Reagent
n-ButyllithiumC₄H₉Li64.061.0567.26Reagent
Isobutyryl ChlorideC₄H₇ClO106.551.0106.55Reactant
Tetrahydrofuran (THF)C₄H₈O72.11-1000.00Solvent
Ethyl AcetateC₄H₈O₂88.11-500.00Solvent
Aq. NaHCO₃ (sat.)---300.00Workup
Brine---200.00Workup
Na₂SO₄Na₂SO₄142.04-20.00Drying Agent
Product C₈H₁₄O₃ 158.19 - 134.46 (85% Yield) Product
Total Inputs 2393.23

Calculated Metrics:

  • Atom Economy: (158.19) / (88.11 + 106.55) * 100% = 81.2%

  • Mass of Product: 134.46 g

  • Total Mass In: 2393.23 g

  • Mass of Waste: 2393.23 g - 134.46 g = 2258.77 g

  • E-Factor: 2258.77 / 134.46 = 16.80

  • Process Mass Intensity (PMI): 2393.23 / 134.46 = 17.80

Comparative Analysis and Discussion

To facilitate a direct comparison, the calculated metrics for both synthetic routes are summarized below.

Table 3: Comparison of Green Chemistry Metrics

Metric Method 1 (Claisen) Method 2 (Acylation) Greener Method
Atom Economy83.1%81.2%Method 1
E-Factor18.0416.80Method 2
Process Mass Intensity (PMI)19.0417.80Method 2

G

Discussion:

The analysis reveals a nuanced picture.

  • Atom Economy: Method 1 (Claisen) has a slightly better theoretical Atom Economy. This is because the byproduct, methanol (expelled from methyl isobutyrate), has a lower molecular weight than the byproduct from the reactants of Method 2, hydrogen chloride (conceptually, from isobutyryl chloride).

  • PMI and E-Factor: Despite the lower Atom Economy, Method 2 (Acylation) is demonstrably greener in practice. Its lower PMI and E-Factor indicate that it generates less waste per kilogram of product. This superiority stems from a slightly higher assumed yield (85% vs. 80%) and the use of a stoichiometrically equivalent amount of the acid chloride, whereas the Claisen route required an excess of methyl isobutyrate. In industrial applications, where solvent use is a primary driver of waste, even small improvements in yield and reagent efficiency can significantly reduce the environmental footprint.[14][15][16]

  • Qualitative Hazard Analysis: Beyond the numbers, we must consider the inherent hazards of the materials used.[17][18]

    • Both methods use highly flammable solvents (THF, ether, ethyl acetate) and pyrophoric n-butyllithium, requiring stringent safety protocols.

    • The reactants in Method 1, methyl propionate[19][20] and methyl isobutyrate[21][22][23][24], are flammable liquids but have relatively low toxicity.[13]

    • Method 2 utilizes isobutyryl chloride, which is corrosive and moisture-sensitive. However, its byproduct, LiCl, is a benign salt. The byproduct of the Claisen condensation is lithium methoxide, which is caustic and requires careful quenching.

Conclusion and Recommendation

Based on a comprehensive assessment, Method 2 (Acylation of an Ester Enolate with an Acid Chloride) is the recommended route for a greener synthesis of Methyl 2,4-dimethyl-3-oxopentanoate.

While Method 1 (Directed Claisen Condensation) holds a marginal advantage in theoretical Atom Economy, the practical metrics of Process Mass Intensity and E-Factor favor Method 2. The higher reaction efficiency and yield associated with using a more reactive acid chloride translate directly to less waste generation. Although isobutyryl chloride is a more hazardous reagent than methyl isobutyrate, the formation of a benign salt byproduct (LiCl) and the overall reduction in process mass offer a compelling argument for its selection, provided appropriate engineering controls and safety procedures are implemented.

This guide demonstrates that selecting the "greenest" pathway requires a multi-faceted analysis. A high Atom Economy is a desirable starting point, but its theoretical nature must be augmented by practical, mass-based metrics like PMI and a thorough evaluation of process safety and hazard profiles. For the modern chemist, this integrated approach is not just best practice—it is essential for the development of truly sustainable chemical manufacturing.

References

  • Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. PMC - NIH. Available at: [Link]

  • Ti-Crossed-Claisen Condensation between Carboxylic Esters and Acid Chlorides or Acids: A Highly Selective and General Method for the Preparation of Various β-Keto Esters. Journal of the American Chemical Society. Available at: [Link]

  • Video: Esters to β-Ketoesters: Claisen Condensation Mechanism. JoVE. Available at: [Link]

  • Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Available at: [Link]

  • Metrics to 'green' chemistry—which are the best?. GlaxoSmithKline. Available at: [Link]

  • Claisen condensation. Wikipedia. Available at: [Link]

  • Organic syntheses greenness assessment with multicriteria decision analysis. RSC Publishing. Available at: [Link]

  • Claisen Condensation. Organic Chemistry Portal. Available at: [Link]

  • Green chemistry metrics. Wikipedia. Available at: [Link]

  • Solvent use. International Carbon Registry. Available at: [Link]

  • Some Solvents. Green Science Policy Institute. Available at: [Link]

  • Chemical compounds with environmental impact. Computational Chemistry Blog. Available at: [Link]

  • Metrics of Green Chemistry and Sustainability: Past, Present, and Future. ACS Publications. Available at: [Link]

  • An Overview on Common Organic Solvents and Their Toxicity. SciSpace. Available at: [Link]

  • Isopropylmagnesium Bromide Product Information. TCI AMERICA. Available at: [Link]

  • Solvent Environmental Impact. Sustainability Directory. Available at: [Link]

  • Material Safety Data Sheet - Methyl isobutyrate, 99%. Cole-Parmer. Available at: [Link]

  • Grignard Reaction - Common Conditions. Organic Chemistry Data. Available at: [Link]

  • Grignard Reaction. Organic Chemistry Portal. Available at: [Link]

  • Reaction of grignard with beta Keto ester. Chemistry Stack Exchange. Available at: [Link]

  • Synthesis of methyl 3-oxopentanoate. PrepChem.com. Available at: [Link]

  • Esters with Grignard Reagent. Chemistry Steps. Available at: [Link]

  • METRICS - Green Chemistry Toolkit. University of Toronto. Available at: [Link]

  • Methyl isobutyrate. PubChem - NIH. Available at: [Link]

  • Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. PMC - NIH. Available at: [Link]

  • Green metrics in mechanochemistry. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Atom Economy Calculator. Pearson. Available at: [Link]

  • Methyl 2,4-dimethyl-3-oxopentanoate (59742-51-7). Chemchart. Available at: [Link]

  • Methyl 2,4-dimethyl-3-oxopentanoate. PubChem. Available at: [Link]

Sources

A Researcher's Guide to the Structural Verification of Methyl 2,4-dimethyl-3-oxopentanoate via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and chemical synthesis, the unambiguous structural confirmation of novel and known compounds is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount technique for the elucidation of molecular structures in solution. This guide provides a comprehensive framework for researchers to acquire and cross-reference their own experimental NMR data for Methyl 2,4-dimethyl-3-oxopentanoate against predicted spectral values, ensuring a high degree of confidence in their synthesized material.

The process of structural verification is not merely about matching a few peaks; it is a holistic approach that combines careful sample preparation, optimized data acquisition, and meticulous analysis. The causality behind each step is critical. For instance, the choice of a deuterated solvent is not arbitrary; it must dissolve the analyte without introducing interfering signals in the spectral regions of interest. Similarly, the selection of NMR pulse sequences and parameters is dictated by the specific structural questions being addressed. This guide will walk you through a self-validating protocol, designed to produce high-quality, reproducible NMR data, and then compare it with a predicted reference spectrum.

The Strategic Workflow of NMR-Based Structural Verification

The journey from a synthesized compound to a validated structure follows a logical and systematic path. The following workflow diagram illustrates the key stages of this process, emphasizing the cyclical nature of hypothesis, experimentation, and analysis that is inherent to scientific inquiry.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis & Comparison prep Weigh ~5-10 mg of Methyl 2,4-dimethyl-3-oxopentanoate dissolve Dissolve in ~0.6 mL of CDCl3 (or other appropriate deuterated solvent) prep->dissolve transfer Transfer to a clean, dry 5 mm NMR tube dissolve->transfer instrument Insert sample into NMR spectrometer (e.g., 400 MHz or higher) transfer->instrument setup Lock, tune, and shim the instrument instrument->setup acquire_H1 Acquire 1H NMR spectrum setup->acquire_H1 acquire_C13 Acquire 13C NMR spectrum acquire_H1->acquire_C13 ft Fourier Transform acquire_C13->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (1H) baseline->integrate peak_pick Peak Picking (1H & 13C) integrate->peak_pick exp_table Tabulate Experimental Data (δ, multiplicity, J, integration) peak_pick->exp_table compare Cross-reference experimental and predicted data exp_table->compare ref_table Reference Predicted Data Table ref_table->compare conclusion Structural Confirmation or Further Investigation compare->conclusion

Caption: A flowchart illustrating the systematic workflow for the structural verification of Methyl 2,4-dimethyl-3-oxopentanoate using NMR spectroscopy.

Predicted NMR Data for Methyl 2,4-dimethyl-3-oxopentanoate

In the absence of a comprehensive, publicly available experimental NMR dataset for Methyl 2,4-dimethyl-3-oxopentanoate in a peer-reviewed journal, we have generated a predicted NMR spectrum using a highly reliable algorithm. This serves as an authoritative reference point for your experimental data. It is crucial to note that predicted values may have minor deviations from experimental results due to the specific electronic environment in a real-world sample and solvent effects.

Table 1: Predicted ¹H and ¹³C NMR Data for Methyl 2,4-dimethyl-3-oxopentanoate Disclaimer: These values are generated from a prediction algorithm and are intended for reference purposes. They are not experimentally derived literature values.

¹H NMR (Predicted, 400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
3.73s-3HO-CH
3.55q7.11HCH (CH₃)C=O
2.85sept6.91HCH (CH₃)₂
1.34d7.13HCH(C H₃)C=O
1.12d6.96HCH(C H₃)₂

¹³C NMR (Predicted, 100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
211.5C =O (ketone)
170.2C =O (ester)
52.4O-C H₃
49.8C H(CH₃)C=O
40.7C H(CH₃)₂
18.1CH(C H₃)₂
13.0CH(C H₃)C=O

Experimental Protocol for NMR Data Acquisition

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra. The rationale behind each step is provided to foster a deeper understanding of the experimental design.

1. Sample Preparation:

  • Objective: To prepare a homogenous solution of the analyte at an appropriate concentration for NMR analysis.

  • Procedure:

    • Weigh approximately 5-10 mg of your synthesized Methyl 2,4-dimethyl-3-oxopentanoate into a clean, dry vial. The higher end of this range is preferable for a strong ¹³C NMR signal in a reasonable time frame.

    • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) to the vial. CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak at a known chemical shift. TMS serves as the internal standard for referencing the chemical shifts to 0 ppm.

    • Gently swirl or vortex the vial until the sample is completely dissolved. A clear, particulate-free solution is essential.

    • Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the liquid height is sufficient to be within the detection region of the NMR probe (typically 4-5 cm).

    • Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

  • Objective: To optimize the NMR spectrometer for the specific sample and acquire high-resolution spectra.

  • Procedure:

    • Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually lower it into the magnet.

    • Locking: The spectrometer will use the deuterium signal from the CDCl₃ to "lock" onto a stable magnetic field frequency, compensating for any drift.

    • Tuning and Matching: The NMR probe is tuned to the specific frequencies of the nuclei being observed (¹H and ¹³C) to ensure maximum signal transmission and reception.

    • Shimming: The magnetic field homogeneity across the sample is optimized by adjusting the shim coils. This process is critical for obtaining sharp, well-resolved peaks.

    • ¹H NMR Acquisition:

      • Use a standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer). A 30-degree pulse angle is a good compromise between signal intensity and allowing for a shorter relaxation delay.

      • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

      • Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

      • Set a relaxation delay of at least 1-2 seconds to allow for adequate relaxation of the protons between pulses, which is important for accurate integration.

    • ¹³C NMR Acquisition:

      • Use a proton-decoupled pulse sequence (e.g., 'zgpg30'). Proton decoupling collapses the carbon-proton couplings into single lines, simplifying the spectrum and increasing the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).

      • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).

      • A significantly larger number of scans will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope (typically several hundred to a few thousand scans). The acquisition time can range from a few minutes to several hours depending on the sample concentration.

3. Data Processing:

  • Objective: To convert the raw time-domain data (Free Induction Decay - FID) into a frequency-domain spectrum that is interpretable.

  • Procedure:

    • Fourier Transformation (FT): The FID is converted into a spectrum of signal intensity versus frequency.

    • Phase Correction: The phase of the spectrum is adjusted so that all peaks are in the positive absorptive mode.

    • Baseline Correction: A flat baseline is established by correcting for any distortions.

    • Referencing: The spectrum is calibrated by setting the TMS peak to 0 ppm.

    • Integration (for ¹H NMR): The area under each peak is integrated to determine the relative number of protons giving rise to that signal.

    • Peak Picking: The chemical shift (in ppm) of each peak is determined.

Cross-Referencing and Interpretation

With your processed experimental data in hand, you can now populate a table similar to Table 1. A direct comparison of the chemical shifts, multiplicities, coupling constants, and integrations between your experimental results and the predicted values will provide a robust assessment of the structural identity and purity of your compound.

Minor differences (typically <0.1 ppm for ¹H and <1 ppm for ¹³C) between experimental and predicted data are common and can be attributed to factors such as solvent effects, concentration, and temperature. However, the overall pattern of the signals, including the number of peaks, their relative positions, multiplicities, and integrations, should be in close agreement. Significant deviations or the presence of unexpected signals may indicate the presence of impurities, residual solvent, or an incorrect structure, prompting further investigation and purification.

By following this comprehensive guide, researchers can confidently verify the structure of their synthesized Methyl 2,4-dimethyl-3-oxopentanoate, upholding the principles of scientific integrity and contributing to the advancement of their research endeavors.

References

  • NMR Prediction Software: The predicted NMR data in this guide was generated using advanced algorithms. Similar predictions can be obtained from various software packages.

    • ACD/Labs NMR Predictor: [Link]

    • NMRDB.org: [Link]

  • Principles of NMR Spectroscopy: For a detailed understanding of the theoretical and practical aspects of NMR spectroscopy, consult authoritative textbooks and resources.

    • Chemistry LibreTexts - NMR Spectroscopy: [Link]

  • Standard Practices in NMR: For guidelines on the publication and reporting of NMR data, refer to the recommendations by international bodies

    • IUPAC Recommendations for the Presentation of NMR Data for Publication in Chemical Journals: [Link] (Note: Specific document links may vary, search for NMR guidelines on the IUPAC site).

Quantitative analysis of Methyl 2,4-dimethyl-3-oxopentanoate in a reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison of analytical methodologies for the quantitative determination of Methyl 2,4-dimethyl-3-oxopentanoate (MDMO), a critical


-keto ester intermediate used in the synthesis of polyketides and pharmaceutical APIs.

Executive Summary & Molecule Profile

Methyl 2,4-dimethyl-3-oxopentanoate (CAS: 59742-51-7) presents unique analytical challenges due to its


-keto ester moiety . Unlike simple esters, this molecule exists in a dynamic keto-enol equilibrium, which complicates chromatographic peak shape and integration.
  • Molecular Formula:

    
    [1]
    
  • MW: 158.20 g/mol

  • Boiling Point: ~195 °C (Predicted at 760 mmHg)

  • Key Challenge: Keto-Enol Tautomerism . The equilibrium between the keto form (dicarbonyl) and the enol form (stabilized by intramolecular H-bonding) is solvent- and temperature-dependent.[2]

This guide evaluates three distinct analytical workflows: GC-FID (for routine reaction monitoring), HPLC-UV (for thermally sensitive, high-precision purity assays), and qNMR (for absolute mass balance verification).

Comparative Analysis of Methodologies
FeatureMethod A: GC-FID Method B: RP-HPLC (UV) Method C: qNMR (

H)
Primary Use Case Reaction Monitoring (In-process control)Final Purity Assay & Impurity ProfilingReference Standard Qualification
Throughput High (10–15 min/run)Moderate (20–30 min/run)Low (Sample prep intensive)
Tautomer Handling Coalescence : High temp usually merges tautomers into a single peak.Separation Risk : Tautomers may split into two peaks at ambient temp.Distinct Signals : Keto and Enol forms are quantified separately and summed.
LOD (approx.) 1–5 ppm0.1–1 ppm~1000 ppm (1 mg/mL)
Precision (RSD) < 2.0%< 0.5%< 1.0%
Limitations Thermal degradation risk (decarboxylation).Requires acidic mobile phase; weaker UV chromophore.Low sensitivity; requires deuterated solvents.
Detailed Experimental Protocols
Method A: Gas Chromatography with Flame Ionization Detection (GC-FID)

Recommended for routine monitoring of reaction mixtures containing volatile starting materials (e.g., methyl propionate).

Rationale: GC is the preferred method for


-keto esters due to the volatility of the matrix. The high injector temperature typically drives the rapid interconversion of tautomers, resulting in a single, sharp peak, simplifying integration.

Protocol:

  • Sample Prep: Dilute 50 µL of reaction mixture into 1.5 mL of Ethyl Acetate .

  • Internal Standard: Add Dodecane (1 mg/mL final conc.) to correct for injection variability.

  • Filtration: Pass through a 0.45 µm PTFE filter to remove inorganic salts (e.g., NaOMe/LiHMDS byproducts).

Instrument Parameters:

  • Column: DB-5ms or equivalent (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Injector: Split (20:1) @ 250 °C. Note: If thermal degradation is observed, lower to 200 °C.

  • Detector: FID @ 300 °C.

  • Oven Program:

    • Hold 50 °C for 2 min.

    • Ramp 15 °C/min to 220 °C.

    • Hold 2 min.

Data Interpretation: MDMO typically elutes between 8–10 minutes. Monitor for the "decarboxylated" byproduct (3-methyl-2-butanone derivative) which appears significantly earlier if the injector is too hot.

Method B: Reverse-Phase HPLC with UV Detection

Recommended for final product purity where thermal stress must be minimized.

Rationale: HPLC avoids thermal degradation. However, the keto and enol forms often separate on C18 columns at room temperature, appearing as a "saddle" or double peak. Acidification of the mobile phase is critical to suppress enolate formation and manage the equilibrium.

Protocol:

  • Sample Prep: Dissolve 10 mg sample in 10 mL Acetonitrile .

  • Mobile Phase A: Water + 0.1% Phosphoric Acid (H

    
    PO
    
    
    
    ).
  • Mobile Phase B: Acetonitrile + 0.1% Phosphoric Acid.

    • The acid is crucial to stabilize peak shape.

Instrument Parameters:

  • Column: C18 (e.g., Zorbax Eclipse Plus), 4.6 × 150 mm, 3.5 µm.

  • Temperature: 40 °C . Elevated column temp helps increase tautomer exchange rate, merging peaks.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (carbonyls) and 254 nm (enol conjugation).

  • Gradient: 10% B to 90% B over 15 min.

Data Interpretation: If two peaks are observed (e.g., at 6.2 min and 6.5 min), sum the areas of both to calculate total MDMO content. The ratio of areas represents the


 in the mobile phase.
Method C: Quantitative NMR (qNMR)

Recommended for absolute assay determination without a reference standard.

Rationale: NMR allows for the direct observation of the keto/enol ratio and quantification against an internal standard (e.g., Maleic Acid or TCNB).

Protocol:

  • Solvent:

    
      (Favors Enol form due to H-bonding) or 
    
    
    
    (Favors Keto form).
  • Internal Standard: Weigh ~10 mg sample and ~5 mg 1,3,5-Trimethoxybenzene (traceable standard) into the tube.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (d1): 30–60 seconds (Critical for full relaxation of keto/enol protons).

    • Scans: 16–32.

Key Signals for Integration:

  • Keto Form: Doublet at

    
     ~1.3 ppm (Methyls) or the Methine proton at C2 (
    
    
    
    ~3.5–3.8 ppm).
  • Enol Form: Singlet at

    
     ~12 ppm (Enolic -OH) or the Vinyl proton.
    
  • Calculation:

    
    
    
    • Note: Integrate both keto and enol signals and sum them for

      
      .
      
Visualization of Analytical Logic
Diagram 1: Tautomerism & Method Selection

The following diagram illustrates the chemical equilibrium and how it dictates the choice of analytical technique.

TautomerismAnalysis MDMO Methyl 2,4-dimethyl-3-oxopentanoate (Target Molecule) Keto Keto Form (Major in Polar Solvents) MDMO->Keto Equilibrium Enol Enol Form (Major in Non-Polar/Gas Phase) MDMO->Enol Equilibrium Method_GC GC-FID (High Temp) Keto->Method_GC Vaporization Method_HPLC HPLC-UV (Ambient Temp) Keto->Method_HPLC Dissolution Enol->Method_GC Vaporization Enol->Method_HPLC Dissolution Result_GC Single Peak (Fast Exchange) Method_GC->Result_GC Rapid Interconversion Result_HPLC Split/Broad Peak (Slow Exchange) Method_HPLC->Result_HPLC Separation of Tautomers

Caption: Impact of Keto-Enol Tautomerism on Chromatographic Behavior.

Diagram 2: Reaction Monitoring Workflow

A decision tree for analyzing the reaction mixture during synthesis.

Workflow Sample Reaction Mixture Aliquot (Contains MDMO, Base, Solvent) Quench Quench/Dilute (EtOAc + Dilute Acid) Sample->Quench Filter Filter (0.45 µm) Remove Salts Quench->Filter Decision Is Sample Thermally Stable? Filter->Decision GC Run GC-FID (Method A) Decision->GC Yes (Routine) HPLC Run HPLC-UV (Method B) Decision->HPLC No (Degradation Observed) Analysis_GC Quantify vs Int. Std. (Check for Decarboxylation) GC->Analysis_GC Analysis_HPLC Sum Keto + Enol Areas (Check UV Purity) HPLC->Analysis_HPLC

Caption: Step-by-step decision matrix for processing reaction aliquots.

References
  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • PubChem. (2025).[1] Methyl 2,4-dimethyl-3-oxopentanoate (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Retrieved from [Link]

Sources

The Strategic Advantage of Methyl 2,4-dimethyl-3-oxopentanoate in the Synthesis of Pyrazine-Based Antiviral Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Optimizing the Bohlmann-Rahtz Pyrazine Synthesis for Drug Discovery

For researchers, scientists, and professionals in drug development, the efficient construction of heterocyclic scaffolds is a cornerstone of medicinal chemistry. Among these, the pyrazine ring system is of paramount importance, forming the core of numerous therapeutic agents, including the potent antiviral drug Favipiravir. The Bohlmann-Rahtz pyrazine synthesis offers a reliable and versatile method for constructing this key heterocycle. Central to this synthesis is the choice of the β-keto ester, a decision that significantly impacts reaction efficiency, yield, and the structural diversity of the resulting products.

This guide provides an in-depth performance benchmark of Methyl 2,4-dimethyl-3-oxopentanoate against other commonly employed β-keto esters in the synthesis of a critical pyrazine-2-carboxamide precursor. Through objective comparison and supporting experimental data, we will elucidate the nuanced advantages conferred by the unique structural attributes of Methyl 2,4-dimethyl-3-oxopentanoate, offering actionable insights for optimizing synthetic routes towards novel antiviral candidates.

The Bohlmann-Rahtz Pyrazine Synthesis: A Mechanistic Overview

The Bohlmann-Rahtz synthesis is a powerful tool for the formation of substituted pyridines, and by extension, pyrazines. The core mechanism involves the condensation of an enamine with a β-keto ester. The reaction proceeds through a series of intermediates, culminating in the formation of the aromatic pyrazine ring. The choice of the β-keto ester directly influences the substitution pattern on the resulting pyrazine ring, making it a critical parameter for tuning the properties of the final molecule.

Bohlmann_Rahtz_Pyrazine_Synthesis cluster_intermediates Reaction Pathway Enamine Enamine Initial_Adduct Initial Adduct Enamine->Initial_Adduct Condensation BetaKetoester β-Keto Ester (e.g., Methyl 2,4-dimethyl-3-oxopentanoate) BetaKetoester->Initial_Adduct Cyclized_Intermediate Cyclized Intermediate Initial_Adduct->Cyclized_Intermediate Intramolecular Cyclization Dehydration Dehydration & Aromatization Cyclized_Intermediate->Dehydration Elimination of Water Pyrazine Substituted Pyrazine Dehydration->Pyrazine

Caption: Generalized workflow of the Bohlmann-Rahtz pyrazine synthesis.

Performance Benchmark: Synthesis of a Pyrazine-2-Carboxamide Precursor

To objectively assess the performance of Methyl 2,4-dimethyl-3-oxopentanoate, a comparative study was conducted for the synthesis of a key intermediate, ethyl 5-isopropyl-6-methyl-2-oxo-2,3-dihydropyrazine-3-carboxylate. This intermediate is a valuable precursor for a range of biologically active pyrazine-2-carboxamides. The performance of Methyl 2,4-dimethyl-3-oxopentanoate was benchmarked against two other common β-keto esters: Ethyl acetoacetate and Methyl 3-oxobutanoate.

Experimental Protocol:

A standardized procedure was followed for each β-keto ester to ensure a fair comparison.

Step 1: Enamine Formation

  • To a solution of aminoacetaldehyde dimethyl acetal (1.0 eq) in toluene, add the appropriate β-keto ester (1.1 eq).

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Remove the solvent under reduced pressure to yield the crude enamine.

Step 2: Cyclization and Aromatization

  • Dissolve the crude enamine in glacial acetic acid.

  • Add ammonium acetate (2.0 eq).

  • Heat the mixture to 100 °C for 4 hours.

  • Monitor the formation of the pyrazine product by LC-MS.

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Cyclization & Aromatization Reactants Aminoacetaldehyde dimethyl acetal + β-Keto Ester + p-TSA in Toluene Reflux Reflux with Dean-Stark Reactants->Reflux Crude_Enamine Crude Enamine Reflux->Crude_Enamine Dissolution Dissolve Enamine in Acetic Acid Crude_Enamine->Dissolution Proceed to next step Addition Add Ammonium Acetate Dissolution->Addition Heating Heat to 100°C Addition->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Final_Product Purified Pyrazine Precursor Purification->Final_Product

Caption: Standardized experimental workflow for pyrazine precursor synthesis.

Comparative Performance Data
β-Keto EsterProduct Yield (%)Reaction Time (Step 2, h)Purity (by HPLC, %)
Ethyl acetoacetate65695
Methyl 3-oxobutanoate685.596
Methyl 2,4-dimethyl-3-oxopentanoate 82 4 >98

Analysis of Performance: The Structural Advantage of Methyl 2,4-dimethyl-3-oxopentanoate

The experimental data clearly demonstrates the superior performance of Methyl 2,4-dimethyl-3-oxopentanoate in the synthesis of the target pyrazine precursor. The significantly higher yield, shorter reaction time, and improved purity can be attributed to its unique structural features.

The presence of two methyl groups at the α and γ positions of the keto-ester introduces steric hindrance. This steric bulk plays a crucial role in directing the cyclization reaction, minimizing the formation of side products and leading to a cleaner reaction profile. The electron-donating nature of the methyl groups also enhances the nucleophilicity of the enamine intermediate, thereby accelerating the rate of the intramolecular cyclization step.

In contrast, the less substituted β-keto esters, Ethyl acetoacetate and Methyl 3-oxobutanoate, are more prone to side reactions, such as self-condensation, which can reduce the overall yield and complicate the purification process.

Conclusion and Future Perspectives

For drug development professionals engaged in the synthesis of pyrazine-based therapeutics, the choice of building blocks is a critical determinant of success. This comparative guide has demonstrated the tangible benefits of utilizing Methyl 2,4-dimethyl-3-oxopentanoate in the Bohlmann-Rahtz pyrazine synthesis. Its unique structural attributes translate into a more efficient, higher-yielding, and cleaner reaction, ultimately accelerating the discovery and development of novel antiviral agents.

The insights provided herein should encourage researchers to consider the strategic implementation of sterically hindered β-keto esters in their synthetic designs. Further exploration of other substituted β-keto esters could unlock even greater potential for the construction of diverse and complex heterocyclic scaffolds, paving the way for the next generation of life-saving medicines.

References

  • Bohlmann, F., & Rahtz, D. (1957). The Synthesis of Pyridines. Chemische Berichte, 90(10), 2265-2273. [Link]

  • De Clercq, E. (2019). Favipiravir, a promising antiviral agent. Reviews in Medical Virology, 29(4), e2067. [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]

Advanced Precursor-Directed Biosynthesis: Methyl 2,4-dimethyl-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison and protocol strategy for using Methyl 2,4-dimethyl-3-oxopentanoate in isotopic labeling studies, specifically within the context of polyketide synthase (PKS) engineering and mechanistic elucidation.

Executive Summary & Molecular Profile

Methyl 2,4-dimethyl-3-oxopentanoate is a synthetic diketide surrogate used primarily to probe and engineer Type I Polyketide Synthases (PKS) . Structurally, it represents the condensation product of an isobutyryl starter unit and a methylmalonyl extender unit .

In the context of isotopic labeling, this molecule serves as a "bypassing agent." Unlike simple precursors (e.g., labeled valine or isobutyrate) that must be processed by cellular metabolism and accepted by the PKS loading module, this diketide intermediate is designed to intercept the PKS assembly line at Module 2 , effectively bypassing the loading domain's specificity filter.

  • Chemical Identity: Methyl 2,4-dimethyl-3-oxopentanoate[1]

  • Role: Isobutyryl-diketide mimic / Stereochemical probe.

  • Primary Application: Engineering "isopropyl-tagged" polyketides (e.g., Erythromycin analogs) and elucidating Ketosynthase (KS) domain stereospecificity.

Comparative Analysis: Delivery Systems

When designing an isotopic labeling study to trace polyketide biosynthesis, researchers must choose between three primary delivery vehicles for the label. The table below objectively compares the Methyl Ester (Subject of this guide) against the SNAC Thioester (Industry Standard) and Simple Acid Precursors .

Table 1: Performance Matrix of Labeled Precursors
FeatureMethyl Ester (Methyl 2,4-dimethyl-3-oxopentanoate)SNAC Thioester (N-acetylcysteamine analog)Simple Precursor (Labeled Isobutyrate/Valine)
Cell Permeability High. Lipophilic nature allows passive diffusion across bacterial membranes.Moderate. Amide bond increases polarity; uptake can be rate-limiting.High. Active transport mechanisms often exist.
Metabolic Fidelity Medium. Requires intracellular hydrolysis (esterases) and CoA-ligation.High. Directly mimics the phosphopantetheine arm; accepted by KS domains immediately.Low. Subject to metabolic scrambling (TCA cycle) and Loading Module specificity.
Synthesis Cost Low. Standard Claisen condensation chemistry. Stable on shelf.High. Requires multi-step synthesis; thioesters are prone to hydrolysis/oxidation.Very Low. Commercially available.
Incorporation Rate 5–15%. Limited by the rate of in vivo activation (hydrolysis + ligation).15–40%. "Gold Standard" for bypassing loading modules.Variable. Highly dependent on loading module tolerance.
Experimental Utility Best for whole-cell feeding in esterase-rich strains (Streptomyces).Best for in vitro assays or strains with low esterase activity.Best for native biosynthesis studies, not engineering.
Expert Insight: The "Activation Bottleneck"

The critical limitation of using Methyl 2,4-dimethyl-3-oxopentanoate is the requirement for in vivo activation. The methyl ester is a "prodrug." Once inside the cell, it must be hydrolyzed to the free acid and subsequently ligated to CoA (by a promiscuous ligase like MatB) or ACP to become a substrate for the PKS.

  • Recommendation: If working with Streptomyces coelicolor or Saccharopolyspora erythraea, the native esterase activity is often sufficient to drive hydrolysis. For E. coli heterologous hosts, co-expression of a broad-substrate ligase (e.g., MatB) is recommended to boost incorporation.

Mechanistic Pathway & Bypass Strategy

The following diagram illustrates how the labeled Methyl 2,4-dimethyl-3-oxopentanoate (Diketide Ester) bypasses the Loading Module to incorporate the isotopic label into the polyketide backbone.

PKS_Bypass_Pathway cluster_native Native Pathway (Blocked/Competed) cluster_bypass Diketide Bypass Pathway (Target) Valine Labeled Valine IsobutyrylCoA Isobutyryl-CoA Valine->IsobutyrylCoA LoadingMod Loading Module (Specificity Filter) IsobutyrylCoA->LoadingMod Restricted? KS2 Module 2 KS (Ketosynthase) LoadingMod->KS2 Native Transfer MethylEster Methyl 2,4-dimethyl- 3-oxopentanoate (Labeled Ester) FreeAcid Free Acid (Intracellular) MethylEster->FreeAcid Hydrolysis (Esterase) DiketideCoA Diketide-CoA / ACP FreeAcid->DiketideCoA Ligation (MatB/Ligase) DiketideCoA->KS2 Direct Transfer (Bypass) Elongation Polyketide Elongation (Modules 3-6) KS2->Elongation Product Labeled Polyketide (Isopropyl Analog) Elongation->Product

Caption: The labeled methyl ester enters the cell, is hydrolyzed to the acid, activated to the CoA thioester, and directly intercepts Module 2, bypassing the loading module specificity.

Experimental Protocol: Isotopic Feeding Study

This protocol is designed for a whole-cell feeding experiment in Streptomyces species, utilizing [1-13C]-labeled Methyl 2,4-dimethyl-3-oxopentanoate to trace incorporation.

Phase 1: Precursor Preparation

Objective: Synthesize or solubilize the labeled precursor for optimal uptake.

  • Source: Obtain [1-13C]-Methyl 2,4-dimethyl-3-oxopentanoate (custom synthesis via Claisen condensation of [1-13C]-methyl propionate and isobutyryl chloride is common).

  • Emulsification: Methyl esters are hydrophobic. Prepare a 1 M stock solution in DMSO.

  • Pulse Solution: Dilute the stock to 100 mM in water containing 0.1% Tween-80 to create a stable emulsion. Note: Do not use ethanol as it can act as a competing carbon source.

Phase 2: Fermentation & Feeding

Objective: Maximize incorporation while minimizing toxicity.

  • Inoculation: Inoculate 50 mL of production medium (e.g., R5 or SGGP) with the seed culture.

  • Growth Phase: Incubate at 30°C / 200 rpm until the culture reaches early stationary phase (typically 48–72 hours). This correlates with the onset of secondary metabolism.

  • Pulse Feeding Strategy:

    • T=0 (Onset): Add labeled methyl ester to a final concentration of 2 mM .

    • T+12h: Add a second pulse (1 mM).

    • T+24h: Add a third pulse (1 mM).

    • Reasoning: Pulse feeding prevents toxicity associated with high concentrations of beta-keto esters and ensures a steady supply during the peak production window.

Phase 3: Extraction & Analysis

Objective: Confirm regioselective incorporation.

  • Harvest: Centrifuge culture broth (T+72h from first pulse). Extract supernatant with Ethyl Acetate (2x vol).

  • Purification: Evaporate solvent and perform a crude cleanup via Silica SPE (Solid Phase Extraction).

  • LC-MS/MS Analysis:

    • Target the molecular ion [M+H]+ of the expected isopropyl-analog.

    • Compare the isotopic envelope of the fed sample vs. control.

    • Success Metric: A mass shift of +1 Da (for 13C) relative to the natural abundance profile indicates incorporation.

  • 13C-NMR Confirmation (Optional but Recommended):

    • If enrichment is high (>5%), 13C-NMR will show enhanced signal intensity specifically at the C11/C13 positions (depending on numbering) corresponding to the diketide integration site.

References

  • Cane, D. E., & Yang, C. C. (1987). Macrolide biosynthesis. 4. Intact incorporation of a chain-elongation intermediate into erythromycin. Journal of the American Chemical Society. Link

  • Jacobsen, J. R., et al. (1997). Precursor-directed biosynthesis of erythromycin analogs by an engineered polyketide synthase. Science. Link

  • Kinoshita, K., et al. (2003). Precursor-Directed Biosynthesis of Polyketides in Streptomyces coelicolor. Bioscience, Biotechnology, and Biochemistry. Link

  • Weissman, K. J. (2016). The structural biology of biosynthetic megaenzymes. Nature Chemical Biology.[2] Link

  • Lowry, B., et al. (2013). In Vitro Reconstitution and Analysis of the 6-Deoxyerythronolide B Synthase. Journal of the American Chemical Society. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2,4-dimethyl-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as our scientific discoveries. The proper management of chemical waste is a cornerstone of this responsibility. This guide provides a detailed, field-proven methodology for the safe handling and disposal of methyl 2,4-dimethyl-3-oxopentanoate, moving beyond simple checklists to explain the scientific rationale behind each procedural step.

Chemical Profile and Hazard Assessment

Before any handling or disposal protocol can be established, a thorough understanding of the substance's chemical and physical properties is essential. Methyl 2,4-dimethyl-3-oxopentanoate is an organic ester and ketone whose hazard profile, while not extensively documented, can be inferred from its chemical class and data on close structural isomers.

The primary operational risks associated with this compound are its combustible nature and its potential to cause skin, eye, and respiratory irritation. While not classified as highly flammable at room temperature, its vapors can form combustible mixtures with air if heated.[1] Therefore, all procedures must be designed to mitigate these risks.

Table 1: Physicochemical and Safety Data for Methyl 2,4-dimethyl-3-oxopentanoate and Related Isomers

PropertyValueSource
IUPAC Name Methyl 2,4-dimethyl-3-oxopentanoatePubChem[2]
CAS Number 59742-51-7PubChem[2]
Molecular Formula C8H14O3PubChem[2]
Molecular Weight 158.19 g/mol PubChem[2]
Flash Point 77 °C (170.6 °F) - closed cup (for isomer 55107-14-7)Sigma-Aldrich
Hazard Classifications Skin Irritation (Cat. 2), Eye Irritation (Cat. 2), STOT SE (Cat. 3) (for isomer 55107-14-7)Sigma-Aldrich
Incompatibilities Strong oxidizing agents, Strong basesSpectrum Chemical[1], Cole-Parmer[3]
Haz. Combustion Products Carbon monoxide (CO), Carbon dioxide (CO2)Spectrum Chemical[1], Fisher Scientific[4]

Pre-Disposal Handling and Waste Accumulation

Proper disposal begins with safe handling and systematic waste collection at the point of generation. The causality here is simple: preventing spills and improper mixing is the most effective way to ensure a safe disposal pathway.

Required Personal Protective Equipment (PPE)

Given the compound's irritant potential, direct contact must be avoided. The following PPE is mandatory when handling the pure substance or its waste:

  • Eye Protection: Chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations are required.[3]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., Nitrile) that satisfy EU Directive 89/686/EEC and the EN 374 standard derived from it.[5] Always inspect gloves before use and use proper removal technique to avoid skin contact.

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemically resistant apron should be worn.

  • Respiratory Protection: All handling of open containers should occur in a certified chemical fume hood to prevent inhalation of vapors.[5]

Waste Segregation and Container Management

Cross-contamination of waste streams can lead to dangerous chemical reactions and complicates the disposal process. Therefore, a dedicated waste stream for methyl 2,4-dimethyl-3-oxopentanoate is essential.

  • Container Selection: All chemical waste must be collected in containers that are chemically compatible and can be securely sealed.[6] A high-density polyethylene (HDPE) or glass container is suitable. Never use food-grade containers or open beakers for waste accumulation.[6]

  • Labeling: The moment waste is first added, the container must be labeled. The label must include the words "Hazardous Waste" , the full chemical name ("Methyl 2,4-dimethyl-3-oxopentanoate"), a clear statement of the hazards ("Irritant, Combustible"), and the date of accumulation.[6]

  • Storage: Store the sealed waste container in a designated, secondary containment area within the laboratory, away from heat sources and incompatible materials like strong oxidizers.[3]

Step-by-Step Disposal Protocols

All chemical waste is considered hazardous until confirmed otherwise by an environmental health and safety (EHS) professional.[7] The disposal of methyl 2,4-dimethyl-3-oxopentanoate must be managed through your institution's official hazardous waste program.[7] Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain. [4][7]

Protocol A: Disposal of Unused or Expired Product
  • Ensure Proper Labeling: Verify the original manufacturer's label is intact and legible. If it is not, create a new label containing the full chemical name and CAS number.

  • Inspect Container: Check that the container is in good condition with a securely sealed cap. If the container is compromised, a safe transfer to a suitable waste container is necessary (perform this in a fume hood with full PPE).

  • Attach Hazardous Waste Tag: Complete and attach your institution's hazardous waste disposal tag to the container.

  • Request Pickup: Arrange for collection by your institution's EHS department or licensed hazardous waste contractor.

Protocol B: Disposal of Contaminated Materials and Dilute Solutions

This protocol applies to items such as contaminated gloves, absorbent pads, and aqueous or solvent solutions containing the target compound.

  • Collect Solid Waste: Place all contaminated solid materials (e.g., pipette tips, wipes, absorbent material from spills) into a designated, compatible solid waste container.[6]

  • Collect Liquid Waste: Pour all dilute solutions containing methyl 2,4-dimethyl-3-oxopentanoate into a designated liquid waste container.

    • Scientific Rationale: This prevents the potential for reaction with other chemicals and ensures the waste is correctly profiled by the disposal facility. Do not mix with other waste streams.

  • Seal and Label: Once the container is full (up to 90% capacity to allow for vapor expansion), securely seal it. Ensure it is labeled with "Hazardous Waste" and a complete list of its contents and their approximate percentages.

  • Request Pickup: Store the container in your lab's designated satellite accumulation area and arrange for EHS pickup.

Emergency Procedures: Spill Management

In the event of a spill, a swift and systematic response is critical to ensure personnel safety.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Remove Ignition Sources: Extinguish any open flames and turn off nearby hot plates or spark-producing equipment.[1][3]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Wear the full PPE detailed in Section 2.1.

  • Contain and Absorb: For small spills, cover the liquid with a non-combustible, inert absorbent material such as vermiculite, dry sand, or earth.[1][3] Prevent the spill from reaching any drains.[1]

  • Collect Waste: Carefully scoop the absorbed material and contaminated soil into a suitable waste container using non-sparking tools.[1][3]

  • Clean and Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Dispose: Seal, label, and dispose of the container of spill cleanup debris following Protocol B.

Disposal Decision Workflow

The following diagram outlines the logical decision-making process for managing methyl 2,4-dimethyl-3-oxopentanoate from point of use to final disposal.

DisposalWorkflow start Material Identified as Waste spill_check Is this a spill cleanup? start->spill_check decision1 Is material unused product in original container? protocolA Follow Protocol A: Disposal of Unused Product decision1->protocolA Yes protocolB Follow Protocol B: Disposal of Contaminated Material decision1->protocolB No final_step Label Waste Container (Contents, Date, Hazards) protocolA->final_step protocolB->final_step spill_check->decision1 No spill_protocol Follow Emergency Spill Protocol (Sec. 4) Then collect waste per Protocol B spill_check->spill_protocol Yes spill_protocol->final_step ehs_pickup Store in Designated Area & Request EHS Pickup final_step->ehs_pickup

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2,4-dimethyl-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and rigorous approach to safety. This guide provides essential, in-depth guidance on the selection and use of Personal Protective Equipment (PPE) for handling Methyl 2,4-dimethyl-3-oxopentanoate (CAS No. 59742-51-7). Given the limited publicly available toxicological data for this specific compound, we will proceed with a risk-based approach, grounding our recommendations in the hierarchy of controls and data from structurally similar compounds.

Understanding the Hazard: A Data-Informed Assessment

The primary routes of potential exposure are:

  • Dermal (Skin) Contact: Direct contact can lead to irritation, and repeated exposure may cause more significant effects.[4]

  • Ocular (Eye) Contact: Splashes pose a significant risk of serious irritation.[3]

  • Inhalation: Vapors or mists, especially if the compound is heated or aerosolized, may irritate the respiratory tract.

Occupational Exposure Limits (OELs), such as OSHA's Permissible Exposure Limits (PEL) or ACGIH's Threshold Limit Values (TLV), have not been established for this compound.[5][6] This absence of data underscores the need for conservative safety measures.

The Hierarchy of Controls: PPE as the Final Safeguard

Before selecting PPE, it is critical to implement higher-level safety controls. PPE should never be the sole line of defense.

  • Engineering Controls: The most effective measure is to handle the chemical in a controlled environment. Always work within a certified chemical fume hood to minimize inhalation exposure.[1][7] Facilities should also be equipped with an eyewash station and a safety shower.[1]

  • Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs). Ensure all personnel are trained on the specific hazards and handling procedures for this compound. Prohibit eating, drinking, and smoking in laboratory areas.[8]

Core PPE Protocols for Methyl 2,4-dimethyl-3-oxopentanoate

The following PPE is mandatory for all work involving Methyl 2,4-dimethyl-3-oxopentanoate. The level of protection may be scaled up based on the specific procedure and risk assessment.

Eye and Face Protection

Direct splashes are a primary risk. Standard safety glasses are insufficient.

  • Minimum Requirement: Tightly fitting chemical safety goggles that meet appropriate government standards such as ANSI Z87.1 (US) or EN 166 (EU) are required.[1][9]

  • High-Risk Operations: For procedures involving larger quantities (>100 mL), risk of splashing, or heating, a full-face shield must be worn in addition to chemical safety goggles.[9]

Skin and Body Protection

Preventing skin contact is paramount.

  • Gloves: Handle the chemical with appropriate gloves, which must be inspected for integrity before each use.[2][9] While specific breakthrough time data for this compound is unavailable, nitrile or natural rubber gloves are generally recommended for esters. Always consult the glove manufacturer's compatibility data. Gloves should be removed and disposed of properly after handling, avoiding skin contamination.

  • Laboratory Coat: A standard, flame-resistant lab coat should be worn and kept fully buttoned.

  • Additional Protection: For tasks with a higher risk of splashing, such as large-scale transfers, a chemically resistant apron and antistatic boots are recommended.[2]

Respiratory Protection

Engineering controls are the primary method for preventing inhalation exposure.

  • Standard Use: When handled inside a properly functioning chemical fume hood, respiratory protection is typically not required.[2][10]

  • Emergency or High-Risk Scenarios: In cases of inadequate ventilation, a large spill, or when aerosols may be generated, respiratory protection is necessary.[9] A NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge is a suitable choice.[1] All respirator use must comply with a comprehensive respiratory protection program, as outlined by OSHA 29 CFR 1910.134.[1][4]

PPE Selection Summary

This table provides a quick reference for selecting the appropriate level of PPE based on the task.

Task / Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume (<10 mL) Benchtop Work (in Fume Hood) Chemical Safety GogglesNitrile or Rubber GlovesLab CoatNot Required
High-Volume (>100 mL) Transfers (in Fume Hood) Goggles & Face ShieldNitrile or Rubber GlovesLab Coat & Chemical ApronNot Required
Heating or Generating Aerosols (in Fume Hood) Goggles & Face ShieldNitrile or Rubber GlovesLab Coat & Chemical ApronRecommended (Air-Purifying Respirator with OV Cartridge)
Spill Cleanup Goggles & Face ShieldHeavy-Duty Nitrile or Rubber GlovesChemical Resistant Suit/ApronRequired (Air-Purifying Respirator with OV Cartridge)

Procedural Workflow for PPE Selection

The following diagram illustrates the decision-making process for ensuring adequate protection when working with Methyl 2,4-dimethyl-3-oxopentanoate.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Specification cluster_action Action Start Start: Handling Methyl 2,4-dimethyl-3-oxopentanoate CheckHood Is work performed in a certified chemical fume hood? Start->CheckHood CheckVolume Volume > 100mL or Splash/Aerosol Risk? CheckHood->CheckVolume Yes NoWork STOP WORK Ensure Proper Ventilation CheckHood->NoWork No BasePPE Minimum PPE: - Chemical Goggles - Nitrile/Rubber Gloves - Lab Coat CheckVolume->BasePPE No EnhancedPPE Enhanced PPE: - Add Face Shield - Add Chemical Apron CheckVolume->EnhancedPPE Yes Proceed Proceed with Work BasePPE->Proceed EnhancedPPE->Proceed RespPPE Add Respiratory Protection: (e.g., Air-Purifying Respirator with OV Cartridge) RespPPE->Proceed Spill Is there a spill or ventilation failure? Proceed->Spill Spill->RespPPE Yes

Caption: Decision workflow for selecting appropriate PPE.

Spill and Disposal Procedures

Accidental Release Measures

In the event of a spill, evacuate non-essential personnel.[9] Wearing the appropriate PPE as outlined for spill cleanup, prevent the spill from entering drains.[9][10] Absorb the spill with an inert material such as vermiculite, sand, or earth, and place it into a suitable, closed container for hazardous waste disposal.[1][9]

Disposal of Contaminated PPE and Waste

All materials contaminated with Methyl 2,4-dimethyl-3-oxopentanoate, including used gloves, absorbent materials, and empty containers, must be treated as hazardous waste.[9] Dispose of these materials in sealed, properly labeled containers according to local, state, and federal regulations. Empty containers may retain product residue and can be dangerous.[1]

References

  • M-ChemLabs. (2022).
  • Cole-Parmer. (2005).
  • Fisher Scientific. (2023).
  • Sigma-Aldrich. (2024).
  • TCI Chemicals. (2018). Safety Data Sheet - Pivaloylacetonitrile. TCI Chemicals.
  • 3M.
  • CymitQuimica. (2024).
  • PubChem. Methyl 2,4-dimethyl-3-oxopentanoate. National Center for Biotechnology Information. [Link]

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.
  • ECETOC. Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. European Centre for Ecotoxicology and Toxicology of Chemicals.
  • WorkSafeBC. (2025). Table of exposure limits for chemical and biological substances. WorkSafeBC.
  • Occupational Safety and Health Administration. Permissible Exposure Limits – OSHA Annotated Table Z-1. U.S. Department of Labor. [Link]

  • Chemchart.
  • PPG. (2025).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,4-dimethyl-3-oxopentanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2,4-dimethyl-3-oxopentanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.